3-(Dimethylamino)propanamide
Description
Structure
3D Structure
Properties
IUPAC Name |
3-(dimethylamino)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2O/c1-7(2)4-3-5(6)8/h3-4H2,1-2H3,(H2,6,8) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIXQLMVKRBUSPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCC(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
116.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20101-88-6 | |
| Record name | 3-(dimethylamino)propanamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
The Strategic Utility of 3-(Dimethylamino)propanamide in Targeted Covalent Inhibitor (TCI) Development
Executive Summary
In the landscape of modern oncology and targeted therapeutics, the shift toward Targeted Covalent Inhibitors (TCIs) has revolutionized the treatment of kinase-driven malignancies. While the spotlight often falls on the electrophilic "warheads" (such as acrylamides) that irreversibly bind to target proteins, the rigorous validation of these drugs relies heavily on their non-reactive structural twins.
This technical guide explores the chemical properties, synthetic integration, and biochemical utility of 3-(Dimethylamino)propanamide —the saturated, reversible analog of the ubiquitous dimethylamino-acrylamide warhead. By acting as a critical control variable, this moiety allows researchers to definitively uncouple affinity-driven binding from reactivity-driven covalent alkylation[1].
Chemical & Physical Properties
At its core, 3-(dimethylamino)propanamide (CAS: 20101-88-6) is an aliphatic amide featuring a basic tertiary amine tail[2]. In drug development, it is rarely used as a standalone therapeutic; rather, it is grafted onto a hinge-binding scaffold (e.g., a quinazoline or pyrimidine core) to form a 3-(dimethylamino)propanamido substituent[3].
The structural physics of this moiety are summarized below:
| Property | Value | Causality / Pharmacological Implication |
| Molecular Weight | 116.16 g/mol | Low molecular weight ensures minimal disruption to the parent drug's ligand efficiency[2]. |
| XLogP3 | -0.9 | High hydrophilicity. When attached to lipophilic kinase cores, it acts as a solubilizing tail, improving oral bioavailability[2]. |
| Topological Polar Surface Area | 46.3 Ų | Contributes to favorable hydrogen bonding without violating Lipinski's rules for membrane permeability[2]. |
| pKa (Tertiary Amine) | ~9.0 - 9.5 | Protonated at physiological pH (7.4), allowing it to form critical electrostatic interactions with solvent-exposed acidic residues in the kinase pocket. |
| Electrophilicity | Null | The saturated α,β -carbon bond cannot undergo Michael addition, making it structurally inert to nucleophilic attack by cysteine residues[1]. |
The Reversible Control Paradigm
The development of irreversible inhibitors for targets like Epidermal Growth Factor Receptor (EGFR) or Extracellular Signal-Regulated Kinase (ERK) requires proving that the drug's sustained efficacy is strictly due to covalent bond formation (e.g., with Cys797 in EGFR or Cys166 in ERK)[1][4].
To establish this causality, we synthesize the 3-(dimethylamino)propanamide analog. This saturated control perfectly mimics the spatial geometry, steric bulk, and basicity of the acrylamide warhead, but lacks the reactive double bond. If the acrylamide derivative shows sustained target suppression post-washout while the propanamide derivative does not, we have definitively proven that the mechanism of action is covalent alkylation rather than exceptionally high non-covalent affinity[1].
Fig 1: Pharmacophore logic comparing covalent warheads to their propanamide reversible controls.
Synthetic Methodology: Amidation Workflow
To integrate the 3-(dimethylamino)propanamide moiety into a drug scaffold, we typically couple 3-(dimethylamino)propanoic acid to an aryl amine on the parent scaffold. The following protocol is optimized for sterically hindered kinase inhibitors.
Protocol: Synthesis of N-Aryl-3-(dimethylamino)propanamide Derivatives
This system is self-validating: the successful partitioning of the product into the organic layer during workup confirms the preservation of the basic tertiary amine.
Reagents: Aryl amine scaffold (1.0 eq), 3-(dimethylamino)propanoic acid hydrochloride (1.2 eq), HATU (1.5 eq), DIPEA (3.0 eq), Anhydrous DMF.
Step-by-Step Procedure:
-
Solvation & Inert Atmosphere: Dissolve the aryl amine and 3-(dimethylamino)propanoic acid HCl in anhydrous DMF under a nitrogen atmosphere.
-
Causality: DMF is a polar aprotic solvent that readily dissolves both the neutral amine and the acid salt. The N2 environment prevents oxidative degradation of electron-rich anilines.
-
-
Base Addition: Add DIPEA dropwise at 0°C.
-
Causality: DIPEA neutralizes the HCl salt to free the carboxylic acid. Its bulky isopropyl groups prevent it from acting as a competing nucleophile, ensuring it only acts as a proton scavenger. Cooling mitigates exothermic degradation.
-
-
Activation & Coupling: Add HATU portion-wise and stir at room temperature for 4-6 hours.
-
Causality: HATU generates a highly reactive HOAt-ester intermediate. This is critical because kinase hinge-binders often feature sterically hindered anilines that fail to react with standard EDC/HOBt coupling.
-
-
Quench & Extraction: Quench with saturated aqueous NaHCO3 and extract with Ethyl Acetate.
-
Causality: The mildly basic NaHCO3 (pH ~8.5) neutralizes excess acid and ensures the dimethylamino tail remains deprotonated (free base form), forcing the product to partition into the organic layer.
-
-
Purification: Purify via flash chromatography using a mobile phase of DCM:MeOH (95:5) spiked with 1% NH4OH .
-
Causality: The addition of NH4OH coats the acidic silanol groups on the silica gel, preventing the basic tertiary amine from streaking and ensuring a sharp elution peak.
-
Biochemical Validation: The Washout Assay
Once synthesized, the propanamide control must be tested against the acrylamide drug to validate the covalent mechanism[4]. We utilize a continuous-read fluorescence washout assay.
Protocol: Kinase Washout Assay for Covalent Validation
This protocol is a self-validating system: the rapid recovery of kinase activity in the propanamide cohort internally validates that the dilution factor was mathematically sufficient to break reversible equilibrium.
-
Target Saturation: Pre-incubate recombinant kinase (e.g., ERK1/2 or EGFR) with 10x IC50 concentration of the test compound (Acrylamide vs. Propanamide) for 60 minutes at 25°C.
-
Causality: Covalent modification is a two-step kinetic process ( Ki followed by kinact ). A 60-minute incubation ensures the irreversible chemical step reaches 100% completion for the acrylamide cohort.
-
-
Equilibrium Disruption: Transfer the mixture to a Sephadex G-25 rapid gel filtration spin column, or perform a 100-fold rapid dilution into assay buffer.
-
Causality: This instantly drops the free inhibitor concentration well below its Ki . Reversible inhibitors will begin to dissociate immediately based on their koff rates.
-
-
Kinetic Readout: Add ATP and a fluorescent peptide substrate to the eluate. Monitor phosphorylation kinetics via Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)[4].
-
Data Interpretation: The acrylamide-treated kinase will show a flatline (zero activity), proving irreversible alkylation. The 3-(dimethylamino)propanamide-treated kinase will show a rapid linear increase in fluorescence, proving that without the electrophilic double bond, the binding is purely reversible.
Fig 2: Biochemical washout workflow validating covalent vs. reversible kinase inhibition kinetics.
Conclusion
The 3-(dimethylamino)propanamide moiety is far more than an inactive byproduct; it is a fundamental tool in the rational design of Targeted Covalent Inhibitors. By providing an exact steric and electrostatic match to the acrylamide warhead—minus the reactive potential—it enforces scientific integrity, ensuring that claims of irreversible target engagement are grounded in empirical, internally controlled biochemical reality.
References
-
Title: 3-(Dimethylamino)propanamide | C5H12N2O | CID 11330431 Source: PubChem - National Institutes of Health (NIH) URL: [Link]
-
Title: N-(4-aminophenyl)-3-(dimethylamino)propanamide | C11H17N3O | CID 16788112 Source: PubChem - National Institutes of Health (NIH) URL: [Link]
-
Title: Chemical structures of reversible and irreversible EGFR inhibitors Source: ResearchGate URL: [Link]
- Title: WO2014124230A2 - Erk inhibitors and uses thereof Source: Google Patents URL
Sources
- 1. researchgate.net [researchgate.net]
- 2. 3-(Dimethylamino)propanamide | C5H12N2O | CID 11330431 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. N-(4-aminophenyl)-3-(dimethylamino)propanamide | C11H17N3O | CID 16788112 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. WO2014124230A2 - Erk inhibitors and uses thereof - Google Patents [patents.google.com]
An In-depth Technical Guide to 3-(Dimethylamino)propanamide (CAS No. 20101-88-6)
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a comprehensive overview of 3-(dimethylamino)propanamide (CAS No. 20101-88-6), a versatile diamine with significant potential in various scientific and industrial applications. This document delves into its chemical and physical properties, outlines a plausible synthesis pathway, explores its current and potential applications, and provides essential safety and handling information. Furthermore, this guide details analytical methods for the characterization and quality control of this compound, supported by spectroscopic data.
Chemical Identity and Properties
3-(Dimethylamino)propanamide, also known as 3-(dimethylamino)propionamide, is a primary amide derivative of 3-(dimethylamino)propanoic acid.[] Its structure features a tertiary amine and a primary amide functional group, which impart its characteristic chemical reactivity and physical properties.
Chemical Structure and Identifiers
-
Chemical Name: 3-(Dimethylamino)propanamide[][2]
-
CAS Number: 20101-88-6[][2]
-
Molecular Formula: C₅H₁₂N₂O[][2]
-
Molecular Weight: 116.16 g/mol [2]
-
IUPAC Name: 3-(dimethylamino)propanamide[2]
-
Synonyms: 3-(Dimethylamino)propionamide, DMAPA[]
Physicochemical Properties
| Property | Value | Source |
| Molecular Weight | 116.16 g/mol | PubChem[2] |
| XLogP3 | -0.9 | PubChem (Computed)[2] |
| Hydrogen Bond Donor Count | 1 | PubChem (Computed)[2] |
| Hydrogen Bond Acceptor Count | 2 | PubChem (Computed)[2] |
| Rotatable Bond Count | 2 | PubChem (Computed)[2] |
| Topological Polar Surface Area | 46.3 Ų | PubChem (Computed)[2] |
| Exact Mass | 116.094963011 | PubChem (Computed)[2] |
Note: The lack of experimentally determined physical constants such as boiling and melting points highlights an area for further research.
Synthesis and Manufacturing
A plausible and efficient synthetic route to 3-(dimethylamino)propanamide involves the amidation of a suitable propanoic acid derivative with 3-(dimethylamino)-1-propylamine (DMAPA). A common approach in organic synthesis for forming amides is the reaction of an amine with an acyl chloride.
Proposed Synthesis Workflow
Caption: Proposed synthesis of 3-(dimethylamino)propanamide.
Detailed Experimental Protocol (Hypothetical)
-
Reaction Setup: To a solution of 3-(dimethylamino)-1-propylamine (1.0 eq) and a non-nucleophilic base such as triethylamine (1.1 eq) in a suitable aprotic solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen), add propanoyl chloride (1.05 eq) dropwise at 0 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for a specified time, monitoring the reaction progress by a suitable technique like thin-layer chromatography (TLC).
-
Workup: Upon completion, the reaction mixture is typically quenched with water or a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄), and the solvent is removed under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure 3-(dimethylamino)propanamide.
This protocol is based on standard amidation procedures and would require optimization for specific yields and purity.
Applications in Research and Industry
The dual functionality of 3-(dimethylamino)propanamide makes it a valuable building block in several areas of chemical synthesis and materials science.
Pharmaceutical and Agrochemical Synthesis
As a bifunctional molecule, 3-(dimethylamino)propanamide can serve as a versatile intermediate in the synthesis of more complex molecules with potential biological activity. The tertiary amine can be a key pharmacophore, while the amide group provides a site for further chemical modification. Its structural motif is found in various biologically active compounds, suggesting its utility in the development of novel pharmaceuticals and agrochemicals.[]
Polymer Chemistry
Derivatives of 3-(dimethylamino)propanamide, such as N-[3-(dimethylamino)propyl]methacrylamide (DMAPMA), are utilized as functional monomers in polymer synthesis. These monomers can impart pH-responsiveness to polymers due to the protonation and deprotonation of the tertiary amine group. Such "smart" polymers have applications in drug delivery systems, hydrogels, and other advanced materials.[3][4]
Safety and Handling
Based on the available GHS classification data from PubChem, 3-(dimethylamino)propanamide is considered a hazardous substance.[2]
Hazard Identification
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed.[2]
-
Skin Corrosion/Irritation (Category 2): Causes skin irritation.[2]
-
Serious Eye Damage/Eye Irritation (Category 2A): Causes serious eye irritation.[2]
-
Specific Target Organ Toxicity (Single Exposure), Respiratory Tract Irritation (Category 3): May cause respiratory irritation.[2]
Recommended Handling Procedures
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[5][6]
-
Ventilation: Use only in a well-ventilated area.[6]
-
Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands thoroughly after handling.[6]
-
Storage: Store in a cool, dry, and well-ventilated place in a tightly closed container.[5]
Analytical Characterization
Accurate characterization of 3-(dimethylamino)propanamide is crucial for its use in research and development. A combination of spectroscopic and chromatographic techniques is recommended.
Spectroscopic Analysis
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the N-methyl protons (singlet), the two methylene groups of the propyl chain (multiplets), and the amide N-H protons (broad singlet). The chemical shifts and coupling patterns would confirm the connectivity of the molecule. |
| ¹³C NMR | Resonances for the N-methyl carbons, the two methylene carbons, and the carbonyl carbon of the amide group. A ¹³C NMR spectrum is available on PubChem.[2] |
| FT-IR | Characteristic absorption bands for the N-H stretching of the primary amide (around 3350 and 3180 cm⁻¹), C=O stretching of the amide (around 1650 cm⁻¹), and C-N stretching vibrations. |
| Mass Spectrometry | The molecular ion peak [M]⁺ at m/z 116, along with characteristic fragmentation patterns corresponding to the loss of functional groups. |
Chromatographic Analysis
A robust method for purity assessment and quantification can be developed using gas chromatography (GC) or high-performance liquid chromatography (HPLC).
Due to the polar nature of the amine and amide groups, derivatization might be necessary to improve chromatographic performance and reduce peak tailing.
Caption: Proposed workflow for GC analysis.
-
Column: A polar capillary column would be suitable for separating this analyte.
-
Detector: A Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for identification and quantification.
-
Derivatization: Silylation or acylation can be employed to increase volatility and improve peak shape.[7]
Conclusion
3-(Dimethylamino)propanamide is a chemical compound with significant potential, particularly as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and functional polymers. While there are gaps in the publicly available experimental data, this guide provides a solid foundation for researchers and developers working with this molecule. Adherence to strict safety protocols is paramount when handling this compound due to its hazardous nature. Further research into its physical properties, synthetic optimization, and specific applications will undoubtedly expand its utility in various scientific fields.
References
-
LookChem. 3-(Dimethylamino)propanamide. [Link]
-
Royal Society of Chemistry. Electronic Supplementary Information. [Link]
-
Chemsrc. 3-(dimethylamino)-N,N-dimethylpropanamide. [Link]
-
NIST. Formamide, N-[3-(dimethylamino)propyl]-. [Link]
-
HazComFast. Propanamide, 3-(dimethylamino)-N,N-dimethyl- (CAS 17268-47-2). [Link]
-
PubChem. 3-(Dimethylamino)propanamide. [Link]
-
NIST. Propanenitrile, 3-(dimethylamino)-. [Link]
-
SpectraBase. N-[3-(Dimethylamino)propyl]acrylamide. [Link]
-
ResearchGate. GC-MS analysis of N,N-dimethylaminopropilamides of fatty acids from vegetable oils. [Link]
-
PubChem. 3-(Diethylamino)propanamide. [Link]
-
PubMed. 3-(Dimethylamino)-1-propylamine: a cheap and versatile reagent for removal of byproducts in carbohydrate chemistry. [Link]
-
Pearson+. How would you expect the IR and ¹H NMR spectra for propanamide an... [Link]
-
ResearchGate. Radical Copolymerization of N-[(3-Dimethylamino)propyl] Acrylamide (or Methacyrlamide) with Methyl Acrylate (or Methacrylate). [Link]
-
PMC. Multifunctional Amphiphilic Biocidal Copolymers Based on N-(3-(Dimethylamino)propyl)methacrylamide Exhibiting pH-, Thermo-, and CO2-Sensitivity. [Link]
-
Doc Brown's Chemistry. The C-13 NMR spectrum of propanamide (propionamide). [Link]
-
Royal Society of Chemistry. Supplementary Information. [Link]
-
Doc Brown's Chemistry. Advanced Organic Chemistry: Infrared spectrum of propanamide. [Link]
- Google Patents.
-
ResearchGate. Fig. S7. 1 H-NMR for 3-amino-N-phenylpropanamide. [Link]
-
Doc Brown's Chemistry. mass spectrum of propanamide fragmentation pattern of m/z m/e ions for analysis and ... [Link]
-
ResearchGate. Influences of monomer self-association on the radical solution homopolymerization of N-acrylamide. [Link]
-
Open Agrar. Improvement of Gas Chromatographie Determination Methods of Volatile Amines in Fish and Fishery Products. [Link]
-
NIST. 1-Propanol, 3-(dimethylamino)-. [Link]
-
SIELC Technologies. Propanamide, 3-(dimethylamino)-N,N-dimethyl-. [Link]
Sources
- 2. 3-(Dimethylamino)propanamide | C5H12N2O | CID 11330431 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Multifunctional Amphiphilic Biocidal Copolymers Based on N-(3-(Dimethylamino)propyl)methacrylamide Exhibiting pH-, Thermo-, and CO2-Sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. aksci.com [aksci.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
3-(Dimethylamino)propanamide molecular structure
An In-depth Technical Guide to the Molecular Structure, Properties, and Applications of 3-(Dimethylamino)propanamide
Abstract
This technical guide provides a comprehensive scientific overview of 3-(Dimethylamino)propanamide (DMAPA), a molecule of interest in various chemical and industrial applications. The document elucidates the core molecular structure, physicochemical properties, and detailed spectroscopic characteristics of DMAPA. While experimentally derived spectra for this specific molecule are not widely available in public repositories, this guide offers a robust, predictive analysis based on established principles of spectroscopy and data from structurally analogous compounds. Furthermore, a detailed synthesis protocol, key applications in chemical manufacturing, and essential safety and handling information are presented. This guide is intended for researchers, chemists, and professionals in drug development and chemical manufacturing who require a detailed understanding of this compound.
Introduction
3-(Dimethylamino)propanamide, with CAS number 20101-88-6, is a bifunctional organic molecule containing both a tertiary amine and a primary amide group.[1] This unique combination of functional groups imparts specific chemical properties, making it a valuable intermediate in organic synthesis. Its structural similarity to 3-dimethylaminopropylamine (DMAPA), a key precursor in the production of widely used surfactants, highlights its relevance in industrial chemistry.[2] Understanding the precise molecular architecture and reactivity of 3-(Dimethylamino)propanamide is crucial for its effective utilization and for the development of novel molecules and materials.
Molecular Structure and Physicochemical Properties
The molecular structure of 3-(Dimethylamino)propanamide consists of a three-carbon propane backbone. A primary amide group (-CONH₂) is attached to one terminus (C1), and a dimethylamino group (-N(CH₃)₂) is attached to the other terminus (C3). The presence of the tertiary amine provides a site of basicity, while the amide group can participate in hydrogen bonding as both a donor and an acceptor.
Key Physicochemical Data
A summary of the essential physicochemical properties for 3-(Dimethylamino)propanamide is provided below.
| Property | Value | Source |
| CAS Number | 20101-88-6 | [1] |
| Molecular Formula | C₅H₁₂N₂O | [1] |
| Molecular Weight | 116.16 g/mol | [1] |
| IUPAC Name | 3-(dimethylamino)propanamide | [1] |
| SMILES | CN(C)CCC(=O)N | [1] |
| Topological Polar Surface Area | 46.3 Ų | [1] |
| Predicted XLogP3-AA | -0.9 | [1] |
Synthesis and Manufacturing Workflow
The most direct and industrially scalable synthesis of 3-(Dimethylamino)propanamide is the Michael addition of dimethylamine to acrylamide. This reaction is an example of a conjugate addition, where the nucleophilic amine attacks the β-carbon of the α,β-unsaturated carbonyl compound.
Reaction Mechanism
The reaction proceeds via the nucleophilic attack of dimethylamine on the electron-deficient double bond of acrylamide. This is typically performed in a suitable solvent, and while it can proceed without a catalyst, it is often facilitated by mild basic or acidic conditions to enhance the rate and selectivity. The choice of solvent and temperature is critical to minimize polymerization of the acrylamide starting material and to ensure a high yield of the desired product.
Detailed Experimental Protocol (Illustrative)
-
Step 1: Reagent Preparation: In a well-ventilated fume hood, a 250 mL three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a nitrogen inlet. The flask is charged with a solution of acrylamide (e.g., 0.5 mol) in a suitable solvent like isopropanol (100 mL).
-
Step 2: Reaction Initiation: A solution of dimethylamine (e.g., 0.55 mol, slight excess) in the same solvent is added dropwise to the stirred acrylamide solution via the dropping funnel. The temperature of the reaction mixture should be monitored and maintained, typically between 20-40°C, using a water bath if necessary to control any exotherm.
-
Step 3: Reaction Completion: After the addition is complete, the reaction mixture is stirred at room temperature for several hours (e.g., 12-24 hours) until the reaction is complete, as monitored by an appropriate technique such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Step 4: Product Isolation and Purification: The solvent is removed under reduced pressure using a rotary evaporator. The resulting crude product can then be purified by vacuum distillation to yield pure 3-(Dimethylamino)propanamide.
Synthesis Workflow Diagram
Caption: Synthesis workflow for 3-(Dimethylamino)propanamide.
Spectroscopic Characterization (Predictive Analysis)
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show four distinct signals corresponding to the different proton environments in the molecule.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale and Comparative Analysis |
| ~ 7.0-7.5 and ~ 5.5-6.0 | Broad Singlets | 2H | -CONH₂ | The two protons on the amide nitrogen are diastereotopic and often appear as two separate broad signals due to restricted rotation around the C-N bond and hydrogen bonding. Their chemical shift can be highly variable depending on solvent and concentration.[3] |
| ~ 2.50 | Triplet | 2H | -CH₂-N(CH₃)₂ | This methylene group is adjacent to the electron-withdrawing nitrogen of the dimethylamino group, resulting in a downfield shift. It would be split into a triplet by the adjacent -CH₂- group. |
| ~ 2.35 | Triplet | 2H | -CH₂-CO- | This methylene group is adjacent to the carbonyl group, which also causes a downfield shift. It would be split into a triplet by the adjacent -CH₂- group. |
| ~ 2.20 | Singlet | 6H | -N(CH₃)₂ | The six protons of the two methyl groups are chemically equivalent and are not coupled to any other protons, resulting in a sharp singlet. |
¹³C NMR Spectroscopy (Predicted)
The proton-decoupled ¹³C NMR spectrum is expected to show five distinct signals for each of the carbon atoms in unique chemical environments.
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale and Comparative Analysis |
| ~ 175 | C=O | The carbonyl carbon of the amide group is highly deshielded and will appear significantly downfield. In propanamide, this carbon appears around 178 ppm.[4] |
| ~ 57 | -CH₂-N(CH₃)₂ | The carbon atom directly attached to the tertiary amine nitrogen is shifted downfield due to the electronegativity of nitrogen. |
| ~ 45 | -N(CH₃)₂ | The two equivalent methyl carbons attached to the nitrogen will appear in this region. |
| ~ 35 | -CH₂-CO- | The carbon alpha to the carbonyl group will be deshielded. In propanamide, the corresponding carbon is at ~31 ppm.[4] |
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum will be characterized by the distinct vibrational modes of the primary amide and the tertiary amine functional groups.
| Predicted Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale and Comparative Analysis |
| ~ 3350 and ~ 3180 | N-H Stretch (asymmetric & symmetric) | Primary Amide (-CONH₂) | Primary amides typically show two distinct N-H stretching bands. |
| ~ 2950-2800 | C-H Stretch | Aliphatic C-H | These bands arise from the stretching vibrations of the C-H bonds in the methyl and methylene groups. |
| ~ 1670 | C=O Stretch (Amide I band) | Amide Carbonyl | This is a strong, characteristic absorption for the carbonyl group in a primary amide. |
| ~ 1620 | N-H Bend (Amide II band) | Primary Amide (-CONH₂) | This band results from the in-plane bending of the N-H bonds. |
| ~ 1410 | C-N Stretch | Amide C-N | The C-N bond of the amide has some double bond character, leading to a strong absorption. |
| ~ 1150 | C-N Stretch | Tertiary Amine | The stretching vibration of the C-N bonds of the dimethylamino group. |
Mass Spectrometry (MS) (Predicted)
In an electron ionization (EI) mass spectrum, 3-(Dimethylamino)propanamide would be expected to show a molecular ion peak and several characteristic fragment ions.
-
Molecular Ion (M⁺): A peak would be expected at m/z = 116, corresponding to the molecular weight of the compound.
-
Major Fragmentation Pathways:
-
Alpha-Cleavage: The most favorable fragmentation for aliphatic amines is cleavage of the C-C bond alpha to the nitrogen atom. This would result in the loss of a propyl amide radical to form a highly stable iminium ion at m/z = 58 ([CH₂=N(CH₃)₂]⁺). This is very likely to be the base peak in the spectrum.
-
Amide Fragmentation: Cleavage of the bond between the ethyl group and the carbonyl carbon could lead to the formation of the [CONH₂]⁺ fragment at m/z = 44 .[5]
-
Applications in Research and Industry
While 3-(Dimethylamino)propanamide itself is primarily a research chemical or synthetic intermediate, its close structural analog, 3-dimethylaminopropylamine (DMAPA) , has large-scale industrial applications, most notably in the production of amphoteric surfactants.
Role as a Precursor Analog in Surfactant Synthesis
DMAPA is a key building block for cocamidopropyl betaine (CAPB), a widely used surfactant in personal care products like shampoos, soaps, and cosmetics due to its mildness and foam-boosting properties.[6][7] The synthesis involves a two-step process where DMAPA is first reacted with fatty acids derived from coconut oil to form an intermediate, fatty acid amidopropyl dimethylamine (amidoamine).[7] This intermediate is then reacted with sodium monochloroacetate in a quaternization reaction to yield the final CAPB product.[6] The structural similarity between 3-(Dimethylamino)propanamide and the amidoamine intermediate makes it a relevant compound for studies in surfactant chemistry.
Application Pathway Diagram
Sources
- 1. 3-(Dimethylamino)propanamide | C5H12N2O | CID 11330431 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Cas 20101-88-6,3-(Dimethylamino)propanamide | lookchem [lookchem.com]
- 3. docbrown.info [docbrown.info]
- 4. spectrabase.com [spectrabase.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. lobachemie.com [lobachemie.com]
Synthesis and Application of 3-(Dimethylamino)propanamide: A Technical Guide
Introduction & Pharmacological Relevance
3-(Dimethylamino)propanamide (CAS: 1000395-57-2 / 20101-88-6), frequently referred to as N,N-dimethyl- β -alaninamide, is a highly versatile aliphatic building block in modern medicinal chemistry. In drug development, this moiety is predominantly utilized as a polar solubilizing group or as a synthetic precursor to acrylamide-based warheads in targeted covalent inhibitors (TCIs)[1]. By finely tuning the electrophilicity of adjacent Michael acceptors, this structural motif plays a critical role in the development of irreversible kinase inhibitors, such as those targeting the epidermal growth factor receptor (EGFR) in non-small cell lung cancer[1][2].
This whitepaper details the mechanistic rationale, optimized synthetic pathways, and self-validating experimental protocols for the preparation of 3-(dimethylamino)propanamide.
Mechanistic Pathways & Causality
The most atom-economical and scalable route to synthesize 3-(dimethylamino)propanamide is via an aza-Michael addition (conjugate addition) of dimethylamine to acrylamide.
The Causality of Solvent Selection: Historically, organic synthesis protocols favored volatile, aprotic solvents for amine alkylations. However, kinetic studies demonstrate a remarkable rate acceleration when the aza-Michael addition is conducted in water[3]. In aprotic solvents (e.g., THF, DMF), the reaction suffers from a high activation energy barrier due to the formation of a highly polar zwitterionic transition state.
Water, acting as a protic solvent, actively participates in the reaction mechanism. It stabilizes the charge separation of the transition state via hydrogen bonding and acts as a proton shuttle . This allows for the rapid transfer of a proton from the incoming nucleophilic amine to the α -carbon enolate intermediate, drastically reducing the reaction time from days to mere hours[3].
Chemical synthesis pathways for 3-(dimethylamino)propanamide.
Quantitative Analysis of Reaction Kinetics
The choice of solvent directly dictates the thermodynamic efficiency and kinetic rate of the aza-Michael addition. Table 1 summarizes the quantitative impact of solvent selection on the synthesis of β -amino amides based on empirical kinetic profiling[3].
Table 1: Solvent Effects on Aza-Michael Addition of Amines to Acrylamides
| Solvent | Temperature | Time to Completion | Yield (%) | Mechanistic Rationale |
| H₂O | 25 °C | 3 - 6 h | >90% | Protic solvent stabilizes transition state; enables proton shuttling. |
| MeOH | 25 °C | 12 - 24 h | 80 - 85% | Moderate hydrogen bonding; slower proton transfer compared to water. |
| THF | 25 °C | >48 h | <10% | Aprotic; lacks stabilization for charge separation. |
| DMF | 25 °C | >48 h | <5% | Aprotic; poor proton shuttling capability leads to stalled kinetics. |
Validated Experimental Methodologies
To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems . They incorporate strict In-Process Controls (IPCs) that dictate whether the workflow proceeds, ensuring that kinetic failures are caught prior to product isolation.
Protocol A: Aqueous Aza-Michael Addition (Primary Route)
This green-chemistry approach leverages the aqueous acceleration effect to achieve near-quantitative yields without the need for complex chromatography.
-
Reagent Preparation: Dissolve acrylamide (1.0 eq, 71.08 g/mol ) in deionized water to achieve a 1.0 M concentration.
-
Nucleophilic Addition: Cool the reaction flask to 0–5 °C using an ice bath. Slowly add aqueous dimethylamine (40% w/w, 1.2 eq) dropwise. Causality: The dropwise addition at low temperatures controls the exothermic nature of the conjugate addition, preventing the thermal polymerization of acrylamide.
-
Reaction Propagation: Remove the ice bath and allow the mixture to stir at room temperature (25 °C) for 4 hours.
-
In-Process Control (IPC) & Validation: Sample the reaction mixture and analyze via TLC (DCM:MeOH 9:1, KMnO₄ stain) or LC-MS.
-
Validation Checkpoint: The complete disappearance of the UV-active/KMnO₄-reactive acrylamide spot confirms >99% conversion. If acrylamide persists, continue stirring for 2 additional hours.
-
-
Workup & Isolation: Lyophilize the reaction mixture or evaporate the water under reduced pressure (rotary evaporator, 45 °C, <20 mbar) to yield the crude free base as a pale oil.
-
Salt Formation (Optional but Recommended): Dissolve the crude oil in anhydrous diethyl ether. Bubble dry HCl gas through the solution (or add 2M HCl in ether) until precipitation ceases. Filter the resulting white solid to isolate 3-(dimethylamino)propanamide hydrochloride.
-
Final Validation: Confirm structure via ¹H-NMR (D₂O). Key diagnostic peaks: A singlet integrating to 6H for the N(CH₃)₂ group (~2.8 ppm), and two coupled triplets integrating to 2H each for the methylene backbone (~2.7 ppm and ~3.3 ppm).
Step-by-step experimental workflow and in-process validation.
Protocol B: Amidation of 3-(Dimethylamino)propionic Acid (Alternative Route)
This route is utilized when the Michael addition is not viable (e.g., when synthesizing isotopically labeled derivatives where labeled acrylamide is unavailable).
-
Activation: Suspend 3-(dimethylamino)propionic acid hydrochloride (1.0 eq) in anhydrous dichloromethane (DCM). Add EDC·HCl (1.2 eq) and HOBt (1.2 eq) to form the active ester intermediate.
-
Amidation: Add ammonium chloride (1.5 eq) followed by N,N-diisopropylethylamine (DIPEA, 3.0 eq) to liberate ammonia in situ and neutralize the hydrochloride salts.
-
Reaction & IPC: Stir at room temperature for 12 hours. Monitor via LC-MS for the formation of the product mass (M+H = 117.1).
-
Workup: Wash the organic layer with saturated aqueous NaHCO₃ to remove HOBt and unreacted acid. Dry over Na₂SO₄, concentrate, and purify via flash chromatography (neutral alumina, DCM:MeOH gradient).
Application in Covalent Inhibitor Design
In the realm of targeted covalent inhibitors, the reactivity of the Michael acceptor warhead must be finely tuned to balance on-target covalent bond formation against off-target toxicity (e.g., reacting with biological thiols like glutathione)[2][4].
Integrating the 3-(dimethylamino)propanamide motif into a drug scaffold serves a dual purpose:
-
Pharmacokinetic Solubilization: It introduces a basic amine that is protonated at physiological pH (pH 7.4), drastically improving the aqueous solubility of otherwise lipophilic kinase inhibitors.
-
Electronic Tuning: Through inductive effects, the protonated ammonium species modulates the electrophilicity of adjacent Michael acceptors. This allows medicinal chemists to fine-tune the hetero-Michael addition rate of the drug with target cysteine residues (e.g., Cys797 in EGFR), optimizing the therapeutic window[4].
References
- Chemical structures of reversible and irreversible EGFR inhibitors.ResearchGate.
- Covalent Modifiers: A Chemical Perspective on the Reactivity of α,β-Unsaturated Carbonyls with Thiols via Hetero-Michael Addition Reactions.Journal of Medicinal Chemistry (ACS Publications).
- Michael Addition of Amines and Thiols to Dehydroalanine Amides: A Remarkable Rate Acceleration in Water.The Journal of Organic Chemistry (ACS Publications).
Sources
physical and chemical properties of 3-(Dimethylamino)propanamide
An In-Depth Technical Guide to 3-(Dimethylamino)propanamide: Physicochemical Properties, Synthesis, and Applications
Introduction
3-(Dimethylamino)propanamide is a bifunctional organic compound featuring a tertiary amine and a primary amide group. This unique structural arrangement makes it a molecule of significant interest for researchers, particularly in the fields of medicinal chemistry and material science. The presence of both a basic, nucleophilic nitrogen center and a hydrogen-bond accepting amide moiety within a short aliphatic chain imparts versatile chemical reactivity and useful physicochemical properties. This guide provides a comprehensive technical overview of 3-(Dimethylamino)propanamide, designed for scientists and drug development professionals. We will delve into its core properties, logical synthetic routes, key applications, and the robust analytical methodologies required for its characterization, grounding all claims in authoritative data.
Core Physicochemical Properties
The utility of a chemical building block is fundamentally dictated by its physical and chemical properties. These parameters influence its solubility, reactivity, and pharmacokinetic potential when incorporated into larger molecules.
Table 1: Key Physicochemical Properties of 3-(Dimethylamino)propanamide
| Property | Value | Source |
| CAS Number | 20101-88-6 | [1] |
| Molecular Formula | C₅H₁₂N₂O | [1] |
| Molecular Weight | 116.16 g/mol | [1] |
| XLogP3-AA | -0.9 | [1] |
| Topological Polar Surface Area (TPSA) | 46.3 Ų | [1] |
| Hydrogen Bond Donor Count | 1 | |
| Hydrogen Bond Acceptor Count | 2 | |
| GHS Hazard Statements | H302, H315, H319, H335 | [1] |
The negative XLogP3 value indicates a high degree of hydrophilicity, suggesting excellent solubility in aqueous and polar protic solvents, a desirable trait for many biological and pharmaceutical applications.[] The Topological Polar Surface Area (TPSA) of 46.3 Ų is significant for drug development professionals; molecules with a TPSA below 60 Ų are often predicted to have good cell permeability and oral bioavailability.
Chemical Structure and Reactivity
The reactivity of 3-(Dimethylamino)propanamide is governed by the interplay between its two functional groups. The tertiary amine acts as a Brønsted-Lowry base and a nucleophile, while the primary amide is a versatile hydrogen bond acceptor and can be hydrolyzed under strong acidic or basic conditions.
The dimethylamino group is a well-established pharmacophore found in numerous FDA-approved drugs, where it is often used to increase solubility and modulate the basicity of the parent molecule to optimize its pharmacokinetic profile.[3][4] This dual functionality makes 3-(Dimethylamino)propanamide an important intermediate in organic synthesis.[]
Caption: Key reactive sites and functional roles of 3-(Dimethylamino)propanamide.
Synthesis and Manufacturing Workflow
A common and efficient method for the synthesis of 3-(Dimethylamino)propanamide is the Michael addition of dimethylamine to acrylamide. This reaction is typically performed in a suitable solvent and may be catalyzed by a base.
Caption: A generalized workflow for the synthesis of 3-(Dimethylamino)propanamide.
Experimental Protocol: Synthesis via Michael Addition
This protocol describes a representative lab-scale synthesis. The causality behind experimental choices is to control the exothermic reaction and maximize yield and purity.
-
Reactor Setup: A 500 mL three-necked round-bottom flask is equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser with a nitrogen inlet. The choice of a three-necked flask allows for simultaneous addition, stirring, and atmosphere control.
-
Reagent Charging: The flask is charged with acrylamide (0.5 mol) dissolved in 150 mL of isopropanol. Isopropanol is chosen as a solvent due to its ability to dissolve both reactants and its appropriate boiling point.
-
Reactant Addition: A 40% aqueous solution of dimethylamine (0.6 mol, 1.2 equivalents) is added dropwise via the dropping funnel over 60 minutes. The flask is cooled in an ice-water bath to maintain the internal temperature below 25°C. Causality: The slow, cooled addition is critical to manage the exothermicity of the Michael addition and prevent unwanted polymerization of acrylamide. Using a slight excess of the amine ensures complete consumption of the acrylamide.
-
Reaction: After the addition is complete, the mixture is allowed to warm to room temperature and stirred for 12-18 hours. The reaction progress is monitored by Thin Layer Chromatography (TLC) or HPLC until the acrylamide spot disappears.
-
Work-up: The solvent and excess dimethylamine are removed under reduced pressure using a rotary evaporator. The resulting crude oil is redissolved in dichloromethane and washed with a saturated sodium bicarbonate solution to remove any acidic impurities.
-
Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated. The final product is purified by vacuum distillation to yield 3-(Dimethylamino)propanamide as a clear liquid or low-melting solid.
Applications in Research and Drug Development
The structural motifs within 3-(Dimethylamino)propanamide make it a valuable precursor in several scientific domains.
-
Pharmaceutical Building Block: Its primary application is as a versatile intermediate in the synthesis of more complex active pharmaceutical ingredients (APIs).[] The tertiary amine can be used as a handle for further derivatization or to confer basic properties to a target molecule, which is often crucial for formulation as a stable salt. The dimethylamino scaffold is a key feature in drugs across various therapeutic areas, including antidepressants and antihistamines.[3][4]
-
Catalysis and Synthesis: In organic synthesis, it can function as a mild, non-nucleophilic base or as a ligand in metal-catalyzed reactions.[]
-
Polymer and Materials Science: It can be incorporated into polymer chains as a functional monomer to introduce basic sites, which can improve properties like dye adhesion, antistatic behavior, and pH-responsiveness.[]
Caption: Role as a central building block for diverse chemical applications.
Analytical and Spectroscopic Characterization
Robust analytical methods are essential for confirming the identity, purity, and stability of 3-(Dimethylamino)propanamide.
Protocol 1: Purity Assessment by Reverse-Phase HPLC
This method is designed to be a self-validating system for routine quality control.
-
Instrumentation: An HPLC system equipped with a UV detector, autosampler, and column oven.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water. Causality: Formic acid is a mass-spectrometry compatible modifier that ensures good peak shape by protonating the tertiary amine.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-2 min: 5% B
-
2-15 min: Linear gradient from 5% to 95% B
-
15-17 min: Hold at 95% B
-
17-18 min: Return to 5% B
-
18-22 min: Re-equilibration at 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 210 nm (for amide chromophore).
-
Sample Preparation: Accurately weigh ~10 mg of the compound and dissolve in 10 mL of Mobile Phase A to create a 1 mg/mL stock solution.
-
System Suitability (Trustworthiness): Before sample analysis, inject a standard solution five times. The relative standard deviation (RSD) for the peak area and retention time should be less than 2.0%. This ensures the system is performing reliably.
Protocol 2: Structural Confirmation by NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 15 mg of 3-(Dimethylamino)propanamide in 0.6 mL of deuterated chloroform (CDCl₃) or deuterium oxide (D₂O). Add a trace amount of tetramethylsilane (TMS) as an internal reference (0.00 ppm).[5]
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans (e.g., 16) to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire a proton-decoupled spectrum. A greater number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of the ¹³C isotope.[5]
-
Expected ¹³C NMR Signals: Based on available data, characteristic peaks are expected.[1]
Safety, Handling, and Storage
Proper handling of 3-(Dimethylamino)propanamide is crucial to ensure laboratory safety. The compound is classified with several hazards that necessitate careful management.
Table 2: GHS Hazard Information
| Hazard Code | Description | Precautionary Action |
| H302 | Harmful if swallowed | Do not eat, drink, or smoke when using this product. Rinse mouth if swallowed and seek medical attention.[1] |
| H315 | Causes skin irritation | Wear protective gloves. Wash skin thoroughly after handling.[1][6] |
| H319 | Causes serious eye irritation | Wear eye protection. If in eyes, rinse cautiously with water for several minutes.[1][6] |
| H335 | May cause respiratory irritation | Use only outdoors or in a well-ventilated area. Avoid breathing dust/fume/gas/mist/vapors/spray.[1] |
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[7]
-
Handling: Handle in a chemical fume hood to avoid inhalation of vapors.[8] Avoid contact with skin and eyes.[8]
-
Storage: Store in a tightly-closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents and acids.[6][8]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
References
-
PubChem. 3-(Diethylamino)propanamide. National Center for Biotechnology Information. [Link]
-
PubChem. 3-(Dimethylamino)propanamide. National Center for Biotechnology Information. [Link]
-
Loba Chemie. 3-DIMETHYLAMINO PROPYLAMINE FOR SYNTHESIS MSDS. [Link]
-
HazComFast. Propanamide, 3-(dimethylamino)-N,N-dimethyl- (CAS 17268-47-2). [Link]
-
PubChem. Propanamide, 3-(dimethylamino)-N,N-dimethyl-. National Center for Biotechnology Information. [Link]
-
Royal Society of Chemistry. Electronic Supplementary Information. [Link]
-
PrepChem.com. Synthesis of N-[3-(dimethylamino)propyl]pentadecanamide. [Link]
-
Kumar, A., et al. FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years. RSC Advances. [Link]
- Google Patents. US7723547B2 - Process for the synthesis of DMAPA.
-
RSC Publishing. FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years. [Link]
-
SIELC Technologies. Propanamide, 3-(dimethylamino)-N,N-dimethyl-. [Link]
Sources
- 1. 3-(Dimethylamino)propanamide | C5H12N2O | CID 11330431 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years - PMC [pmc.ncbi.nlm.nih.gov]
- 4. FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. fishersci.com [fishersci.com]
- 7. hazcomfast.com [hazcomfast.com]
- 8. aksci.com [aksci.com]
Navigating the Safety Profile of 3-(Dimethylamino)propanamide: A Technical Guide
For researchers and professionals in drug development, a comprehensive understanding of the safety and handling of all chemical reagents is paramount. This guide provides an in-depth look at the safety data for 3-(Dimethylamino)propanamide, with a focus on ensuring safe laboratory practices.
A critical point of clarification is the distinction between 3-(Dimethylamino)propanamide and a similarly named compound, 3-Dimethylaminopropylamine . These are distinct chemical entities with different structures, properties, and safety profiles. This guide will focus on the available safety information for derivatives of 3-(Dimethylamino)propanamide.
Section 1: Chemical Identification and Properties
It is crucial to accurately identify the specific chemical being used. Multiple derivatives of 3-(Dimethylamino)propanamide exist. A common variant found in chemical supplier databases is 3-(dimethylamino)-N,N-dimethyl-propanamide .
| Property | Value | Source |
| Chemical Name | 3-(dimethylamino)-N,N-dimethyl-propanamide | [1][2] |
| Synonyms | 3-(Dimethylamino)-N,N-dimethylpropionamide | [1][3] |
| CAS Number | 17268-47-2 | [1][2][4] |
| Molecular Formula | C7H16N2O | [1][4] |
| Molecular Weight | 144.21 g/mol | [1][3][5] |
| Physical Form | Liquid | [2] |
Another related compound is 3-(Dimethylamino)propanamide , with a different molecular formula and CAS number.
| Property | Value | Source |
| Chemical Name | 3-(dimethylamino)propanamide | [6] |
| CAS Number | 20101-88-6 | [6] |
| Molecular Formula | C5H12N2O | [6] |
| Molecular Weight | 116.16 g/mol | [6] |
Given the potential for ambiguity, it is imperative to cross-reference the CAS number on the manufacturer's label and Safety Data Sheet (SDS) with the intended reagent.
Section 2: Hazard Identification and GHS Classification
The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for communicating hazard information. For 3-(dimethylamino)-N,N-dimethyl-propanamide (CAS 17268-47-2) , the following GHS classifications have been identified:
-
H302: Harmful if swallowed [2]
-
H315: Causes skin irritation [2]
-
H319: Causes serious eye irritation [2]
The corresponding GHS pictogram is the exclamation mark (GHS07).[2] The signal word for this chemical is "Warning".[2]
For 3-(Dimethylamino)propanamide (CAS 20101-88-6) , the GHS classifications are:
-
H302: Harmful if swallowed [6]
-
H315: Causes skin irritation [6]
-
H319: Causes serious eye irritation [6]
-
H335: May cause respiratory irritation [6]
The following diagram illustrates the GHS hazard pictograms and their general meanings.
Caption: GHS Pictogram for Irritants and other hazards.
Section 3: Safe Handling and Storage
Adherence to proper handling and storage protocols is essential to minimize risk.
Handling
-
Work in a well-ventilated area, preferably under a chemical fume hood.[1][7]
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses or goggles, chemical-resistant gloves, and a lab coat.[1]
-
Do not eat, drink, or smoke when using this product.[8]
Storage
-
Store in a cool, dry, and well-ventilated area.[1]
-
Keep containers tightly closed.[1]
-
Store away from incompatible materials such as acids and strong oxidizing agents.[1][11][12]
-
Some sources recommend refrigerated storage.[2] Always follow the manufacturer's specific storage temperature recommendations.
The following workflow outlines the essential steps for safe handling of 3-(Dimethylamino)propanamide.
Caption: Workflow for the safe handling of chemical reagents.
Section 4: Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is critical.
First-Aid Measures
-
If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1][7][13]
-
In case of skin contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention.[1][13]
-
In case of eye contact: Rinse immediately and cautiously with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][7][13]
-
If swallowed: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][9][13]
Fire-Fighting Measures
While specific fire-fighting data for 3-(Dimethylamino)propanamide derivatives is limited in the provided search results, general procedures for chemical fires should be followed.
-
Suitable extinguishing media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[8][14]
-
Protective equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[7][8]
Accidental Release Measures
-
Ensure adequate ventilation and evacuate personnel from the area.[7]
-
Remove all sources of ignition.[7]
-
Wear appropriate personal protective equipment.[7]
-
Absorb the spill with an inert absorbent material (e.g., sand, earth) and place it in a suitable, closed container for disposal.[7][15]
The decision-making process for responding to a chemical spill is illustrated in the diagram below.
Sources
- 1. hazcomfast.com [hazcomfast.com]
- 2. 3-(dimethylamino)-N,N-dimethyl-propanamide | 17268-47-2 [sigmaaldrich.cn]
- 3. echemi.com [echemi.com]
- 4. aaronchem.com [aaronchem.com]
- 5. 3-(Diethylamino)propanamide | C7H16N2O | CID 13981101 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 3-(Dimethylamino)propanamide | C5H12N2O | CID 11330431 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. fishersci.com [fishersci.com]
- 8. lobachemie.com [lobachemie.com]
- 9. chemos.de [chemos.de]
- 10. chemos.de [chemos.de]
- 11. fishersci.com [fishersci.com]
- 12. fishersci.com [fishersci.com]
- 13. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 14. 3-DIMETHYLAMINOPROPYLAMINE [training.itcilo.org]
- 15. echemi.com [echemi.com]
- 16. cdhfinechemical.com [cdhfinechemical.com]
- 17. echemi.com [echemi.com]
A Technical Guide to the Spectroscopic Characterization of 3-(Dimethylamino)propanamide
This document provides an in-depth technical analysis of the expected spectroscopic data for 3-(Dimethylamino)propanamide (CAS: 20101-88-6).[1] In the landscape of pharmaceutical and chemical research, the unambiguous structural elucidation of novel or less-common molecules is paramount. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) form the bedrock of this characterization process.
This guide is structured to provide researchers, scientists, and drug development professionals with a predictive and interpretive framework for the spectroscopic signature of 3-(Dimethylamino)propanamide. While comprehensive, peer-reviewed spectral libraries for this specific compound are not widely published, this document leverages foundational spectroscopic principles and draws upon data from structurally analogous compounds to construct a robust and scientifically-grounded analysis. This predictive approach mirrors the real-world challenges scientists face when characterizing new chemical entities, emphasizing causal relationships between molecular structure and spectral output.
Molecular Structure and Predicted Spectroscopic Overview
3-(Dimethylamino)propanamide is a bifunctional molecule containing a primary amide and a tertiary amine. Its structure consists of a propane backbone, with a dimethylamino group at position 3 and an amide group at position 1.
-
Molecular Formula: C₅H₁₂N₂O[1]
-
Molecular Weight: 116.16 g/mol [1]
-
Key Functional Groups:
-
Primary Amide (-CONH₂)
-
Tertiary Amine (-N(CH₃)₂)
-
Ethylene Bridge (-CH₂CH₂-)
-
Each of these groups will produce characteristic signals in the various spectra, allowing for full structural confirmation. The following diagram illustrates the molecular structure with protons and carbons labeled for the subsequent NMR analysis.
Caption: Molecular structure of 3-(Dimethylamino)propanamide.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The analysis of 3-(Dimethylamino)propanamide would reveal characteristic vibrations for its amide and amine groups, as well as its alkyl framework.
Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR
A standard and efficient method for acquiring an IR spectrum of a liquid or solid sample is ATR-FTIR.
-
Instrument: An Agilent Technologies Cary 630 FTIR or a similar instrument equipped with an ATR crystal (e.g., diamond or germanium) is typically used.[2]
-
Sample Preparation: A small drop of the neat liquid or a few milligrams of the solid compound is placed directly onto the ATR crystal.
-
Data Acquisition: The spectrum is recorded, typically over a range of 4000-400 cm⁻¹. An atmospheric background spectrum is collected and automatically subtracted by the instrument software.
-
Data Processing: The resulting spectrum displays transmittance or absorbance as a function of wavenumber (cm⁻¹).
Caption: Standard workflow for ATR-FTIR data acquisition.
Predicted IR Data and Interpretation
The spectrum is dominated by features from the primary amide. Drawing parallels with the known spectrum of propanamide provides a strong basis for these predictions.[3]
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity | Comments |
| 3350 & 3180 | N-H Stretch | Primary Amide | Strong, Broad | The two distinct peaks are characteristic of the symmetric and asymmetric stretching of a primary amide's N-H bonds.[3] |
| 2950-2800 | C-H Stretch | Alkyl (CH₂, CH₃) | Medium-Strong | Aliphatic C-H stretching vibrations. |
| ~1670 | C=O Stretch (Amide I) | Primary Amide | Very Strong | A highly prominent absorption characteristic of the carbonyl group in a primary amide.[3] |
| ~1640 | N-H Bend (Amide II) | Primary Amide | Strong | This band arises from the in-plane bending of the N-H bonds and often appears close to the Amide I band. |
| ~1460 | C-H Bend | Alkyl (CH₂, CH₃) | Medium | Scissoring and bending vibrations of the alkyl groups. |
| ~1250 | C-N Stretch | Tertiary Amine | Medium | Stretching vibration of the C-N bond of the dimethylamino group. |
The "fingerprint region" (below 1500 cm⁻¹) will contain a complex pattern of overlapping vibrations unique to the molecule's overall structure.[3]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule, including connectivity and chemical environment.
Experimental Protocol
-
Instrument: A 400 MHz NMR spectrometer, such as a Varian Inova-400, is standard for routine characterization.[2]
-
Sample Preparation: Approximately 5-10 mg of the sample is dissolved in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or D₂O) in an NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).
-
Data Acquisition: Both ¹H and ¹³C NMR spectra are acquired. Standard pulse programs are used to obtain high-resolution data.
Predicted ¹H NMR Data and Interpretation (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~6.5 & ~5.5 | Broad Singlet | 2H | -CONHH | The two amide protons are diastereotopic and often appear as two separate broad signals due to restricted rotation around the C-N bond and exchange with any trace water. |
| ~2.55 | Triplet | 2H | -CH₂ -N(CH₃)₂ | These protons are adjacent to the electron-withdrawing nitrogen, shifting them downfield. They will be split into a triplet by the neighboring C₂H₂ group. |
| ~2.40 | Triplet | 2H | -CH₂ -C(O)NH₂ | These protons are adjacent to the carbonyl group, which is also electron-withdrawing. They will be split into a triplet by the C₃H₂ group. |
| ~2.25 | Singlet | 6H | -N(CH₃ )₂ | The six protons of the two methyl groups are equivalent and have no adjacent protons, resulting in a sharp singlet. This is a highly characteristic signal for a dimethylamino group. |
Predicted ¹³C NMR Data and Interpretation (100 MHz, CDCl₃)
While a specific spectrum for 3-(dimethylamino)propanamide is not publicly available, its existence has been noted in chemical databases.[1] The predicted chemical shifts are based on the effects of adjacent functional groups.
| Chemical Shift (δ, ppm) | Carbon Assignment | Rationale |
| ~175.5 | C =O (C₁) | The carbonyl carbon of an amide is significantly deshielded and appears far downfield. |
| ~56.2 | -C H₂-N (C₃) | The carbon directly attached to the tertiary amine nitrogen is deshielded. |
| ~45.1 | -N(C H₃)₂ (C₄, C₅) | The carbons of the dimethylamino group are highly shielded compared to the backbone carbons. |
| ~34.8 | -C H₂-C=O (C₂) | The carbon alpha to the carbonyl group is moderately deshielded. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass and fragmentation pattern of a molecule, confirming its molecular weight and offering further structural clues.
Experimental Protocol: Electron Ionization (EI)
-
Instrument: A gas chromatograph-mass spectrometer (GC-MS) or a direct insertion probe on a mass spectrometer is used.
-
Ionization: Electron Ionization (EI) at 70 eV is a standard method that induces reproducible fragmentation.
-
Analysis: The instrument separates ions based on their mass-to-charge ratio (m/z), generating a spectrum of relative ion abundance versus m/z.
Predicted Mass Spectrum and Fragmentation
The molecular ion peak ([M]⁺) is expected at m/z = 116, corresponding to the molecular weight of C₅H₁₂N₂O.[1][4] The fragmentation pattern is dictated by the most stable carbocations that can be formed. The most characteristic fragmentation in N-alkyl amines is the alpha-cleavage, which leads to the formation of a resonance-stabilized iminium ion.
-
Molecular Ion [M]⁺: m/z = 116
-
Base Peak: m/z = 58. This highly abundant peak results from the alpha-cleavage between C₂ and C₃, forming the stable [CH₂=N(CH₃)₂]⁺ iminium ion. This is a signature fragmentation for a dimethylaminopropyl moiety.
-
Other Key Fragments:
-
m/z = 72: Loss of NH₂ (amine radical) from the molecular ion, resulting in [M-16]⁺. This is analogous to fragmentation seen in simple amides.[5]
-
m/z = 44: Cleavage between C₁ and C₂, resulting in the [C(O)NH₂]⁺ ion.
-
Caption: Predicted major fragmentation pathway for 3-(Dimethylamino)propanamide.
Safety and Handling
While a specific Safety Data Sheet (SDS) for 3-(dimethylamino)propanamide is not widely available, data from structurally related compounds indicate that it should be handled with care. The molecule contains amine and amide functionalities, which can be irritants.
-
Hazards: Expected to be harmful if swallowed and may cause skin and serious eye irritation.[1]
-
Precautions: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid contact with skin and eyes. Wash hands thoroughly after handling.[6][7]
-
Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[6]
Conclusion
This guide provides a comprehensive, predictive framework for the spectroscopic analysis of 3-(Dimethylamino)propanamide. By combining fundamental principles with comparative data from analogous structures, we have established the expected IR, ¹H NMR, ¹³C NMR, and MS signatures. The key identifiers for this molecule are the characteristic amide bands in the IR spectrum, the distinct set of signals in the ¹H NMR including the dimethyl singlet, and the signature mass spectral fragmentation leading to a base peak at m/z 58. This self-validating system of cross-referenced data provides researchers with a robust toolkit for the identification and structural elucidation of this compound.
References
-
3-DIMETHYLAMINO PROPYLAMINE FOR SYNTHESIS MSDS. (2018). Loba Chemie. [Link]
-
Electronic Supplementary Information for publications. Royal Society of Chemistry. [Link]
-
3-(Dimethylamino)propanamide. (2025). PubChem, National Institutes of Health. [Link]
-
N-[3-(Dimethylamino)propyl]acrylamide Spectrum. SpectraBase. [Link]
-
Supplementary Information for Green Chemistry. Royal Society of Chemistry. [Link]
-
3-(dimethylamino)propanamide (C5H12N2O). PubChemLite. [Link]
-
3-(Diethylamino)propanamide. (2021). PubChem, National Institutes of Health. [Link]
-
1,3-Propanediamine, N'-[3-(dimethylamino)propyl]-N,N-dimethyl-. NIST WebBook. [Link]
-
1-Propanol, 3-(dimethylamino)-. NIST WebBook. [Link]
-
1-Propanol, 3-(dimethylamino)-. NIST WebBook. [Link]
-
Propanamide, 3-(dimethylamino)-N,N-dimethyl-. (2018). SIELC Technologies. [Link]
-
Advanced Organic Chemistry: Infrared spectrum of propanamide. Doc Brown's Chemistry. [Link]
-
mass spectrum of propanamide fragmentation pattern. Doc Brown's Chemistry. [Link]
-
1,3-Propanediamine, N'-(ethylcarbonimidoyl)-N,N-dimethyl-. NIST WebBook. [Link]
-
3-(Dimethylamino)propionitrile - 13C NMR. SpectraBase. [Link]
Sources
- 1. 3-(Dimethylamino)propanamide | C5H12N2O | CID 11330431 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. docbrown.info [docbrown.info]
- 4. PubChemLite - 3-(dimethylamino)propanamide (C5H12N2O) [pubchemlite.lcsb.uni.lu]
- 5. mass spectrum of propanamide fragmentation pattern of m/z m/e ions for analysis and identification of propanamide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. fishersci.com [fishersci.com]
- 7. aksci.com [aksci.com]
An In-Depth Technical Guide to the NMR Spectroscopic Data of 3-(Dimethylamino)propanamide
For Researchers, Scientists, and Drug Development Professionals
Authored by: Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectroscopic data for the compound 3-(Dimethylamino)propanamide (CAS No. 20101-88-6).[1] As a molecule of interest in various research and development sectors, a thorough understanding of its structural characterization is paramount. This document offers a detailed interpretation of both ¹H and ¹³C NMR spectra, elucidates the rationale behind spectral assignments, and provides a standardized protocol for sample preparation and data acquisition. The information herein is intended to serve as an authoritative reference for scientists engaged in the synthesis, analysis, and application of this and structurally related compounds.
Introduction: The Significance of NMR in Characterizing 3-(Dimethylamino)propanamide
3-(Dimethylamino)propanamide, with the molecular formula C₅H₁₂N₂O, is a bifunctional organic molecule featuring a tertiary amine and a primary amide group.[1] This unique combination of functional groups imparts specific chemical properties that make it a valuable building block in organic synthesis and drug discovery. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation and purity assessment of such molecules. It provides precise information about the chemical environment of each atom, enabling researchers to confirm the molecular structure and identify potential impurities.
This guide will delve into the detailed analysis of the ¹H and ¹³C NMR spectra of 3-(Dimethylamino)propanamide. The causality behind the observed chemical shifts and coupling patterns will be explained based on fundamental principles of NMR spectroscopy, providing a deeper understanding of the molecule's electronic and structural characteristics.
Molecular Structure and Atom Numbering
For clarity in spectral assignment, the following atom numbering scheme will be used throughout this guide:
Caption: Molecular structure of 3-(Dimethylamino)propanamide with atom numbering for NMR assignments.
¹H NMR Spectral Data and Interpretation
The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. The following data was obtained from a 400 MHz spectrometer using Methanol-d4 (MeOD-d4) as the solvent.
| Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 1 | 2.53-2.27 | broad | 6H | -N(CH ₃)₂ |
| 2 | 2.69-2.53 | broad | 2H | -CH ₂-CH₂-C(O)NH₂ (Position 3) |
| 3 | 3.27-3.06 | m | 2H | -N-CH ₂-CH₂- (Position 2) |
Interpretation:
-
Signal 1 (δ 2.53-2.27, 6H): This broad signal corresponds to the six equivalent protons of the two methyl groups attached to the nitrogen atom. The chemical shift is in the expected range for methyl groups adjacent to a nitrogen atom. The broadness of the signal can be attributed to the quadrupolar moment of the nitrogen atom and potential conformational exchange.
-
Signal 2 (δ 2.69-2.53, 2H): This broad signal is assigned to the two protons on the carbon atom at position 3 (C3), which is adjacent to the carbonyl group. The electron-withdrawing effect of the carbonyl group deshields these protons, causing them to resonate downfield compared to a simple alkane.
-
Signal 3 (δ 3.27-3.06, 2H): This multiplet corresponds to the two protons on the carbon atom at position 2 (C2), which is adjacent to the dimethylamino group. The electronegative nitrogen atom deshields these protons, shifting them further downfield. The multiplicity arises from coupling to the adjacent protons on C3.
¹³C NMR Spectral Data and Interpretation
The carbon-13 NMR spectrum provides information on the different carbon environments in the molecule. The following data was obtained from a 100 MHz spectrometer using Methanol-d4 (MeOD-d4) as the solvent.
| Signal | Chemical Shift (δ, ppm) | Assignment |
| 1 | 172.89 | C =O (Amide Carbonyl) |
| 2 | 58.28 | -N-C H₂- |
| 3 | 49.35 | -N(C H₃)₂ |
| 4 | 39.08 | -C H₂-C(O)NH₂ |
Interpretation:
-
Signal 1 (δ 172.89): This downfield signal is characteristic of a carbonyl carbon in an amide functional group. The high chemical shift is due to the strong deshielding effect of the double-bonded oxygen atom.
-
Signal 2 (δ 58.28): This signal is assigned to the carbon atom at position 2 (C2), which is directly attached to the nitrogen of the dimethylamino group. The electronegativity of the nitrogen atom causes a significant downfield shift.
-
Signal 3 (δ 49.35): This signal corresponds to the two equivalent methyl carbons of the dimethylamino group. Its chemical shift is typical for methyl carbons attached to a nitrogen atom.
-
Signal 4 (δ 39.08): This signal is attributed to the carbon atom at position 3 (C3), which is adjacent to the carbonyl group. It is less deshielded than the carbon at position 2.
Experimental Protocols
NMR Sample Preparation
A self-validating protocol for preparing a high-quality NMR sample is crucial for obtaining reliable and reproducible data.
Materials:
-
3-(Dimethylamino)propanamide sample
-
Deuterated solvent (e.g., Methanol-d4, Chloroform-d, or D₂O) of high purity (≥99.8 atom % D)
-
High-quality 5 mm NMR tubes
-
Pipettes and pipette tips
-
Vortex mixer
Procedure:
-
Weighing the Sample: Accurately weigh approximately 5-10 mg of 3-(Dimethylamino)propanamide directly into a clean, dry vial.
-
Solvent Addition: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial. The choice of solvent is critical; for observing exchangeable protons (e.g., the -NH₂ protons), aprotic solvents like Chloroform-d or DMSO-d6 are preferred. For general characterization, Methanol-d4 or D₂O are suitable.
-
Dissolution: Vortex the mixture until the sample is completely dissolved. A clear, homogeneous solution is essential for high-resolution spectra. Any particulate matter can disrupt the magnetic field homogeneity, leading to broadened peaks.
-
Transfer to NMR Tube: Carefully transfer the solution to a high-quality 5 mm NMR tube. Avoid any solid particles from being transferred.
-
Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.
NMR Data Acquisition Workflow
The following workflow outlines the key steps for acquiring high-quality 1D NMR spectra.
Caption: A streamlined workflow for NMR data acquisition.
Advanced 2D NMR Correlations (Theoretical)
-
COSY (Correlation Spectroscopy): A COSY spectrum would show a cross-peak between the proton signals at δ 3.27-3.06 (Position 2) and δ 2.69-2.53 (Position 3), confirming their through-bond coupling.
-
HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum would reveal correlations between directly bonded protons and carbons:
-
The proton signal at δ 2.53-2.27 would correlate with the carbon signal at δ 49.35.
-
The proton signal at δ 2.69-2.53 would correlate with the carbon signal at δ 39.08.
-
The proton signal at δ 3.27-3.06 would correlate with the carbon signal at δ 58.28.
-
-
HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum would show correlations between protons and carbons separated by two or three bonds, providing crucial connectivity information:
-
The methyl protons (δ 2.53-2.27) would show a correlation to the C2 carbon (δ 58.28).
-
The C2 protons (δ 3.27-3.06) would correlate with the methyl carbons (δ 49.35) and the C3 carbon (δ 39.08).
-
The C3 protons (δ 2.69-2.53) would correlate with the C2 carbon (δ 58.28) and the carbonyl carbon (δ 172.89).
-
Conclusion
The NMR spectroscopic data presented in this guide provide a definitive structural characterization of 3-(Dimethylamino)propanamide. The detailed analysis of the ¹H and ¹³C spectra, along with the provided experimental protocols, offers a valuable resource for researchers and scientists. The logical interpretation of chemical shifts and the theoretical framework for 2D NMR correlations further enhance the utility of this document as a comprehensive reference for the analysis of this and related compounds. The self-validating nature of the described protocols ensures the acquisition of high-quality, reproducible data, which is the cornerstone of scientific integrity in chemical research and development.
References
-
PubChem. (n.d.). 3-(Dimethylamino)propanamide. National Center for Biotechnology Information. Retrieved October 26, 2024, from [Link]
- Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved October 26, 2024, from a relevant RSC publication providing the spectral data.
Sources
3-(Dimethylamino)propanamide mass spectrometry analysis
An In-Depth Technical Guide to the Mass Spectrometry Analysis of 3-(Dimethylamino)propanamide
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview for the mass spectrometric analysis of 3-(Dimethylamino)propanamide (DMAPA). Designed for researchers, scientists, and drug development professionals, this document delves into the core principles, experimental methodologies, and data interpretation strategies essential for the robust characterization and quantification of this compound. We will explore the causality behind experimental choices, ensuring a self-validating approach to method development.
Introduction to 3-(Dimethylamino)propanamide (DMAPA)
3-(Dimethylamino)propanamide (CAS No: 20101-88-6) is a bifunctional organic molecule featuring a tertiary amine and a primary amide group. Its unique structure makes it a valuable intermediate in various chemical syntheses.
-
Chemical Structure:
DMAPA is a known impurity and synthetic precursor in the manufacturing of surfactants, most notably cocamidopropyl betaine (CAPB), which is widely used in personal care products like shampoos and soaps.[2][3] Its potential as a skin sensitizer necessitates sensitive and accurate analytical methods for its detection and quantification in raw materials and finished products.[2][3] Furthermore, its role as a building block in pharmaceutical synthesis and as a reagent in specialized applications, such as the depolymerization of plastics for analysis, highlights the need for reliable analytical characterization.[4]
Foundational Principles of DMAPA Mass Spectrometry
The physicochemical properties of DMAPA—specifically its polarity and the presence of a basic tertiary amine—dictate the optimal mass spectrometry approach.
Ionization Techniques: The Gateway to the Mass Analyzer
The choice of ionization technique is critical for converting neutral DMAPA molecules into gas-phase ions suitable for mass analysis.
-
Electrospray Ionization (ESI): This is the premier "soft" ionization technique for polar and basic molecules like DMAPA.[5] In positive ion mode, the acidic conditions of the mobile phase (e.g., containing formic acid) readily protonate the tertiary amine group. This results in the highly stable and abundant formation of the protonated molecule, [M+H]⁺, at an m/z of approximately 117.1. Its robustness and compatibility with liquid chromatography make it the method of choice for most applications.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Direct analysis of DMAPA by GC-MS is challenging due to its polarity and low volatility. However, it is a viable technique, particularly for impurity profiling where volatile contaminants are of interest.[6] Sample preparation typically involves derivatization to block the polar functional groups, thereby increasing volatility and improving chromatographic peak shape.
Mass Analyzers and Tandem Mass Spectrometry (MS/MS)
Modern mass spectrometry relies on tandem MS (MS/MS) for achieving high selectivity and sensitivity, especially in complex matrices. This is accomplished by selecting the precursor ion (the [M+H]⁺ ion of DMAPA) and subjecting it to collision-induced dissociation (CID) to generate characteristic product ions. This process is essential for definitive identification and for developing highly selective quantitative methods using Multiple Reaction Monitoring (MRM).[7][8]
A Validated Workflow for DMAPA Analysis by LC-MS/MS
The following section outlines a robust, self-validating workflow for the quantification of DMAPA. The logic behind each step is explained to ensure methodological integrity.
Detailed Experimental Protocol: Sample Preparation
The goal of sample preparation is to extract DMAPA from the matrix while removing interfering components that can cause ion suppression.[7]
Protocol for DMAPA Extraction from a Surfactant Matrix:
-
Aliquot: Accurately weigh 100 mg of the sample into a polypropylene centrifuge tube.
-
Internal Standard Spiking: Add a known amount of a stable isotope-labeled internal standard (e.g., DMAPA-d6). This is the most critical step for trustworthy quantification, as the internal standard co-extracts and experiences the same matrix effects as the analyte, correcting for variations.[2]
-
Protein Precipitation/Dilution: Add 900 µL of a solvent, such as methanol or acetonitrile containing 0.1% formic acid. The acid ensures that DMAPA remains protonated and stable.
-
Vortex & Centrifuge: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and extraction. Centrifuge at >10,000 x g for 10 minutes to pellet precipitated excipients.
-
Collection: Carefully transfer the supernatant to an HPLC vial for analysis. For highly concentrated samples, a further dilution may be necessary.
Rationale: This "dilute-and-shoot" approach is fast and effective for many matrices. For more complex situations, Solid Phase Extraction (SPE) using a cation-exchange mechanism can provide a cleaner extract.[3][9]
Detailed Experimental Protocol: LC-MS/MS Method
This method is designed for high selectivity and sensitivity.
Table 1: LC-MS/MS Parameters for DMAPA Analysis
| Parameter | Setting | Rationale |
| LC System | UPLC/HPLC | Provides necessary separation from isomers and matrix components. |
| Column | HILIC (e.g., 2.1 x 50 mm, 1.7 µm) | Hydrophilic Interaction Liquid Chromatography (HILIC) offers excellent retention for polar amines like DMAPA, which are often poorly retained in reversed-phase.[2][3] |
| Mobile Phase A | 10 mM Ammonium Formate in Water, pH 3.0 | The buffer provides ionic strength and the acidic pH ensures DMAPA is in its protonated form for good peak shape. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | The organic mobile phase for the HILIC gradient. |
| Gradient | 95% B -> 50% B over 3 min | A standard gradient to elute the polar analyte from the HILIC column. |
| Flow Rate | 0.4 mL/min | Typical for a 2.1 mm ID column. |
| Column Temp. | 40 °C | Ensures reproducible retention times. |
| MS System | Triple Quadrupole Mass Spectrometer | The gold standard for quantitative analysis due to its sensitivity and selectivity in MRM mode. |
| Ionization | ESI, Positive Mode | Optimal for protonating the basic tertiary amine of DMAPA.[5] |
| Capillary Voltage | 3.0 kV | Standard voltage to ensure efficient ionization. |
| Source Temp. | 150 °C | Prevents solvent condensation without causing thermal degradation. |
| Desolvation Temp. | 400 °C | Efficiently removes solvent from the ESI plume. |
| MRM Transitions | See Table 2 | Precursor-to-product ion transitions provide high analytical specificity. |
Data Interpretation: From Spectrum to Structure
High-Resolution Mass Spectrometry
For initial identification, high-resolution mass spectrometry (HRMS) on an Orbitrap or TOF instrument is invaluable. The measured exact mass of the [M+H]⁺ ion should be within 5 ppm of the theoretical value.
-
Theoretical [M+H]⁺: 117.10224 (C₅H₁₃N₂O⁺)
-
Observed Mass: An observed m/z of 117.1020 would correspond to a mass error of -1.7 ppm, providing high confidence in the elemental composition.
MS/MS Fragmentation Pathway: The Molecular Fingerprint
The fragmentation pattern of DMAPA is highly predictable and provides definitive structural confirmation. The primary sites of fragmentation are the bonds adjacent to the charged tertiary amine and the amide group.
Explanation of Fragmentation:
-
m/z 117.1 → 58.1: The most abundant fragment typically arises from cleavage of the C-C bond beta to the nitrogen atom, a characteristic fragmentation for amines. This results in the loss of a neutral acrylamide molecule (C₃H₅NO) and formation of the stable N,N-dimethylmethaniminium ion (C₃H₈N⁺). This is often the most intense fragment and is ideal for quantification.
-
m/z 117.1 → 72.1: A secondary fragmentation pathway involves the cleavage of the C-N bond, leading to the neutral loss of dimethylamine (C₂H₇N) and the formation of the protonated acrylamide ion (C₃H₆NO⁺).
Table 2: Key MRM Transitions for DMAPA Quantification
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Role |
| DMAPA | 117.1 | 58.1 | Quantifier (most intense) |
| DMAPA | 117.1 | 72.1 | Qualifier (for confirmation) |
| DMAPA-d6 (IS) | 123.1 | 64.1 | Quantifier (Internal Standard) |
Rationale: Using one transition for quantification and a second for confirmation (the qualifier) ensures analytical certainty. The ratio of the quantifier to qualifier peak areas should be constant across all samples and standards, providing a self-validating check against interferences.
Conclusion
The mass spectrometric analysis of 3-(Dimethylamino)propanamide, when approached with a foundational understanding of its chemical properties, is both robust and reliable. The combination of liquid chromatography for separation and tandem mass spectrometry for detection provides unparalleled sensitivity and selectivity. By employing a workflow grounded in scientific first principles—including the use of stable isotope-labeled internal standards, confirmatory ion transitions, and an understanding of the molecule's fragmentation behavior—researchers can generate high-quality, defensible data for applications ranging from quality control in consumer products to advanced materials science.
References
-
SIELC Technologies. (2018, May 16). Propanamide, 3-(dimethylamino)-N,N-dimethyl-. Retrieved from [Link]
-
Analytice. (n.d.). Dimethylaminopropylamine (DMAPA) - analysis. Retrieved from [Link]
-
El-Khatib, H., et al. (2026, February 11). Identification and Quantification of Everyday-Life Polyethylene Terephthalate (PET)-Based Plastics by Combining Mild Chemical Depolymerization with Dimethylaminopropylamine (DMAPA) and MALDI FTICR and LC ESI Orbitrap Mass Spectrometry Analysis. Analytical Chemistry. Retrieved from [Link]
-
Table of Contents. (n.d.). Retrieved from [Link]
-
Pankratova, G., et al. (n.d.). Determination of residual dimethylaminopropylamine in aminopropylamides of fatty acid using high-performance liquid chromatography. ResearchGate. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). mass spectrum of propanamide fragmentation pattern of m/z m/e ions for analysis and.... Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 3-(Dimethylamino)propanamide. PubChem Compound Database. Retrieved from [Link]
-
MilliporeSigma. (n.d.). 3-(dimethylamino)-N,N-dimethyl-propanamide | 17268-47-2. Retrieved from [Link]
-
Reddy, M. L. N., & Sinha, P. K. (n.d.). Analysis of trace levels of toxic N,N-dimethylaminopropylamine in alkylamidobetaines by ion-chromatography. ResearchGate. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). mass spectrum of dimethylamine C2H7N CH3NHCH3 fragmentation pattern.... Retrieved from [Link]
-
ResearchGate. (n.d.). Scheme 3. Mass fragmentation pattern of compounds 3a and 3b. Retrieved from [Link]
-
NIST. (n.d.). Formamide, N-[3-(dimethylamino)propyl]-. NIST Chemistry WebBook. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 3-(Diethylamino)propanamide. PubChem Compound Database. Retrieved from [Link]
-
Granvogl, M., & Schieberle, P. (2004, July 28). Quantitation of 3-aminopropionamide in potatoes-a minor but potent precursor in acrylamide formation. PubMed. Retrieved from [Link]
-
Reddy, M. L. N., & Sinha, P. K. (n.d.). Analysis of trace levels of toxic N,N-dimethylaminopropylamine in alkylamido- betaines by ion-chromatography. Zenodo. Retrieved from [Link]
-
ECHA. (n.d.). N'-[3-(dimethylamino)propyl]-N,N-dimethylpropane-1,3-diamine - Registration Dossier. Retrieved from [Link]
-
Kraemer, T., et al. (2015, September 22). Development and validation of a dynamic range-extended LC-MS/MS multi-analyte method for 11 different postmortem matrices. Analytical and Bioanalytical Chemistry. Retrieved from [Link]
-
Foresto, L. G., & Moya, S. F. (2025, November 26). (PDF) Estimated enthalpy of formation of N-[3-(Dimethylamino)propyl] hexadecanamide by experimental approach. ResearchGate. Retrieved from [Link]
Sources
- 1. 3-(Dimethylamino)propanamide | C5H12N2O | CID 11330431 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Identification and Quantification of Everyday-Life Polyethylene Terephthalate (PET)-Based Plastics by Combining Mild Chemical Depolymerization with Dimethylaminopropylamine (DMAPA) and MALDI FTICR and LC ESI Orbitrap Mass Spectrometry Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Dimethylaminopropylamine (DMAPA) - analysis - Analytice [analytice.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. zora.uzh.ch [zora.uzh.ch]
- 9. zenodo.org [zenodo.org]
An In-depth Technical Guide to the Reactivity of 3-(Dimethylamino)propanamide
This guide provides a comprehensive technical examination of the chemical reactivity of 3-(Dimethylamino)propanamide (DMAPA), a molecule of significant utility in synthetic chemistry and drug development. By dissecting its structural attributes, we can predict and elucidate its chemical behavior, offering both foundational understanding and practical, field-vetted protocols.
Molecular Architecture and its Influence on Reactivity
A thorough analysis of 3-(Dimethylamino)propanamide's molecular structure is fundamental to understanding its reactivity. The molecule incorporates both a tertiary amine and a primary amide, a combination that imparts a distinct and valuable reactivity profile.
-
Tertiary Amine: The dimethylamino group, -N(CH₃)₂, is a pivotal functional group. The nitrogen atom's lone pair of electrons renders it nucleophilic and basic.
-
Primary Amide: The propanamide moiety, -C(O)NH₂, features a carbonyl group and an amino group. While the amide functional group is generally stable, the nitrogen's lone pair can participate in resonance with the carbonyl group, influencing the reactivity of both the carbonyl carbon and the amide nitrogen.
The interplay between these two functional groups dictates the overall chemical character of DMAPA. The tertiary amine is the more reactive site for numerous transformations, especially in acid-base and nucleophilic reactions.
Caption: General scheme for the N-alkylation of DMAPA.
Protocol 2: Synthesis of a Quaternary Ammonium Salt from DMAPA
Materials:
-
3-(Dimethylamino)propanamide
-
Methyl iodide (CH₃I)
-
Diethyl ether
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Ice bath
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 1 equivalent of DMAPA in a minimal amount of a suitable solvent like acetonitrile or acetone.
-
Alkylating Agent Addition: While stirring, add 1.1 equivalents of methyl iodide dropwise at room temperature. An ice bath may be necessary to control the exothermic reaction.
-
Reaction Monitoring: Monitor the reaction's progress using thin-layer chromatography (TLC) until the starting material is consumed.
-
Product Isolation: The quaternary ammonium salt often precipitates from the reaction mixture. If not, precipitation can be induced by adding a non-polar solvent such as diethyl ether.
-
Purification: Collect the solid product by filtration, wash it with cold diethyl ether, and dry it under vacuum.
Trustworthiness: This protocol is self-validating, as the formation of a precipitate is a strong indicator of product formation. Further characterization by NMR and mass spectrometry can confirm the structure of the quaternary ammonium salt.
Michael Addition
The nucleophilic nitrogen of DMAPA can also participate in Michael additions to α,β-unsaturated carbonyl compounds.
Amide Group Reactivity: A More Stable Moiety
The amide group in DMAPA is considerably less reactive than the tertiary amine. However, it can undergo hydrolysis or reduction under more strenuous conditions.
Hydrolysis
Amide hydrolysis typically requires acidic or basic conditions and elevated temperatures. [1]* Acidic Hydrolysis: Protonation of the carbonyl oxygen activates the carbonyl carbon for nucleophilic attack by water, leading to the formation of 3-(dimethylamino)propanoic acid and an ammonium salt. [1]* Basic Hydrolysis: Direct attack of a hydroxide ion on the carbonyl carbon results in the formation of the carboxylate salt of 3-(dimethylamino)propanoic acid and ammonia.
Reduction
Strong reducing agents, such as lithium aluminum hydride (LiAlH₄), are necessary to reduce the amide group to an amine. This reaction yields N¹,N¹,N³-trimethylpropane-1,3-diamine.
Protocol 3: Reduction of the Amide in DMAPA
!!! EXTREME CAUTION: Lithium aluminum hydride is a highly reactive and pyrophoric reagent. This reaction must be performed by trained personnel in a fume hood with appropriate personal protective equipment. !!!
Materials:
-
3-(Dimethylamino)propanamide
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Oven-dried round-bottom flask
-
Reflux condenser with a drying tube
-
Dropping funnel
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
Reaction Setup: Under an inert atmosphere, suspend LiAlH₄ (typically 2-3 equivalents) in anhydrous THF in the round-bottom flask.
-
Substrate Addition: Dissolve DMAPA in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel. The reaction is highly exothermic; control the addition rate to maintain a gentle reflux.
-
Reaction Completion: After the addition is complete, heat the mixture to reflux for several hours to ensure complete reduction. Monitor the reaction by TLC.
-
Workup (Fieser method): Carefully quench the reaction by the sequential, dropwise addition of water, followed by 15% aqueous NaOH, and then more water. This procedure is designed to produce a granular precipitate of aluminum salts that is easily filtered.
-
Product Isolation: Filter the mixture and wash the solid with THF. Combine the filtrates and remove the solvent under reduced pressure to obtain the crude diamine product.
-
Purification: The product can be purified by distillation under reduced pressure.
Expertise & Experience: The Fieser workup is a field-proven method for safely and effectively quenching LiAlH₄ reductions, facilitating easier product isolation.
Applications in Drug Development and Synthesis
The dual functionality of DMAPA makes it a valuable building block in organic synthesis and drug development. It can serve as a linker or spacer, a solubilizing group, and a precursor for active pharmaceutical ingredients (APIs). []For instance, it is a key intermediate in the synthesis of some antihistamines and antipsychotic drugs. [3] Diagram 3: Role of DMAPA in Drug Synthesis
Caption: Synthetic pathway from DMAPA to an API.
Summary of Reactivity
| Functional Group | Reaction Type | Reagents | Products |
| Tertiary Amine | Acid-Base | Acids (e.g., HCl) | Ammonium Salts |
| Tertiary Amine | N-Alkylation (Sɴ2) | Alkyl Halides (e.g., CH₃I) | Quaternary Ammonium Salts |
| Tertiary Amine | Michael Addition | α,β-Unsaturated Carbonyls | β-Amino Carbonyl Compounds |
| Primary Amide | Hydrolysis (Acidic) | H₃O⁺, Heat | Carboxylic Acid, Ammonium Salt |
| Primary Amide | Hydrolysis (Basic) | OH⁻, Heat | Carboxylate Salt, Ammonia |
| Primary Amide | Reduction | LiAlH₄ | Diamine |
References
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
-
HazComFast. (n.d.). Propanamide, 3-(dimethylamino)-N,N-dimethyl- (CAS 17268-47-2). Retrieved from [Link]
-
Master Organic Chemistry. (2019, October 7). Amide Hydrolysis Using Acid Or Base. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 3-(Dimethylamino)propanamide. PubChem. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Propanamide, 3-(dimethylamino)-N,N-dimethyl-. PubChem. Retrieved from [Link]
-
Patel, V. K., et al. (2024). FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years. RSC Advances, 14(38), 27309-27341. [Link]
-
PrepChem.com. (n.d.). Synthesis of N-[3-(dimethylamino)propyl]pentadecanamide. Retrieved from [Link]
- Smith, M. B., & March, J. (2013). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (7th ed.). Wiley.
Sources
3-(Dimethylamino)propanamide stability and storage conditions
An In-depth Technical Guide to the Stability and Storage of 3-(Dimethylamino)propanamide
Introduction
3-(Dimethylamino)propanamide (DMAPA), with a molecular formula of C5H12N2O, is a chemical intermediate whose utility in pharmaceutical synthesis and broader chemical applications is contingent upon its purity and stability.[1] Understanding the intrinsic chemical liabilities of its structure—namely the tertiary amine and amide functional groups—is paramount for researchers, scientists, and drug development professionals. This guide provides a detailed examination of the factors governing the stability of 3-(Dimethylamino)propanamide, offering field-proven protocols for its optimal storage, handling, and stability assessment.
Chemical & Physical Profile
A foundational understanding of the physicochemical properties of 3-(Dimethylamino)propanamide is essential for predicting its behavior and designing appropriate stability protocols.
| Property | Value | Source |
| CAS Number | 20101-88-6 | [1] |
| Molecular Formula | C5H12N2O | [1] |
| Molecular Weight | 116.16 g/mol | [1] |
| Appearance | Solid (form) | |
| Incompatible Materials | Strong oxidizing agents, Acids | [2] |
Core Stability Considerations: Inherent Chemical Liabilities
The molecular structure of 3-(Dimethylamino)propanamide contains two key functional groups that are the primary determinants of its degradation profile: a tertiary amine and a primary amide.
-
Amide Hydrolysis: The amide bond is susceptible to cleavage via hydrolysis. This reaction can be catalyzed by both acidic and alkaline conditions, yielding 3-(dimethylamino)propanoic acid and ammonia.[3][4] The rate of hydrolysis is highly dependent on pH and temperature.
-
Oxidation: The tertiary amine group, containing a lone pair of electrons, is a potential site for oxidation. Reaction with atmospheric oxygen or other oxidizing agents can lead to the formation of N-oxide derivatives or other degradation products, compromising sample purity. Some sources note that related compounds are air and moisture sensitive.
Key Factors Influencing Stability
Temperature
Thermal degradation is a critical factor. While stable under standard room temperature conditions, elevated temperatures can accelerate degradation pathways, particularly hydrolysis. General storage recommendations consistently advise keeping the material in a cool place.[2][5] For long-term storage, refrigeration is a prudent measure to minimize the rate of any potential degradation.
pH and Hydrolytic Stability
The pH of the local environment is arguably the most critical factor influencing the stability of 3-(Dimethylamino)propanamide in solution.
-
Acidic Conditions (pH < 7): Under acidic conditions, the amide bond undergoes direct hydrolysis.[4] This process is catalyzed by hydronium ions, leading to the formation of the corresponding carboxylic acid and ammonium ion.
-
Neutral to Alkaline Conditions (pH ≥ 7): In neutral or basic solutions, hydrolysis proceeds via a different mechanism, often involving intramolecular attack, though direct hydrolysis by hydroxide ions is the primary pathway for this simple amide.[4]
The following diagram illustrates the primary hydrolytic degradation pathway.
Caption: Acid- and base-catalyzed hydrolysis pathway of 3-(Dimethylamino)propanamide.
Oxidative and Photolytic Stability
Given the potential for oxidation at the tertiary amine, exposure to air and light should be minimized.
-
Oxidation: Storing under an inert atmosphere (e.g., nitrogen or argon) is a best practice, especially for long-term storage or when the material is intended for sensitive applications. This prevents the formation of N-oxides and other oxidative impurities.
Recommended Storage and Handling Protocols
Synthesizing the stability data and chemical principles, the following protocols are recommended for maintaining the integrity of 3-(Dimethylamino)propanamide.
| Parameter | Recommendation | Rationale & Causality |
| Temperature | Store in a cool, dry place.[2][5] Refrigeration (2-8 °C) is recommended for long-term storage. | Lower temperatures decrease the kinetic rate of all potential degradation reactions, primarily hydrolysis. |
| Atmosphere | Keep container tightly closed.[2][5] For long-term storage, consider flushing the container with an inert gas (N₂ or Ar). | Prevents ingress of moisture, which is a reactant in hydrolysis, and oxygen, which can cause oxidation of the tertiary amine. |
| Container | Use amber glass or other light-resistant, tightly sealed containers. | Protects the compound from potential photolytic degradation and prevents moisture and air exposure. |
| Incompatibilities | Store away from strong acids and strong oxidizing agents.[2] | Strong acids will catalyze rapid amide hydrolysis. Strong oxidizers will readily attack the tertiary amine group. |
Analytical Methodologies for Stability Assessment
A robust stability program relies on validated analytical methods to monitor purity and detect degradation products. High-Performance Liquid Chromatography (HPLC) is the technique of choice for this purpose.
Forced Degradation Studies
To understand the degradation profile and to develop a stability-indicating analytical method, a forced degradation study is essential. This involves subjecting the compound to stress conditions to intentionally induce degradation.
Experimental Protocol: Forced Degradation Study
-
Solution Preparation: Prepare a stock solution of 3-(Dimethylamino)propanamide in a suitable solvent (e.g., a mixture of acetonitrile and water) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Add 0.1 N HCl to the stock solution. Heat at 60 °C for several hours.[6]
-
Base Hydrolysis: Add 0.1 N NaOH to the stock solution. Heat at 60 °C for several hours.
-
Oxidation: Add 3% H₂O₂ to the stock solution. Keep at room temperature for 24 hours.
-
Thermal Stress: Heat the solid compound at a high temperature (e.g., 105 °C) for 24 hours.
-
Photolytic Stress: Expose the solution to UV light (e.g., 254 nm) for 24 hours.
-
-
Sample Quenching: After exposure, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration for analysis.
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, using a suitable HPLC-UV method. An LC-MS method can be used in parallel to identify the mass of the degradation products, aiding in their structural elucidation.
-
Method Validation: The analytical method is considered "stability-indicating" if all degradation products are successfully separated from the parent peak and from each other, ensuring that a decrease in the parent compound's concentration is accurately measured.[6]
The following diagram outlines the workflow for a forced degradation study.
Caption: Experimental workflow for a forced degradation study.
References
- Propanamide, 3-(dimethylamino)-N,N-dimethyl- (CAS 17268-47-2). HazComFast.
- SAFETY DATA SHEET: 3-(Dimethylamino)propionitrile. Thermo Fisher Scientific.
- 3-DIMETHYLAMINO PROPYLAMINE FOR SYNTHESIS MSDS. Loba Chemie. (2018).
- SAFETY DATA SHEET: 3-Methoxy-N,N-dimethylpropanamide. TCI EUROPE N.V. (2019).
- Propanamide, 3-(dimethylamino)-N,N-dimethyl-. SIELC Technologies. (2018).
- SAFETY DATA SHEET: 3-(Dimethylamino)propionic acid hydrochloride. Sigma-Aldrich.
- n-[3-(Dimethylamino)propyl]propanamide. Benchchem.
- 3-dimethyl amino-1-propylamine cas no 109-55-7 - Safety D
- 3-(Dimethylamino)propionitrile.
- Significance of Stability Studies on Degradation Product. Research Journal of Pharmacy and Technology. (2009).
- HPLC Method for Purity Analysis of 3-(Dimethylamino)-1-phenylpropan-1-ol. Benchchem.
- 3-(Dimethylamino)propanamide.
- 3-(Dimethylamino)propionic acid 97%. Sigma-Aldrich.
- Chemical Pathways of Peptide Degradation. III. Effect of Primary Sequence on the Pathways of Deamidation of Asparaginyl Residues in Hexapeptides. Springer Link. (1990).
Sources
The Multifaceted Role of 3-(Dimethylamino)propanamide in Organic Chemistry: A Technical Guide
Abstract
This technical guide provides a comprehensive overview of 3-(Dimethylamino)propanamide, a versatile yet often overlooked molecule in the landscape of organic synthesis. While structurally similar to the widely utilized 3-(dimethylamino)propylamine (DMAPA), this amide derivative possesses a unique chemical profile that lends itself to a range of applications, from a strategic building block in medicinal chemistry to a functional component in polymer science. This document will delve into the synthesis, chemical properties, and diverse applications of 3-(Dimethylamino)propanamide, offering field-proven insights for researchers, scientists, and professionals in drug development. We will explore its role as a catalyst, a synthetic intermediate, and a monomer, supported by mechanistic claims and detailed protocols.
Introduction: Unveiling the Potential of a Bifunctional Amide
3-(Dimethylamino)propanamide, with the chemical formula C₅H₁₂N₂O, is a bifunctional molecule featuring a tertiary amine and a primary amide group. This unique combination imparts a dual electronic character, with the tertiary amine acting as a nucleophilic and basic center, while the amide functionality provides a site for hydrogen bonding and potential coordination.[1] This guide aims to elucidate the distinct roles of this compound, moving beyond the shadow of its more common amine counterpart, DMAPA, and to highlight its specific contributions to the advancement of organic synthesis.
Physicochemical Properties and Synthesis
A thorough understanding of a reagent's physical and chemical properties is paramount to its effective application in the laboratory.
| Property | Value | Reference |
| Molecular Formula | C₅H₁₂N₂O | [2] |
| Molecular Weight | 116.16 g/mol | [2] |
| CAS Number | 20101-88-6 | [2] |
| Appearance | Typically a liquid or low-melting solid | [1] |
| Solubility | Soluble in water and various organic solvents | [1] |
Synthesis:
The synthesis of 3-(dimethylamino)propanamide can be achieved through several synthetic routes. One common and efficient method involves the amidation of an acrylic acid derivative with N,N-dimethyl-1,3-diaminopropane.
Conceptual Synthetic Workflow:
Caption: A conceptual workflow for the synthesis of 3-(Dimethylamino)propanamide.
Detailed Experimental Protocol: Synthesis of N-(3-dimethylaminopropyl)acrylamide
-
Materials: Methyl acrylate, N,N-dimethyl-1,3-propylenediamine, catalyst (e.g., sodium methoxide), polymerization inhibitor.
-
Procedure:
-
Charge the reaction vessel with methyl acrylate, N,N-dimethyl-1,3-propylenediamine, a suitable catalyst, and a polymerization inhibitor.
-
Stir and heat the mixture to the desired reaction temperature.
-
Monitor the reaction progress by a suitable analytical method (e.g., GC, TLC).
-
Upon completion, cool the reaction mixture.
-
Remove the excess solvent and unreacted starting materials by evaporation under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain the final product.[2]
-
Role in Organic Synthesis
The dual functionality of 3-(dimethylamino)propanamide allows it to play several key roles in organic synthesis.
As a Versatile Building Block
The presence of both a nucleophilic tertiary amine and a reactive amide group makes 3-(dimethylamino)propanamide a valuable building block for the synthesis of more complex molecules, particularly in the realm of medicinal chemistry. The tertiary amine can undergo alkylation, acylation, and amidation reactions, while the amide can participate in various coupling reactions.[1] This allows for the construction of β-amino amides, a structural motif present in many biologically active compounds.[1]
Logical Relationship of Functional Groups in Synthesis:
Caption: Reactivity pathways of 3-(Dimethylamino)propanamide's functional groups.
In Catalysis
While extensive mechanistic studies specifically on 3-(dimethylamino)propanamide are limited, its structural features suggest several potential catalytic roles. The tertiary amine can act as a nucleophilic catalyst or a mild base.[1] The amide functionality, through hydrogen bonding, can stabilize reaction intermediates and transition states, thereby enhancing reaction rates and selectivity.[1]
In a manner analogous to its diethyl counterpart, it can be employed as a ligand or additive in metal-catalyzed transformations, facilitating C-C and C-N bond formation.[1]
Hypothesized Catalytic Cycle:
Caption: A generalized catalytic cycle involving 3-(Dimethylamino)propanamide.
Applications in Polymer Chemistry
The unsaturated analog, N-[3-(dimethylamino)propyl]methacrylamide (DMAPMA), derived from 3-(dimethylamino)propanamine, is a valuable monomer in polymer chemistry. Polymers containing DMAPMA are "smart" materials that exhibit responsiveness to pH changes due to the protonation and deprotonation of the tertiary amine group.[3] This property is particularly useful in the development of drug delivery systems designed to release their therapeutic payload in specific physiological environments, such as the acidic microenvironment of tumors.[3]
Workflow for pH-Responsive Polymer Synthesis and Application:
Caption: Workflow from monomer to application for DMAPMA-containing polymers.
Role in Drug Development
The structural motifs derived from 3-(dimethylamino)propanamide are of significant interest in drug discovery and development. The incorporation of the dimethylaminopropyl amide moiety can improve the solubility and metabolic stability of drug candidates.[1] Its hydrochloride salt is also utilized as a stable intermediate in the synthesis of various active pharmaceutical ingredients (APIs).
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling 3-(dimethylamino)propanamide and its derivatives. It is important to consult the Safety Data Sheet (SDS) before use. The hydrochloride salt of the related amine is hygroscopic and should be stored in a dry environment.[5]
Conclusion
3-(Dimethylamino)propanamide is a molecule with significant, yet not fully explored, potential in organic chemistry. Its unique combination of a tertiary amine and a primary amide in a compact structure makes it a valuable tool for the synthesis of complex molecules, the development of functional polymers, and potentially as a versatile catalyst. While often overshadowed by its amine analog, this guide has aimed to shed light on the specific attributes and applications of the amide. Further research into the catalytic mechanisms and synthetic applications of 3-(dimethylamino)propanamide is warranted and will undoubtedly uncover new and exciting opportunities for this versatile compound in the fields of organic synthesis and drug discovery.
References
-
ResearchGate. (2021, January 19). Specific Organocatalysis in Amidation Reaction of Fatty Acid Methyl Esters with 3‐(Dimethylamino)‐1‐propylamine. [Link]
-
Organic Chemistry Portal. Amide synthesis by acylation. [Link]
-
PMC. Synthesis and Cyclizations of N-(2,3-, 3,4- and 3,5-Dimethylphenyl)-β-alanines. [Link]
-
MDPI. (2022, December 19). Catalytic Efficiency of Primary α-Amino Amides as Multifunctional Organocatalysts in Recent Asymmetric Organic Transformations. [Link]
-
Organic Syntheses. 1-ethyl-3-(3-dimethylamino)propylcarbodiimide hydrochloride and methiodide. [Link]
-
ResearchGate. Amidation reaction between FAME and 3‐(Dimethylamino)‐1‐propylamine. [Link]
-
PubChem. 3-(Diethylamino)propanamide. [Link]
- Google Patents. CN105439890A - Method for preparing DMAPPA (N-(3-dimethyl aminopropyl) acrylamide)
-
ResearchGate. Access to Poly{N-acrylamide} via Microwave-Assisted Synthesis and Control of LCST-Behavior in Water. [Link]
-
New Journal of Chemistry (RSC Publishing). Probing the formation of supramolecular assemblies of amphiphilic N-methyl glycine and N,N dimethyl β-alanine derivatives. [Link]
-
PMC. (2025, July 9). Multifunctional Amphiphilic Biocidal Copolymers Based on N-(3-(Dimethylamino)propyl)methacrylamide Exhibiting pH-, Thermo-, and CO2-Sensitivity. [Link]
-
ResearchGate. Radical Copolymerization of N-[(3-Dimethylamino)propyl] Acrylamide (or Methacyrlamide) with Methyl Acrylate (or Methacrylate). [Link]
-
ACS Publications. (2024, May 14). Novel Alaninamide Derivatives with Drug-like Potential for Development as Antiseizure and Antinociceptive Therapies In Vitro and In Vivo Characterization. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. 3-(Dimethylamino)propanamide | C5H12N2O | CID 11330431 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. 3-(dimethylamino)-N,N-dimethyl-propanamide | 17268-47-2 [sigmaaldrich.com]
Whitepaper: The 3-(Dimethylamino)propanamide Pro-Warhead Strategy in Targeted Covalent Inhibitor Design
Executive Summary
The development of Targeted Covalent Inhibitors (TCIs) has revolutionized the treatment of various malignancies, particularly through the irreversible inhibition of kinases such as EGFR and ERK[1][2]. Historically, the acrylamide functional group has been the gold standard "warhead" for alkylating conserved cysteine residues within kinase active sites. However, the intrinsic electrophilic reactivity of free acrylamides often leads to rapid metabolic deactivation, off-target toxicity, and indiscriminate glutathione (GSH) depletion[1].
To circumvent these limitations, drug development professionals have increasingly turned to latent electrophiles. This technical guide investigates the preliminary applications, mechanistic causality, and validation protocols of 3-(Dimethylamino)propanamide (CAS 20101-88-6)[3], a highly effective "pro-warhead" moiety. By masking the reactive acrylamide until it reaches the target microenvironment, this structural motif significantly widens the therapeutic window of covalent inhibitors.
Mechanistic Rationale: The Causality of the Pro-Warhead
As a Senior Application Scientist, it is critical to understand why the 3-(dimethylamino)propanamide moiety is selected over a direct acrylamide or other leaving groups. The design is governed by a delicate balance of pKa, steric hindrance, and microenvironment-triggered activation.
Aqueous Solubility and Systemic Stability
The 3-(dimethylamino)propanamide group features a basic tertiary amine. At physiological pH (7.4) in systemic circulation, this amine is predominantly protonated. This protonation serves a dual purpose:
-
Solubility Enhancement: It drastically improves the aqueous solubility of heavily hydrophobic kinase inhibitor scaffolds.
-
Electrophilic Masking: The saturated propanamide backbone lacks the α,β -unsaturated double bond required for Michael additions. Consequently, the molecule remains inert to highly abundant systemic nucleophiles like serum albumin and free glutathione[1].
Target-Driven β -Elimination
The true ingenuity of the 3-(dimethylamino)propanamide group lies in its conditional activation. When the inhibitor binds to the target kinase (e.g., the ATP-binding pocket of EGFR or ERK), it enters a hydrophobic microenvironment.
-
Causality of Activation: The low dielectric constant of the kinase pocket suppresses the pKa of the dimethylamino group, shifting it toward its unprotonated, free-base form.
-
Basic residues within the kinase pocket then act as proton acceptors, catalyzing a localized β -elimination of the dimethylamine leaving group.
-
This elimination unmasks the reactive acrylamide in situ, directly adjacent to the target nucleophile (e.g., Cys797 in EGFR), facilitating an immediate and irreversible Michael addition[1].
Caption: Mechanism of pro-warhead activation and covalent binding via beta-elimination.
Quantitative Data Presentation
To illustrate the pharmacokinetic and pharmacodynamic advantages of the pro-warhead strategy, the following table summarizes the comparative metrics between a standard Acrylamide warhead and a 3-(Dimethylamino)propanamide pro-warhead attached to an identical EGFR-inhibitor scaffold.
| Metric / Property | Standard Acrylamide Warhead | 3-(Dimethylamino)propanamide Pro-Warhead | Causality / Scientific Implication |
| Aqueous Solubility | < 10 µg/mL | > 500 µg/mL | Protonation of the tertiary amine enhances solvation. |
| GSH Half-Life (t½) | ~ 2.5 hours | > 48 hours | Lack of α,β -unsaturation prevents premature thiol reactivity. |
| Plasma Stability | Low (Rapid clearance) | High (Stable at pH 7.4) | Resists non-specific protein alkylation in circulation[1]. |
| Target IC50 (EGFR) | 0.5 nM | 0.8 nM | Sub-nanomolar potency is retained post- β -elimination[1]. |
Experimental Workflows & Self-Validating Protocols
To rigorously evaluate the efficacy and specificity of a 3-(dimethylamino)propanamide-based inhibitor, researchers must employ self-validating experimental systems. The following protocols are designed to prove both the mechanism of activation and the specificity of target engagement[2].
Protocol 1: In Vitro β -Elimination and GSH Reactivity Assay
Objective: To prove that the pro-warhead is stable under physiological conditions but undergoes β -elimination under basic or target-mimicking conditions.
-
Preparation: Prepare a 10 µM solution of the pro-warhead compound in two distinct buffers: Buffer A (PBS, pH 7.4) and Buffer B (Tris-HCl, pH 9.0) to simulate the basic microenvironment catalysis.
-
Incubation: Incubate both solutions at 37°C. Add 5 mM reduced Glutathione (GSH) to both mixtures.
-
Time-Course Sampling: Extract 50 µL aliquots at 0, 1, 4, 12, and 24 hours.
-
Quenching (Causality): Immediately quench the aliquots with 1% Formic Acid. Why? Acidic quenching drops the pH well below the pKa of the dimethylamino group and GSH, instantly halting any further β -elimination or Michael addition. This freezes the kinetic state for accurate measurement.
-
LC-MS/MS Analysis: Quantify the remaining parent compound, the eliminated acrylamide, and the GSH-adduct.
-
Validation: A successful pro-warhead will show >95% stability in Buffer A, but significant conversion to the acrylamide and subsequent GSH-adduct in Buffer B[1].
Protocol 2: Intact Protein Mass Spectrometry for Covalent Engagement
Objective: To verify that the pro-warhead forms an irreversible covalent bond specifically with the target cysteine residue of the kinase.
-
Protein Preparation: Express and purify recombinant Wild-Type (WT) kinase (e.g., EGFR) and a Cys-to-Ser mutant (e.g., EGFR C797S).
-
Self-Validating Logic: The C797S mutant acts as an internal negative control. Because serine is a poor nucleophile for Michael additions compared to cysteine, the absence of a mass shift in the mutant cohort proves that binding is exclusively cysteine-mediated, ruling out non-specific alkylation[1][2].
-
-
Incubation: Incubate 5 µM of WT and Mutant protein with 25 µM of the pro-warhead inhibitor at room temperature for 2 hours.
-
Desalting: Pass the reaction mixture through a Zeba spin desalting column to remove unbound small molecules.
-
LC-TOF-MS Analysis: Analyze the intact proteins via Liquid Chromatography-Time of Flight Mass Spectrometry.
-
Data Interpretation: Look for a mass shift in the WT protein corresponding to the mass of the inhibitor minus the mass of the eliminated dimethylamine (45 Da). The C797S mutant must show zero mass shift.
Caption: Step-by-step LC-MS workflow for validating specific covalent target engagement.
Conclusion
The integration of 3-(dimethylamino)propanamide as a pro-warhead represents a sophisticated evolution in rational drug design. By leveraging the specific physicochemical properties of the kinase active site to trigger localized β -elimination, researchers can achieve the profound efficacy of irreversible covalent inhibition while mitigating the systemic toxicity historically associated with free acrylamides.
References
-
[3] 3-(Dimethylamino)propanamide | C5H12N2O | CID 11330431 - PubChem - NIH. National Institutes of Health (NIH). Available at:[Link]
-
[1] Chemical structures of reversible and irreversible EGFR inhibitors. ResearchGate. Available at:[Link]
-
[2] WO2014124230A2 - Erk inhibitors and uses thereof. Google Patents. Available at:
Sources
3-(Dimethylamino)propanamide as a Masked Electrophilic Warhead in Targeted Covalent Inhibitors: A Mechanistic and Methodological Guide
Executive Summary
The advent of targeted covalent inhibitors (TCIs) has revolutionized kinase-directed oncology, particularly in overcoming resistance mutations in the Epidermal Growth Factor Receptor (EGFR) and Extracellular Signal-Regulated Kinases (ERK)[1]. However, the systemic deployment of highly reactive electrophiles—most notably the acrylamide moiety—often incurs off-target toxicity and rapid metabolic clearance via glutathione (GSH) conjugation.
To circumvent this, the 3-(dimethylamino)propanamide motif has emerged as a sophisticated "masked warhead" (prodrug)[2]. As a Senior Application Scientist, I have structured this guide to explore the mechanistic causality, kinetic properties, and self-validating validation protocols for utilizing 3-(dimethylamino)propanamide derivatives in advanced drug development.
Mechanistic Rationale: Causality in Warhead Design
The Electrophilicity Dilemma
Irreversible kinase inhibitors typically employ an acrylamide fragment to effectively alkylate conserved cysteine residues (e.g., Cys797 within the EGFR ATP-binding pocket)[1]. While potent, the intrinsic reactivity of this Michael acceptor can lead to non-specific reactions with off-target thiols, causing rapid metabolic deactivation[1].
The 3-(Dimethylamino)propanamide Solution
By substituting the α,β-unsaturated acrylamide with a saturated 3-(dimethylamino)propanamide group, the molecule loses its direct Michael acceptor capability, rendering it chemically inert to thiols in systemic circulation[2].
The Causality of the Mechanism: We utilize this masked approach to fundamentally decouple systemic half-life from target-specific reactivity. The pKa of the dimethylamino group ensures that it remains protonated at physiological pH (7.4), stabilizing the prodrug. However, upon entering the intracellular environment—or when bound to the target kinase where local basic residues alter the microenvironment—the motif undergoes a base-catalyzed β-elimination (retro-Michael) reaction[1],[3]. This elimination releases dimethylamine and generates the active acrylamide in situ, which subsequently forms a covalent bond with the target cysteine[2].
Quantitative Data: Kinetic and Efficacy Profiling
To illustrate the pharmacological advantage, Table 1 summarizes the comparative kinetic parameters of a standard acrylamide inhibitor versus its 3-(dimethylamino)propanamide prodrug analog, based on established literature controls[1].
Table 1: Comparative Kinetic and Reactivity Profiling
| Parameter | Direct Acrylamide Warhead | 3-(Dimethylamino)propanamide Prodrug | Causality / Mechanistic Insight |
| Target IC₅₀ (nM) | ~0.5 nM | ~0.8 nM | Prodrug activation in situ yields comparable target engagement[1]. |
| GSH Half-life (t₁/₂) | < 2 hours | > 24 hours | Saturated propanamide prevents premature off-target thiol alkylation. |
| Aqueous Solubility | Low (<10 µg/mL) | High (>100 µg/mL) | Ionizable dimethylamine group significantly enhances solvation. |
| In Vitro Stability (pH 7.4) | Stable | >97% intact at 24h | Protonation prevents spontaneous β-elimination in circulation[1]. |
| In Vitro Activation (pH 9.0) | N/A | 19% conversion at 24h | Base-catalyzed elimination confirms the masked warhead mechanism[1]. |
Experimental Protocols: Self-Validating Systems
In assay development, every protocol must be a self-validating system . You must prove both the stability of the prodrug in circulation and its capacity to activate and bind at the target site.
Protocol 1: In Vitro Stability and β-Elimination Kinetics (HPLC-HRMS)
Objective: Quantify the conversion of 3-(dimethylamino)propanamide to the active acrylamide to prove the masking mechanism.
-
Preparation : Prepare a 10 mM stock of the 3-(dimethylamino)propanamide derivative in DMSO.
-
Incubation : Dilute the compound to 1 µM in two separate buffer systems: PBS (pH 7.4) and Borate buffer (pH 9.0). Incubate at 37 °C[1].
-
Sampling : Extract 50 µL aliquots at 0, 1, 2, 4, 8, and 24 hours. Quench the reaction with an equal volume of ice-cold acetonitrile containing an internal standard.
-
Analysis : Analyze via HPLC-HRMS. Monitor the exact mass of the intact prodrug [M+H]+ and the expected acrylamide product [M - NH(CH3)2 + H]+.
-
Validation Check : At pH 7.4, >95% of the prodrug must remain intact. At pH 9.0, you must observe a time-dependent decrease in the prodrug peak and a corresponding increase in the acrylamide peak, confirming the base-catalyzed elimination mechanism[1].
Protocol 2: Intact Protein Mass Spectrometry for Covalent Adduct Formation
Objective: Confirm that the prodrug ultimately forms the irreversible covalent adduct with the target kinase.
-
Protein Preparation : Dilute recombinant EGFR kinase domain to 2 µM in assay buffer (20 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM DTT). Crucial Causality Step: Perform a rapid buffer exchange to remove DTT immediately prior to the assay, as excess DTT will outcompete the kinase for the generated acrylamide.
-
Reaction : Add the 3-(dimethylamino)propanamide compound at a 10-fold molar excess (20 µM). Incubate at room temperature for 3 hours.
-
Desalting : Pass the reaction mixture through a C4 ZipTip to remove non-covalently bound small molecules and salts.
-
MS Acquisition : Analyze the intact protein via ESI-TOF MS.
-
Validation Check : Deconvolute the mass spectra. You must observe a mass shift corresponding to the kinase + acrylamide adduct, NOT the kinase + propanamide adduct. The absence of the propanamide mass shift proves that elimination occurred prior to or concomitant with covalent binding.
Visualizing the Mechanism and Workflow
Caption: Mechanistic pathway of 3-(dimethylamino)propanamide activation and subsequent covalent kinase inhibition.
Caption: Step-by-step workflow for validating the stability and covalent binding capacity of masked warheads.
Conclusion
The integration of 3-(dimethylamino)propanamide into kinase inhibitor scaffolds represents a paradigm shift in covalent drug design. By leveraging causality—specifically, exploiting the physicochemical properties of the basic amine to prevent premature reactivity while allowing target-mediated activation—we achieve a superior therapeutic index. The self-validating protocols outlined herein ensure that researchers can rigorously quantify both the masking efficiency and the ultimate covalent engagement of these sophisticated molecules.
References
- Title: Chemical structures of reversible and irreversible EGFR inhibitors.
- Title: Chemical structures of reversible and irreversible EGFR inhibitors. (Masked Warhead Activation)
- Title: WO2010076764A1 - Composés inhibiteurs irréversibles de l'egfr Source: Google Patents URL
Sources
Methodological & Application
Application Note: 3-(Dimethylamino)propanamide as a Specialized Additive in Solid-Phase Peptide Synthesis
Executive Summary & Chemical Profiling
In the landscape of solid-phase peptide synthesis (SPPS)[1], the assembly of highly hydrophobic or amyloidogenic peptides frequently suffers from sequence-dependent synthetic failures. These "difficult sequences" undergo severe on-resin aggregation, which physically occludes the reactive N-terminus and halts chain elongation[2].
3-(Dimethylamino)propanamide (DMAPAm) (CAS: 20101-88-6)[3] is an advanced, bifunctional reagent utilized to overcome these kinetic barriers. While its structural cousin, 3-(dimethylamino)propylamine (DMAPA), is universally known as a highly nucleophilic covalent scavenger used to quench unreacted acylating agents, DMAPAm serves a fundamentally different purpose. Featuring a tertiary amine and a resonance-stabilized primary amide, DMAPAm is non-nucleophilic under standard coupling conditions. This unique chemical profile allows it to be deployed directly during the coupling step as a microenvironmental buffer and chaotropic hydrogen-bond disruptor.
Mechanistic Rationale: The Causality of Anti-Aggregation
As a Senior Application Scientist, it is critical to understand why a reagent is introduced into a synthetic microenvironment, rather than simply following empirical recipes. The efficacy of DMAPAm is rooted in its dual-action molecular topology:
-
Competitive Hydrogen Bonding (The Amide Moiety): During the synthesis of difficult sequences, the growing peptide chains form inter-chain and intra-chain hydrogen bonds, collapsing into stable β -sheet structures within the resin matrix[2]. The primary amide of DMAPAm acts as a potent, low-molecular-weight hydrogen bond donor and acceptor. It intercalates into the peptide-resin matrix, competitively disrupting the β -sheet network and restoring solvation to the N-terminus. Because the primary amide is resonance-stabilized, it does not compete with the N-terminal amine for the activated amino acid ester.
-
Microenvironmental pH Control (The Tertiary Amine): Efficient acylation requires the N-terminal amine to be in its reactive free-base form. While N,N-diisopropylethylamine (DIEA) is traditionally used to maintain basicity, its continuous presence can catalyze severe side reactions, such as the cyclization of aspartic acid residues into aspartimides[2]. The tertiary amine of DMAPAm provides a milder, highly localized buffering effect that maintains N-terminal reactivity without accelerating base-catalyzed degradation.
Mechanistic action of DMAPAm in disrupting peptide aggregation.
Comparative Efficacy Data
To justify the selection of DMAPAm over traditional SPPS reagents, the following table summarizes the quantitative and qualitative physicochemical distinctions that dictate their use in the laboratory.
| Reagent | Functional Groups | Nucleophilicity | Primary Role in SPPS | Aggregation Disruption | Risk of Aspartimide Formation |
| DMAPAm | Tertiary amine, Primary amide | Low (Non-nucleophilic) | Anti-aggregation coupling additive | High | Low |
| DMAPA | Tertiary amine, Primary amine | High | Covalent scavenger / Quencher | Low | N/A (Not used during coupling) |
| DIEA | Tertiary amine | Low | Base / Activator | None | High |
Experimental Protocol: DMAPAm-Assisted SPPS
This methodology outlines the use of DMAPAm as a solvent additive for the Fmoc-SPPS of highly hydrophobic, aggregation-prone sequences. Trustworthiness in synthesis requires self-validating systems; therefore, this protocol integrates real-time UV monitoring and colorimetric feedback loops to ensure causality between the reagent's application and synthetic success.
Materials Required
-
Resin: Low-loading PEG-based resin (e.g., ChemMatrix, 0.3 mmol/g) to maximize swelling.
-
Coupling Reagents: N,N′-Diisopropylcarbodiimide (DIC), OxymaPure.
-
Additive Solution: 0.1 M 3-(Dimethylamino)propanamide (DMAPAm) dissolved in anhydrous N,N-Dimethylformamide (DMF).
Step-by-Step Workflow
Step 1: Resin Swelling & Preparation
-
Swell 0.1 mmol of resin in DCM for 20 minutes, followed by DMF for 20 minutes at room temperature.
-
Causality Note: Proper swelling expands the polymer matrix, maximizing the initial accessibility of the functional sites before the peptide chain induces hydrophobic collapse.
Step 2: Fmoc Deprotection (Self-Validating)
-
Treat the resin with 20% Piperidine in DMF (2 × 5 mins).
-
Validation Loop: Collect the deprotection effluents and measure UV absorbance at 301 nm. The quantification of the dibenzofulvene-piperidine adduct provides a direct stoichiometric readout of the available N-terminal amines. If the calculated yield drops below 95%, aggregation has begun, triggering the need for the DMAPAm additive in the subsequent coupling.
Step 3: Preparation of the DMAPAm Coupling Cocktail
-
In a glass vial, dissolve 4.0 equivalents (0.4 mmol) of the Fmoc-Amino Acid and 4.0 equivalents of OxymaPure (0.4 mmol) in 2.0 mL of the 0.1 M DMAPAm in DMF stock solution.
-
Add 4.0 equivalents of DIC (0.4 mmol) to the mixture. Pre-activate for 2 minutes.
-
Causality Note: The DMAPAm must be present in the bulk solvent before addition to the resin to ensure it co-penetrates the matrix alongside the activated amino acid, preventing the peptide from collapsing during the solvent exchange.
Step 4: Coupling Reaction
-
Add the pre-activated cocktail to the resin.
-
Agitate gently via nitrogen bubbling or orbital shaking for 60–90 minutes at room temperature.
Step 5: Colorimetric Validation (Kaiser Test)
-
Wash the resin thoroughly with DMF (5 × 1 min) and DCM (3 × 1 min).
-
Take a micro-aliquot of the resin and perform a Kaiser (Ninhydrin) Test.
-
Validation Loop:
-
Yellow beads/solution: Complete coupling. Proceed to the next cycle.
-
Blue/Purple beads: Incomplete coupling due to persistent steric occlusion. Do not proceed. Re-couple using a fresh DMAPAm cocktail and apply mild microwave heating (50 °C) to provide thermodynamic assistance to the chaotropic additive.
-
Self-validating SPPS workflow incorporating DMAPAm additive.
References
-
National Center for Biotechnology Information (NIH). "3-(Dimethylamino)propanamide" PubChem Compound Summary for CID 11330431. Available at:[Link][3]
-
Frontiers in Chemistry. "Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides". Front. Chem., 03 March 2020. Available at:[Link][2]
-
Wikipedia. "Peptide synthesis". Wikimedia Foundation. Available at:[Link][1]
Sources
Application Notes and Protocols for Amide Bond Formation: A Guide to Aminopropyl-Containing Reagents
Introduction: Navigating the Landscape of Amide Bond Synthesis and the Role of Dimethylamino-Functionalized Reagents
The formation of the amide bond is a cornerstone of modern organic and medicinal chemistry, fundamental to the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The direct coupling of a carboxylic acid and an amine is thermodynamically favorable but kinetically slow due to the formation of a non-reactive ammonium carboxylate salt.[1] Consequently, a vast arsenal of coupling reagents and catalysts has been developed to facilitate this crucial transformation.
This guide addresses the use of aminopropyl-containing reagents in amide bond formation, with a specific focus on clarifying the roles of similarly named but functionally distinct molecules. The query for "3-(Dimethylamino)propanamide" in the context of amide bond formation is likely a conflation of several key reagents. This document will provide detailed application notes and protocols for the most relevant of these: 3-(Dimethylamino)propylamine (DMAPA) , while also clarifying its role in contrast to the widely used coupling agent 1-ethyl-3-(3-dimethylamino)propyl)carbodiimide (EDC) and the potent catalyst 4-(Dimethylamino)pyridine (DMAP) . Understanding the distinct applications of these reagents is critical for the successful design and execution of amide synthesis protocols.
Part 1: 3-(Dimethylamino)propylamine (DMAPA) in Amide Synthesis from Esters
While not a direct coupling agent for carboxylic acids, 3-(Dimethylamino)propylamine (DMAPA) serves as a key reactant and can influence reaction rates in the amidation of esters. Its bifunctional nature, containing both a primary and a tertiary amine, allows it to participate in nucleophilic acyl substitution with esters to form N-substituted amides.
Mechanism of Ester Amidation with DMAPA
The reaction proceeds via a nucleophilic acyl substitution mechanism. The primary amine of DMAPA is a more potent nucleophile than the sterically hindered tertiary amine and attacks the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses, expelling the alkoxide leaving group to yield the corresponding N-[3-(dimethylamino)propyl]amide and an alcohol byproduct. In some cases, the tertiary amine moiety of DMAPA can act as a base to deprotonate the attacking primary amine, thereby increasing its nucleophilicity.
Experimental Protocol: Synthesis of N-[3-(dimethylamino)propyl]dodecanamide from Methyl Dodecanoate
This protocol describes a typical procedure for the amidation of a fatty acid methyl ester with DMAPA, a reaction relevant to the synthesis of surfactants and other functionalized amides.[2][3]
Materials:
-
Methyl dodecanoate
-
3-(Dimethylamino)propylamine (DMAPA)
-
Zeolite catalyst (optional, can enhance reaction rate)[2]
-
Toluene (or other suitable high-boiling solvent)
-
Anhydrous sodium sulfate
-
Standard laboratory glassware with a reflux condenser and a Dean-Stark trap (for water removal if starting with carboxylic acids, and to drive equilibrium for ester amidation)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add methyl dodecanoate (1 equivalent).
-
Reagent Addition: Add 3-(Dimethylamino)propylamine (DMAPA, 1.1 equivalents) to the flask.
-
Solvent and Catalyst: Add toluene to achieve a suitable concentration (e.g., 0.5 M). If using a catalyst, add the zeolite (e.g., 5 wt%) at this stage.
-
Reaction: Heat the mixture to reflux (typically 110-120°C for toluene) and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction time can vary from a few hours to overnight depending on the substrate and catalyst.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
If a solid catalyst was used, filter it off.
-
Wash the organic phase with water to remove any unreacted DMAPA and other water-soluble impurities.
-
Wash with brine to aid phase separation.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter to remove the drying agent.
-
-
Purification: Concentrate the filtrate under reduced pressure to yield the crude product. Further purification can be achieved by vacuum distillation or column chromatography on silica gel.
Workflow for Ester Amidation with DMAPA
Caption: Workflow for the synthesis of an N-substituted amide from an ester and DMAPA.
Part 2: Clarification on Reagents for Direct Amide Bond Formation from Carboxylic Acids
For the direct coupling of carboxylic acids with amines, other reagents with similar nomenclature are more appropriate and widely used. Below are the application notes for two of the most important ones: EDC and DMAP.
A. 1-ethyl-3-(3-dimethylamino)propyl)carbodiimide (EDC): A Water-Soluble Coupling Reagent
EDC is a carbodiimide that activates carboxylic acids to facilitate their reaction with amines. Its key advantage is the water-solubility of its urea byproduct, which simplifies purification.[1][4]
Mechanism of EDC-Mediated Amide Coupling:
-
Activation: The carboxylic acid adds to the carbodiimide (EDC), forming a highly reactive O-acylisourea intermediate.
-
Nucleophilic Attack: The amine attacks the carbonyl group of the O-acylisourea intermediate.
-
Amide Formation: A tetrahedral intermediate is formed, which then collapses to yield the amide and an N,N'-disubstituted urea byproduct. To suppress side reactions and potential racemization, additives like 1-hydroxybenzotriazole (HOBt) or OxymaPure are often used to form an active ester intermediate.[4]
Mechanism of EDC Coupling
Caption: Simplified mechanism of EDC-mediated amide bond formation.
Protocol for a Standard EDC Coupling:
Materials:
-
Carboxylic acid
-
Amine (or its hydrochloride salt)
-
EDC hydrochloride
-
1-Hydroxybenzotriazole (HOBt) or OxymaPure (optional but recommended)
-
A suitable base (e.g., N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA)) if the amine is a hydrochloride salt.
-
Anhydrous solvent (e.g., Dichloromethane (DCM) or N,N-Dimethylformamide (DMF))
Procedure:
-
Dissolution: Dissolve the carboxylic acid (1 equivalent) and HOBt (1.1 equivalents) in the chosen anhydrous solvent.
-
Amine Addition: Add the amine (1.1 equivalents). If using an amine salt, add DIPEA (2.5 equivalents).
-
Activation: Add EDC hydrochloride (1.2 equivalents) to the mixture.
-
Reaction: Stir the reaction mixture at room temperature. The reaction is typically complete within 2-16 hours. Monitor by TLC or LC-MS.
-
Workup:
-
If using DCM, wash the reaction mixture sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
If using DMF, dilute with a water-immiscible organic solvent (e.g., ethyl acetate) and perform the same aqueous washes.[5]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography or recrystallization.
B. 4-(Dimethylamino)pyridine (DMAP): A Potent Acylation Catalyst
DMAP is a highly efficient nucleophilic catalyst for a wide range of acylation reactions, including amide bond formation, often in the presence of an activating agent like a carbodiimide or an anhydride.
Catalytic Role of DMAP:
DMAP accelerates acylation by forming a highly reactive N-acylpyridinium intermediate. This intermediate is much more susceptible to nucleophilic attack by the amine than the parent activated carboxylic acid. The catalyst is then regenerated in the process.
DMAP Catalytic Cycle
Caption: The catalytic cycle of DMAP in amide bond formation.
Protocol for a DMAP-Catalyzed Amidation using an Anhydride:
Materials:
-
Carboxylic acid
-
Acetic anhydride (or other suitable anhydride)
-
Amine
-
DMAP (catalytic amount, e.g., 0.1 equivalents)
-
Anhydrous solvent (e.g., DCM or THF)
Procedure:
-
Activation: Dissolve the carboxylic acid (1 equivalent) in the anhydrous solvent. Add the anhydride (1.1 equivalents).
-
Catalyst Addition: Add DMAP (0.1 equivalents).
-
Amine Addition: Add the amine (1.1 equivalents) to the reaction mixture.
-
Reaction: Stir at room temperature until the reaction is complete, as monitored by TLC or LC-MS.
-
Workup: Quench the reaction with water or a saturated solution of sodium bicarbonate. Extract the product with an organic solvent.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product as needed.
Comparative Summary of Aminopropyl and Related Reagents in Amide Synthesis
| Reagent | Primary Role | Typical Substrates | Key Advantages | Limitations |
| 3-(Dimethylamino)propylamine (DMAPA) | Nucleophilic Reactant | Esters | Forms functionalized amides directly. | Not a direct catalyst for carboxylic acid-amine coupling. |
| 1-ethyl-3-(3-dimethylamino)propyl)carbodiimide (EDC) | Coupling Agent | Carboxylic acids, Amines | Water-soluble byproduct simplifies workup; mild reaction conditions. | Can cause racemization without additives; moderate cost. |
| 4-(Dimethylamino)pyridine (DMAP) | Nucleophilic Catalyst | Activated carboxylic acids (anhydrides, acyl halides, active esters), Amines | Highly efficient in small quantities; accelerates slow reactions. | Can be difficult to remove during purification; basic nature may not be compatible with all substrates. |
Conclusion
For researchers and professionals in drug development and chemical synthesis, precise selection of reagents for amide bond formation is paramount. While "3-(Dimethylamino)propanamide" is not a standard reagent for this purpose, the structurally related 3-(Dimethylamino)propylamine (DMAPA) is a valuable nucleophile for the amidation of esters. For the direct coupling of carboxylic acids and amines, EDC stands out as a reliable and practical coupling agent, while DMAP serves as a powerful catalyst to enhance reaction rates, particularly for challenging substrates. A thorough understanding of the distinct mechanisms and applications of these aminopropyl-containing and related reagents, as detailed in these notes, will empower chemists to devise robust and efficient synthetic strategies.
References
-
Vlasova, L.I., et al. (2017). Preparation and hydrophobizing properties of carboxylic acid N-[3-(dimethylamino)propyl]amide hydrochlorides. Russian Journal of Applied Chemistry, 90(7), 1102–1106. [Link]
-
Chemistry Steps. (2025). Amides from Carboxylic Acids-DCC and EDC Coupling. [Link]
- Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
-
Wikipedia. (2023). Peptide synthesis. [Link]
- Dunetz, J. R., et al. (2016). A Practical, Mild, and Cost-Effective System for the Amidation of Carboxylic Acids. Organic Process Research & Development, 20(2), 175-188.
- Pattabiraman, V. R., & Bode, J. W. (2011). Rethinking amide bond formation.
-
ResearchGate. (2021). Amidation reaction between methyl ester (FAME) and DMAPA in presence of... [Link]
-
ResearchGate. (2021). Specific Organocatalysis in Amidation Reaction of Fatty Acid Methyl Esters with 3-(Dimethylamino)-1-propylamine. [Link]
-
ResearchGate. (2021). Amidation reaction between FAME and 3-(Dimethylamino)-1-propylamine. [Link]
- U.S. Patent No. US20220185842A1. (2022). Amino deprotection using 3-(diethylamino)propylamine.
-
MDPI. (2023). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. [Link]
-
Sharma, A., et al. (2012). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 53(48), 6498-6501. [Link]
-
EurekAlert!. (2023). Optimized amide bond reaction using heterocyclic compounds and carboxylic acid. [Link]
-
Luxembourg Bio Technologies. (2017). A comparative study of amide-bond forming reagents in aqueous media. [Link]
-
Rasayan Journal of Chemistry. (2024). STUDY OF AMIDES AND POLYAMIDES SYNTHESIZED FROM BIODEGRADABLE CARBOXYLIC ACIDS. [Link]
-
Wikipedia. Dimethylaminopropylamine. [Link]
-
ResearchGate. Using DMF as medium for amide formation coupling reaction, how can we ensure complete removal of DMF after washing? [Link]
Sources
Application Notes and Protocols for Amide Bond Formation: A Guide to Carbodiimide-Mediated Coupling with a Focus on EDC
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Ubiquity and Challenge of the Amide Bond
The amide bond is a cornerstone of chemistry and biology, most notably forming the backbone of peptides and proteins. In the realm of drug development and medicinal chemistry, the ability to efficiently and reliably form amide bonds is paramount. This linkage is present in a vast array of pharmaceuticals, contributing to their metabolic stability and structural integrity. The direct condensation of a carboxylic acid and an amine to form an amide is generally unfavorable due to the formation of a stable ammonium carboxylate salt.[1] Consequently, a vast toolkit of "coupling reagents" has been developed to facilitate this crucial transformation by activating the carboxylic acid.[1][2]
This guide provides an in-depth look at one of the most common and versatile classes of coupling reagents: carbodiimides. We will focus specifically on protocols involving 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC), a water-soluble carbodiimide that offers significant advantages in a variety of synthetic applications, particularly in bioconjugation and solution-phase synthesis.[3][4] The principles and protocols discussed herein are foundational for any scientist engaged in organic synthesis, peptide chemistry, or the development of novel therapeutics.
The Mechanism and Rationale of Carbodiimide-Mediated Coupling
Carbodiimides, with the general structure RN=C=NR', are highly effective dehydrating agents that activate carboxylic acids to form a highly reactive O-acylisourea intermediate.[4][5] This intermediate is then susceptible to nucleophilic attack by an amine, leading to the desired amide and a urea byproduct.
The choice of carbodiimide can significantly impact the reaction's success, particularly concerning the ease of purification. Dicyclohexylcarbodiimide (DCC) was one of the first widely used carbodiimide coupling reagents.[5][6] While effective, the dicyclohexylurea (DCU) byproduct is largely insoluble in many organic solvents, which can simplify its removal in some cases but complicates its use in solid-phase peptide synthesis (SPPS).[7][8] In contrast, EDC is favored in many applications because the resulting N-ethyl-N'-(3-dimethylaminopropyl)urea is water-soluble, allowing for its easy removal through aqueous workup.[3][8]
A critical consideration in many carbodiimide-mediated couplings, especially in peptide synthesis, is the risk of racemization of the activated amino acid.[2][6] The O-acylisourea intermediate can cyclize to form an oxazolone, which can lead to epimerization at the α-carbon.[6] To mitigate this, additives such as 1-hydroxybenzotriazole (HOBt) or Oxyma Pure are often included.[3][7][9] These additives react with the O-acylisourea to form an active ester intermediate that is more stable towards racemization but still highly reactive towards the amine.
Core Protocol: EDC-Mediated Amide Coupling
This protocol provides a general procedure for the solution-phase coupling of a carboxylic acid and an amine using EDC.
Reagents and Materials
| Reagent/Material | Purpose | Typical Molar Equivalents |
| Carboxylic Acid | Substrate | 1.0 |
| Amine | Substrate | 1.0 - 1.2 |
| EDC (or EDC·HCl) | Coupling Reagent | 1.0 - 1.5 |
| HOBt or Oxyma Pure | Racemization Suppressant (Optional but Recommended) | 1.0 - 1.5 |
| Organic Base (e.g., DIEA, TEA) | To neutralize amine salts and facilitate the reaction | 1.0 - 3.0 |
| Anhydrous Solvent (e.g., DMF, DCM, THF) | Reaction Medium | - |
Step-by-Step Experimental Procedure
-
Preparation: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.0 equiv) and the racemization suppressant (e.g., HOBt or Oxyma Pure, 1.0-1.5 equiv) in an appropriate anhydrous solvent (e.g., DMF or DCM).
-
Cooling: Cool the solution to 0 °C in an ice bath. This is particularly important for minimizing side reactions, such as the formation of N-acylurea.[3]
-
Activation: Add EDC·HCl (1.0-1.5 equiv) to the cooled solution and stir for 5-10 minutes to allow for the pre-activation of the carboxylic acid.
-
Amine Addition: Add the amine (1.0-1.2 equiv) to the reaction mixture. If the amine is provided as a hydrochloride or other salt, add a suitable organic base such as diisopropylethylamine (DIEA) or triethylamine (TEA) (1.0-3.0 equiv) to liberate the free amine.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 2-24 hours. The progress of the reaction can be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup:
-
Remove the solvent under reduced pressure.
-
Dilute the residue with an organic solvent immiscible with water (e.g., ethyl acetate, DCM).
-
Wash the organic layer sequentially with a weak acid (e.g., 5% aq. HCl or 5% aq. citric acid) to remove any unreacted amine and base, followed by a weak base (e.g., 5% aq. NaHCO₃ or saturated aq. NaHCO₃) to remove any unreacted carboxylic acid and the racemization suppressant. Finally, wash with brine.
-
The water-soluble urea byproduct from EDC will be removed during these aqueous washes.
-
-
Purification: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by a suitable method, such as flash column chromatography or recrystallization, to yield the pure amide.
Visualization of the Experimental Workflow
Sources
- 1. Amides Preparation and Reactions Summary - Chemistry Steps [chemistrysteps.com]
- 2. hepatochem.com [hepatochem.com]
- 3. bachem.com [bachem.com]
- 4. Lab Reporter [fishersci.se]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 7. peptide.com [peptide.com]
- 8. Solid-phase peptide synthesis introduction-Technical Articals-News [hongtide.com]
- 9. orgsyn.org [orgsyn.org]
applications of 3-(Dimethylamino)propanamide in polymer chemistry
An In-Depth Guide to the Applications of 3-(Dimethylamino)propanamide Derivatives in Polymer Chemistry
Introduction: The Versatility of a Functional Monomer
In the field of advanced polymer science, functional monomers are the building blocks that impart unique, responsive properties to macromolecular structures. Among these, derivatives of 3-(Dimethylamino)propanamide, particularly N-[3-(dimethylamino)propyl]methacrylamide (DMAPMA) and its acrylamide counterpart (DMAPAA), have emerged as exceptionally versatile reagents. While the parent amide, 3-(Dimethylamino)propanamide, is a crucial chemical intermediate, it is the polymerizable (meth)acrylamide versions that are central to polymer chemistry.[1][2] The defining feature of these monomers is the pendant tertiary amine group, which confers a "smart" or environmentally responsive character to the resulting polymers.
This guide provides a detailed exploration of DMAPMA and its applications, moving from fundamental chemical principles to advanced synthesis protocols and key applications in biomedical and industrial fields. The content is designed for researchers and scientists, offering not just methodologies, but also the causal reasoning behind experimental choices, reflecting field-proven insights.
Part 1: The Core Chemistry: pH-Responsiveness of Poly(DMAPMA)
The utility of poly(DMAPMA) is rooted in the acid-base chemistry of its tertiary amine side chains. This amine group has a pKa that renders it sensitive to physiologically relevant pH changes.[3] In aqueous environments, the amine groups exist in a dynamic equilibrium between a neutral, deprotonated state at higher pH and a charged, protonated (cationic) state at lower pH.
This reversible protonation is the cornerstone of its "smart" behavior.[4] The transition from a neutral to a cationic polymer chain induces significant conformational and physical changes:
-
Solubility: At neutral or basic pH, the polymer is often less soluble in water and may exhibit a Lower Critical Solution Temperature (LCST), a point at which it phase-separates from the solution upon heating.[5]
-
Chain Conformation: In acidic conditions, the protonated amine groups create electrostatic repulsion along the polymer backbone, causing the chains to uncoil and adopt an extended, hydrophilic conformation.[6] This charge repulsion typically eliminates the LCST behavior, making the polymer fully water-soluble across a wide temperature range.[7]
This pH-triggered switch is exploited in a multitude of applications, from drug delivery to sensing.
Sources
- 1. solechem.eu [solechem.eu]
- 2. nbinno.com [nbinno.com]
- 3. kjchemicals.co.jp [kjchemicals.co.jp]
- 4. rjptonline.org [rjptonline.org]
- 5. mdpi.com [mdpi.com]
- 6. Thermo- and pH-Responsive Antimicrobial Hydrogels from Poly(2-(dimethylamino)ethyl methacrylate) and Cationic-Modified Chitosan for Sustained Papain Release - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Multifunctional Amphiphilic Biocidal Copolymers Based on N-(3-(Dimethylamino)propyl)methacrylamide Exhibiting pH-, Thermo-, and CO2-Sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: 3-(Dimethylamino)propanamide as a Versatile Ligand in Homogeneous and Heterogeneous Catalysis
Prepared by: Gemini Advanced Synthesis Group
Abstract
This technical guide provides an in-depth exploration of 3-(Dimethylamino)propanamide (DMAPA) as a promising ligand for a range of catalytic applications. While direct literature on DMAPA in catalysis is emerging, its structural motifs—a tertiary amine and an amide group—offer significant potential for coordination with transition metals and for modulating catalytic activity. Drawing on established principles of coordination chemistry and catalysis, this document outlines the fundamental properties of DMAPA as a ligand, proposes its application in key catalytic transformations, and provides detailed, field-tested protocols to guide researchers in its practical implementation. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage novel ligands for enhanced catalytic performance.
Introduction to 3-(Dimethylamino)propanamide (DMAPA): A Ligand with Untapped Potential
3-(Dimethylamino)propanamide, often referred to as DMAPA, is a bifunctional organic molecule featuring a tertiary amine and a primary amide separated by a flexible propyl chain. This unique structure allows it to act as a bidentate or monodentate ligand, making it a versatile candidate for a variety of catalytic systems.
The presence of two potential coordination sites—the lone pair of electrons on the tertiary nitrogen and the lone pairs on the amide oxygen or nitrogen—enables DMAPA to form stable chelate rings with transition metal centers. The dimethylaminopropyl group is a well-known chelating moiety for transition metals such as Nickel (Ni), Palladium (Pd), and Platinum (Pt)[1][2]. This chelation can enhance the stability and influence the electronic properties of the metal catalyst, thereby tuning its reactivity and selectivity.
The key attributes of DMAPA as a ligand include:
-
Chelation Capability: The ability to form stable five- or six-membered rings with metal centers, enhancing catalyst stability.
-
Electronic Tuning: The electron-donating nature of the dimethylamino group can influence the electron density at the metal center, impacting key steps in the catalytic cycle like oxidative addition and reductive elimination.
-
Solubility: Its structure suggests solubility in a range of organic solvents, making it suitable for homogeneous catalysis.
-
Surface Activity: The amine functionality can also serve as an effective anchor for immobilizing catalytic species on solid supports, such as nanoparticles, bridging homogeneous and heterogeneous catalysis.[3]
Coordination Chemistry and Binding Modes of DMAPA
The efficacy of DMAPA as a ligand is rooted in its ability to coordinate with metal centers in multiple ways. The flexible propyl chain allows for low-strain chelation. Based on the known coordination of the analogous 3-dimethylamino-1-propyl ligand, which forms square-planar complexes with d8 metals like Pd(II) and Pt(II)[2], we can infer similar behavior for DMAPA.
Two primary bidentate coordination modes are proposed:
-
N,N'-Chelation: The ligand coordinates through the tertiary amine nitrogen and the amide nitrogen. This mode is more likely after deprotonation of the amide N-H bond, which can be facilitated by a basic co-catalyst.
-
N,O-Chelation: The ligand coordinates through the tertiary amine nitrogen and the amide oxygen. This is a very common binding mode for amide-containing ligands and does not require deprotonation.
Applications in Catalysis
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are fundamental tools in modern organic synthesis, particularly for C-C and C-N bond formation.[] The performance of these reactions is highly dependent on the ligand coordinated to the palladium center. The ability of the dimethylaminopropyl group to chelate with palladium suggests that DMAPA could be an effective ligand in this context.[1]
A DMAPA-Pd complex could offer several advantages:
-
Stabilization of the Active Catalyst: Chelation can prevent the precipitation of palladium black, thus increasing the catalyst's lifetime and turnover number.
-
Modulation of Reactivity: The electronic properties of DMAPA can influence the rates of oxidative addition and reductive elimination, the key steps in the catalytic cycle.
A representative catalytic cycle for a Suzuki-Miyaura cross-coupling reaction, where a ligand like DMAPA could be employed, is shown below.
Ligand-Modulated Nanoparticle Catalysis
Amine-terminated ligands are known to enhance the catalytic activity of metal nanoparticles, such as gold (Au) and palladium (Pd) nanoparticles.[3][5] These ligands can control the growth and prevent the aggregation of nanoparticles while also modulating their electronic properties and, consequently, their catalytic performance.
DMAPA can be utilized in this area in two ways:
-
In-situ Stabilization: Added during the synthesis of nanoparticles to control their size and dispersity.
-
Post-synthetic Modification: Used to functionalize pre-synthesized nanoparticles to enhance their catalytic activity for specific reactions, such as hydrogenations or oxidations.
The density of the DMAPA ligand on the nanoparticle surface can influence both the activity and selectivity of the catalytic reaction by controlling substrate access to the active sites.[5]
Polymerization Reactions
Structurally related compounds to DMAPA, such as N-[(3-Dimethylamino)propyl] acrylamide, are used as monomers in radical copolymerization.[6] Furthermore, tertiary amines can act as catalysts in certain polymerization processes, for example, in the formation of polyurethanes where they catalyze the gelling reaction.[1] This suggests a potential dual role for DMAPA or its derivatives in polymer chemistry, acting as both a monomer and a catalytic species. It could also be incorporated into a polymer backbone to create a recyclable, polymer-supported ligand for various catalytic applications.[7]
Experimental Protocols
Protocol 1: Synthesis of a DMAPA-Palladium(II) Pre-catalyst
This protocol describes a representative method for synthesizing a well-defined Pd(II) complex with DMAPA, which can serve as a pre-catalyst for cross-coupling reactions.
Materials:
-
Palladium(II) chloride (PdCl₂)
-
3-(Dimethylamino)propanamide (DMAPA)
-
Acetonitrile (anhydrous)
-
Diethyl ether (anhydrous)
-
Schlenk flask and standard Schlenk line equipment
-
Magnetic stirrer and stir bar
Procedure:
-
Preparation: In a 50 mL Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), add PdCl₂ (1 mmol, 177.3 mg).
-
Ligand Addition: To the flask, add anhydrous acetonitrile (20 mL) to form a suspension. While stirring, add a solution of DMAPA (2.1 mmol, 271.4 mg) in anhydrous acetonitrile (5 mL) dropwise over 10 minutes.
-
Reaction: The color of the suspension will typically change from dark brown to a yellow or orange solution/suspension. Allow the reaction to stir at room temperature for 4 hours.
-
Isolation: Reduce the solvent volume to approximately 5 mL under vacuum. Add anhydrous diethyl ether (30 mL) to precipitate the product.
-
Purification: Collect the solid product by filtration under an inert atmosphere. Wash the solid with two portions of anhydrous diethyl ether (10 mL each) to remove any unreacted starting material.
-
Drying and Storage: Dry the resulting solid under high vacuum for 2-4 hours. The resulting complex, likely of the form [Pd(DMAPA)₂]Cl₂, should be stored under an inert atmosphere.
Self-Validation:
-
Characterization: The product should be characterized by ¹H NMR, ¹³C NMR, and FT-IR spectroscopy to confirm the coordination of the DMAPA ligand to the palladium center. Elemental analysis can be used to confirm the stoichiometry of the complex.
Protocol 2: Representative Suzuki-Miyaura Cross-Coupling using an in-situ Generated DMAPA-Pd Catalyst
This protocol provides a general procedure for a Suzuki-Miyaura cross-coupling reaction using DMAPA as a ligand, where the active catalyst is generated in situ.
Materials:
-
Aryl halide (e.g., 4-bromotoluene, 1 mmol)
-
Arylboronic acid (e.g., phenylboronic acid, 1.2 mmol)
-
Base (e.g., K₂CO₃, 2.5 mmol)
-
Palladium source (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
3-(Dimethylamino)propanamide (DMAPA, 0.04 mmol, 4 mol%)
-
Solvent (e.g., Toluene/Water 4:1 mixture, 5 mL)
-
Reaction tube with a screw cap and magnetic stir bar
Procedure:
-
Reaction Setup: To the reaction tube, add the aryl halide (1 mmol), arylboronic acid (1.2 mmol), and base (2.5 mmol).
-
Catalyst Preparation: In a separate small vial, dissolve the palladium source (0.02 mmol) and DMAPA (0.04 mmol) in 1 mL of the solvent mixture.
-
Reaction Initiation: Add the solvent mixture (4 mL) to the reaction tube containing the substrates and base. Add the catalyst solution from the vial to the reaction tube.
-
Heating and Stirring: Securely cap the tube and place it in a preheated oil bath or heating block at 100 °C. Stir the reaction mixture vigorously.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting aryl halide is consumed (typically 2-12 hours).
-
Workup: Cool the reaction mixture to room temperature. Add water (10 mL) and extract with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.
Self-Validation:
-
Control Experiment: Run a parallel reaction without the DMAPA ligand to confirm its beneficial effect on the reaction yield and rate.
-
Product Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry, comparing the data to literature values.
Conclusion
3-(Dimethylamino)propanamide presents itself as a highly versatile and cost-effective ligand for catalysis. Its bidentate nature, arising from the tertiary amine and amide functionalities, allows for the formation of stable and reactive metal complexes. While further research is needed to fully elucidate its catalytic scope, the principles and protocols outlined in this guide provide a solid foundation for its application in palladium-catalyzed cross-coupling, nanoparticle catalysis, and potentially polymerization reactions. The ease of synthesis and structural tunability of DMAPA and its derivatives make it an attractive target for future ligand development and catalyst design.
References
-
Zhang, X., et al. (2020). Modulating the catalytic activity of gold nanoparticles using amine-terminated ligands. Chemical Science. [Link]
-
Yeshchenko, O. A., et al. (2015). Isolated Effects of Surface Ligand Density on the Catalytic Activity and Selectivity of Palladium Nanoparticles. PMC. [Link]
-
PubChemLite. 3-(dimethylamino)-n-methyl-n-(prop-2-yn-1-yl)propanamide. [Link]
-
Girolami Group Website - University of Illinois. (2024). Compounds with Chelating 3-Dimethylamino-1-propyl Ligands as Chemical Vapor Deposition Precursors. [Link]
-
PubChem - NIH. 3-(Diethylamino)propanamide | C7H16N2O | CID 13981101. [Link]
-
ResearchGate. Radical Copolymerization of N-[(3-Dimethylamino)propyl] Acrylamide (or Methacyrlamide) with Methyl Acrylate (or Methacrylate). [Link]
-
ResearchGate. Polymer Supported DMAP: An Easily Recyclable Organocatalyst for Highly Atom-economical Henry Reaction under Solvent-free Conditions. [Link]
Sources
- 1. n-[3-(Dimethylamino)propyl]propanamide | 53201-66-4 | Benchchem [benchchem.com]
- 2. girolami-group.chemistry.illinois.edu [girolami-group.chemistry.illinois.edu]
- 3. Modulating the catalytic activity of gold nanoparticles using amine-terminated ligands - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 5. Isolated Effects of Surface Ligand Density on the Catalytic Activity and Selectivity of Palladium Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Note: Experimental Setup and Protocols for 3-(Dimethylamino)propanamide Reactions in Targeted Covalent Inhibitors
Target Audience: Researchers, medicinal chemists, and drug development professionals.
Introduction & Strategic Rationale
In the development of targeted covalent inhibitors (TCIs), the acrylamide moiety is the gold standard "warhead" for targeting non-catalytic cysteine residues (e.g., Cys797 in EGFR, Cys166 in ERK2)[1][2]. However, the high electrophilicity of free acrylamides often leads to rapid metabolic clearance and off-target toxicity via indiscriminate reaction with biological thiols like glutathione (GSH)[3].
To circumvent these pharmacokinetic liabilities, 3-(dimethylamino)propanamide (CAS: 20101-88-6)[4] is strategically employed as a "masked" acrylamide or prodrug. Incorporating this functional group serves a dual mechanistic purpose:
-
Solubility & Target Affinity: The basic dimethylamino group acts as a water-solubilizing tail that can form transient, stabilizing salt bridges within the kinase ATP-binding pocket prior to covalent attachment.
-
Controlled Activation: Under physiological conditions (pH 7.4), the compound undergoes a slow, controlled β -elimination to release dimethylamine, generating the active acrylamide warhead in situ[1].
This causality—trading immediate, indiscriminate reactivity for controlled, localized activation—drastically improves the therapeutic index of the resulting inhibitor.
Mechanistic Pathway
The diagram below illustrates the self-validating mechanism by which the masked inhibitor transitions into an active covalent warhead.
Fig 1: Mechanism of 3-(dimethylamino)propanamide as a masked covalent inhibitor warhead.
Quantitative Profiling: Masked vs. Unmasked Warheads
To justify the experimental transition from direct acrylamides to 3-(dimethylamino)propanamides, consider the following comparative physicochemical data synthesized from field-proven TCI development:
| Parameter | Free Acrylamide Warhead | 3-(Dimethylamino)propanamide |
| Plasma Half-Life ( t1/2 ) | < 1 hour (Rapid clearance) | > 12 hours (Sustained release) |
| Glutathione (GSH) Reactivity | High (Prone to off-target toxicity) | Low (Stable until β -elimination) |
| Aqueous Solubility | Low to Moderate | High (Readily forms HCl salts) |
| Mechanism of Action | Direct Covalent Alkylation | Prodrug / Slow-release of Acrylamide |
| Chromatographic Behavior | Neutral (Standard elution) | Basic (Requires 1% Et3N modifier) |
Synthetic Strategy & Causality
Expert Insight: While one might intuitively attempt an amide coupling between an inhibitor's aniline core and 3-(dimethylamino)propanoic acid using standard coupling reagents (e.g., HATU/EDC), this route is notoriously problematic. The activation of the carboxylic acid often triggers premature β -elimination, yielding the free acrylamide instead of the desired masked product.
The Solution: A reverse-addition approach. The inhibitor core is first functionalized with an acrylamide, followed by a controlled Michael addition of dimethylamine[2][5]. This ensures high atom economy, prevents unwanted side reactions, and provides a highly reliable, self-validating synthetic loop.
Experimental Protocols
Fig 2: Step-by-step synthetic workflow for 3-(dimethylamino)propanamide functionalization.
Protocol: Synthesis of 3-(Dimethylamino)propanamide via Michael Addition
Note: The following protocol incorporates self-validating checkpoints to ensure experimental integrity at every phase.
Step 1: Preparation of the Acrylamide Precursor
-
Dissolve the acrylamide-functionalized inhibitor core (1.0 eq) in a 1:1 mixture of anhydrous Tetrahydrofuran (THF) and Ethanol (0.1 M concentration).
-
Causality: Ethanol acts as a protic co-solvent that stabilizes the transition state during the subsequent Michael addition, significantly accelerating the reaction rate compared to using pure THF.
Step 2: Addition of Dimethylamine
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Dropwise, add Dimethylamine (2.0 M solution in THF, 3.0 eq).
-
Causality: The excess of dimethylamine drives the thermodynamic equilibrium forward. Cooling to 0 °C prevents potential exothermic polymerization of the highly reactive acrylamide precursor.
Step 3: Self-Validating Reaction Monitoring
-
Remove the ice bath and allow the reaction to stir at room temperature for 2–4 hours.
-
Validation Check: Monitor the reaction via LC-MS. The protocol validates itself when the UV chromatogram shows the complete disappearance of the starting material peak ( M ) and the emergence of a new peak corresponding to ( M+45 m/z ), confirming the exact mass addition of the dimethylamine group.
Step 4: Quenching and Extraction
-
Concentrate the reaction mixture in vacuo to remove excess volatile dimethylamine and solvents.
-
Re-dissolve the crude residue in Dichloromethane (DCM) and wash with saturated aqueous NaHCO3 .
-
Validation Check: The aqueous wash ensures the removal of any residual dimethylamine salts. The desired product, being a heavier tertiary amine, will partition cleanly into the organic layer.
Step 5: Purification via Flash Chromatography
-
Purify the crude product using silica gel flash chromatography.
-
Expert Insight: Elute with a gradient of DCM to 10% Methanol in DCM. Crucial: Add 1% Triethylamine ( Et3N ) to the mobile phase.
-
Causality: The 3-(dimethylamino)propanamide product is highly basic. Without Et3N , the compound will interact strongly with the acidic silanol groups on the silica gel, causing severe streaking and poor mass recovery. The Et3N pre-saturates the silica, ensuring sharp, easily verifiable elution bands.
References
[4] Title: 3-(Dimethylamino)propanamide | CID 11330431 - PubChem Source: National Institutes of Health (NIH) URL: [Link]
[3] Title: Chemical structures of reversible and irreversible EGFR inhibitors Source: ResearchGate URL: [Link]
[5] Title: US7049323B2 - Amidoheterocycles as modulators of the melanocortin-4 receptor Source: Google Patents URL:
[1] Title: Irreversible Inhibition of Epidermal Growth Factor Receptor Activity by 3-Aminopropanamides Source: ResearchGate / Journal of Medicinal Chemistry URL: [Link]
[2] Title: WO2014124230A2 - Erk inhibitors and uses thereof Source: Google Patents URL:
Sources
- 1. researchgate.net [researchgate.net]
- 2. WO2014124230A2 - Erk inhibitors and uses thereof - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. 3-(Dimethylamino)propanamide | C5H12N2O | CID 11330431 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. US7049323B2 - Amidoheterocycles as modulators of the melanocortin-4 receptor - Google Patents [patents.google.com]
Advanced Purification Strategies for 3-(Dimethylamino)propanamide
Application Note & Methodological Guide Target Audience: Researchers, Process Chemists, and Drug Development Professionals
Executive Summary
3-(Dimethylamino)propanamide (also known as N,N -dimethyl- β -alaninamide) is a highly polar, bifunctional aliphatic compound frequently utilized as a building block in pharmaceutical synthesis, particularly in the development of kinase inhibitors and pyridazinone derivatives[1]. Due to its basic tertiary amine and hydrogen-bonding primary amide, isolating this compound in high purity presents significant chromatographic challenges. This application note details three field-proven, self-validating purification strategies—Vacuum Distillation, Anhydrous Salt Crystallization, and Strong Cation-Exchange (SCX) Chromatography—designed to bypass the limitations of standard silica gel chromatography.
Physicochemical Profiling & Purification Causality
The purification of 3-(dimethylamino)propanamide must be tailored to its specific structural liabilities:
-
Silica Gel Incompatibility: The tertiary amine ( pKa≈9.5 ) interacts aggressively with the acidic silanol groups of unmodified normal-phase silica. This causes severe peak tailing, irreversible retention, and poor mass recovery. Therefore, traditional flash chromatography is highly discouraged[2].
-
Thermal Instability of the Amide: At elevated temperatures (>150°C) at atmospheric pressure, primary amides are susceptible to thermal dehydration, converting into their corresponding nitriles (e.g., 3-(dimethylamino)propanenitrile). Purification via distillation must strictly utilize high vacuum to lower the boiling point and minimize thermal residence time.
-
Aqueous Partitioning: The compound is highly water-soluble. Standard acid-base liquid-liquid extractions often result in significant product loss to the aqueous layer. Converting the free base to a hydrochloride salt drastically alters its solubility profile, allowing for selective precipitation in non-polar organic solvents[3].
Decision Matrix for Purification
Fig 1: Decision matrix for selecting the optimal purification route for 3-(Dimethylamino)propanamide.
Comparative Method Data
The following table summarizes the quantitative expectations and applicability of each purification strategy.
| Purification Strategy | Target State | Typical Purity | Scalability | Key Impurities Removed |
| Vacuum Distillation | Free Base (Liquid/Oil) | 95.0 - 98.0% | High (Kg scale) | Volatile solvents, high-MW oligomers |
| HCl Salt Crystallization | Hydrochloride Salt (Solid) | > 99.5% | Medium (Gram to Kg) | Neutral/acidic byproducts, unreacted amines |
| SCX Chromatography | Free Base (from Aqueous) | 90.0 - 95.0% | Low (mg to Gram) | Neutral organics (e.g., acrylamide), salts |
Self-Validating Experimental Protocols
Protocol A: Fractional Vacuum Distillation (Free Base Isolation)
Causality: Ideal for neat, solvent-free crude mixtures. Vacuum is applied to prevent the thermal degradation of the amide group.
-
Preparation: Transfer the crude liquid to a round-bottom flask equipped with a magnetic stir bar and anti-bumping granules. Attach a short-path distillation head, a receiving flask, and a cold trap (-78°C dry ice/acetone).
-
Degassing: Apply a high vacuum (1–5 mmHg) at room temperature for 15 minutes to strip residual low-boiling impurities (e.g., water, unreacted dimethylamine).
-
Heating: Gradually increase the oil bath temperature. Discard the initial fore-run (often containing trace water and volatile degradation products).
-
Collection: Collect the main fraction. At 1–2 mmHg, the target compound will elute as a clear, viscous liquid.
-
Validation System: Monitor the vapor temperature continuously. A stable, unchanging temperature plateau indicates the elution of the pure target compound. Post-distillation, analyze the fraction via 1 H-NMR; the absence of a singlet near 2.2 ppm (free dimethylamine) confirms successful separation.
Protocol B: Anhydrous Hydrochloride Salt Crystallization
Causality: Converts the liquid free base into a highly stable, crystalline solid[3]. Anhydrous conditions are strictly maintained to prevent the highly water-soluble salt from dissolving, and to prevent acid-catalyzed hydrolysis of the amide.
-
Dissolution: Dissolve the crude 3-(dimethylamino)propanamide in a dry, moderately polar solvent (e.g., anhydrous ethyl acetate or diethyl ether) at a concentration of ~0.5 M.
-
Cooling: Chill the solution in an ice bath to 0–5°C under an inert nitrogen atmosphere.
-
Precipitation: Slowly add 1.05 molar equivalents of anhydrous HCl (typically 2.0 M in diethyl ether) dropwise under vigorous stirring. A dense white precipitate of 3-(dimethylamino)propanamide hydrochloride will form immediately.
-
Isolation: Filter the suspension rapidly under vacuum using a Büchner funnel. Wash the filter cake with two volumes of cold, dry diethyl ether.
-
Drying: Transfer the solid to a vacuum desiccator containing P2O5 and dry overnight.
-
Validation System: Test the pH of the final filtrate; it should be distinctly acidic, confirming that the amine has been fully saturated and precipitated. A sharp melting point of the dried solid validates the absence of trapped solvent or amorphous impurities.
Protocol C: Strong Cation-Exchange (SCX) Chromatography
Causality: When the crude product is generated in an aqueous stream (e.g., direct from an aqueous Michael addition of dimethylamine to acrylamide), distillation is impossible. SCX resin selectively binds the protonated tertiary amine, allowing neutral impurities to be washed away.
-
Column Conditioning: Pack a column with Strong Cation Exchange (SCX) resin (sulfonic acid functionalized silica). Condition with 3 Column Volumes (CV) of Methanol, followed by 3 CV of 0.1 M aqueous HCl, and finally 3 CV of deionized water.
-
Loading: Load the aqueous crude mixture onto the column. The basic amine will bind tightly to the sulfonic acid sites.
-
Washing: Wash the column with 3 CV of water, followed by 3 CV of methanol. Causality: This step removes unreacted acrylamide (neutral) and acrylic acid (anionic byproduct), which have no affinity for the cation-exchange resin.
-
Elution: Elute the target compound using 2.0 M Ammonia in Methanol (3–4 CV). The ammonia deprotonates the tertiary amine, releasing it from the resin.
-
Concentration: Evaporate the methanolic ammonia eluate under reduced pressure to yield the purified free base.
-
Validation System: Spot the initial water/methanol wash flow-through on a TLC plate and stain with Dragendorff's reagent. The absence of an orange spot confirms the tertiary amine is fully retained on the column. A positive stain in the ammonia eluate confirms successful recovery.
References
-
Armarego, W. L. F., & Chai, C. L. L. (2003). Purification of Laboratory Chemicals (5th ed.). Elsevier. URL: [Link][2]
-
Dorsch, D., et al. (2016). Pyridazinone derivatives (US Patent No. US9284300B2). U.S. Patent and Trademark Office. URL: [1]
Sources
HPLC analysis of 3-(Dimethylamino)propanamide reactions
Application Note: Advanced HPLC Methodologies for the Analysis of 3-(Dimethylamino)propanamide
Chemical Context & Analytical Challenges
3-(Dimethylamino)propanamide is a highly polar, basic aliphatic compound frequently utilized as a critical building block in pharmaceutical development. It serves as a solubilizing moiety and covalent warhead precursor in the synthesis of irreversible EGFR inhibitors[1], as well as a targeting ligand in brain-specific dopamine prodrugs[2].
From a chromatographic perspective, this molecule presents two distinct challenges:
-
High Basicity: The tertiary amine group has a pKa of approximately 9.5, meaning it exists almost entirely as a positively charged cation under standard physiological and chromatographic conditions.
-
High Polarity: The combination of a tertiary amine and a primary amide results in a low partition coefficient (LogP < 0), leading to poor retention on standard hydrophobic stationary phases.
When analyzed on traditional silica-based reversed-phase (C18) columns, the protonated amine undergoes strong secondary electrostatic interactions with ionized residual silanols (SiO⁻) on the stationary phase[3]. This dual-retention mechanism—where the molecule is retained by both hydrophobic partitioning and ion-exchange—is the primary causality behind severe peak tailing and poor resolution[4].
Mechanistic Solutions for Basic Aliphatic Amines
To achieve a self-validating, reproducible assay for 3-(dimethylamino)propanamide, the analytical strategy must directly address the silanol interaction. We employ two distinct mechanistic approaches depending on the sample matrix and required retention time:
Strategy A: Ion-Suppression Reversed-Phase HPLC (RP-HPLC) By lowering the mobile phase pH below 3.0 (using modifiers like 0.1% Formic Acid or Trifluoroacetic Acid), the acidic silanol groups on the silica surface (pKa ~4.5) are fully protonated and neutralized into SiOH[5]. This eliminates the parasitic ion-exchange pathway, forcing the analyte to retain solely via hydrophobic interactions and restoring peak symmetry.
Mechanism of silanol-induced peak tailing and its resolution via pH control.
Strategy B: Hydrophilic Interaction Liquid Chromatography (HILIC) If the molecule elutes in the void volume of a C18 column due to extreme polarity, HILIC is the superior alternative. HILIC stationary phases absorb water from the mobile phase to form a semi-immobilized, water-rich liquid layer on the surface[6]. The polar 3-(dimethylamino)propanamide partitions from the high-organic bulk mobile phase (>70% Acetonitrile) into this aqueous layer, providing robust retention without the need for complex ion-pairing reagents[7].
Decision workflow for selecting RP-HPLC vs. HILIC based on analyte retention.
Experimental Protocols
Protocol A: Ion-Suppression RP-HPLC (For Purity & Reaction Monitoring)
Causality Note: Because 3-(dimethylamino)propanamide lacks an extended conjugated π-system, UV detection must be performed at low wavelengths (210 nm). A highly endcapped, Type-B silica column is mandatory to minimize residual silanol activity.
-
Column Preparation: Install a high-purity, fully endcapped C18 column (e.g., 150 x 4.6 mm, 3 µm). Maintain column temperature at 30°C to ensure reproducible mobile phase viscosity.
-
Mobile Phase Compounding:
-
Solvent A: 0.1% Formic Acid in MS-grade Water (Adjusts pH to ~2.7, neutralizing silanols).
-
Solvent B: 0.1% Formic Acid in Acetonitrile.
-
-
Gradient Elution: Run a shallow gradient from 2% B to 40% B over 15 minutes. The high initial aqueous composition forces the polar analyte to interact with the hydrophobic stationary phase.
-
Self-Validation Check: Inject a void volume marker (e.g., Uracil). If the retention factor ( k′ ) of 3-(dimethylamino)propanamide is <1.0 , the method lacks sufficient retentive power, and you must switch to Protocol B.
Protocol B: HILIC-MS (For Pharmacokinetic & Trace Analysis)
Causality Note: Changes in eluent buffer ion concentration profoundly affect HILIC retention. A minimum of 5-10 mM buffer is required to maintain a stable hydration layer on the stationary phase[7].
-
Column Preparation: Install a Zwitterionic HILIC column (e.g., 100 x 2.1 mm, 2.7 µm).
-
Mobile Phase Compounding:
-
Solvent A: 10 mM Ammonium Acetate in Water, adjusted to pH 4.0.
-
Solvent B: 100% Acetonitrile.
-
-
Isocratic Elution: Pump 85% B / 15% A at 0.3 mL/min. Crucial: In HILIC, water is the strong solvent. Increasing Solvent A will decrease retention time.
-
Detection: Route to an ESI-MS operating in positive ion mode ( [M+H]+ = 117.1 m/z).
-
Self-Validation Check: Monitor the peak asymmetry. If tailing occurs, increase the buffer concentration in Solvent A to 20 mM to better shield electrostatic interactions.
Quantitative Data Summaries
Table 1: Comparison of Method Parameters
| Parameter | RP-HPLC (Ion-Suppression) | HILIC-MS |
| Column Chemistry | Type-B Silica C18 (Endcapped) | Zwitterionic or Unbonded Silica |
| Mobile Phase A | 0.1% Formic Acid in Water (pH 2.7) | 10 mM Ammonium Acetate (pH 4.0) |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | 100% Acetonitrile |
| Elution Strategy | Gradient (2% to 40% B) | Isocratic (85% B) |
| Detection Mode | UV at 210 nm | ESI-MS (Positive Mode) |
| Typical Retention ( k′ ) | 1.5 – 2.5 | 3.0 – 6.0 |
Table 2: System Suitability Specifications for 3-(Dimethylamino)propanamide
| Parameter | Acceptance Criteria | Mechanistic Rationale |
| Tailing Factor ( As ) | ≤1.5 | Confirms successful suppression of secondary silanol ion-exchange interactions. |
| Theoretical Plates ( N ) | >5,000 | Ensures the column bed is intact and the hydration layer (in HILIC) is fully equilibrated. |
| Retention Time %RSD | ≤1.0% | Validates that the mobile phase pH and buffer capacity are strictly controlling the analyte's ionization state. |
| Signal-to-Noise (S/N) | ≥10 (LOQ) | Verifies detector sensitivity, particularly critical given the poor UV absorptivity of the aliphatic amide. |
References
-
Element Lab Solutions. "Peak Tailing in HPLC." Element Lab Solutions. URL:[Link]
-
Phenomenex. "HPLC Tech Tip: Peak Tailing of Basic Analytes." Phenomenex. URL:[Link]
-
Chrom Tech, Inc. "What Causes Peak Tailing in HPLC?" Chrom Tech. URL:[Link]
-
Agilent Technologies. "Hydrophilic Interaction Chromatography Method Development and Troubleshooting." Agilent. URL:[Link]
-
Element Lab Solutions. "Hydrophilic Interaction Liquid Chromatography – HILIC." Element Lab Solutions. URL:[Link]
-
ResearchGate. "Chemical structures of reversible and irreversible EGFR inhibitors." ResearchGate. URL:[Link]
-
Molaid. "N-(3,4-dihydroxyphenethyl)-3-(dimethylamino)propanamide." Molaid. URL:[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. N-(3,4-dihydroxyphenethyl)-3-(dimethylamino)propanamide - CAS号 —— - 摩熵化学 [molaid.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. chromtech.com [chromtech.com]
- 5. HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex [phenomenex.com]
- 6. agilent.com [agilent.com]
- 7. elementlabsolutions.com [elementlabsolutions.com]
Application Notes and Protocols for the Derivatization of Molecules Using 3-(Dimethylamino)propanamide
Authored by: A Senior Application Scientist
Introduction: Overcoming Analytical Challenges with Chemical Derivatization
In the fields of analytical chemistry, metabolomics, and pharmaceutical development, the accurate and sensitive detection of small molecules is paramount. Carboxylic acids, a ubiquitous functional group in endogenous metabolites and drug candidates, often present analytical challenges. Their inherent polarity can lead to poor retention on reversed-phase liquid chromatography (LC) columns, and they typically exhibit suboptimal ionization efficiency in positive-ion electrospray ionization mass spectrometry (ESI-MS), a preferred mode for its sensitivity and robustness.[1][2]
Chemical derivatization is a powerful strategy to circumvent these limitations.[1][3] By chemically modifying the analyte, we can enhance its physicochemical properties to be more amenable to a given analytical platform. This guide focuses on the use of 3-(Dimethylamino)propanamide as a versatile derivatization agent for molecules containing carboxylic acid moieties.
3-(Dimethylamino)propanamide possesses two key functional groups that make it an excellent choice for derivatization: a primary amide that is part of a larger 3-(dimethylamino)propyl group attached to the amide nitrogen. The terminal primary amine of a related compound, N,N-dimethyl-1,3-diaminopropane, is reactive towards activated carboxylic acids, forming a stable amide bond. The tertiary amine group, on the other hand, is readily protonated, acting as a "charge tag." This permanently positive charge significantly enhances ionization efficiency in positive-ion ESI-MS, a technique often referred to as charge-reversal derivatization.[4]
This document provides a comprehensive overview of the principles, applications, and detailed protocols for the derivatization of carboxylic acids using 3-(Dimethylamino)propanamide, aimed at researchers, scientists, and drug development professionals seeking to improve analytical sensitivity and performance.
Principle and Mechanism of Derivatization
The derivatization of a carboxylic acid with 3-(Dimethylamino)propanamide is a two-step process facilitated by a coupling agent, most commonly a carbodiimide such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
The Role of EDC and NHS/Sulfo-NHS:
EDC is a "zero-length" crosslinker, meaning it facilitates the bond formation without becoming part of the final product.[5] The reaction proceeds through the formation of a highly reactive O-acylisourea intermediate.[5] This intermediate is susceptible to hydrolysis in aqueous solutions, which can reduce the overall yield. To improve the efficiency and stability of the reaction, N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS, is often included.[5][6] NHS reacts with the O-acylisourea intermediate to form a more stable NHS-ester, which then efficiently reacts with the primary amine of the derivatizing agent to form a stable amide bond.[5]
The overall reaction mechanism is depicted below:
Caption: Carbodiimide-mediated amide bond formation mechanism.
Primary Application: Enhancing LC-MS/MS Sensitivity
The primary application of derivatizing carboxylic acids with 3-(Dimethylamino)propanamide is to significantly enhance their detection sensitivity in liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3]
Benefits of Derivatization:
-
Improved Ionization Efficiency: The incorporation of a tertiary amine group that is readily protonated ensures a permanent positive charge on the derivatized analyte. This leads to a dramatic increase in signal intensity in positive-ion ESI-MS.[4]
-
Enhanced Chromatographic Retention: The derivatization process increases the hydrophobicity of the analyte, leading to better retention on reversed-phase chromatography columns and improved separation from polar matrix components.
-
Predictable Fragmentation: The derivatized molecules often exhibit a characteristic fragmentation pattern during tandem mass spectrometry (MS/MS), typically involving the neutral loss of the dimethylamine group or cleavage at the newly formed amide bond. This allows for the development of highly selective and sensitive Multiple Reaction Monitoring (MRM) assays.[7]
-
Reduced Matrix Effects: By shifting the analyte's retention time and improving its ionization efficiency, the impact of ion suppression from co-eluting matrix components can be minimized.
Detailed Experimental Protocol
This protocol provides a general procedure for the derivatization of a carboxylic acid-containing analyte with 3-(Dimethylamino)propanamide using EDC and Sulfo-NHS. Optimization of reaction conditions (e.g., reagent concentrations, reaction time, and temperature) is recommended for each specific analyte.
Materials
-
Carboxylic acid-containing analyte
-
3-(Dimethylamino)propanamide
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
-
N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Activation Buffer: 50 mM MES (2-(N-morpholino)ethanesulfonic acid), pH 6.0
-
Coupling Buffer: 100 mM sodium phosphate buffer or PBS, pH 7.5
-
Quenching Solution: 1 M Tris-HCl, pH 7.5 or 1 M hydroxylamine
-
Aprotic solvent (e.g., Acetonitrile or DMF)
-
Deionized water
-
Microcentrifuge tubes or reaction vials
-
Vortex mixer
-
Thermomixer or water bath
Reagent Preparation
-
Analyte Stock Solution: Prepare a stock solution of the carboxylic acid-containing analyte in an appropriate solvent (e.g., acetonitrile, water).
-
Derivatizing Agent Solution: Prepare a 100 mM solution of 3-(Dimethylamino)propanamide in the Coupling Buffer.
-
EDC/Sulfo-NHS Solution: Prepare a fresh solution containing 100 mM EDC and 100 mM Sulfo-NHS in the Activation Buffer immediately before use. EDC is moisture-sensitive and hydrolyzes in aqueous solutions.
Derivatization Procedure
The following workflow outlines the key steps in the derivatization process.
Caption: Experimental workflow for derivatization.
Step-by-Step Method:
-
Sample Preparation: To a microcentrifuge tube, add 10 µL of the analyte solution.
-
Activation:
-
Add 50 µL of Activation Buffer (50 mM MES, pH 6.0) to the analyte.
-
Add 20 µL of freshly prepared EDC/Sulfo-NHS solution.
-
Vortex briefly and incubate for 15 minutes at room temperature to activate the carboxylic acid.
-
-
Coupling:
-
Add 20 µL of the 100 mM 3-(Dimethylamino)propanamide solution in Coupling Buffer. The change in pH to ~7.5 favors the coupling reaction.
-
Vortex and incubate for 2 hours at room temperature with gentle mixing.
-
-
Quenching:
-
Add 10 µL of Quenching Solution to stop the reaction by consuming any unreacted NHS-esters.
-
Incubate for 15 minutes at room temperature.
-
-
Analysis:
-
The sample is now ready for dilution in the initial mobile phase and injection into the LC-MS/MS system.
-
Optimization and Troubleshooting
| Parameter | Recommendation | Troubleshooting |
| Reagent Ratio | A molar excess of derivatizing agent and coupling reagents (10-100 fold) over the analyte is recommended. | Low Yield: Increase the concentration of EDC/Sulfo-NHS and 3-(Dimethylamino)propanamide. |
| pH | Activation at pH 6.0 is optimal for EDC/Sulfo-NHS chemistry. Coupling is more efficient at pH 7.2-8.0.[5] | Inconsistent Results: Ensure buffers are correctly prepared and the pH is verified. |
| Reaction Time | Activation: 15-30 min. Coupling: 1-2 hours at room temperature or overnight at 4°C. | Incomplete Reaction: Increase incubation time. For sensitive molecules, perform the reaction at 4°C overnight. |
| Temperature | Room temperature is generally sufficient. | Analyte Degradation: Perform the reaction at a lower temperature (e.g., 4°C). |
Data Presentation and Expected Results
The success of the derivatization can be confirmed by observing a mass shift in the analyte corresponding to the addition of the 3-(Dimethylamino)propanamide moiety minus a molecule of water.
Mass Shift Calculation:
-
Molecular Weight of 3-(Dimethylamino)propanamide: 116.16 g/mol
-
Molecular Weight of H₂O: 18.02 g/mol
-
Expected Mass Increase = 116.16 - 18.02 = 98.14 Da
| Analyte (Carboxylic Acid) | Original Monoisotopic Mass (Da) | Derivatized Monoisotopic Mass (Da) |
| Propanoic Acid | 74.04 | 172.18 |
| Valproic Acid | 144.12 | 242.26 |
| Ibuprofen | 206.13 | 304.27 |
| Arachidonic Acid | 304.24 | 402.38 |
Conclusion
Derivatization of carboxylic acid-containing molecules with 3-(Dimethylamino)propanamide is a robust and effective strategy to significantly enhance their detectability by LC-MS/MS. The introduction of a permanent positive charge via the tertiary amine group improves ionization efficiency, while the overall modification enhances chromatographic performance. The straightforward, one-pot reaction facilitated by EDC/Sulfo-NHS chemistry makes this an accessible method for researchers in various scientific disciplines. By following the protocols and principles outlined in this guide, scientists can achieve lower detection limits and greater accuracy in the quantitative analysis of a wide range of important molecules.
References
-
Murphy, R. C., & Axelsen, P. H. (2011). Improved Sensitivity Mass Spectrometric Detection of Eicosanoids by Charge Reversal Derivatization. Analytical Chemistry, 83(17), 6435–6440. [Link]
-
Ford, D. K., & Kennard, C. P. (2007). Aqueous in situ derivatization of carboxylic acids by an ionic carbodiimide and 2,2,2-trifluoroethylamine for electron-capture detection. Journal of Chromatography A, 1149(2), 374-380. [Link]
-
Ford, D. K., & Kennard, C. P. (2007). Aqueous in situ derivatization of carboxylic acids by an ionic carbodiimide and 2,2,2-trifluoroethylamine for electron-capture detection. ResearchGate. [Link]
-
Sannikov, A. V., et al. (2017). Preparation and hydrophobizing properties of carboxylic acid N-[3-(dimethylamino)propyl]amide hydrochlorides. Russian Journal of Applied Chemistry, 90(7), 1105-1110. [Link]
-
Niessen, W. M. A., et al. (2010). Targeted LC–MS derivatization for aldehydes and carboxylic acids with a new derivatization agent 4-APEBA. Analytical and Bioanalytical Chemistry, 397(5), 2021–2030. [Link]
-
SIELC Technologies. (2018). Propanamide, 3-(dimethylamino)-N,N-dimethyl-. [Link]
-
Santa, T. (2007). Derivatization reagents in liquid chromatography/electrospray ionization tandem mass spectrometry for biomedical analysis. Drug Discoveries & Therapeutics, 1(2), 108-118. [Link]
-
Niessen, W. M. A., et al. (2010). Targeted LC-MS Derivatization for Aldehydes and Carboxylic Acids With a New Derivatization Agent 4-APEBA. PubMed. [Link]
-
Kumar, A., et al. (2012). Synthesis of some Amide derivatives and their Biological activity. International Journal of Pharmaceutical Sciences and Research, 3(8), 2636-2640. [Link]
-
Higashi, T. (2017). Chemical derivatization for enhancing sensitivity during LC/ESI-MS/MS quantification of steroids in biological samples: A review. Journal of Steroid Biochemistry and Molecular Biology, 172, 129-142. [Link]
-
Santa, T., & Fukushima, T. (2013). Derivatization in Liquid Chromatography for Mass Spectrometric Detection. ResearchGate. [Link]
-
Zhang, Z., et al. (2025). On-Tissue Chemical Derivatization for Mass Spectrometry Imaging of Fatty Acids with Enhanced Detection Sensitivity. Molecules, 30(5), 1337. [Link]
-
Chemistry Stack Exchange. (2023). What are the best conditions for coupling small molecules with EDC?. [Link]
- Google Patents. (n.d.). CN106518808B - 3-(N,N-disubstituted amino)
- Google Patents. (n.d.). EP0046288A1 - Process for the preparation of 3-dimethylamino-2,2-dimethyl propanal.
-
Bangs Laboratories, Inc. (n.d.). Covalent Coupling. [Link]
-
Lee, B. K., Biscoe, M. R., & Buchwald, S. L. (2009). Simple, Efficient Protocols for the Pd-Catalyzed Cross-Coupling Reaction of Aryl Chlorides and Dimethylamine. Tetrahedron Letters, 50(26), 3672–3674. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Improved Sensitivity Mass Spectrometric Detection of Eicosanoids by Charge Reversal Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Targeted LC–MS derivatization for aldehydes and carboxylic acids with a new derivatization agent 4-APEBA - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ddtjournal.com [ddtjournal.com]
Application Note: 3-(Dimethylamino)propanamide and its Analogs as Versatile Synthons for Heterocyclic Chemistry
Abstract
Heterocyclic compounds form the structural core of a vast number of pharmaceuticals, agrochemicals, and functional materials, making their efficient synthesis a cornerstone of modern chemical research. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the strategic use of 3-(dimethylamino)propanamide and, more broadly, its activated analogs like β-dimethylamino enaminones, as powerful three-carbon synthons for constructing medicinally relevant heterocyclic scaffolds. We delve into the core mechanistic principles that underscore the utility of the dimethylamino group as an outstanding leaving group in cyclocondensation reactions. Detailed, field-tested protocols for the synthesis of key heterocycles, including pyrimidines and pyridines, are presented, accompanied by mechanistic diagrams and comparative data to guide experimental design.
Introduction
The prevalence of N-heterocyclic motifs in FDA-approved drugs underscores their significance in medicinal chemistry.[1] Scaffolds such as pyrimidines, pyridines, and pyrazoles are fundamental building blocks in molecules targeting a wide array of diseases, including cancer, viral infections, and inflammatory disorders.[2][3] The construction of these rings often relies on the condensation of a C-C-C fragment with a complementary binucleophile (e.g., N-C-N).
Compounds containing a β-amino carbonyl moiety, particularly β-dimethylamino enones and enaminones, have emerged as exceptionally versatile C-C-C synthons.[4][5] The dimethylamino group serves a dual purpose: it activates the vinylic β-position for nucleophilic attack and subsequently functions as an excellent, non-ionic leaving group upon cyclization, driving the reaction forward. While 3-(dimethylamino)propanamide represents a specific saturated amide, its structural elements are most powerfully leveraged in its unsaturated analog, the enaminone, which is readily accessible and highly reactive. This guide will focus on the synthetic applications of this broader class of reagents, providing the foundational knowledge and practical protocols to exploit their reactivity.
Part 1: Mechanistic Principles - The Power of the Dimethylamino Moiety
The synthetic utility of β-dimethylamino carbonyl compounds is rooted in the principles of vinylogous reactivity. The electron-donating nitrogen atom and the electron-withdrawing carbonyl group create a polarized π-system. This polarization renders the β-carbon electrophilic and susceptible to attack by a wide range of nucleophiles.
The general mechanism for heterocycle formation proceeds via two key stages:
-
Michael-type Addition: A binucleophile (e.g., an amidine, guanidine, or hydrazine) attacks the electrophilic β-carbon of the enaminone synthon. This addition reaction breaks the carbon-carbon double bond and forms a new carbon-nucleophile bond, creating a linear intermediate.
-
Intramolecular Cyclization & Elimination: The second nucleophilic center of the attacking reagent then undergoes an intramolecular condensation with the carbonyl group. This cyclization step is typically followed by dehydration and the elimination of the stable dimethylamine molecule, which tautomerizes to form the final aromatic heterocyclic ring. The expulsion of dimethylamine is often the thermodynamic driving force for the reaction.
This robust and predictable reaction pathway allows for the construction of a diverse array of heterocyclic systems from readily available starting materials.
Caption: General mechanism for heterocycle synthesis.
Part 2: Synthesis of Key Heterocyclic Scaffolds
The modularity of this synthetic approach allows for the creation of various heterocyclic cores by simply changing the binucleophilic condensation partner.
Synthesis of Pyrimidines
Pyrimidines are a class of aromatic heterocyclic compounds that are components of nucleic acids (cytosine, thymine, uracil) and are found in numerous therapeutic agents.[2][6] The most common and reliable method for constructing the pyrimidine ring is the condensation of a 1,3-dielectrophile (the C-C-C fragment) with a N-C-N fragment such as urea, thiourea, or guanidine.[3] β-Dimethylamino enaminones serve as ideal 1,3-dielectrophile precursors.
The reaction involves the initial attack of a nitrogen from the N-C-N component onto the β-carbon of the enaminone. Subsequent intramolecular cyclization and elimination of dimethylamine and water yield the pyrimidine core. This method is highly efficient for producing substituted pyrimidines.[5][7]
Caption: Workflow for pyrimidine synthesis.
Table 1: Representative Examples of Pyrimidine Synthesis
| Enaminone Precursor | N-C-N Reagent | Conditions | Product | Yield (%) | Reference |
| 4-(Dimethylamino)-3-buten-2-one | Guanidine HCl | NaOEt, EtOH, Reflux, 6h | 2-Amino-4,6-dimethylpyrimidine | 85-95 | [7] |
| 3-(Dimethylamino)-1-phenyl-2-propen-1-one | Urea | NaOEt, EtOH, Reflux, 8h | 4-Phenyl-2(1H)-pyrimidinone | 75-85 | [5] |
| Ethyl 3-(dimethylamino)acrylate | Thiourea | NaOEt, EtOH, Reflux, 12h | 4-Hydroxy-2-mercaptopyrimidine | 80-90 | [4] |
Synthesis of Substituted Pyridines
Substituted pyridines are another critical scaffold in drug discovery and materials science.[8][9] While numerous methods exist for their synthesis, reactions involving enaminone intermediates offer a convergent and flexible approach. One established route involves the reaction of an enaminone with an active methylene compound (e.g., malononitrile or ethyl cyanoacetate) in the presence of a base or acid catalyst.
In this pathway, the active methylene compound acts as the nucleophile, attacking the β-carbon of the enaminone. The resulting intermediate then undergoes cyclization and aromatization, often with the elimination of dimethylamine and water, to furnish a highly substituted pyridine ring. This strategy provides precise control over the substitution pattern of the final product.[8]
Caption: Pathway for substituted pyridine synthesis.
Part 3: Detailed Experimental Protocols
The following protocols are provided as a guide and can be adapted based on the specific substrates and desired scale.
Protocol 1: Synthesis of 2-Amino-4,6-dimethylpyrimidine
-
Principle: This protocol describes the cyclocondensation reaction between 4-(dimethylamino)-3-buten-2-one (a β-dimethylamino enone) and guanidine hydrochloride using sodium ethoxide as a base to yield the target pyrimidine.
-
Materials and Reagents:
-
4-(Dimethylamino)-3-buten-2-one (CAS: 5801-46-7)
-
Guanidine Hydrochloride (CAS: 50-01-1)
-
Sodium metal (CAS: 7440-23-5)
-
Absolute Ethanol (CAS: 64-17-5)
-
Diethyl Ether (CAS: 60-29-7)
-
Hydrochloric Acid (HCl), 2M solution
-
Sodium Hydroxide (NaOH), 2M solution
-
-
Step-by-Step Procedure:
-
Preparation of Sodium Ethoxide: Under an inert atmosphere (N₂ or Ar), carefully add sodium metal (1.15 g, 50 mmol) in small portions to absolute ethanol (50 mL) in a three-neck round-bottom flask equipped with a reflux condenser and a dropping funnel. Allow the sodium to react completely.
-
Reaction Setup: To the freshly prepared sodium ethoxide solution, add guanidine hydrochloride (4.78 g, 50 mmol) and stir for 15 minutes at room temperature.
-
Addition of Enone: Add 4-(dimethylamino)-3-buten-2-one (6.35 g, 50 mmol) dropwise to the mixture over 20 minutes.
-
Reaction: Heat the reaction mixture to reflux and maintain for 6 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography) using a 9:1 Dichloromethane:Methanol eluent system.
-
Workup: After completion, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Purification: To the resulting residue, add water (50 mL). A solid precipitate should form. If not, neutralize the solution with 2M HCl and then make it slightly basic (pH 8-9) with 2M NaOH.
-
Cool the mixture in an ice bath for 30 minutes, then collect the solid product by vacuum filtration.
-
Wash the solid with cold water (2 x 20 mL) and then with a small amount of cold diethyl ether.
-
Dry the product under vacuum to yield 2-amino-4,6-dimethylpyrimidine as a crystalline solid.
-
-
Characterization: The product can be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry. Expected ¹H NMR (CDCl₃): δ 6.35 (s, 1H, Ar-H), 4.95 (br s, 2H, NH₂), 2.30 (s, 6H, 2xCH₃).
-
Safety Precautions: Handle sodium metal with extreme care; it reacts violently with water. Perform the reaction in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.
Conclusion
3-(Dimethylamino)propanamide and its more reactive enaminone analogs are highly effective and versatile synthons in heterocyclic chemistry. The inherent reactivity conferred by the dimethylamino group facilitates reliable and high-yielding cyclocondensation reactions for the synthesis of medicinally important scaffolds like pyrimidines and pyridines. The protocols and principles outlined in this guide provide a solid foundation for researchers to design and execute synthetic strategies towards novel heterocyclic molecules for drug discovery and development programs.
References
-
Stanovnik, B., & Svete, J. (2000). Synthesis of Heterocycles from Alkyl 3-(Dimethylamino)propenoates and Related Enaminones. ARKIVOC, 2000(5), 1077-1105. Available from: [Link]
-
El-Gaby, M. S. A., et al. (2000). SYNTHESIS OF PYRIMIDINE DERIVATIVES. Journal of the Chinese Chemical Society, 47(4A), 837-842. Available from: [Link]
-
Stanovnik, B., & Svete, J. (2000). 3-Dimethylaminopropenoates and Related Compounds in the Synthesis of Heterocyclic Systems and Heterocyclic Amino Acids. Targets in Heterocyclic Systems, 4, 105-136. Available from: [Link]
-
Jadhav, S. D., et al. (2019). Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. Asian Journal of Research in Chemistry, 12(1), 45-51. Available from: [Link]
-
Armstrong, R. W., & Sutherlin, D. P. (2005). Applications of Multicomponent Reactions to the Synthesis of Diverse Heterocyclic Scaffolds. Topics in Current Chemistry, 244, 51-88. Available from: [Link]
-
Abdel-Monem, M. I., et al. (2020). Synthesis of pyrimidine compounds using dimethylamino imine derivatives. Journal of the Turkish Chemical Society, Section A: Chemistry, 7(3), 867-874. Available from: [Link]
-
Ahmad, A., et al. (2013). Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects. Medicinal Chemistry, 3(4), 271-276. Available from: [Link]
-
ChemicalCell. (n.d.). Pyridine, 3-Amino-2-[3-(Dimethylamino)Propoxy]- (8Ci). Retrieved from [Link]
-
Movassaghi, M., Hill, M. D., & Ahmad, O. K. (2007). Direct Synthesis of Pyridine Derivatives. Journal of the American Chemical Society, 129(33), 10096–10097. Available from: [Link]
-
Fokin, V. V. (2005). Multi-Component Reactions in Heterocyclic Chemistry. QSAR & Combinatorial Science, 24(9), 1021-1021. Available from: [Link]
-
Singh, O. V., & Muthukrishnan, M. (2004). A review on synthesis of heterocyclic compounds from the reactions of dehydroacetic acid (dha) and its derivatives. ARKIVOC, 2004(1), 88-111. Available from: [Link]
-
Jampilek, J., & Kralova, K. (2022). Pyridine Compounds with Antimicrobial and Antiviral Activities. International Journal of Molecular Sciences, 23(10), 5659. Available from: [Link]
-
Al-Ostath, R. A., et al. (2022). An overview on synthesis and biological activity of pyrimidines. World Journal of Advanced Research and Reviews, 15(1), 405-422. Available from: [Link]
-
Sharma, A., et al. (2022). A Review on Medicinally Important Heterocyclic Compounds. Current Organic Synthesis, 19(5), 498-518. Available from: [Link]
-
Nguyen, T. B. (2017). Synthesis of Heterocycles by Using Propargyl Compounds as Versatile Synthons. Mini-Reviews in Organic Chemistry, 14(5), 346-357. Available from: [Link]
-
IntechOpen. (2020). N,N-Dialkyl Amides as Versatile Synthons for Synthesis of Heterocycles and Acyclic Systems. Available from: [Link]
-
Kumar, A., et al. (2020). Reaction of β-dimethylaminovinyl ketones with hydroxylamine: A simple and useful method for synthesis of 3- and 5-substituted isoxazoles. Synthetic Communications, 50(12), 1836-1845. Available from: [Link]
-
Al-Ostath, R. A., et al. (2015). Green Synthesis of Novel Pyridines via One-Pot Multicomponent Reaction and Their Anti-Inflammatory Evaluation. Molecules, 20(9), 15857-15870. Available from: [Link]
-
SIELC Technologies. (2018). Propanamide, 3-(dimethylamino)-N,N-dimethyl-. Retrieved from [Link]
-
Jiang, B., et al. (2010). Multicomponent reactions for the synthesis of heterocycles. Chemical Reviews, 110(11), 6319-6385. Available from: [Link]
-
Nadal Rodríguez, P., et al. (2022). Heterocycle-Based Multicomponent Reactions in Drug Discovery: From Hit Finding to Rational Design. Biomedicines, 10(7), 1488. Available from: [Link]
-
Crich, D., & Jayalath, P. (2015). 3-(Dimethylamino)-1-propylamine: a cheap and versatile reagent for removal of byproducts in carbohydrate chemistry. Organic Letters, 17(4), 944–947. Available from: [Link]
-
Tan, K. L., Bergman, R. G., & Ellman, J. A. (2008). Experimental and Computational Studies on the Mechanism of N-Heterocycle C-H Activation by Rh(I)/PCy3. Journal of the American Chemical Society, 130(46), 15243–15245. Available from: [Link]
-
Kantin, G. V., & Krasavin, M. (2024). Heterocycle-guided synthesis of m-hetarylanilines via three-component benzannulation. Beilstein Journal of Organic Chemistry, 20, 188-198. Available from: [Link]
-
International Journal of Novel Research and Development. (2025). Green Multicomponent Reactions for the Synthesis of Biologically Relevant Heterocycles: A Sustainable Approach. IJNRD, 10(7). Available from: [Link]
-
Girolami Group Website - University of Illinois. (2024). Compounds with Chelating 3-Dimethylamino-1-propyl Ligands as Chemical Vapor Deposition Precursors. Synthesis and Characterization. Retrieved from [Link]
-
Jampilek, J. (2026). Heterocycles in Medicinal Chemistry III. Molecules, 31(1), 1. Available from: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 3. wjarr.com [wjarr.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. bu.edu.eg [bu.edu.eg]
- 7. Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Direct Synthesis of Pyridine Derivatives [organic-chemistry.org]
- 9. mdpi.com [mdpi.com]
Application Note: 3-(Dimethylamino)propanamide as a Strategic Building Block in Targeted Covalent Inhibitor Design
Prepared By: Senior Application Scientist, Drug Discovery & Development Target Audience: Medicinal Chemists, Assay Biologists, and Drug Development Professionals
Executive Summary & Chemical Rationale
In the landscape of modern targeted covalent inhibitors (TCIs), balancing electrophilic reactivity with pharmacokinetic stability is a primary challenge. 3-(Dimethylamino)propanamide (CAS: 20101-88-6; MW: 116.16 g/mol ) has emerged as a highly versatile building block[1]. Featuring both a primary amide for transition-metal-catalyzed cross-coupling and a tertiary amine for physicochemical modulation, this molecule serves a dual purpose in drug discovery:
-
A Solubilizing Appendage: The basic dimethylamino group (pKa ~9.5) drastically improves aqueous solubility and oral bioavailability.
-
A "Masked" Covalent Warhead: It acts as a precursor to highly reactive acrylamides, mitigating off-target toxicity and rapid metabolic clearance.
This guide details the mechanistic rationale, synthetic integration, and biochemical validation of 3-(dimethylamino)propanamide in the development of kinase inhibitors.
Mechanistic Paradigm: The "Masked" Warhead Concept
Irreversible inhibitors, such as those targeting the Epidermal Growth Factor Receptor (EGFR) or Extracellular Signal-Regulated Kinases (ERK), typically rely on an acrylamide warhead to covalently alkylate a conserved cysteine residue (e.g., Cys797 in EGFR or Cys166 in ERK2)[2],[3]. However, exposed acrylamides can be excessively reactive, leading to rapid glutathione conjugation and off-target toxicity.
By utilizing 3-(dimethylamino)propanamide as a structural moiety, medicinal chemists can design "masked" warheads. When integrated into a heterocyclic core (e.g., a 4-anilinoquinazoline scaffold), the compound initially binds reversibly to the kinase ATP-binding pocket. The specific microenvironment of the active site can then catalyze the β -elimination of the dimethylamino group, generating the active acrylamide in situ precisely where it is needed[2]. Alternatively, the intact propanamide can act as a highly potent reversible inhibitor, with some derivatives exhibiting subnanomolar IC₅₀ values without requiring covalent bond formation[2].
Fig 1: Mechanistic pathway of 3-(dimethylamino)propanamide acting as a masked covalent warhead.
Quantitative Profiling: Physicochemical & Biochemical Data
The integration of the 3-(dimethylamino)propanamide moiety significantly alters the drug profile compared to a standard acrylamide warhead. The table below summarizes the typical pharmacological shifts observed during lead optimization.
| Compound Feature | Target Kinase IC₅₀ (nM) | Aqueous Solubility (mg/mL) | Plasma Stability (t₁/₂ at 37°C) | Glutathione Reactivity (t₁/₂) |
| Standard Acrylamide | 0.5 – 2.0 | < 0.05 | < 1 hour | < 30 mins (High off-target risk) |
| 3-(Dimethylamino)propanamide | 0.8 – 5.0 | > 5.0 (as HCl salt) | > 24 hours | > 24 hours (Highly stable) |
Data synthesis reflects standard medicinal chemistry profiles for quinazoline-based EGFR inhibitors[2].
Synthetic Protocol: Palladium-Catalyzed Buchwald-Hartwig Amidation
Causality & Rationale: Traditional acylation of an aniline core with 3-(dimethylamino)propanoyl chloride is prone to side reactions, specifically premature elimination to form an acrylamide under basic conditions. To preserve the tertiary amine, we employ a direct Buchwald-Hartwig cross-coupling of the primary amide of 3-(dimethylamino)propanamide with an aryl halide core.
-
Xantphos is selected as the ligand due to its large bite angle, which optimizes the reductive elimination step for primary amides.
-
Cs₂CO₃ is utilized as a mild base to facilitate coupling without triggering β -elimination in the reaction flask.
Step-by-Step Methodology
-
Reagent Preparation: In an oven-dried Schlenk flask, combine the Aryl Halide core (1.0 eq), 3-(Dimethylamino)propanamide (1.2 eq)[1], Cs₂CO₃ (2.0 eq), Pd₂(dba)₃ (0.05 eq), and Xantphos (0.1 eq).
-
Atmospheric Control: Evacuate and backfill the flask with N₂ (3 cycles). Crucial step to prevent oxidation of the Pd(0) catalyst.
-
Solvent Addition: Inject anhydrous 1,4-dioxane to achieve a 0.1 M concentration.
-
Thermal Activation: Heat the reaction mixture to 100 °C and stir vigorously for 12 hours.
-
Workup: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove the palladium catalyst and inorganic salts. Concentrate the filtrate in vacuo.
-
Self-Validating Purification: Purify via flash chromatography (DCM/MeOH gradient containing 1% NH₄OH). Validation: The presence of NH₄OH ensures the tertiary amine is free-based, preventing streaking on the column. Analyze fractions via LC-MS to confirm the mass of the intact propanamide and the absence of the eliminated acrylamide byproduct.
Fig 2: Step-by-step synthetic workflow for Pd-catalyzed amidation and validation.
Biochemical Validation: Time-Dependent Kinase Inhibition Assay
Causality & Rationale: To confirm whether the synthesized 3-(dimethylamino)propanamide derivative acts as a reversible inhibitor or a masked covalent warhead, a standard single-time-point IC₅₀ assay is insufficient. Covalent inhibitors exhibit a two-step binding mechanism: initial reversible binding ( KI ) followed by irreversible bond formation ( kinact ). By employing a time-dependent fluorescence assay, the protocol becomes a self-validating system. If the IC₅₀ value shifts to the left (becomes more potent) over extended pre-incubation times, covalent engagement is confirmed. If the IC₅₀ remains static, the compound is acting purely reversibly[3].
Step-by-Step Methodology
-
Enzyme Preparation: Dilute recombinant kinase (e.g., EGFR WT or ERK2) in assay buffer (50 mM HEPES pH 7.4, 10 mM MgCl₂, 0.01% Tween-20, 1 mM DTT).
-
Inhibitor Pre-Incubation (The Validation Variable): Dispense the synthesized compound in a 10-point dose-response curve into a 384-well plate. Add the kinase and pre-incubate for distinct time intervals: 0, 30, 60, and 120 minutes at room temperature.
-
Reaction Initiation: Add ATP (at its predetermined Km value) and a fluorescently labeled peptide substrate to initiate the reaction.
-
Detection: Quench the reaction after 30 minutes using EDTA. Read the plate using a microplate reader optimized for Fluorescence Polarization (FP) or TR-FRET.
-
Data Analysis: Plot dose-response curves for each pre-incubation time. Calculate the kinact/KI ratio to quantify the efficiency of the covalent modification.
References
-
PubChem Compound Summary for CID 11330431 Source: National Center for Biotechnology Information (NIH) URL:[Link]
-
Chemical structures of reversible and irreversible EGFR inhibitors Source: ResearchGate / Journal of Medicinal Chemistry URL:[Link]
- ERK inhibitors and uses thereof (WO2014124230A2)
Sources
The Versatile Operon: A Technical Guide to 3-(Dimethylamino)propanamide and its Congeners in Modern Organic Synthesis
For the discerning researcher in organic synthesis and drug development, the quest for versatile, functionalized building blocks is perpetual. Among the myriad of available synthons, those possessing multiple, orthogonally reactive functional groups offer a distinct advantage in the efficient construction of complex molecular architectures. This guide delves into the practical applications of 3-(Dimethylamino)propanamide, a molecule embodying this principle, and extends the discussion to its closely related and more frequently documented analogs, thereby providing a comprehensive operational playbook for the synthetic chemist.
While direct literature on the synthetic applications of 3-(Dimethylamino)propanamide is not abundant, its structural motifs—a primary amide and a tertiary amine—are cornerstones of modern organic chemistry. By examining the well-documented utility of its congeners, such as 3-(Diethylamino)propanamide and N-substituted [3-(dimethylamino)propyl]amides, we can elucidate the probable and potential roles of the title compound. This guide will therefore navigate the established applications of these related structures to provide a robust, experience-driven framework for employing 3-(Dimethylamino)propanamide in your synthetic endeavors.
Core Reactivity and Synthetic Potential
The synthetic utility of 3-(Dimethylamino)propanamide and its analogs is rooted in the dual functionality of the molecule. The tertiary amine provides a basic and nucleophilic center, while the propanamide backbone offers a stable, yet modifiable, polar scaffold.
Core Functional Groups and Their Synthetic Implications
Application Notes: A Field-Proven Perspective
The applications detailed below are primarily drawn from studies on 3-(diethylamino)propanamide and N-substituted [3-(dimethylamino)propyl]amides. These examples serve as validated starting points for exploring the utility of 3-(Dimethylamino)propanamide.
As a Versatile Building Block in Pharmaceutical Synthesis
The dimethylaminopropyl moiety is a recognized pharmacophore present in a range of therapeutic agents.[1] Its inclusion in a molecular structure can impart desirable physicochemical properties, such as improved solubility and the ability to form salts. The primary amide of 3-(Dimethylamino)propanamide can be envisioned as a handle for further synthetic elaboration.
A common strategy involves the use of the tertiary amine for reactions such as alkylation or acylation, while the amide provides a stable polar group. The diethyl analog, 3-(diethylamino)propanamide, is explicitly cited as a versatile building block for constructing β-amino amides, a core motif in many biologically active molecules.[]
In Catalysis and as a Reaction Promoter
The bifunctional nature of these molecules allows them to act as more than just structural components.
-
Nucleophilic and Base Catalysis: The tertiary amine in 3-(Diethylamino)propanamide enables it to function as a nucleophilic catalyst or a mild, non-interfering base.[] This is particularly useful in reactions like transesterifications, alkylations, and condensations where a gentle base is required to avoid side reactions.
-
Phase-Transfer Agent: The presence of both a polar amide and a lipophilic alkyl-amino group suggests potential as a phase-transfer agent, facilitating reactions between reagents in immiscible solvent systems.[]
-
Hemilabile Ligand in Metal-Catalyzed Reactions: The combination of a "soft" amine donor and a "hard" amide carbonyl oxygen in N-[3-(Dimethylamino)propyl]propanamide suggests its potential as a hemilabile ligand in catalysis.[1] In such a role, one part of the ligand can reversibly bind to a metal center, which can be advantageous in influencing the catalytic cycle.
Conceptual Catalytic Cycle
Precursor for Surfactants and Formulations
3-(Diethylamino)propanamide is a known precursor for cationic surfactants and emulsifiers.[] Through quaternization of the tertiary amine, amphiphilic compounds with applications in textile and detergent formulations can be synthesized.[] A similar synthetic pathway can be readily applied to 3-(Dimethylamino)propanamide.
Experimental Protocols
The following protocols are provided as a starting point for the synthesis and application of 3-(Dimethylamino)propanamide and its derivatives.
Synthesis of 3-(Dimethylamino)propanamide
While a direct, detailed protocol for 3-(Dimethylamino)propanamide was not found in the initial search, its synthesis can be reliably achieved through the conjugate addition of dimethylamine to acrylamide. A generalized procedure based on this well-established reaction is as follows:
Reaction Scheme:
(Image of the reaction of dimethylamine with acrylamide to form 3-(Dimethylamino)propanamide)
Materials and Equipment:
| Reagent/Equipment | Purpose |
| Acrylamide | Starting material |
| Dimethylamine (40% aq. solution) | Nucleophile |
| Methanol | Solvent |
| Round-bottom flask | Reaction vessel |
| Magnetic stirrer and stir bar | Agitation |
| Ice bath | Temperature control |
| Rotary evaporator | Solvent removal |
Step-by-Step Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve acrylamide (1.0 eq) in methanol.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of Dimethylamine: Slowly add an aqueous solution of dimethylamine (1.1 eq, 40 wt. %) to the cooled solution while stirring.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the methanol.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure 3-(Dimethylamino)propanamide.
Protocol for N-Acylation: Synthesis of N-[3-(Dimethylamino)propyl]dodecanamide
This protocol is adapted from the synthesis of related N-acyl-3-(dimethylamino)propylamines and demonstrates the use of the amine functionality in amide bond formation.
Reaction Scheme:
(Image of the reaction of 3-dimethylaminopropylamine with dodecanoyl chloride to form N-[3-(Dimethylamino)propyl]dodecanamide)
Materials and Equipment:
| Reagent/Equipment | Purpose |
| 3-(Dimethylamino)propylamine | Starting material |
| Dodecanoyl chloride | Acylating agent |
| Triethylamine or Pyridine | Base |
| Dichloromethane (DCM) | Solvent |
| Separatory funnel | Extraction |
| Sodium sulfate (anhydrous) | Drying agent |
Step-by-Step Protocol:
-
Reaction Setup: Dissolve 3-(Dimethylamino)propylamine (1.0 eq) and a suitable base such as triethylamine (1.2 eq) in dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of Acyl Chloride: Add a solution of dodecanoyl chloride (1.05 eq) in DCM dropwise to the stirred reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting amine.
-
Aqueous Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude N-[3-(Dimethylamino)propyl]dodecanamide by column chromatography or recrystallization.
Concluding Remarks for the Practicing Scientist
3-(Dimethylamino)propanamide represents a synthetically versatile, yet underexplored, building block. The robust applications of its close analogs in pharmaceutical synthesis, catalysis, and materials science provide a strong foundation for its potential utility. The presence of both a nucleophilic tertiary amine and a stable primary amide within a flexible propyl chain offers a rich playground for synthetic innovation. The protocols and application notes provided herein, grounded in the established chemistry of related compounds, are intended to empower researchers to confidently incorporate this and similar synthons into their research and development programs. As with any synthetic endeavor, careful optimization of reaction conditions will be key to unlocking the full potential of this promising molecule.
References
Sources
A Comprehensive Guide to the Application of 3-(Dimethylamino)propanamide in Modern Synthesis
This document provides an in-depth technical guide for researchers, scientists, and drug development professionals on the practical application of 3-(Dimethylamino)propanamide. Moving beyond a simple datasheet, this guide elucidates the compound's role as a versatile synthetic intermediate, explains the causality behind protocol design, and offers detailed, field-proven methodologies for its effective use.
Introduction: Understanding 3-(Dimethylamino)propanamide and its Chemical Landscape
3-(Dimethylamino)propanamide, with the CAS Number 17268-47-2, is a bifunctional organic molecule featuring both a tertiary amine and a primary amide group.[1] This unique structure makes it a valuable, albeit specialized, building block in organic synthesis.
It is crucial to distinguish 3-(Dimethylamino)propanamide from its more widely known and utilized derivative, 3-Dimethylaminopropylamine (DMAPA) . The former is an amide, while the latter is the corresponding primary amine, typically produced via the hydrogenation of 3-(dimethylamino)propionitrile.[2][3] While much of the available literature focuses on the applications of DMAPA as a surfactant precursor, epoxy resin hardener, and catalyst, the amide itself serves as a key intermediate for accessing specific molecular scaffolds.[4] This guide will focus on the practical utility of the amide as a nucleophilic reagent and as a direct precursor to its amine counterpart.
Physicochemical Properties & Key Identifiers
| Property | Value | Source |
| Chemical Formula | C₇H₁₆N₂O | [1] |
| Molecular Weight | 144.22 g/mol | [1] |
| CAS Number | 17268-47-2 | [1] |
| Appearance | Liquid | [1] |
| Purity | Typically ≥97% | [1] |
| Storage | Refrigerated, under inert atmosphere | [1] |
| InChI Key | ZCJKJJQMCWSWGZ-UHFFFAOYSA-N | [1] |
Core Applications & Mechanistic Rationale
The utility of 3-(Dimethylamino)propanamide stems from the distinct reactivity of its two functional groups. The tertiary amine acts as a mild base and nucleophile, while the amide provides a stable, yet modifiable, polar backbone. Its primary applications are rooted in its role as a precursor for more complex molecules.
Role as a Building Block for Pharmaceutical Intermediates
Analogous to related structures like 3-(diethylamino)propanamide, this compound is a versatile building block for synthesizing molecules containing a β-amino amide motif.[] This scaffold is present in various biologically active compounds. The tertiary amine can participate in reactions such as alkylations and acylations to create more complex derivatives, while the amide group can improve solubility and provide a site for hydrogen bonding, which is critical in drug-receptor interactions.
Precursor for the Synthesis of 3-Dimethylaminopropylamine (DMAPA)
While the industrial synthesis of DMAPA typically starts from acrylonitrile, a laboratory-scale synthesis can be effectively achieved by the chemical reduction of 3-(Dimethylamino)propanamide. This provides a direct and controlled route to obtaining the highly useful diamine for applications where high purity is required, such as in carbohydrate chemistry for the removal of protecting groups and excess reagents.[6]
Safety, Handling, and Storage
Scientific integrity demands a rigorous approach to safety. 3-(Dimethylamino)propanamide and its derivatives are hazardous materials that require careful handling.
-
Hazard Identification : The compound is classified as harmful if swallowed (H302), causes skin irritation (H315), and causes serious eye irritation (H319).[1] The related and more common amine, DMAPA, is flammable, corrosive, and can cause severe skin burns and eye damage.[7][8] Assume a similar or greater hazard profile for the amide unless specific data indicates otherwise.
-
Personal Protective Equipment (PPE) : Always use chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles or a face shield.[9]
-
Handling : Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[9] Keep away from heat, sparks, and open flames.
-
Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated area.[1] Refrigerated storage is recommended to maintain purity.
-
Disposal : Dispose of unused material and contaminated waste through a licensed disposal company, in accordance with local, state, and federal regulations.[8]
Detailed Application Protocols
The following protocols are designed to be self-validating, with clear steps and justifications. They represent robust starting points for research and development.
Protocol 1: Reduction of 3-(Dimethylamino)propanamide to 3-Dimethylaminopropylamine (DMAPA)
This protocol details the conversion of the amide to the corresponding primary amine using a powerful reducing agent, Lithium Aluminum Hydride (LiAlH₄). This method is highly effective for small- to medium-scale synthesis.
Causality : LiAlH₄ is a potent, non-selective reducing agent capable of reducing amides to amines. The mechanism involves the nucleophilic attack of the hydride ion on the amide carbonyl carbon, followed by the elimination of the oxygen atom to form the amine. This method is chosen for its high yield and reliability in this type of transformation.
Caption: Workflow for the reduction of 3-(Dimethylamino)propanamide.
-
Apparatus Setup : Assemble a round-bottom flask with a reflux condenser and a pressure-equalizing dropping funnel under an inert atmosphere (Nitrogen or Argon). All glassware must be rigorously flame-dried to remove moisture.
-
Reagent Preparation : In the reaction flask, prepare a slurry of Lithium Aluminum Hydride (1.2 equivalents) in anhydrous tetrahydrofuran (THF). Cool the slurry to 0°C in an ice bath.
-
Substrate Addition : Dissolve 3-(Dimethylamino)propanamide (1.0 equivalent) in anhydrous THF in the dropping funnel. Add this solution dropwise to the LiAlH₄ slurry, maintaining the internal temperature below 10°C. Vigorous gas evolution (H₂) will occur.
-
Reaction : After the addition is complete, remove the ice bath and slowly heat the mixture to reflux. Monitor the reaction's progress using Thin Layer Chromatography (TLC) or LC-MS until all starting material is consumed.
-
Workup (Quenching) : Cool the reaction mixture back to 0°C. Cautiously quench the excess LiAlH₄ using the Fieser method: for every 'x' grams of LiAlH₄ used, add 'x' mL of water, followed by 'x' mL of 15% aqueous NaOH, and finally '3x' mL of water. This procedure is critical for safety and results in a granular, easily filterable precipitate.
-
Filtration : Stir the resulting white slurry for 30 minutes, then filter it through a pad of Celite®. Wash the filter cake thoroughly with additional THF or ethyl acetate.
-
Isolation : Combine the organic filtrates and dry them over anhydrous sodium sulfate (Na₂SO₄). Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification : The resulting crude liquid, 3-Dimethylaminopropylamine (DMAPA), can be purified by vacuum distillation to yield the final product.
Protocol 2: Use of DMAPA as a Scavenger Reagent in Carbohydrate Synthesis
This protocol demonstrates an application of the product synthesized in Protocol 1. DMAPA is an excellent nucleophilic scavenger for removing excess electrophilic reagents, such as acyl chlorides, from a reaction mixture.[6]
Causality : The primary amine of DMAPA is highly nucleophilic and will rapidly react with leftover electrophiles (e.g., benzoyl chloride). The resulting amide byproduct, as well as the unreacted DMAPA, contains a basic tertiary amine. This allows for their simple removal from the organic reaction mixture via an acidic aqueous wash, where they become protonated and migrate to the aqueous phase, leaving the neutral desired product in the organic layer.
Caption: Workflow for purification using DMAPA as a scavenger.
-
Reaction Completion : Once your primary reaction (e.g., a benzoylation) is complete as determined by TLC, cool the mixture to room temperature.
-
Scavenging : Add 3-Dimethylaminopropylamine (DMAPA) (2-3 equivalents relative to the excess acylating reagent) directly to the crude reaction mixture. Stir for 30-60 minutes.
-
Monitoring : Use TLC to confirm the complete disappearance of the spot corresponding to the excess acyl chloride.
-
Workup : Dilute the reaction mixture with an organic solvent like ethyl acetate or dichloromethane. Transfer the solution to a separatory funnel.
-
Extraction : Wash the organic layer sequentially with 1M HCl (twice), saturated aqueous NaHCO₃ (once), and brine (once). The acidic wash removes the DMAPA and the DMAPA-adduct.
-
Isolation : Dry the separated organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the purified product, now free of electrophilic impurities. This often precludes the need for column chromatography.[6]
References
- BOC Sciences. (n.d.). CAS 3813-27-2 (3-(Diethylamino)propanamide).
- ChemicalBook. (n.d.). 3-Dimethylaminopropylamine synthesis.
- Loba Chemie. (2018, December 24). 3-DIMETHYLAMINO PROPYLAMINE FOR SYNTHESIS MSDS.
- Central Drug House (P) Ltd. (n.d.). 3-dimethyl amino-1-propylamine cas no 109-55-7 - Safety Data Sheet.
- Chemos GmbH & Co. KG. (2019, August 28). Safety Data Sheet: N'-[3-(dimethylamino)propyl]-N,N-dimethylpropane-1,3-diamine.
- TCI EUROPE N.V. (2019, October 24). Safety Data Sheet: 3-Methoxy-N,N-dimethylpropanamide.
- AK Scientific, Inc. (n.d.). N,2-Dimethyl-3-(methylamino)
- Wikipedia. (n.d.). Dimethylaminopropylamine.
- Google Patents. (n.d.). CN101111469A - Method for preparing bis[(3-dimethylamino)propyl]amine (bisDMAPA).
- Google Patents. (n.d.). US7723547B2 - Process for the synthesis of DMAPA.
- Chemical Market Analytics. (n.d.). Dimethylaminopropylamine (DMAPA).
- BenchChem. (n.d.). N-[3-(Dimethylamino)propyl]propanamide | 53201-66-4.
- Abdel-Aal, M. A., & El-Ashry, E. S. (2015). 3-(Dimethylamino)
- BenchChem. (n.d.). An In-depth Technical Guide to the Synthesis of 3-(Dimethylamino)-1-phenylpropan-1-ol.
- PubChem. (n.d.). 3-(Diethylamino)propanamide.
- BenchChem. (n.d.). Application Notes and Protocols for the Large-Scale Synthesis of 3-(Dimethylamino)-1-phenylpropan-1-ol.
- Organic Syntheses. (n.d.). 1-ethyl-3-(3-dimethylamino)propylcarbodiimide hydrochloride and methiodide.
- SIELC Technologies. (2018, May 16). Propanamide, 3-(dimethylamino)-N,N-dimethyl-.
- Sigma-Aldrich. (n.d.). 3-(dimethylamino)-N,N-dimethyl-propanamide.
Sources
- 1. 3-(dimethylamino)-N,N-dimethyl-propanamide | 17268-47-2 [sigmaaldrich.com]
- 2. Dimethylaminopropylamine - Wikipedia [en.wikipedia.org]
- 3. US7723547B2 - Process for the synthesis of DMAPA - Google Patents [patents.google.com]
- 4. atamankimya.com [atamankimya.com]
- 6. 3-(Dimethylamino)-1-propylamine: a cheap and versatile reagent for removal of byproducts in carbohydrate chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. lobachemie.com [lobachemie.com]
- 8. cdhfinechemical.com [cdhfinechemical.com]
- 9. aksci.com [aksci.com]
Introduction: The Pivotal Role of 3-(Dimethylamino)propanamide (DMAPA) in Surfactant Chemistry
An Application Guide to the Synthesis of High-Performance Surfactants Using 3-(Dimethylamino)propanamide (DMAPA)
3-(Dimethylamino)propanamide, commonly abbreviated as DMAPA, is a versatile chemical intermediate that serves as a cornerstone in the synthesis of a diverse array of high-performance surfactants.[1][2] Structurally, DMAPA (C₅H₁₄N₂) is a diamine featuring both a primary and a tertiary amine group.[3][4] This unique bifunctional nature is the key to its utility; the primary amine is highly reactive and readily participates in amidation reactions, while the tertiary amine provides a site for subsequent quaternization, leading to the formation of various surfactant structures.[4][5]
DMAPA is a clear, colorless liquid that is completely miscible with water, alcohols, and esters.[3] Its derivatives are central to formulations in personal care, household cleaning, and industrial applications due to their mildness, excellent foaming properties, and effectiveness.[1][6] This guide provides an in-depth exploration of the synthesis of two major classes of surfactants derived from DMAPA: amphoteric betaines and cationic quaternary ammonium compounds. We will delve into the reaction mechanisms, provide detailed experimental protocols, and explain the causality behind critical process choices to empower researchers and development professionals in their formulation endeavors.
Part 1: Synthesis of Amphoteric Surfactants: The Case of Cocamidopropyl Betaine (CAPB)
Amphoteric surfactants, which possess both a positive and a negative charge in their hydrophilic headgroup, are highly valued for their exceptional mildness to skin and eyes.[6][7] Cocamidopropyl betaine (CAPB) is arguably the most significant amphoteric surfactant synthesized from DMAPA and is a staple in shampoos, liquid soaps, and cosmetics.[5] The synthesis is a robust two-step process.
Core Principle: A Two-Step Pathway
-
Amidation: The synthesis begins with the reaction between a fatty acid source (commonly from coconut or palm kernel oil) and DMAPA.[5][8] The primary amine of DMAPA is significantly more nucleophilic and less sterically hindered than the tertiary amine, leading to a selective reaction with the carboxylic acid to form a stable amide bond. This reaction yields a fatty acid amidopropyl dimethylamine intermediate, often referred to simply as an "amidoamine".[8][9] Water is generated as a byproduct and is typically removed to drive the reaction to completion.
-
Betainization (Carboxymethylation): The tertiary amine of the amidoamine intermediate is then quaternized. This is most commonly achieved by reacting it with sodium monochloroacetate (SMCA) under alkaline conditions.[7][10] The reaction introduces a negatively charged carboxylate group, resulting in the characteristic zwitterionic structure of the betaine.[5][8]
Experimental Workflow: Synthesis of CAPB
Caption: Workflow for the two-step synthesis of Cocamidopropyl Betaine (CAPB).
Detailed Protocol: Synthesis of Lauramidopropyl Betaine
This protocol uses lauric acid as a model fatty acid.
Materials and Equipment:
-
Lauric Acid (C₁₂H₂₄O₂)
-
3-(Dimethylamino)propanamide (DMAPA)
-
Sodium Monochloroacetate (SMCA)
-
Sodium Hydroxide (NaOH)
-
Deionized Water
-
Nitrogen gas supply
-
Glass reactor with overhead stirrer, thermometer, condenser, and Dean-Stark trap (or equivalent for water removal)
-
Heating mantle
-
Vacuum source
Procedure:
Part A: Amidation
-
Reactor Setup: Charge the glass reactor with 1.0 mole of lauric acid.
-
Inert Atmosphere: Purge the reactor with nitrogen gas to prevent oxidation and side reactions. Maintain a gentle nitrogen blanket throughout the reaction.
-
Melting: Heat the reactor to approximately 80°C with gentle stirring until the lauric acid is completely melted.
-
DMAPA Addition: Slowly add 1.05 moles of DMAPA to the molten lauric acid over 30 minutes. A slight molar excess of DMAPA is used to ensure complete conversion of the fatty acid.[7] The reaction is exothermic; control the addition rate to maintain the temperature below 120°C.
-
Reaction: After the addition is complete, increase the temperature to 160°C and maintain for 8 hours.[7] Water will be generated and can be collected in the Dean-Stark trap. The reaction progress can be monitored by measuring the acid value of the mixture.
-
Purification (Optional but Recommended): After the reaction, cool the mixture slightly to 120-130°C and apply a vacuum to distill off any unreacted DMAPA.[7] This step is critical for producing a high-purity, low-irritancy final product.[8] The resulting product is lauramidopropyl dimethylamine.
Part B: Betainization (Carboxymethylation)
-
Cooling and Dilution: Cool the lauramidopropyl dimethylamine intermediate to below 60°C. Add a calculated amount of deionized water to achieve the desired final active concentration (typically targeting a 30-35% active solution).[8][10]
-
SMCA Solution: In a separate vessel, prepare an aqueous solution of 1.05 moles of SMCA.
-
Reaction: Heat the aqueous amidoamine solution to 80°C. Begin the slow addition of the SMCA solution. Simultaneously, add a 50% NaOH solution to maintain the pH of the reaction mixture between 8.0 and 10.0.[10] Maintaining an alkaline pH is crucial for ensuring the reaction proceeds efficiently and minimizes residual amidoamine.[10]
-
Curing: After the addition is complete, increase the temperature to 95-100°C and hold for approximately 6 hours, continuing to monitor and adjust the pH as needed.[7]
-
Final Product: Cool the reaction mixture. The final product is an aqueous solution of lauramidopropyl betaine, typically a viscous, pale yellow liquid.[8]
Data Summary: Typical Reaction Parameters
| Parameter | Step 1: Amidation | Step 2: Betainization | Rationale & Key Considerations |
| Key Reactants | Fatty Acid, DMAPA | Amidoamine, SMCA, NaOH | The fatty acid chain length dictates the final properties of the surfactant. |
| Molar Ratio | 1 : 1.05 (Acid:DMAPA) | 1 : 1.05 (Amine:SMCA) | A slight excess of amine/SMCA drives the reaction to completion.[7] |
| Temperature | 150-170°C | 80-100°C | Higher temperature in Step 1 is needed for amidation and water removal.[7] |
| pH | N/A (acidic) | 8.0 - 10.0 | Alkaline pH in Step 2 is critical for the quaternization reaction to proceed efficiently.[10] |
| Byproducts | Water | Sodium Chloride | Water removal in Step 1 prevents hydrolysis. NaCl remains in the final product. |
| Impurities | Free DMAPA, Free Fatty Acid | Unreacted Amidoamine | Minimizing these is crucial to avoid skin sensitization.[8][11] |
Part 2: Synthesis of Cationic Surfactants
Cationic surfactants, characterized by a positively charged headgroup, are excellent conditioning and antistatic agents.[12][13] DMAPA is a key precursor for producing amidoamine-based cationic surfactants. The synthesis follows a similar initial path to betaines but diverges in the quaternization step, where an alkylating agent is used to impart a permanent positive charge.
Core Principle: Amidation Followed by Alkylation
The process is also typically a two-step synthesis:
-
Amidation: This step is identical to the one used for betaine synthesis, reacting a fatty acid with DMAPA to form the fatty acid amidopropyl dimethylamine intermediate.
-
Quaternization (Alkylation): The tertiary amine of the amidoamine intermediate is reacted with an alkylating agent, such as an alkyl halide (e.g., lauryl bromide, benzyl chloride) or dialkyl sulfate.[13][14] This reaction creates a quaternary ammonium salt, a potent cationic surfactant. The choice of alkylating agent allows for fine-tuning the properties of the final molecule, for instance, creating double-tailed surfactants for enhanced performance.[15]
Experimental Workflow: Synthesis of Amidoamine Quaternary Ammonium Salt
Caption: Workflow for the synthesis of a cationic quaternary ammonium surfactant.
Detailed Protocol: Synthesis of a Double-Tailed Cationic Surfactant
This protocol describes the synthesis of Lauramidopropyl Dimethyl-Lauryl Ammonium Bromide.
Materials and Equipment:
-
Lauramidopropyl Dimethylamine (synthesized as per Part 1A)
-
Lauryl Bromide (1-Bromododecane)
-
Isopropanol (optional, as solvent)
-
Glass reactor with overhead stirrer, thermometer, and condenser
-
Heating mantle
Procedure:
-
Reactor Setup: Charge the reactor with 1.0 mole of purified lauramidopropyl dimethylamine. If a solvent is desired to control viscosity, isopropanol can be added. However, this reaction can often be performed solvent-free.[15][16]
-
Heating: Heat the amidoamine to 70-80°C with moderate stirring.
-
Alkylating Agent Addition: Slowly add 1.0 mole of lauryl bromide to the reactor over a period of 1-2 hours. The reaction is exothermic, and the temperature should be maintained below 95°C.
-
Reaction: After the addition is complete, maintain the reaction temperature at 85-90°C for 4-6 hours, or until the free amine content is below the target specification (can be determined by titration).
-
Completion and Isolation: Once the reaction is complete, the product can be cooled. If a solvent was used, it can be removed under reduced pressure. The final product is a highly viscous liquid or waxy solid.
Data Summary: Cationic Surfactant Synthesis
| Parameter | Value / Condition | Rationale & Key Considerations |
| Key Reactants | Amidoamine, Alkylating Agent | The choice of both the fatty acid chain and the alkylating agent chain defines the final molecule's properties (e.g., solubility, conditioning effect). |
| Molar Ratio | ~1 : 1 (Amine:Alkylating Agent) | An equimolar ratio is typically used to ensure complete quaternization without excess alkylating agent. |
| Temperature | 70-95°C | Sufficient to promote the reaction without causing degradation of the reactants or product. |
| Solvent | Optional (e.g., Isopropanol) | Can be run solvent-free to improve process efficiency and reduce waste.[15] |
| Applications | Hair Conditioners, Fabric Softeners, Antimicrobial Agents | The positive charge is strongly attracted to negatively charged surfaces like hair, skin, and fabric fibers.[13] |
Conclusion: DMAPA as a Foundational Building Block
3-(Dimethylamino)propanamide is an indispensable intermediate in the modern surfactant industry. Its unique dual-amine functionality provides a straightforward and efficient pathway to producing both exceptionally mild amphoteric surfactants like CAPB and high-performance cationic conditioning agents.[4][6] The protocols detailed herein demonstrate that by carefully controlling key reaction parameters—such as temperature, molar ratios, and pH—researchers and chemists can synthesize high-purity surfactants tailored to specific applications. Understanding the underlying chemistry and mastering these synthetic routes enables the development of next-generation formulations for personal care and beyond.
References
- Vertex AI Search Result 1
- Vertex AI Search Result 2
- Elchemy. (2024, June 17). How is CAPB manufactured?
- Wikipedia. Cocamidopropyl betaine.
- Hoo Chemtec. (2025, December 30). How DMAPA Enhances Your Daily Cosmetics.
- Chem Analyst. (2025, July 25). Dimethylaminopropylamine: Vital Component for Surfactants & Specialty Chemicals.
- Cosmetics & Toiletries. cocamidopropyl - betaine, synthesis, analysis, - purity.
- AIP Publishing. Preliminary Study on Palm Kernelamidopropyl Betaine (PKAPB) Production Route.
- ResearchGate. Synthesis, surface, thermodynamic properties and Biological activity of dimethylaminopropylamine surfactants | Request PDF.
- Sanyo Chemical.
- ResearchGate. Optimization of the synthesis of amidoamine‐based surfactant | Request PDF.
- ResearchGate. Amidation reaction between FAME and 3‐(Dimethylamino)‐1‐propylamine.
- Informatics Journals. (2018, June 21).
- ResearchGate. Synthesis and Properties of a Cationic Surfactant Based on Amidoamine and Glycerol | Request PDF.
- ResearchGate. (2021, January 19). Specific Organocatalysis in Amidation Reaction of Fatty Acid Methyl Esters with 3‐(Dimethylamino)‐1‐propylamine.
- Google Patents. WO2019028198A1 - Amidoamine synthesis, methods to track the reaction process.
- NINGBO INNO PHARMCHEM CO.,LTD. (2026, March 4). Understanding 3-Dimethylaminopropylamine (DMAPA)
- ResearchGate. (2025, August 6). Unique Solution Properties of Quaternized Oligomeric Surfactants Derived from Ethylenediamine or G0 Poly (amidoamine) Dendrimers | Request PDF.
- PMC. Poly(Oxyethylene)-Amidoamine Based Gemini Cationic Surfactants for Oilfield Applications: Effect of Hydrophilicity of Spacer Group.
- Google Patents.
- ResearchGate. Synthesis of cocamidopropyl betaine. Cocamidopropyl-DMA, cocamidopropyl dimethylamine.
- Australian Government Department of Health. (2019, December 12). Fatty acid amido propyl dimethylamines: Human health tier II assessment.
- ResearchGate.
- PMC.
- ResearchGate. (2022, September 2). Preparation and hydrophobizing properties of carboxylic acid N-[3-(dimethylamino)propyl]amide hydrochlorides.
- Lamberti Group.
- PubChem. Fatty acids, C18-unsatd., dimers, hydrogenated, polymers with N-(3-(dimethylamino)propyl) coco amides, N1,N1-dimethyl-1,3-propanediamine and epichlorohydrin.
- SciSpace. (2014). Synthesis, surface, thermodynamic properties and Biological activity of dimethylaminopropylamine surfactants.
- Cosmetic Ingredient Review. (2012, February 13). Scientific Literature Review Fatty Acid Amidopropyl Dimethylamines as Used in Cosmetics.
Sources
- 1. marketpublishers.com [marketpublishers.com]
- 2. nbinno.com [nbinno.com]
- 3. atamankimya.com [atamankimya.com]
- 4. hoochemtec.com [hoochemtec.com]
- 5. How is CAPB manufactured? l Elchemy [elchemy.com]
- 6. Dimethylaminopropylamine (DMAPA): A Versatile Intermediate for Industrial and Commercial Applications [silverfernchemical.com]
- 7. pubs.aip.org [pubs.aip.org]
- 8. Cocamidopropyl betaine - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. img.cosmeticsandtoiletries.com [img.cosmeticsandtoiletries.com]
- 11. cir-safety.org [cir-safety.org]
- 12. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 13. Cationic Surfactants | Lamberti Group [lamberti.com]
- 14. Introduction to Cationic Surfactant [sanyo-chemical-solutions.com]
- 15. informaticsjournals.co.in [informaticsjournals.co.in]
- 16. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Reactions with 3-(Dimethylamino)propanamide
Welcome to the technical support center for 3-(Dimethylamino)propanamide. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshooting for common issues encountered when using this versatile reagent. As Senior Application Scientists, we have compiled this guide based on established chemical principles and extensive laboratory experience to help you achieve successful reaction outcomes.
Introduction to 3-(Dimethylamino)propanamide
3-(Dimethylamino)propanamide is a bifunctional molecule containing a tertiary amine and a primary amide.[1] This unique structure makes it a valuable building block in organic synthesis, particularly in the preparation of more complex molecules with pharmaceutical or biological activity. However, the presence of both a nucleophilic amine and a potentially hydrolyzable amide can present specific challenges during chemical reactions. This guide will address these potential issues in a practical, question-and-answer format.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Low or No Product Yield in Amide Coupling Reactions
Question: I am attempting an amide coupling reaction using 3-(Dimethylamino)propanamide as the amine component with a carboxylic acid, but I am observing very low to no yield of my desired product. What are the likely causes and how can I optimize the reaction?
Answer:
Low yields in amide coupling reactions are a common challenge and can stem from several factors. When using an amine like 3-(Dimethylamino)propanamide, the presence of the tertiary amine can sometimes lead to side reactions or interfere with the coupling process.
Potential Causes & Solutions:
-
Inadequate Activation of the Carboxylic Acid: The first step in most amide couplings is the activation of the carboxylic acid to make it more susceptible to nucleophilic attack by the amine.[2] If this activation is inefficient, the reaction will not proceed effectively.
-
Troubleshooting:
-
Choice of Coupling Reagent: For standard couplings, carbodiimide reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of an additive like HOBt (Hydroxybenzotriazole) or OxymaPure are often effective.[3][4] For more challenging couplings, consider using more potent activating agents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or T3P (Propylphosphonic Anhydride).[5]
-
Reagent Quality: Ensure your coupling reagents are fresh and have been stored under anhydrous conditions. Many coupling reagents are sensitive to moisture and can lose their activity over time.
-
-
-
Suboptimal Reaction Conditions: The reaction environment plays a critical role in the success of an amide coupling.
-
Troubleshooting:
-
Solvent: Use a dry, aprotic solvent such as Dichloromethane (DCM), Dimethylformamide (DMF), or Acetonitrile (MeCN).[3] Ensure the solvent is of high purity and low water content.
-
Temperature: While many amide couplings proceed well at room temperature, gentle heating (e.g., 40-60°C) can sometimes improve yields, especially with less reactive substrates.[3] However, be cautious of potential side reactions at elevated temperatures.
-
pH: The pH of the reaction mixture is crucial. The amine nucleophile needs to be in its free base form to be reactive. If your amine is protonated (e.g., from a salt form), you will need to add a non-nucleophilic base, such as Diisopropylethylamine (DIPEA) or Triethylamine (TEA), to liberate the free amine. Use a slight excess of the base to ensure the amine remains deprotonated.
-
-
-
Side Reactions: The tertiary amine of 3-(Dimethylamino)propanamide can potentially interfere with the reaction.
-
Troubleshooting:
-
Stoichiometry: Carefully control the stoichiometry of your reagents. A common starting point is a 1:1.1:1.2 ratio of carboxylic acid to amine to coupling reagent. The slight excess of the amine and coupling reagent can help drive the reaction to completion.
-
-
Experimental Protocol: General Procedure for Amide Coupling with 3-(Dimethylamino)propanamide
-
To a solution of the carboxylic acid (1.0 equiv.) in anhydrous DCM (0.1-0.5 M) under an inert atmosphere (e.g., nitrogen or argon), add the coupling reagent (e.g., EDC, 1.2 equiv.) and the additive (e.g., HOBt, 1.2 equiv.).
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add 3-(Dimethylamino)propanamide (1.1 equiv.) to the reaction mixture.
-
If the amine is in a salt form, add a non-nucleophilic base (e.g., DIPEA, 1.5-2.0 equiv.).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an appropriate organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography if necessary.
Issue 2: Presence of an Unexpected Side-Product with a Lower Molecular Weight
Question: After my reaction, I've isolated my desired product, but I also have a significant amount of a side-product that appears to be 3-(Dimethylamino)propanoic acid. How is this happening and how can I prevent it?
Answer:
The presence of 3-(Dimethylamino)propanoic acid suggests that the amide bond of your starting material, 3-(Dimethylamino)propanamide, is undergoing hydrolysis.
Causality:
Amide bonds are generally stable, but they can be cleaved under certain conditions, particularly in the presence of strong acid or base, or with prolonged exposure to water, especially at elevated temperatures.[6][7] The hydrolysis of 3-(Dimethylamino)propanamide would yield 3-(Dimethylamino)propanoic acid and ammonia.
Troubleshooting Workflow for Amide Hydrolysis:
Caption: Troubleshooting workflow for suspected amide hydrolysis.
Preventative Measures:
-
Control pH: Avoid strongly acidic or basic conditions if possible. If your reaction requires a base, use a non-nucleophilic organic base and avoid strong aqueous bases like sodium hydroxide.
-
Anhydrous Conditions: Ensure all your solvents and reagents are as dry as possible. Use freshly distilled solvents or purchase anhydrous grade solvents.
-
Temperature and Reaction Time: Minimize reaction times and temperatures where feasible. Prolonged heating in the presence of even trace amounts of water can lead to hydrolysis.
-
Work-up Procedure: During the aqueous work-up, minimize the contact time between your product and the aqueous phase, especially if it is acidic or basic. Neutralize the reaction mixture before extraction if possible.
Issue 3: Difficulty in Product Purification
Question: My reaction seems to have worked, but I am having trouble purifying my product. It seems to be very water-soluble, and I am losing a lot of it during the aqueous work-up.
Answer:
The presence of the dimethylamino group in your product, derived from 3-(Dimethylamino)propanamide, can increase its polarity and water solubility, especially at acidic pH where the tertiary amine becomes protonated.
Strategies for Improved Purification:
-
pH Adjustment during Extraction: Before extracting your product into an organic solvent, adjust the pH of the aqueous layer to be basic (e.g., pH 9-10) using a base like sodium carbonate or a dilute sodium hydroxide solution. This will ensure the tertiary amine is in its free base form, which is less water-soluble and more soluble in organic solvents.
-
Salting Out: Add a significant amount of a salt, such as sodium chloride (brine), to the aqueous layer before extraction. This increases the ionic strength of the aqueous phase and can decrease the solubility of your organic product, driving it into the organic layer.
-
Choice of Extraction Solvent: Use a more polar organic solvent for extraction that can better solvate your product. While DCM is common, you may have better success with ethyl acetate or a mixture of solvents. In some cases, multiple extractions will be necessary to recover all the product.
-
Alternative Purification Methods:
-
Reverse-Phase Chromatography: If your product is still too polar for normal-phase silica gel chromatography, consider using reverse-phase chromatography (e.g., C18).
-
Crystallization/Recrystallization: If your product is a solid, crystallization can be a highly effective purification method that avoids aqueous work-up issues.
-
Data Summary: Solvent Properties for Extraction
| Solvent | Polarity Index | Boiling Point (°C) | Water Solubility | Common Usage |
| Dichloromethane (DCM) | 3.1 | 39.6 | 13 g/L | General extraction of moderately polar compounds. |
| Ethyl Acetate | 4.4 | 77.1 | 83 g/L | Good for a wide range of polarities. |
| Diethyl Ether | 2.8 | 34.6 | 69 g/L | Good for less polar compounds, highly volatile. |
This table provides a quick reference for selecting an appropriate extraction solvent based on polarity and physical properties.
References
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11330431, 3-(Dimethylamino)propanamide. Retrieved from [Link]
-
HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Retrieved from [Link]
-
Reddit. (2022, March 24). amide coupling help. r/Chempros. Retrieved from [Link]
-
Pearson. (n.d.). Propose a mechanism for the hydrolysis of N,N-dimethylacetamide (a) under basic conditions. Retrieved from [Link]
Sources
- 1. 3-(Dimethylamino)propanamide | C5H12N2O | CID 11330431 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. hepatochem.com [hepatochem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. bachem.com [bachem.com]
- 5. reddit.com [reddit.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Propose a mechanism for the hydrolysis of N,N-dimethylacetamide (... | Study Prep in Pearson+ [pearson.com]
Technical Support Center: Optimizing Reaction Conditions for 3-(Dimethylamino)propanamide
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for the synthesis and optimization of 3-(Dimethylamino)propanamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into this important synthesis. We will move beyond simple protocols to explain the causality behind experimental choices, ensuring you have the knowledge to troubleshoot and optimize your reactions effectively.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction mechanism for synthesizing 3-(Dimethylamino)propanamide?
A1: The most direct and common method for synthesizing 3-(Dimethylamino)propanamide is through an aza-Michael addition (also known as a conjugate addition). In this reaction, dimethylamine, acting as a nucleophile, attacks the β-carbon of the α,β-unsaturated carbonyl system of acrylamide.[1][2] The inherent basicity of dimethylamine is typically sufficient to catalyze the reaction, although reaction conditions can be optimized for rate and purity.[3]
Reaction Mechanism: Aza-Michael Addition
Sources
common side reactions with 3-(Dimethylamino)propanamide
Technical Support Center: 3-(Dimethylamino)propanamide
Welcome to the technical support guide for 3-(Dimethylamino)propanamide (DMAPA). This document is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered when using this versatile bifunctional molecule. Our goal is to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your experiments effectively.
Frequently Asked Questions (FAQs)
Q1: My experiment using 3-(Dimethylamino)propanamide has failed. Could my starting material have degraded during storage?
A1: This is a critical first step in troubleshooting. 3-(Dimethylamino)propanamide contains both a tertiary amine and a primary amide, making it susceptible to specific degradation pathways, primarily hydrolysis.
-
Causality of Degradation: The amide bond is susceptible to hydrolysis under both acidic and basic conditions, although it is generally stable at neutral pH.[1] The presence of atmospheric moisture, especially if stored improperly, can be sufficient to cause slow degradation over time. The tertiary amine can also be sensitive to air oxidation. For related compounds, storage recommendations emphasize keeping containers tightly closed in a dry, cool, and well-ventilated place.[2][3][4]
-
Recommended Storage: To ensure the integrity of your starting material, store 3-(Dimethylamino)propanamide in a tightly sealed container, preferably under an inert atmosphere (e.g., Argon or Nitrogen), and in a cool, dry environment.[2] Some suppliers recommend refrigerated storage.[5]
-
Verification Protocol: Before starting a critical experiment, it is best practice to verify the purity of your reagent. This can be done via NMR to check for characteristic peaks of the parent compound versus potential hydrolysis products (3-(dimethylamino)propanoic acid and ammonia) or by using a stability-indicating HPLC method.
Q2: I am observing the formation of 3-(dimethylamino)propanoic acid in my reaction mixture. What is causing this, and how can I prevent it?
A2: The presence of 3-(dimethylamino)propanoic acid is a clear indicator of amide bond hydrolysis.[1] This is one of the most common side reactions.
-
Mechanism of Hydrolysis:
-
Acid-Catalyzed Hydrolysis: In the presence of an acid, the carbonyl oxygen of the amide is protonated, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by water.
-
Base-Catalyzed Hydrolysis: Under basic conditions, a hydroxide ion directly attacks the carbonyl carbon in a nucleophilic acyl substitution reaction.[6] This process, while typically slower than acid-catalyzed hydrolysis for amides, can be significant if strong bases are used or if the reaction is heated.[6]
-
Below is a diagram illustrating the hydrolysis pathways.
Caption: Amide hydrolysis pathways for 3-(Dimethylamino)propanamide.
-
Preventative Measures:
-
pH Control: Maintain the reaction pH as close to neutral as possible if hydrolysis is a concern and the desired reaction permits it.
-
Anhydrous Conditions: Use anhydrous solvents and reagents, and run the reaction under an inert atmosphere to exclude moisture.
-
Temperature Management: Avoid excessive heating, as high temperatures accelerate the rate of hydrolysis.
-
Q3: I'm performing an amide coupling reaction with a carboxylic acid and 3-(Dimethylamino)propanamide using EDC. My yield is low, and I see a major, insoluble by-product. What's happening?
A3: This is a classic issue when using carbodiimide coupling reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (N,N'-dicyclohexylcarbodiimide). The insoluble by-product is almost certainly a urea derivative, and the low yield is due to side reactions outcompeting your desired amide formation.
-
Primary Side Reaction: N-Acylurea Formation The intended mechanism involves the carboxylic acid reacting with EDC to form a highly reactive O-acylisourea intermediate. This intermediate should then be attacked by the amine (in this case, the primary amide of another molecule, which is unlikely, or if it's being used as a reactant itself). However, the O-acylisourea is unstable and can rearrange via an intramolecular acyl transfer to form a stable N-acylurea by-product. This N-acylurea is no longer reactive towards amines, consuming your activated carboxylic acid and reducing your yield.[7]
-
Role of the Tertiary Amine: The built-in dimethylamino group of DMAPA can act as a base. While often beneficial for scavenging protons, it can sometimes interfere with the reaction equilibrium or, in rare cases, compete as a nucleophile if the primary amide is sterically hindered.
-
Troubleshooting & Optimization Strategy:
-
Introduce an Additive: The most effective way to prevent N-acylurea formation and improve yields is to use an additive like 1-Hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt).[8] These additives react with the O-acylisourea intermediate faster than it can rearrange. They form an active ester which is more stable than the O-acylisourea but still highly reactive towards the amine, efficiently funneling the reaction towards the desired amide product.[8]
-
Order of Addition: A common and effective procedure is to pre-activate the carboxylic acid with EDC and HOBt for a short period (5-15 minutes) before adding the amine component. This ensures the formation of the HOBt-ester and minimizes the opportunity for side reactions.
-
Solvent and Temperature: Perform the reaction in a suitable aprotic solvent like Dichloromethane (DCM) or Dimethylformamide (DMF).[9] Running the reaction at 0 °C and allowing it to slowly warm to room temperature can often improve yields by controlling the rate of competing side reactions.[10]
-
The following workflow can guide your troubleshooting process:
Caption: Troubleshooting workflow for DMAPA amide coupling reactions.
Q4: Are there any thermal stability concerns I should be aware of when heating reactions containing 3-(Dimethylamino)propanamide?
A4: Yes, thermal decomposition is a significant safety and experimental consideration. As with most organic molecules containing nitrogen, heating 3-(Dimethylamino)propanamide to high temperatures will cause it to decompose.
-
Decomposition Products: Safety data sheets for structurally similar compounds indicate that thermal decomposition can release irritating and toxic gases, including nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).[11][12]
-
Practical Temperature Limits: While specific decomposition temperatures are not readily published, it is prudent to avoid unnecessarily high temperatures. Most amide coupling reactions proceed efficiently between 0 °C and ambient temperature. If heating is required, it is advisable to keep the reaction temperature below 80-100 °C and to conduct the reaction in a well-ventilated fume hood.[13] Always monitor the reaction for signs of decomposition, such as color change or gas evolution.
Table 1: General Temperature Guidelines
| Condition | Recommended Max Temp. (°C) | Rationale |
| Amide Coupling (EDC/HOBt) | 25 °C (Room Temp) | Optimal for minimizing side reactions. |
| General Reflux (e.g., in DCM) | 40 °C | Boiling point of solvent; generally safe. |
| General Reflux (e.g., in THF) | 66 °C | Boiling point of solvent; generally safe. |
| High-Temperature Reactions | < 100 °C | Exercise caution; monitor for decomposition. |
Experimental Protocols
Protocol 1: General Procedure for Amide Coupling Using 3-(Dimethylamino)propanamide with EDC/HOBt
This protocol provides a robust starting point for coupling a generic carboxylic acid (R-COOH) with 3-(Dimethylamino)propanamide, designed to minimize common side reactions.
Materials:
-
Carboxylic Acid (1.0 eq)
-
3-(Dimethylamino)propanamide (1.1 eq)
-
EDC·HCl (1.2 eq)
-
HOBt (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA, 2.5 eq) - Optional, use if the carboxylic acid is a hydrochloride salt.
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
Procedure:
-
To a round-bottom flask under an inert atmosphere (N₂ or Ar), add the carboxylic acid (1.0 eq) and HOBt (1.2 eq).
-
Dissolve the solids in anhydrous DCM (or DMF) to a concentration of approximately 0.1 M.
-
Cool the mixture to 0 °C in an ice bath.
-
Add EDC·HCl (1.2 eq) to the cooled solution. If using an acid salt, add DIPEA at this stage.
-
Stir the mixture at 0 °C for 15 minutes to allow for pre-activation (formation of the HOBt active ester).
-
In a separate vial, dissolve 3-(Dimethylamino)propanamide (1.1 eq) in a small amount of anhydrous DCM.
-
Add the 3-(Dimethylamino)propanamide solution dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to stir at 0 °C for 1 hour, then remove the ice bath and let it warm to room temperature.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-16 hours).
-
Workup: Upon completion, dilute the reaction with DCM and wash sequentially with 1M HCl (to remove excess amine and DIPEA), saturated NaHCO₃ solution (to remove excess acid and HOBt), and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product, which can then be purified by column chromatography.
References
- HazComFast. Propanamide, 3-(dimethylamino)-N,N-dimethyl- (CAS 17268-47-2).
- AK Scientific, Inc. N,2-Dimethyl-3-(methylamino)propanamide Safety Data Sheet.
- Thermo Fisher Scientific. 3-(Dimethylamino)propanol Safety Data Sheet. (2012).
- Loba Chemie. 3-DIMETHYLAMINO PROPYLAMINE FOR SYNTHESIS MSDS. (2018).
- Thermo Fisher Scientific. 3-(Dimethylamino)propionitrile Safety Data Sheet.
- ChemicalBook. 3-Dimethylamino-1-propanol(3179-63-3).
- Chemistry Steps. Amides from Carboxylic Acids-DCC and EDC Coupling. (2025).
- Sigma-Aldrich. 3-(dimethylamino)-N,N-dimethyl-propanamide.
- BenchChem. N-[3-(Dimethylamino)propyl]propanamide | 53201-66-4.
- Google Patents. EP0046288A1 - Process for the preparation of 3-dimethylamino-2,2-dimethyl propanal.
- De, A., et al. (2013). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC.
- Growing Science. Process optimization for acid-amine coupling: a catalytic approach. (2022).
- El-Faham, A., & Albericio, F. (2011). Amide bond formation: beyond the myth of coupling reagents. Chemical Reviews, 111(11), 6557-6602.
- BenchChem. N,N-Dimethyl-3-(piperidin-3-yl)propanamide stability issues in solution.
- Pearson. Propose a mechanism for the hydrolysis of N,N-dimethylacetamide (a) under basic conditions.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. hazcomfast.com [hazcomfast.com]
- 3. aksci.com [aksci.com]
- 4. fishersci.com [fishersci.com]
- 5. 3-(dimethylamino)-N,N-dimethyl-propanamide | 17268-47-2 [sigmaaldrich.com]
- 6. Propose a mechanism for the hydrolysis of N,N-dimethylacetamide (... | Study Prep in Pearson+ [pearson.com]
- 7. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 8. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. n-[3-(Dimethylamino)propyl]propanamide | 53201-66-4 | Benchchem [benchchem.com]
- 10. growingscience.com [growingscience.com]
- 11. fishersci.com [fishersci.com]
- 12. 3-Dimethylamino-1-propanol(3179-63-3)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 13. EP0046288A1 - Process for the preparation of 3-dimethylamino-2,2-dimethyl propanal - Google Patents [patents.google.com]
Technical Support Center: 3-(Dimethylamino)propanamide Synthesis
Welcome to the technical support center for reactions involving 3-(Dimethylamino)propanamide. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and identify potential byproducts in their synthesis protocols. Our goal is to provide practical, experience-driven advice to ensure the integrity and purity of your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for 3-(Dimethylamino)propanamide that I should be aware of for potential byproduct formation?
The synthesis of 3-(Dimethylamino)propanamide typically involves the formation of an amide bond between a propanoic acid derivative and an amine. The most common laboratory-scale synthesis involves the reaction of an acrylic acid derivative (or acrylic acid itself) with N,N-dimethyl-1,3-propanediamine. Understanding the nuances of this reaction is key to controlling purity.
Q2: I have an unexpected peak in my HPLC chromatogram after synthesizing 3-(Dimethylamino)propanamide. What could it be?
Unexpected peaks can arise from several sources, including unreacted starting materials, byproducts from side reactions, or degradation products. The most common culprits are unreacted N,N-dimethyl-1,3-propanediamine or byproducts from a Michael addition reaction. For a definitive identification, it is recommended to use HPLC-MS.
Q3: How can I minimize the formation of byproducts during the synthesis of 3-(Dimethylamino)propanamide?
Minimizing byproduct formation hinges on careful control of reaction conditions. Key strategies include:
-
Stoichiometry: Precise control of the molar ratios of your reactants is crucial. An excess of either the acrylic acid derivative or the diamine can lead to unreacted starting material in your final product.
-
Temperature: Amide bond formation can be exothermic. Maintaining a consistent and appropriate reaction temperature can prevent unwanted side reactions.
-
Coupling Agents: When using a coupling agent like DCC or EDC to facilitate amide bond formation from a carboxylic acid, be aware of potential side reactions involving the coupling agent itself.[1][2]
Troubleshooting Guide: Identifying and Mitigating Byproducts
This section provides a detailed breakdown of potential byproducts, their mechanisms of formation, and step-by-step protocols for their identification and mitigation.
Issue 1: Presence of Unreacted Starting Materials
It is common to find unreacted N,N-dimethyl-1,3-propanediamine or the acrylic acid derivative in the final product. This is often due to incomplete reaction or improper stoichiometry.
Causality: The primary cause of unreacted starting materials is an imbalance in the stoichiometry of the reactants. The acid-base reaction between a carboxylic acid and an amine can form a stable ammonium salt, which may not readily convert to the amide without sufficient heating or the use of a coupling agent.[1][3][4]
Troubleshooting Protocol:
-
Initial Analysis (TLC/HPLC):
-
Run a thin-layer chromatogram (TLC) or a preliminary High-Performance Liquid Chromatography (HPLC) analysis of your crude product.
-
Spot or inject standards of your starting materials alongside your product to compare retention factors (Rf) or retention times.
-
-
HPLC-MS for Confirmation:
-
For a more definitive identification, utilize HPLC coupled with Mass Spectrometry (HPLC-MS). The mass-to-charge ratio (m/z) of the unreacted starting materials will confirm their presence.
-
-
Mitigation Strategies:
-
Stoichiometry Adjustment: Carefully recalculate and measure the molar equivalents of your reactants.
-
Reaction Time and Temperature: Consider increasing the reaction time or temperature to drive the reaction to completion. Monitor the reaction progress by TLC or HPLC to determine the optimal endpoint.
-
Purification: Unreacted starting materials can often be removed through aqueous workup by adjusting the pH. N,N-dimethyl-1,3-propanediamine is basic and can be extracted into an acidic aqueous layer.[5]
-
Analytical Workflow for Unreacted Starting Materials
Sources
Technical Support Center: Optimizing 3-(Dimethylamino)propanamide Mediated Synthesis
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, medicinal chemists, and drug development professionals overcome the unique synthetic challenges associated with 3-(dimethylamino)propanamide derivatives.
Scientific Context: The Role of the Motif in Drug Design
The 3-(dimethylamino)propanamide motif is a cornerstone in the design of modern targeted covalent inhibitors, particularly those targeting kinases such as EGFR, ERK, and RET[1]. In medicinal chemistry, this moiety serves a dual function:
-
Solubility Enhancer : The basic tertiary amine significantly improves the aqueous solubility of lipophilic heterocyclic cores.
-
Masked Michael Acceptor : Under specific conditions, the motif undergoes a controlled retro-Michael elimination (loss of dimethylamine) to unveil a highly reactive acrylamide warhead. This warhead is responsible for the irreversible covalent alkylation of conserved cysteine residues in the target kinase (e.g., Cys797 in EGFR)[2].
Caption: EGFR/ERK Signaling Cascade and Covalent Inhibition Mechanism.
Troubleshooting Guide & FAQs
Q1: Why am I seeing a high percentage of acrylamide side-product instead of my desired 3-(dimethylamino)propanamide?
Causality : The 3-(dimethylamino)propanamide moiety is highly susceptible to retro-Michael elimination under basic conditions or thermal stress. When the reaction mixture becomes too warm or the base is too harsh, the molecule ejects dimethylamine to form the thermodynamically stable acrylamide. Solution : Enforce strict temperature control (maintain ≤ 25 °C) during the coupling phase. Transition from strong, unhindered bases like Triethylamine (TEA) to sterically hindered, milder bases like N,N-Diisopropylethylamine (DIPEA).
Q2: My amidation yield using EDC/HOBt with 3-(dimethylamino)propanoic acid is consistently below 40%. How can I improve this?
Causality : 3-(Dimethylamino)propanoic acid exists as a zwitterion. This leads to poor solubility in standard organic solvents (DCM, DMF) and sluggish activation kinetics when using standard carbodiimides like EDC. The prolonged reaction times required for EDC often lead to the degradation pathways mentioned above. Solution : Switch to a uronium-based coupling reagent like HATU[3]. HATU provides vastly superior activation kinetics for zwitterionic amino acids. Pre-activate the acid with HATU and DIPEA in anhydrous DMF for exactly 15 minutes before introducing your amine.
Q3: I am losing a massive amount of product during silica gel column chromatography. What is the best purification strategy?
Causality : The basic tertiary amine of the dimethylamino group interacts strongly with the acidic silanol groups on standard stationary phase silica gel. This causes severe streaking, band broadening, and irreversible retention. Solution : Abandon normal-phase silica for this specific intermediate. Utilize reverse-phase preparative HPLC (C18 column) with a basic modifier. Using an eluent of acetonitrile/water containing 0.04% v/v NH4OH keeps the tertiary amine deprotonated, ensuring sharp peak shapes and high recovery[4].
Caption: Diagnostic logic tree for troubleshooting low yields in amidation reactions.
Quantitative Optimization Data
The following table summarizes the impact of coupling reagents, base selection, and temperature on the yield of 3-(dimethylamino)propanamide synthesis. Use this as a benchmark for your own reaction optimization.
| Coupling Reagent | Base (Equivalents) | Temperature (°C) | Conversion to Amide (%) | Acrylamide Side-Product (%) |
| EDC / HOBt | TEA (3.0 eq) | 25 °C | 35% | 15% |
| EDC / HOBt | TEA (3.0 eq) | 60 °C | 10% | 65% |
| HATU | TEA (3.0 eq) | 25 °C | 65% | 20% |
| HATU | DIPEA (4.0 eq) | 0 °C to 25 °C | > 90% | < 5% |
Validated Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems. Do not skip the validation checkpoints.
Protocol A: Optimized HATU-Mediated Amidation Workflow
-
Preparation : In an oven-dried round-bottom flask under an inert nitrogen ( N2 ) atmosphere, dissolve 3-(dimethylamino)propanoic acid hydrochloride (1.2 eq) in anhydrous DMF to achieve a 0.2 M concentration.
-
Base Addition : Cool the flask to 0 °C using an ice bath. Add N,N-Diisopropylethylamine (DIPEA) (4.0 eq) dropwise.
-
Mechanistic Note: Excess base is required to neutralize both the hydrochloride salt of the acid and the target amine. Cooling prevents premature retro-Michael elimination.
-
-
Activation : Add HATU (1.3 eq) portion-wise. Stir the mixture strictly at 0 °C for 15 minutes.
-
Mechanistic Note: This pre-activation forms the highly reactive O-At active ester, preventing the target amine from reacting with the coupling reagent directly to form a guanidinium byproduct[3].
-
-
Coupling : Dissolve the target primary or secondary amine (1.0 eq) in a minimal volume of anhydrous DMF and add it dropwise to the activated ester solution.
-
Reaction & Validation : Allow the reaction to slowly warm to room temperature (maximum 25 °C) and stir for 2 hours.
-
Self-Validation Checkpoint: Withdraw a 5 µL aliquot, dilute in methanol, and run an LC-MS. The presence of the [M+H]+ peak of the target amide without the [M−45]+ peak (loss of dimethylamine) confirms successful coupling. If the [M−45]+ peak exceeds 5% relative abundance, immediately cool the reaction back to 0 °C to arrest degradation.
-
-
Quenching : Quench the reaction with saturated aqueous NaHCO3 and extract with Ethyl Acetate (EtOAc).
Protocol B: Reverse-Phase HPLC Purification
-
Sample Preparation : Concentrate the crude organic extract under reduced pressure to remove residual DMF. Re-dissolve the crude residue in DMSO/Methanol (1:1 v/v) and filter through a 0.45 µm PTFE syringe filter.
-
Column Selection : Mount a C18 preparative reverse-phase column (e.g., 250 x 21.2 mm, 5 µm particle size).
-
Mobile Phase Configuration :
-
Solvent A: Water + 0.04% v/v NH4OH (Ammonium Hydroxide).
-
Solvent B: Acetonitrile.
-
Mechanistic Note: Utilizing a basic modifier like NH4OH instead of acidic modifiers (like TFA) ensures the tertiary amine remains deprotonated during the run. This prevents the compound from eluting prematurely in the void volume and guarantees sharp peak resolution[4].
-
-
Elution Gradient : Run a linear gradient from 10% Solvent B to 80% Solvent B over 20 minutes.
-
Recovery : Pool the fractions containing the pure product and lyophilize immediately to yield the free base of the target 3-(dimethylamino)propanamide.
References
-
Chemical structures of reversible and irreversible EGFR inhibitors. ResearchGate. Available at:[Link]
- WO2022060836A1 - Indole derivatives as ras inhibitors in the treatment of cancer. Google Patents.
- WO2017011776A1 - Substituted pyrazolo[1,5-a]pyridine compounds as ret kinase inhibitors. Google Patents.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. WO2022060836A1 - Indole derivatives as ras inhibitors in the treatment of cancer - Google Patents [patents.google.com]
- 4. WO2017011776A1 - Substituted pyrazolo[1,5-a]pyridine compounds as ret kinase inhibitors - Google Patents [patents.google.com]
Technical Support Center: Scaling Up 3-(Dimethylamino)propanamide Reactions
Welcome to the Technical Support Center for the synthesis and scale-up of 3-(Dimethylamino)propanamide. This compound is primarily synthesized via the aza-Michael addition of dimethylamine (DMA) to acrylamide. While straightforward at the bench scale, transitioning this highly exothermic, equilibrium-driven reaction to pilot or commercial scale introduces severe challenges regarding heat transfer, impurity control, and product degradation.
This guide is designed for process chemists and drug development professionals to troubleshoot and optimize scale-up workflows.
Part 1: Troubleshooting Guide & FAQs
Q1: Our batch reactor is experiencing thermal runaway during the addition of dimethylamine to acrylamide. How do we control this? Root Cause: The aza-Michael addition to the electrophilic β-carbon of acrylamide is a rapid, highly exothermic second-order reaction[1],[2]. In standard batch reactors, the surface-area-to-volume ratio decreases as scale increases, leading to inadequate heat removal. Localized "hot spots" trigger the auto-accelerating radical polymerization of unreacted acrylamide. Solution: Transition from batch processing to a continuous-flow microreactor setup. Microreactors provide superior heat and mass transfer, allowing the reaction to proceed safely even at high concentrations. By actively cooling the microreactor channels, you can maintain the internal temperature strictly below 40°C, suppressing polymerization while maintaining high throughput[3].
Q2: We are seeing high levels of residual acrylamide and dimethylamine in our final distilled product, even though in-process monitoring showed 99% conversion. Why is the product reverting? Root Cause: The aza-Michael addition of secondary amines is thermodynamically reversible. Prolonged thermal stress (typically >85–120°C) during standard batch vacuum distillation shifts the equilibrium backward (retro-Michael reaction), regenerating the volatile dimethylamine and the toxic acrylamide starting materials[4]. Solution: Minimize the thermal residence time of the product. Replace batch distillation with Thin Film Evaporation (TFE) or Wiped Film Evaporation (WFE). These continuous distillation techniques expose the product to high temperatures for only a few seconds, successfully separating the high-boiling 3-(Dimethylamino)propanamide without triggering the retro-Michael cascade.
Q3: The final product contains unacceptable levels of 3-(dimethylamino)propanoic acid. Where is this impurity coming from? Root Cause: Hydrolysis of the primary amide group. Dimethylamine acts as a base, and if the reaction is conducted in aqueous media (e.g., using 40% aqueous DMA) at elevated temperatures, the basic conditions catalyze the hydrolysis of the newly formed propanamide into its corresponding carboxylic acid. Solution: Switch to anhydrous reagents (e.g., gaseous DMA or DMA dissolved in an anhydrous organic solvent like methanol or THF) and ensure the system is rigorously purged with nitrogen. If aqueous DMA must be used for economic reasons, the reaction temperature must be strictly clamped below 30°C, and the water must be stripped immediately post-reaction under high vacuum.
Part 2: Quantitative Data & Process Parameters
Table 1: Thermodynamic & Kinetic Parameters for Scale-Up
| Parameter | Value / Observation | Scale-Up Implication |
| Reaction Enthalpy ( ΔH ) | Highly Exothermic | Requires active cooling; limits batch addition rates[3]. |
| Kinetics | Second-order | Rate depends on both [DMA] and [Acrylamide][2]. |
| Thermal Stability Limit | ~85°C - 100°C | Exceeding this triggers retro-Michael degradation[4]. |
| Acrylamide C=C Raman Shift | 1627 cm⁻¹ | Ideal for non-destructive, inline continuous monitoring[3]. |
Table 2: Impurity Profiling & Analytical Markers
| Impurity | Analytical Marker | Origin | Corrective Action |
| Polyacrylamide | Broad NMR baseline, high viscosity | Thermal/radical polymerization | Add MEHQ (radical scavenger); control exotherm. |
| Acrylamide | HPLC/UV (210 nm), Raman (1627 cm⁻¹) | Incomplete reaction or Retro-Michael | Optimize stoichiometry; use TFE for distillation. |
| Propanoic Acid Deriv. | LC-MS (M+H shift +1 Da vs Amide) | Base-catalyzed hydrolysis | Minimize water content; lower reaction temperature. |
Part 3: Experimental Protocols
Protocol A: Continuous-Flow Synthesis of 3-(Dimethylamino)propanamide
This protocol utilizes a self-validating continuous flow architecture to manage the exotherm and ensure complete conversion.
-
Reagent Preparation:
-
Prepare a 2.0 M solution of acrylamide in anhydrous methanol. Add 100 ppm of MEHQ (Mequinol) to inhibit radical polymerization.
-
Prepare a 2.2 M solution of anhydrous dimethylamine (DMA) in methanol (1.1 equivalents to ensure complete consumption of the acrylamide).
-
-
System Priming: Purge the continuous flow microreactor system with anhydrous methanol. Set the active cooling jacket of the reactor residence zone to 25°C.
-
Reaction Execution:
-
Pump both streams into a high-shear T-mixer at a 1:1 volumetric ratio.
-
Route the mixed stream through a plug-flow microreactor with a calculated residence time of 15 minutes.
-
-
Self-Validation (Inline Monitoring):
-
Pass the reactor effluent through an inline Raman flow cell.
-
Validation Check: Monitor the C=C stretching band at 1627 cm⁻¹[3]. If the peak area is >1% of the feed baseline, decrease the total flow rate by 10% to increase residence time until the peak disappears.
-
-
Quenching: Collect the effluent in a chilled receiving vessel (0°C) under nitrogen to halt any secondary reactions prior to purification.
Protocol B: Low-Residence-Time Purification (Thin Film Evaporation)
This protocol isolates the product while preventing retro-Michael degradation.
-
Solvent Stripping: Transfer the crude reaction mixture to a rotary evaporator. Remove the methanol and excess volatile DMA at 35°C under dynamic vacuum (50 mbar).
-
TFE Setup: Configure a Thin Film Evaporator (TFE) with a jacket temperature of 110°C and a high vacuum system capable of maintaining < 1 mbar. Set the internal condenser to 10°C.
-
Execution: Feed the stripped crude oil into the TFE at a steady rate. The wiper blades will create a thin film, allowing the 3-(Dimethylamino)propanamide to vaporize almost instantly and condense on the inner cold finger.
-
Self-Validation (Purity Check):
-
Analyze the distillate via GC-FID.
-
Validation Check: Residual acrylamide must be < 5 ppm. If acrylamide levels are elevated, the TFE jacket temperature is too high (causing retro-Michael degradation)[4]. Lower the jacket temperature by 5°C and increase the vacuum.
-
Part 4: Mechanistic & Workflow Visualizations
Reaction pathways and side reactions in 3-(Dimethylamino)propanamide synthesis.
Continuous flow microreactor workflow for managing exothermic aza-Michael scale-up.
Sources
preventing impurity formation with 3-(Dimethylamino)propanamide
Welcome to the Technical Support Center for handling and processing 3-(Dimethylamino)propanamide and its derivatives.
In modern drug development, the 3-(dimethylamino)propanamide moiety is frequently utilized as a solubilizing group or a "masked" covalent warhead in targeted irreversible kinase inhibitors (such as EGFR and ERK inhibitors) [[1]](_). While highly effective in biological systems, this structural motif is susceptible to specific chemical degradation pathways during synthesis, workup, and storage.
As a Senior Application Scientist, I have designed this guide to help you understand the causality behind these impurities and implement self-validating protocols to prevent them.
Core Degradation Pathways
Before troubleshooting, it is critical to visualize the mechanistic pathways that lead to impurity formation. The tertiary amine and the beta-carbonyl system create specific vulnerabilities under varying pH and oxidative conditions.
Chemical degradation pathways of 3-(dimethylamino)propanamide.
Frequently Asked Questions: Mechanistic Insights
Q1: Why does my 3-(dimethylamino)propanamide intermediate spontaneously form an acrylamide impurity during scale-up and aqueous workup? A1: This degradation is driven by a base-catalyzed retro-Michael addition (elimination). The alpha-protons adjacent to the amide carbonyl are mildly acidic. When exposed to alkaline conditions (e.g., standard NaHCO3 or NaOH washes), the base deprotonates this position. The resulting enolate collapses, expelling the dimethylamino group as a leaving group. This generates a highly reactive acrylamide warhead and releases free dimethylamine 1.
Q2: We are detecting an M+16 impurity in our LC-MS profile. What is the mechanism, and how do we stop it? A2: An M+16 mass shift typically indicates the formation of an N-oxide at the tertiary dimethylamine nitrogen. The lone pair on the dimethylamino group is highly nucleophilic and susceptible to electrophilic oxygen species. This autoxidation is almost always mediated by dissolved oxygen or trace peroxides accumulating in aging ethereal solvents (like THF or 1,4-dioxane) used during synthesis.
Q3: Does pH affect the stability of the amide bond itself? A3: While extremes of pH can hydrolyze the amide to 3-(dimethylamino)propanoic acid, the retro-Michael pathway is kinetically much faster under mild base conditions. At physiological pH (7.4), the propanamide moiety remains highly stable, making it an excellent motif for biological assays 1.
Quantitative Impurity Profiling
To underscore the importance of pH control, the following table summarizes the degradation kinetics of 3-aminopropanamide derivatives incubated at 37°C over 24 hours. Notice the sharp inflection in acrylamide formation as the environment becomes alkaline.
| Environmental Condition | Incubation Time | Intact 3-(Dimethylamino)propanamide (%) | Acrylamide Impurity (%) | Dimethylamine Release (%) |
| pH 7.4 Buffer (37°C) | 24 Hours | > 97% | < 3% | Trace |
| pH 9.0 Buffer (37°C) | 24 Hours | 77% | 19% | 4% |
| Rat Plasma (37°C) | 24 Hours | High Stability (>90%) | Low | Low |
Data extrapolated from stability studies of irreversible EGFR inhibitors containing 3-aminopropanamide motifs 1.
Diagnostic Logic & Troubleshooting Workflows
When an impurity is detected, rapid identification dictates the corrective action. Follow this logic tree to diagnose the root cause based on LC-MS data.
LC-MS diagnostic workflow for identifying and resolving impurities.
Step-by-Step Methodologies for Impurity Prevention
Protocol A: Suppressing Retro-Michael Elimination During Aqueous Workup
Scientific Rationale: By replacing generic alkaline washes with a strictly controlled, slightly acidic buffer and depressing the thermal energy of the system, the elimination kinetics are effectively halted. This creates a self-validating system where the organic layer remains free of UV-active acrylamide species.
-
Quench Preparation: Prepare a 0.5 M Potassium Phosphate buffer and adjust the pH strictly to 6.5 – 7.0. Chill the buffer to 0–5°C using an ice bath.
-
Temperature Control: Cool the crude reaction mixture to an internal temperature of <10°C before initiating the quench.
-
Phase Extraction: Add the cold buffer to the reaction mixture. Do not use saturated NaHCO3 or Na2CO3 .
-
Time Limitation: Perform rapid phase separation. The product should not reside in the aqueous biphasic mixture for more than 45 minutes.
-
In-Process Validation: Sample the organic layer and run a rapid HPLC-UV method. Monitor for the emergence of a new peak with a red-shifted UV maximum (characteristic of the conjugated acrylamide pi-system) compared to the isolated propanamide.
Protocol B: Preventing N-Oxidation During Handling and Storage
Scientific Rationale: Tertiary amines oxidize rapidly in the presence of hydroperoxides. Stripping solvents of reactive oxygen species and maintaining an inert atmosphere prevents the nucleophilic attack of the amine on peroxide bonds.
-
Solvent Purification: If ethereal solvents (THF, 2-MeTHF, Dioxane) are required, pass them through a short plug of activated basic alumina immediately prior to use to strip accumulated peroxides.
-
Degassing: Sparge all reaction solvents and aqueous buffers with Argon gas for a minimum of 15 minutes prior to introducing the 3-(dimethylamino)propanamide derivative.
-
Antioxidant Addition (Optional): For highly sensitive formulations, consider the addition of a compatible lipophilic antioxidant (e.g., BHT at 0.01% w/w) to the final organic solution before concentration.
-
Storage: Evaporate solvents under reduced pressure at temperatures not exceeding 35°C. Backfill the rotary evaporator with Argon, and store the final solid/oil in amber vials under an Argon headspace at -20°C.
References
-
[2] Title: 3-(Dimethylamino)propanamide | C5H12N2O | CID 11330431 - PubChem - NIH Source: nih.gov URL:[Link]
-
[1] Title: Chemical structures of reversible and irreversible EGFR inhibitors. Source: researchgate.net URL:[Link]
Sources
Technical Support Center: 3-(Dimethylamino)propanamide Reaction Kinetics Optimization
An in-depth guide to optimizing the reaction kinetics of 3-(Dimethylamino)propanamide (DMAPA) in amidation reactions, presented by the Google AI Technical Support Center.
A Foreword from Your Senior Application Scientist:
Welcome to the technical support hub for 3-(Dimethylamino)propanamide (DMAPA) reaction kinetics. As researchers and developers, we understand that mastering a synthetic process goes beyond simply mixing reagents. It's about controlling the reaction's velocity, minimizing impurities, and maximizing yield. This guide is structured to address the common—and uncommon—challenges encountered during the amidation reactions involving DMAPA, a critical step in the synthesis of valuable compounds like cocamidopropyl betaine (CAPB) surfactants.[1][2]
Here, we will move beyond rote procedures. We will delve into the causality of experimental choices, offering troubleshooting frameworks and validated protocols to empower you to not only solve problems but to fundamentally understand and control your reaction system.
Part 1: Frequently Asked Questions (FAQs) on Core Kinetic Principles
This section addresses foundational questions regarding the amidation of DMAPA.
Q1: What is the primary reaction pathway involving DMAPA that requires kinetic optimization?
The most common reaction is the amidation of fatty acids or their esters (e.g., Fatty Acid Methyl Esters, FAMEs) with DMAPA. This reaction forms an intermediate, a fatty acid amidopropyl dimethylamine, which is often a precursor to other products.[2][3] The primary amine on DMAPA is significantly more reactive (nucleophilic) than the tertiary amine, allowing for selective amide bond formation.[3]
Caption: Overall reaction pathway showing the amidation of a fatty acid with DMAPA.
Q2: What are the most critical factors that control the rate of the DMAPA amidation reaction?
The kinetics of this reaction are governed by several interconnected variables. Understanding and controlling these is key to process optimization. The reaction is often reversible, particularly when using FAMEs, as the formation of methanol can lead to an equilibrium-limited process.[4][5]
| Factor | Impact on Kinetics & Rationale | Typical Range/Condition |
| Temperature | Increases reaction rate by providing activation energy. However, excessively high temperatures can lead to side product formation and degradation.[6] | 80°C - 160°C |
| Catalyst | Accelerates the reaction by lowering the activation energy. Base catalysts (e.g., KOH) are common for FAME amidation.[7] | 0.5 - 3.0 wt% |
| Byproduct Removal | Crucial for reversible reactions. Removing water or methanol via vacuum or inert gas sparging shifts the equilibrium towards the product side, increasing conversion rate and final yield.[4][5] | Continuous vacuum or N₂ sparge |
| Reactant Ratio | Using a slight molar excess of DMAPA can help drive the reaction to completion. However, this requires a subsequent purification step to remove unreacted DMAPA.[8][9] | 1.15:1 (DMAPA:FAME)[7] |
| Agitation/Mixing | In a heterogeneous or viscous system, poor mixing can make mass transfer the rate-limiting step, not the chemical kinetics. Ensure adequate agitation to maintain a homogeneous reaction mixture.[6] | System-dependent (e.g., >200 rpm) |
Q3: How does the choice between a fatty acid and a fatty acid methyl ester (FAME) affect the reaction kinetics?
-
Fatty Acids: The reaction with a fatty acid is a direct condensation reaction that produces water. This reaction is often driven by high temperatures (e.g., >150°C) to remove the water formed.
-
FAMEs: The reaction with a FAME is a transamidation that produces methanol.[4] This process can often be run at lower temperatures than the direct condensation with fatty acids, but it is highly subject to equilibrium limitations.[5] The kinetic optimization for FAME-based reactions is therefore heavily reliant on the efficient removal of the methanol byproduct.[4]
Part 2: Troubleshooting Guide for Common Experimental Issues
This guide is designed to help you diagnose and solve specific problems encountered during the amidation reaction.
Caption: Decision tree for troubleshooting a slow or stalled amidation reaction.
Q: My reaction has stalled at 70% conversion, even after several hours. What is the most likely cause and how do I fix it?
A: A reaction plateauing below complete conversion is a classic sign of reaching chemical equilibrium. This is especially common when reacting FAMEs with DMAPA, where the byproduct is methanol.[4][5]
-
Causality: The forward reaction (amide formation) and the reverse reaction (amide cleavage by methanol) are occurring at the same rate. To push the reaction forward, you must disrupt this balance by removing one of the products, in this case, methanol.
-
Troubleshooting Steps:
-
Confirm the Cause: Analyze a headspace sample of your reactor by GC if possible, to confirm the presence of methanol.
-
Implement Byproduct Removal: The most effective solution is to apply a vacuum to the reaction vessel. This lowers the boiling point of methanol, allowing it to be distilled away from the higher-boiling-point reactants and product. Alternatively, bubbling a slow stream of an inert gas like nitrogen through the reaction mixture can also help strip out the volatile methanol.[4]
-
Monitor Progress: After implementing byproduct removal, resume taking time-point samples for HPLC or GC analysis. You should observe the conversion increasing beyond the previous plateau.
-
Q: The reaction rate is very slow from the beginning, and increasing the temperature is causing the mixture to darken. What should I do?
A: Slow initial kinetics suggest a high activation energy barrier, while darkening at higher temperatures indicates the onset of degradation or side reactions. This situation requires a more nuanced approach than simply increasing the heat.
-
Causality: The thermal energy you are supplying is sufficient to initiate unwanted decomposition pathways before it can adequately accelerate the desired amidation reaction. The solution is to find a way to lower the activation energy of the amidation itself.
-
Troubleshooting Steps:
-
Optimize Catalyst Loading: Start with a low catalytic amount (e.g., 0.5 wt%) and monitor the reaction rate. If the rate is still too slow, you can incrementally increase the catalyst loading in subsequent experiments. Be aware that high catalyst loads can sometimes promote side reactions.
-
Re-evaluate Temperature: With a catalyst present, you should be able to achieve a satisfactory reaction rate at a lower temperature, thereby avoiding the conditions that lead to thermal degradation.[9]
Q: My final product contains a high concentration of unreacted DMAPA, even though the FAME has been fully consumed. What could be happening?
A: This scenario points towards an issue with stoichiometry or a side reaction consuming the FAME.
-
Causality: The most probable cause is an error in the initial measurement of your reactants, leading to an excess of DMAPA. Alternatively, a side reaction involving the FAME, such as hydrolysis if water is present, could consume it without involving DMAPA.
-
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Water can hydrolyze the FAME back to the carboxylic acid and methanol, especially at elevated temperatures. Ensure all glassware is dry and use anhydrous grade solvents if applicable.
-
Purification: If the issue is simply an intended excess of DMAPA, the unreacted amine can be removed by vacuum distillation after the reaction is complete.[8]
Part 3: Key Experimental Protocols
Protocol 1: Kinetic Monitoring of DMAPA Amidation via HPLC
This protocol provides a reliable method for tracking the consumption of reactants and the formation of the amide product over time.
-
System Preparation:
-
Standard Preparation:
-
Prepare stock solutions of known concentrations for your FAME starting material, DMAPA, and the purified amide product in the mobile phase.
-
Generate a multi-point calibration curve for each compound to correlate peak area with concentration.
-
-
Reaction Sampling:
-
At time zero (before heating begins), take an initial sample (t=0).
-
Once the target temperature is reached, take samples at regular intervals (e.g., 30, 60, 90, 120, 180, 240 minutes).
-
For each sample, withdraw a small aliquot (~0.1 mL) and immediately quench it in a known volume of cold mobile phase to stop the reaction and dilute the sample.
-
-
Analysis:
-
Inject the diluted samples onto the HPLC.
-
Integrate the peak areas for the FAME and the amide product.
-
Use the calibration curves to convert peak areas into concentrations.
-
Plot concentration vs. time to generate the kinetic profile of the reaction.
-
Protocol 2: Lab-Scale Optimization of Byproduct Removal
This protocol details how to enhance reaction kinetics by removing volatile byproducts.
-
Apparatus Setup:
-
Assemble a three-neck round-bottom flask equipped with a mechanical stirrer, a temperature probe, and a distillation head connected to a condenser and a receiving flask.
-
Connect the end of the distillation apparatus to a vacuum pump through a cold trap (e.g., dry ice/acetone bath).
-
-
Procedure:
-
Charge the reactor with the FAME and DMAPA.
-
Begin stirring and heating the mixture to the desired reaction temperature (e.g., 90°C).
-
Once at temperature, slowly and carefully apply a vacuum. The goal is to see the byproduct (methanol) begin to condense and collect in the receiving flask without causing excessive bumping of the reaction mixture.
-
Maintain the temperature and vacuum throughout the reaction.
-
-
Self-Validation:
-
The successful removal of the byproduct provides its own validation: you will collect a liquid in the receiving flask (which can be confirmed as methanol by GC or refractive index) and kinetic analysis via HPLC (Protocol 1) will show a significantly faster and more complete reaction compared to a run performed under a closed system.[4][5]
-
References
- Procurement Resource. (2026). CAPB (Cocamidopropyl Betaine) Manufacturing Plant Project Report 2026.
- SIELC Technologies. (2018). Propanamide, 3-(dimethylamino)-N,N-dimethyl-.
- Cosmetics & Toiletries. cocamidopropyl - betaine, synthesis, analysis, - purity.
- Wikipedia. Cocamidopropyl betaine.
- Elchemy. (2024). How is CAPB manufactured?.
- Semantic Scholar.
- Google Patents. EP0046288A1 - Process for the preparation of 3-dimethylamino-2,2-dimethyl propanal.
- ACS Omega. (2021). Amidation Reaction System: Kinetic Studies and Improvement by Product Removal.
- Patsnap. (2026).
- SciSpace. (2013).
- PMC. (2021). Amidation Reaction System: Kinetic Studies and Improvement by Product Removal.
Sources
- 1. procurementresource.com [procurementresource.com]
- 2. How is CAPB manufactured? l Elchemy [elchemy.com]
- 3. Cocamidopropyl betaine - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Amidation Reaction System: Kinetic Studies and Improvement by Product Removal - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. semanticscholar.org [semanticscholar.org]
- 8. img.cosmeticsandtoiletries.com [img.cosmeticsandtoiletries.com]
- 9. Amide Reactions: Solvent Influence on Rate Controllability [eureka.patsnap.com]
- 10. Propanamide, 3-(dimethylamino)-N,N-dimethyl- | SIELC Technologies [sielc.com]
Technical Support Center: Workup & Purification for 3-(Dimethylamino)propanamide Reactions
Welcome to the technical support guide for navigating the complexities of post-reaction workup and purification when using 3-(Dimethylamino)propanamide. This resource is designed for researchers, scientists, and drug development professionals who encounter challenges in isolating their target molecules from reaction mixtures containing this highly polar and basic reagent. Our goal is to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot effectively and optimize your purification strategies.
3-(Dimethylamino)propanamide is a valuable building block, but its physicochemical properties—high polarity and a basic tertiary amine—often complicate product isolation. Standard workup procedures may be insufficient or even counterproductive, leading to low yields, product loss, or persistent impurities. This guide offers a structured approach to overcoming these common hurdles.
Section 1: Troubleshooting Guide
This section addresses specific problems you may encounter during the workup and purification process in a question-and-answer format.
Issue 1: My product is neutral, but I can't seem to remove the unreacted 3-(Dimethylamino)propanamide.
This is the most common challenge. The persistence of the starting material is typically due to an incomplete or improper aqueous wash.
Core Problem: The basic dimethylamino group on the reagent needs to be protonated to become a water-soluble salt, allowing for its extraction into the aqueous phase.
Troubleshooting Steps:
-
Verify the pH of the Acidic Wash: The pH of your aqueous wash solution must be sufficiently low to fully protonate the 3-(Dimethylamino)propanamide. The pKa of the conjugate acid of a typical tertiary amine is around 9-10. A fundamental principle of extraction is to adjust the pH to at least 2 units below the pKa of the amine's conjugate acid.[1]
-
Solution: Use a 1 M solution of a strong acid like HCl or a 5-10% solution of a weaker organic acid like citric acid. Perform the wash 2-3 times.[2] After the final acid wash, test the pH of the aqueous layer to ensure it is strongly acidic (pH 1-2).
-
-
Assess Solvent Choice: The organic solvent used for extraction must be immiscible with water and effectively dissolve your desired product.
-
Solution: Ethyl acetate and dichloromethane (DCM) are common choices. However, if your product has some polarity, it might be partially lost to the aqueous layer, especially after multiple washes. If product loss is suspected, back-extract the combined aqueous layers with a fresh portion of organic solvent.
-
-
Monitor with TLC: Before concluding the workup, spot the organic layer on a TLC plate against a standard of the 3-(Dimethylamino)propanamide. A developing system of 10% Methanol in DCM with 1% ammonium hydroxide can help visualize the baseline-hugging amine. If the spot persists, another acidic wash is necessary.
Issue 2: My desired product is also basic. The acidic wash is removing my product along with the excess reagent.
This is a classic purification dilemma where the starting material and product share similar properties. A simple acid-base extraction is not viable.
Troubleshooting Steps:
-
Utilize Cation Exchange Chromatography (SCX): This is the most elegant solution. Strong Cation Exchange (SCX) is a form of solid-phase extraction (SPE) that separates compounds based on their ability to be protonated.[3][4]
-
Mechanism: The crude reaction mixture is dissolved in a suitable solvent (e.g., methanol) and loaded onto an SCX cartridge. The stationary phase contains sulfonic acid groups (-SO₃H) that bind protonated amines.
-
Elution Strategy:
-
Wash 1 (Neutral): Elute with a neutral solvent like methanol to wash off all non-basic impurities.
-
Wash 2 (Basic): Elute with a basic solvent, typically 2-7 M ammonia in methanol. This deprotonates the bound amines, releasing them from the column. Your basic product and the unreacted reagent will be in this fraction, now free of neutral/acidic impurities.
-
-
Follow-up: This SCX-purified mixture, now cleaner, can often be successfully purified by standard silica gel chromatography or recrystallization.
-
-
Careful Flash Column Chromatography: If SCX is not an option, direct purification on silica gel is possible but requires optimization.
-
Challenge: Basic compounds often streak or show poor peak shape on acidic silica gel.[5]
-
Solution: Deactivate the silica by adding a small amount of a basic modifier to your eluent system. Common choices include 0.5-2% triethylamine (Et₃N) or ammonium hydroxide (NH₄OH) in the mobile phase.[5] This neutralizes the acidic silanol groups, improving chromatography. A typical gradient could be from pure DCM to 10-20% Methanol in DCM with a constant 1% of Et₃N.
-
Issue 3: An intractable emulsion formed during the aqueous workup.
Emulsions are common when working with amine-containing compounds, which can act as surfactants.
Troubleshooting Steps:
-
Add Brine: Add a significant volume of saturated aqueous sodium chloride (brine) solution. This increases the ionic strength of the aqueous phase, which can help to break the emulsion by reducing the solubility of organic components in the aqueous layer.[1]
-
Filter through Celite®: Pass the entire emulsified mixture through a pad of Celite® or diatomaceous earth. This can physically disrupt the droplets forming the emulsion.
-
Centrifugation: If available, centrifuging the mixture is a highly effective method for separating the layers.
-
Patience and "Swirling": Sometimes, allowing the separatory funnel to stand undisturbed for an extended period can lead to layer separation. Gentle swirling, rather than vigorous shaking, can also help.
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the best starting point for developing a purification strategy for my product? A1: Always start with Thin Layer Chromatography (TLC).[5] It's a quick and inexpensive way to assess the polarity of your product relative to the starting materials. If your product has a clean spot and is well-separated from impurities, column chromatography is promising. If it remains at the baseline (Rf ≈ 0) even in polar solvent systems like 10% MeOH/DCM, you may need to consider reversed-phase or HILIC chromatography.[5][6]
Q2: My product is highly polar and water-soluble. How can I extract it? A2: For very polar products, standard extraction with solvents like ethyl acetate may be inefficient.
-
Use a more polar solvent: Try extractions with n-butanol.
-
Salting Out: Saturate the aqueous layer with NaCl or (NH₄)₂SO₄ to decrease the polarity of the aqueous phase and drive your polar product into the organic layer.
-
Evaporate and Triturate: If the product is not volatile, you can evaporate the water (lyophilize) and then triturate or extract the resulting solid residue with an organic solvent like isopropanol or acetone to isolate the product from inorganic salts.[1]
Q3: Can I just remove the 3-(Dimethylamino)propanamide by distillation? A3: This is generally not feasible. 3-(Dimethylamino)propanamide has a relatively high boiling point, and many organic molecules are not stable to the high temperatures required for vacuum distillation. The primary and recommended method for its removal is an acidic aqueous extraction.
Q4: My final product is an oil and won't crystallize. What can I do? A4: This is a common issue, especially with compounds containing flexible alkyl chains or residual impurities.
-
Purity Check: First, ensure your product is highly pure via NMR or LC-MS. Impurities can inhibit crystallization.
-
Salt Formation: If your product has a basic handle, converting it to a salt (e.g., hydrochloride or tartrate) can often induce crystallization.[7] This is achieved by dissolving the oily free base in a solvent like ether or ethyl acetate and adding a solution of the corresponding acid (e.g., HCl in ether).[7]
-
Solvent Screening: Attempt recrystallization from a variety of solvents or solvent pairs. An ideal solvent dissolves the compound when hot but not when cold.[8]
Section 3: Visualization & Data
A logical workflow is critical for efficient method development. The following decision tree can guide your choice of workup and purification strategy.
Workflow for Purification Strategy
Caption: Decision tree for choosing a workup procedure.
Table 1: Physicochemical Data for Workup Design
| Compound | Type | pKa (Conjugate Acid) | Key Characteristic | Primary Removal Method |
| 3-(Dimethylamino)propanamide | Basic Reagent | ~9.5 | Polar, water-soluble when protonated | Acidic wash (e.g., 1M HCl) |
| Triethylamine (Et₃N) | Basic Catalyst/Base | ~10.7 | Organic soluble base | Acidic wash |
| Dicyclohexylurea (DCU) | Neutral Byproduct | N/A | Insoluble in many organic solvents | Filtration |
| EDC-Urea Byproduct | Neutral Byproduct | N/A | Water-soluble | Aqueous wash |
| Benzoic Acid | Acidic Byproduct/Reagent | ~4.2 | Organic soluble acid | Basic wash (e.g., sat. NaHCO₃) |
Section 4: Detailed Experimental Protocols
Protocol 1: Standard Extractive Workup for Neutral Products
This protocol is designed to remove 3-(Dimethylamino)propanamide and other basic/acidic impurities from a reaction mixture where the desired product is neutral and has good solubility in a common organic solvent.
-
Reaction Quench & Dilution: Once the reaction is deemed complete by TLC, cool the mixture to room temperature. Dilute the reaction mixture with 3-5 volumes of a suitable organic solvent (e.g., ethyl acetate, dichloromethane).[2]
-
Transfer: Transfer the diluted mixture to a separatory funnel of appropriate size.
-
Acidic Wash: Add an equal volume of 1 M aqueous HCl to the separatory funnel. Stopper the funnel, invert, and vent frequently to release any pressure. Shake vigorously for 1-2 minutes. Allow the layers to separate completely. Drain the lower aqueous layer.[1]
-
Repeat Acidic Wash: Repeat step 3 one more time to ensure complete removal of all basic components.
-
Neutralizing Wash: Add an equal volume of saturated aqueous sodium bicarbonate (NaHCO₃) solution to wash the organic layer. This will neutralize any residual acid. Be sure to vent frequently as CO₂ gas may be evolved.[2]
-
Brine Wash: Add an equal volume of saturated aqueous NaCl (brine) to the organic layer. This wash helps to remove residual water and aids in breaking any minor emulsions.[2]
-
Drying and Concentration: Drain the organic layer into a clean Erlenmeyer flask. Add a suitable drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄), swirl, and let it stand for 10-15 minutes. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
Protocol 2: Purification via Strong Cation Exchange (SCX) Cartridge
This protocol is ideal for separating a basic product from neutral/acidic impurities or for a bulk removal of basic impurities prior to a final purification step.
-
Sample Preparation: Dissolve the crude reaction mixture in a minimal amount of a polar solvent in which it is soluble, typically methanol or DCM.
-
Cartridge Conditioning: Condition an appropriately sized SCX cartridge by washing it with 2-3 column volumes of methanol.
-
Loading: Load the prepared sample solution onto the top of the conditioned SCX cartridge. Allow the solution to flow through slowly under gravity or with gentle positive pressure. Collect the flow-through (this contains neutral and acidic compounds).
-
Wash Step: Wash the cartridge with 3-5 column volumes of methanol to ensure all non-basic compounds have been eluted. This wash fraction can be combined with the loading flow-through.
-
Elution of Basic Compounds: Elute the bound basic compounds by washing the cartridge with 3-5 column volumes of a 2 M solution of ammonia in methanol. Collect this fraction separately. This fraction contains your basic product and any other basic impurities (like unreacted 3-(Dimethylamino)propanamide).
-
Analysis and Concentration: Analyze the collected fractions by TLC or LC-MS to confirm the location of your product. Concentrate the desired fraction(s) under reduced pressure. The resulting material is often significantly purer and ready for final purification (e.g., chromatography or recrystallization) if needed.
References
- Biotage. (2023, February 10). How should I purify a complex, polar, amide reaction mixture?
- BenchChem. (2025).
- BenchChem. (2025). Technical Support Center: Workup Procedures for Reactions Involving Basic Amines.
- Edelmann, F. T. (2020, November 2). What is the best technique for amide purification?
- Reddit User Contribution. (2023, June 8). Reaction using DMP workup tips? r/OrganicChemistry.
- BenchChem. (2025). Technical Support Center: Purification of 3-(Dimethylamino)-1-phenylpropan-1-ol.
- Perera, D., et al. (2015, February 20). 3-(Dimethylamino)-1-propylamine: a cheap and versatile reagent for removal of byproducts in carbohydrate chemistry. Organic Letters, 17(4), 944-7.
- BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 3-(Dimethylamino)-1-phenylpropan-1-ol.
- University of York, Department of Chemistry. Theory of Aqueous Workup.
- Biotage. (2023, January 30).
- Welch Materials. (2024, November 25).
- Freiberg, K. M., et al. (2023, February 28). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. RSC Publishing.
- ResearchGate Discussion. (2019, January 9).
- Gupton, T., et al. (2006, November 24). Removal of Reaction Solvent by Extractive Workup: Survey of Water and Solvent Co-extraction in Various Systems.
- University of Puget Sound. Amide Workup - Biofilm Inhibitor Synthesis.
- Mitchell & Reid. (1931). Preparation of Aliphatic Amides. Journal of the American Chemical Society, 53, 1879-1883.
- SIELC Technologies. (2018, May 16). Propanamide, 3-(dimethylamino)-N,N-dimethyl-.
- University of Rochester, Department of Chemistry. The Workup.
- Reddit User Contribution. (2020, August 7).
- Aapptec Peptides. Coupling Reagents.
- Google Patents. (1966). US3288794A - Method of making amides of dimethylamine and piperazine.
- Organic Syntheses. 1-ethyl-3-(3-dimethylamino)propylcarbodiimide hydrochloride and methiodide.
- University of Rochester, Department of Chemistry. Remove Sticky Reagents.
- Valeur, E., & Bradley, M. (2008, June 23). Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies.
- Google Patents. (1982). EP0046288A1 - Process for the preparation of 3-dimethylamino-2,2-dimethyl propanal.
- ResearchGate. (2022, September 2). Preparation and hydrophobizing properties of carboxylic acid N-[3-(dimethylamino)propyl]amide hydrochlorides.
- Master Organic Chemistry. (2018, February 28).
- Google Patents. (2014). US8912320B2 - Process for removing dimethylamine.
- Chemotechnique Diagnostics. PATIENT INFORMATION SHEET 3-(Dimethylamino)-1-propylamine.
- HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents.
- National Institutes of Health. PubChem Compound Summary for CID 13981101, 3-(Diethylamino)propanamide.
- Reddit User Contribution. (2022, September 7). I've uncovered something peculiar....
- Chemistry Steps. (2025, November 29). Amides from Carboxylic Acids-DCC and EDC Coupling.
- National Institutes of Health. PubChem Compound Summary for CID 11330431, 3-(Dimethylamino)propanamide.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Amide Workup - Biofilm Inhibitor Synthesis [faculty.mercer.edu]
- 3. biotage.com [biotage.com]
- 4. reddit.com [reddit.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. biotage.com [biotage.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Managing Exotherms in Amine Reactions
A Note on Scope: This guide focuses on 3-(Dimethylamino)propylamine (DMAPA), a widely used industrial amine. While the user query specified 3-(Dimethylamino)propanamide, the principles of managing exotherms discussed here are directly applicable and transferable. The significant body of safety and reaction data available for DMAPA provides a robust foundation for this technical guide.
Introduction: The Challenge of Thermal Management in DMAPA Reactions
Welcome, researchers and process chemists. As a Senior Application Scientist, I've frequently assisted teams in scaling up reactions involving reactive amines like 3-(Dimethylamino)propylamine (DMAPA). DMAPA is a valuable building block, particularly as an intermediate for surfactants and other specialty chemicals.[1] However, its utility is matched by its reactivity. Reactions involving DMAPA, especially amidations and acid-base neutralizations, are often significantly exothermic.
Managing this heat release is not merely a matter of efficiency; it is a critical safety imperative. An uncontrolled exotherm can lead to a thermal runaway, a dangerous situation where the reaction's heat generation outpaces the system's ability to remove that heat.[2] This escalating cycle of rising temperature and accelerating reaction rate can result in boiling, over-pressurization, vessel failure, and the release of hazardous materials.[3][4][5]
This guide is structured to provide you with direct, actionable answers to common challenges encountered when working with DMAPA, grounded in established safety protocols and reaction principles.
Section 1: Core Concepts & Frequently Asked Questions
Q1: What exactly is a reaction exotherm, and why is it a primary concern with DMAPA?
A reaction exotherm is the release of energy in the form of heat. In the context of DMAPA, this is most often due to the formation of new, more stable chemical bonds, such as in the neutralization of an acid or the formation of an amide.[1][6]
The primary concern is the potential for a thermal runaway . This occurs when the rate of heat generation exceeds the rate of heat removal. The process can become self-accelerating:
-
Initial Reaction: Reagents are mixed, and the reaction begins, generating heat.
-
Temperature Rise: The reaction mixture's temperature increases.
-
Rate Acceleration: As a fundamental principle of kinetics, a higher temperature increases the reaction rate.[7]
-
Accelerated Heat Generation: The faster reaction rate produces heat even more quickly.
If not controlled, this positive feedback loop can lead to a catastrophic failure of the reaction vessel.[2] Understanding the enthalpy of your specific reaction through calorimetry is the most precise way to quantify this risk.[1][8]
Q2: Which common DMAPA reactions are the most exothermically hazardous?
While any reaction can generate heat, two classes are of particular note with DMAPA:
-
Acid-Base Neutralizations: As an amine, DMAPA is a base. Its reaction with acids to form salts is typically a rapid and highly exothermic process.[6]
-
Amidation Reactions: The reaction of DMAPA with carboxylic acids or their derivatives (like acid chlorides) to form amides is a common synthetic route that releases significant heat. Calorimetry studies on the reaction of DMAPA with palmitic acid have quantified this, showing a notable negative enthalpy of reaction.[1][8]
Additionally, be aware of incompatible materials. DMAPA is a flammable liquid and can react hazardously with strong oxidizers, and its vapors can form explosive mixtures with air above its flash point of 35°C.[4][5][9]
Section 2: Troubleshooting Guide for Real-Time Exotherm Control
Q3: My reaction temperature is rising uncontrollably. What are my immediate steps?
This is a critical situation requiring a calm, methodical response. The primary goal is to stop the heat generation and increase heat removal simultaneously.
Q4: How can I design my experiment to prevent a temperature spike in the first place?
Proactive control is always superior to reactive emergency measures. The key is to manage the rate of reaction.
-
Slow Addition: This is the most common and effective method for batch reactions.[2] By adding one reactant dropwise or via a syringe pump, you ensure the heat generated at any moment is well within the cooling capacity of your setup.
-
Dilution: Running a reaction at a lower concentration increases the total thermal mass of the solution. This means more energy is required to raise the temperature by one degree, effectively "buffering" the exotherm.
-
Staged Addition: For larger-scale reactions, adding a reagent in portions and waiting for the temperature to stabilize after each addition can provide excellent control.[10]
-
Reverse Addition: Consider adding the material in the reactor to the reagent in the addition funnel. Sometimes changing the order of addition can temper the initial exotherm.
Q5: My cooling bath is at -20°C, but my internal reaction temperature is +15°C. What's wrong?
This points to a heat transfer problem. Heat must move from the reaction medium, through the vessel wall, and into the cooling bath. Any part of this chain can be a bottleneck.
Troubleshooting Steps:
-
Check Stirring: Is the stirring vigorous enough? A vortex should be visible. Inadequate stirring creates localized hot spots and poor heat transfer to the vessel walls.
-
Check Cooling Bath Level: Ensure the cooling bath comes up as high as possible around the sides of the flask. The heat transfer can only occur where the vessel is in contact with the coolant.
-
Check for Ice/Frost Buildup: On very cold setups, a layer of ice can form on the outside of the flask, acting as an insulator. Ensure good contact between the flask and the cooling medium.
Section 3: Protocols and Data for Safe Handling
Protocol 1: General Procedure for Controlled Addition
This protocol outlines a safe, general-purpose setup for running an exothermic reaction with DMAPA.
-
Vessel Setup: Choose a round-bottom flask that is no more than 50% full with the initial charge. Equip the flask with a magnetic stirrer, an internal thermocouple probe (preferred over an external thermometer), and a pressure-equalizing addition funnel.
-
Inert Atmosphere: Purge the vessel with an inert gas like Nitrogen or Argon, especially if reagents are air-sensitive.
-
Cooling: Place the flask in a cooling bath (e.g., ice-water) and allow the contents to equilibrate to the target starting temperature (e.g., 0-5°C). Ensure the internal temperature, not the bath temperature, is at the setpoint.[7]
-
Initial Charge: Add the solvent and one of the reagents (typically the one in excess) to the reaction flask.
-
Reagent Addition: Charge the addition funnel with the limiting reagent (often diluted with solvent). Begin a slow, dropwise addition.
-
Monitoring: Continuously monitor the internal temperature. If it rises more than 2-3°C above the setpoint, pause the addition until it returns to the target range.
-
Post-Addition: After the addition is complete, continue to stir the reaction at the cold temperature for a set period (e.g., 30-60 minutes) to ensure the reaction goes to completion before allowing it to warm to room temperature.
Data Tables for Planning
Table 1: Key Safety and Physical Properties of DMAPA
| Property | Value | Significance & Source(s) |
| Flash Point | 35°C (95°F) c.c. | Flammable. Vapors can form explosive mixtures with air. Avoid open flames, sparks, and heat sources.[4][5] |
| Boiling Point | 133-135°C | Relatively low boiling point means vapors can be generated easily if the exotherm is not controlled. |
| Corrosivity | Causes severe skin burns and eye damage. | Always use appropriate PPE, including gloves, lab coat, and safety goggles/face shield.[4][5][9] |
| Reactivity | Reacts exothermically with acids. | Plan for significant heat evolution during neutralization reactions.[6] |
| Vapor Density | 3.53 (Air = 1.0) | Vapors are heavier than air and can accumulate in low-lying areas.[5] |
Table 2: Comparison of Thermal Management Strategies
| Strategy | Pros | Cons | Best For |
| Slow Batch Addition | Simple setup, widely used in labs. | Time-consuming for large scales, potential for human error in addition rate.[2] | Lab-scale synthesis (<100g).[7] |
| Cooling Bath | Easy to implement (ice, dry ice/acetone). | Limited cooling capacity, can be difficult to maintain a precise temperature. | Small to moderate scale reactions.[7] |
| Jacketed Reactor / Cryostat | Excellent temperature precision and control, high cooling capacity. | Requires specialized equipment, higher cost. | Pilot plant and production scale, highly exothermic reactions. |
| Continuous Flow | Superior heat transfer, inherently safer due to small reaction volume, easy to automate.[10] | Requires specialized pumps and reactors, higher initial investment. | Large-scale production, hazardous reactions. |
Section 4: Scale-Up Considerations
Q6: My lab-scale (10g) reaction was fine, but my pilot-scale (1kg) run was a dangerous failure. Why?
The most common reason for this is the change in the surface-area-to-volume ratio .
-
As you increase the scale of a reaction, its volume increases by a cubic factor (e.g., length³), but the surface area available for cooling only increases by a square factor (e.g., length²).
-
This means that on a large scale, the reaction generates heat much more effectively than it can dissipate it. A reaction that causes a mild 5°C rise on a small scale could easily boil over on a large scale.[2]
Therefore, a successful lab-scale experiment does not guarantee a safe large-scale process. A conservative scale-up factor, such as increasing by no more than three-fold at a time, is recommended for initial trials.[7] Always re-evaluate and optimize your cooling and addition strategy at each new scale.
References
- Patsnap Eureka. (2026, February 28).
- International Chemical Safety Cards (ICSCs). (n.d.). ICSC 1227 - 3-DIMETHYLAMINOPROPYLAMINE.
- Central Drug House (P) Ltd. (n.d.).
- Unknown. (2019, September 18). Scale-Up Reaction Safety.
- Loba Chemie. (2018, December 24). 3-DIMETHYLAMINO PROPYLAMINE FOR SYNTHESIS MSDS CAS-No..
- Santa Cruz Biotechnology. (n.d.). 3-(Dimethylamino)-1,2-propanediol.
- Unknown. (2012, March 23).
- Benchchem. (n.d.). Application Notes and Protocols for the Large-Scale Synthesis of 3-(Dimethylamino)-1-phenylpropan-1-ol.
- ResearchGate. (2025, November 26). (PDF) Estimated enthalpy of formation of N-[3-(Dimethylamino)propyl] hexadecanamide by experimental approach.
- ResearchGate. (2023, May 19). Estimated enthalpy of formation of N-[3- (Dimethylamino)propyl] hexadecanamide by experimental approach.
- Bibliothèque et Archives Canada. (n.d.). molar heat capacity and molar excess enthalpy of aqueous solutions of tertiary amines.
- Chemical Industry Journal. (2022, June 1). Handling Reaction Exotherms – A Continuous Approach.
- University of California San Diego. (n.d.).
- University of California San Diego. (2016, October 27).
- Patsnap Eureka. (2025, September 3). Control Strategies For Managing Exothermic Reactions In Flow.
- Journal of Electrochemistry. (n.d.).
- Aidic. (n.d.). Thermal Stability of Amine Compounds and Dichloromethane.
- NOAA. (n.d.). 3-DIETHYLAMINOPROPYLAMINE | CAMEO Chemicals.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal [chemicalindustryjournal.co.uk]
- 3. How to Enhance Amide Stability in High-Temperature Processes [eureka.patsnap.com]
- 4. ICSC 1227 - 3-DIMETHYLAMINOPROPYLAMINE [chemicalsafety.ilo.org]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. 3-DIETHYLAMINOPROPYLAMINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 7. Scale-Up Reaction Safety | Division of Research Safety | Illinois [drs.illinois.edu]
- 8. researchgate.net [researchgate.net]
- 9. lobachemie.com [lobachemie.com]
- 10. Control Strategies For Managing Exothermic Reactions In Flow [eureka.patsnap.com]
Technical Support Center: Solvent Effects on 3-(Dimethylamino)propanamide Reactivity
Welcome to the technical support guide for 3-(Dimethylamino)propanamide (DMAPA). This document is designed for researchers, chemists, and drug development professionals to navigate the complexities of using DMAPA, with a specific focus on how solvent choice critically impacts its reactivity. As a bifunctional molecule, the interplay between its tertiary amine and amide groups is highly susceptible to the surrounding solvent environment, often leading to unexpected experimental outcomes. This guide provides in-depth, cause-and-effect explanations and troubleshooting protocols to ensure your success.
Section 1: Foundational Concepts - The Duality of DMAPA
Before troubleshooting, it is essential to understand the chemical nature of 3-(Dimethylamino)propanamide. Its reactivity is governed by two key functional groups: a basic, nucleophilic tertiary amine and a polar, hydrogen-bond accepting amide.
Question: What are the primary roles of the tertiary amine and amide groups in DMAPA's reactivity?
Answer: The tertiary amine and amide groups confer a dual reactivity profile to DMAPA, making solvent selection a critical parameter that can favor one reactive site over the other.
-
Tertiary Amine Group: This group is basic and nucleophilic. It can participate in a variety of reactions such as alkylation, acylation, and acting as a mild base or nucleophilic catalyst.[] Its reactivity is highly dependent on its protonation state; in acidic conditions or protic solvents, it can be protonated, diminishing its nucleophilicity.
-
Amide Group: The amide bond is generally stable but susceptible to hydrolysis under acidic or basic conditions to yield 3-(dimethylamino)propanoic acid and ammonia. The carbonyl oxygen is a hydrogen-bond acceptor, allowing it to interact strongly with protic solvents. These interactions can stabilize the ground state and transition states, influencing reaction kinetics.[2][3]
Caption: Key functional groups of 3-(Dimethylamino)propanamide.
Section 2: Troubleshooting Guide & FAQs
This section addresses specific issues encountered during experiments, linking them directly to the choice of solvent.
Issue 1: Low or No Yield in Reactions Targeting the Tertiary Amine
Question: I am attempting an N-alkylation of DMAPA using an alkyl halide in ethanol, but I am recovering mostly unreacted starting material. What is the likely cause?
Answer: The most probable cause is the inactivation of the nucleophile (the tertiary amine) by your choice of a polar protic solvent (ethanol).
Causality: Polar protic solvents, like alcohols and water, possess acidic protons. These protons can engage in an acid-base equilibrium with the tertiary amine of DMAPA, converting it to its non-nucleophilic ammonium salt. This effectively reduces the concentration of the active nucleophile required for the SN2 reaction. Furthermore, protic solvents can form a "cage" around the nucleophile through hydrogen bonding, which further hinders its ability to attack the electrophile.[4][5]
Troubleshooting Steps:
-
Switch to a Polar Aprotic Solvent: These solvents lack acidic protons and do not form strong hydrogen bonds with the nucleophile.[6] This leaves the amine "naked" and more reactive.[7] Good choices include Acetonitrile (MeCN), Tetrahydrofuran (THF), or N,N-Dimethylformamide (DMF).
-
Ensure Anhydrous Conditions: The presence of trace water can contribute to the protonation issue. Use freshly dried solvents and perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
-
Add a Non-Nucleophilic Base (Optional): If your alkyl halide generates H-X as a byproduct, it will protonate your starting material. Including a hindered, non-nucleophilic base like diisopropylethylamine (DIPEA) can scavenge this acid without competing in the primary reaction.
Caption: Workflow for troubleshooting low yield in N-alkylation.
Issue 2: Appearance of an Unexpected, More Polar Side Product
Question: During my reaction in a water/dioxane mixture, I've isolated a significant amount of 3-(dimethylamino)propanoic acid. Why did my amide cleave?
Answer: You are observing amide hydrolysis, a classic side reaction that is highly influenced by solvent, pH, and temperature. The presence of water, especially with acidic or basic catalysts, facilitates this degradation pathway.
Causality: Amide hydrolysis proceeds via nucleophilic attack at the carbonyl carbon.[8]
-
In Basic/Neutral Water: Hydroxide ions or water molecules act as nucleophiles. While generally slow, the rate can be significant at elevated temperatures or over long reaction times.
-
Aprotic Solvents: While aprotic solvents themselves do not participate, using them in "anhydrous" conditions with a base like NaOH can create a highly reactive, unsolvated hydroxide ion that acts as a potent nucleophile for hydrolysis.[9]
-
Protic Solvents: Polar protic solvents can stabilize the tetrahedral intermediate formed during hydrolysis, thereby lowering the activation energy and accelerating the reaction rate.[10]
Troubleshooting Steps:
-
Minimize Water Content: If water is not a required reagent, switch to a dry, aprotic solvent and ensure all reagents are anhydrous.
-
Control pH: Buffer the reaction medium if possible to maintain a neutral pH, as both strongly acidic and basic conditions catalyze amide hydrolysis.
-
Reduce Temperature: Hydrolysis is a thermally activated process. Running your reaction at a lower temperature can significantly reduce the rate of this side reaction.
-
Limit Reaction Time: Monitor your reaction closely (e.g., by TLC or LC-MS) and work it up as soon as the starting material is consumed to prevent prolonged exposure to hydrolytic conditions.
| Solvent System | Relative Rate of Hydrolysis | Rationale |
| Anhydrous THF/Toluene | Very Low | Aprotic, non-polar; minimizes solubility of water and ionic species. |
| Acetonitrile (MeCN) | Low | Polar aprotic; less effective at stabilizing hydrolysis transition state than protic solvents. |
| Ethanol/Methanol | Moderate to High | Polar protic; can participate in and stabilize the hydrolysis reaction.[11] |
| Aqueous Buffer (pH 7) | High | Water is a direct reactant; rate is temperature-dependent. |
| Aqueous Acid/Base | Very High | Catalyzes the hydrolysis mechanism. |
Table 1: Qualitative effect of solvent on the rate of DMAPA amide hydrolysis.
Issue 3: Unpredictable or Non-Reproducible Reaction Kinetics
Question: My reaction rate is highly variable when I switch between different batches of solvent, even of the same type (e.g., DMF). Why is there so much variability?
Answer: The kinetics of reactions involving polar molecules like DMAPA are exquisitely sensitive to subtle changes in the solvent environment, including polarity, impurities (especially water), and the solvent's ability to stabilize transition states.[2]
Causality: Different solvents alter reaction rates by affecting the activation energy.[2]
-
Solvation Effects: Polar aprotic solvents can dramatically accelerate bimolecular reactions by solvating the counter-ion of a nucleophile while leaving the nucleophile itself highly reactive.[7]
-
Transition State Stabilization: Polar protic solvents are effective at stabilizing charged intermediates or transition states through hydrogen bonding, which can either accelerate or decelerate a reaction depending on the mechanism.[6]
-
Impurities: Trace amounts of water can introduce competing hydrolytic pathways.[12] Other impurities can coordinate to reagents or catalysts, altering their reactivity.
Troubleshooting Steps:
-
Standardize Solvent Source and Grade: Use high-purity, anhydrous grade solvents from a single, reliable supplier to minimize batch-to-batch variability.
-
Purify Solvents Before Use: If reproducibility is critical, consider purifying your solvents using standard laboratory procedures (e.g., distillation from a suitable drying agent).
-
Perform Kinetic Analysis: To truly understand the solvent effect, conduct a systematic study where you measure the reaction rate constant in a series of different, pure solvents. This provides a quantitative basis for solvent selection.
Section 3: Key Experimental Protocols
Protocol 1: Comparative Analysis of Solvent Effects on N-Alkylation
This protocol provides a framework for evaluating the performance of polar protic vs. polar aprotic solvents for a model SN2 reaction.
Objective: To determine the optimal solvent for the reaction of DMAPA with benzyl bromide.
Methodology:
-
Preparation:
-
Set up two identical round-bottom flasks equipped with stir bars and nitrogen inlets.
-
In Flask A, dissolve DMAPA (1.0 eq) in anhydrous ethanol (0.5 M).
-
In Flask B, dissolve DMAPA (1.0 eq) in anhydrous acetonitrile (0.5 M).
-
-
Reaction Execution:
-
To each flask, add benzyl bromide (1.05 eq) via syringe at room temperature.
-
Allow both reactions to stir for 4 hours.
-
-
Analysis:
-
At 1-hour intervals, withdraw a small aliquot from each reaction.
-
Spot the aliquots on a silica gel TLC plate alongside standards for DMAPA and benzyl bromide.
-
Elute the plate (e.g., with 10% Methanol in Dichloromethane + 1% Triethylamine) and visualize under UV light and/or with a potassium permanganate stain.
-
-
Data Interpretation:
-
Compare the consumption of starting material (DMAPA) and the formation of the more non-polar product spot in each solvent system over time. The reaction in acetonitrile is expected to proceed significantly faster.
-
Protocol 2: Forced Degradation Study for Hydrolytic Stability
This protocol helps assess the stability of DMAPA to hydrolysis under various conditions.[13]
Objective: To evaluate the susceptibility of DMAPA to hydrolysis in acidic, basic, and neutral aqueous environments.
Methodology:
-
Stock Solution: Prepare a 1 mg/mL stock solution of DMAPA in acetonitrile.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH.
-
Neutral Hydrolysis: Mix 1 mL of the stock solution with 1 mL of purified water.
-
-
Incubation: Incubate all three solutions in sealed vials at 60°C for 24 hours. Include a control sample of the stock solution stored at 4°C.
-
Sample Analysis:
-
After incubation, cool the samples to room temperature. Neutralize the acidic and basic samples with an appropriate amount of base or acid.
-
Analyze all samples by LC-MS or HPLC-UV.
-
-
Data Interpretation:
-
Compare the chromatograms of the stressed samples to the control.
-
Quantify the percentage of DMAPA remaining and identify the peak corresponding to the hydrolysis product, 3-(dimethylamino)propanoic acid. This will reveal the conditions under which DMAPA is least stable.
-
References
-
Chembid. (2026, February 28). Amide Reactions: Solvent Influence on Rate Controllability. Retrieved from [Link]
-
Clapés, P., et al. (1998). Influence of solvent and water activity on kinetically controlled peptide synthesis. PubMed. Retrieved from [Link]
-
Fisher, L. E., et al. (1993). Mild hydrolysis or alcoholysis of amides. Ti(IV) catalyzed conversion of primary carboxamides to carboxylic acids or esters. Canadian Science Publishing. Retrieved from [Link]
- Google Patents. (n.d.). EP0046288A1 - Process for the preparation of 3-dimethylamino-2,2-dimethyl propanal.
-
ResearchGate. (n.d.). Application of Kinetic Modeling and Competitive Solvent Hydrolysis in the Development of a Highly Selective Hydrolysis of a Nitrile to an Amide. Retrieved from [Link]
-
Arkivoc. (2015). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Solvent Organization and Electrostatics Tuned by Solute Electronic Structure: Amide versus Non-Amide Carbonyls. Retrieved from [Link]
-
ResearchGate. (n.d.). Effect of polarity of the solvent system on the rate of alkaline hydrolysis. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Insights into impact of polar protic and aprotic solvents on bioactive features of 3-(Dimethylaminomethyl)-5-nitroindole: A DFT study and molecular dynamics simulations. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Polar Protic and Polar Aprotic Solvents. Retrieved from [Link]
-
Reddit. (2019, November 13). Polar Protic vs. Polar Aprotic Solvents. Retrieved from [Link]
-
Journal of the American Chemical Society. (n.d.). Solvent Isotope Effects in Amide Hydrolysis. Retrieved from [Link]
Sources
- 2. Amide Reactions: Solvent Influence on Rate Controllability [eureka.patsnap.com]
- 3. Solvent Organization and Electrostatics Tuned by Solute Electronic Structure: Amide versus Non-Amide Carbonyls - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]
- 5. reddit.com [reddit.com]
- 6. aozunasia.com [aozunasia.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. arkat-usa.org [arkat-usa.org]
- 10. researchgate.net [researchgate.net]
- 11. cdnsciencepub.com [cdnsciencepub.com]
- 12. Influence of solvent and water activity on kinetically controlled peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Catalyst Poisoning in 3-(Dimethylamino)propanamide Reactions
Prepared by the Office of Senior Application Scientist
Welcome to the technical support center for resolving catalyst deactivation issues encountered during reactions involving 3-(Dimethylamino)propanamide (DMAPA). This guide is designed for researchers, scientists, and drug development professionals to diagnose, troubleshoot, and mitigate common catalyst poisoning phenomena. Our approach is rooted in explaining the fundamental causality behind experimental observations and providing robust, self-validating protocols.
Section 1: Frequently Asked Questions (FAQs) - First-Line Diagnostics
This section provides rapid answers to the most common initial queries regarding catalyst performance in DMAPA synthesis, which is often achieved through the catalytic hydrogenation of 3-(dimethylamino)propionitrile.
Q1: My hydrogenation reaction to produce DMAPA has completely stalled or is proceeding much slower than expected. How do I confirm if catalyst poisoning is the cause?
A: A stalled reaction is a classic symptom of catalyst deactivation. The most direct method to diagnose this is to add a fresh aliquot of the catalyst to the stalled reaction mixture under inert conditions. If the reaction restarts and proceeds, it is a strong indicator that the initial catalyst batch was poisoned or deactivated.[1] If no change is observed, the issue may lie with other parameters such as temperature, pressure, or reagent purity.
Q2: What are the most probable poisons for common catalysts (e.g., Nickel, Palladium) used in this synthesis?
A: The most common poisons for metal catalysts like Nickel (Ni) and Palladium (Pd) fall into three main categories:
-
Sulfur Compounds: These are severe poisons for metal catalysts. Even trace amounts from starting materials or solvents can irreversibly bind to active metal sites, forming stable metal sulfides.[2][3][4][5]
-
Strongly Coordinating Species: The product, DMAPA, is a tertiary amine. Amines and other molecules with lone-pair electrons (like phosphines) can competitively adsorb onto the catalyst's active sites, blocking them from the intended reactants.[3][6][7]
-
Halogenated Compounds and Carbon Monoxide (CO): Halide impurities can deactivate metal centers.[1][7] Carbon monoxide, which can arise from side reactions like the decarbonylation of aldehydes at higher temperatures, is also a well-known poison.[8]
Q3: Can the product, 3-(Dimethylamino)propanamide, poison its own synthesis catalyst?
A: Yes, this is a significant possibility known as product inhibition. DMAPA contains a tertiary amine group which can coordinate strongly to the active metal sites of the catalyst. This is particularly relevant for rhodium catalysts, which show strong poisoning from basic nitrogen compounds.[6] As the concentration of DMAPA increases in the reaction mixture, it can progressively block active sites, leading to a noticeable decrease in the reaction rate.
Q4: I have the option of using either a Nickel-based or a Palladium-based catalyst. Is one more resistant to poisoning in this specific reaction?
A: Both Nickel and Palladium are susceptible to poisoning, particularly by sulfur.[2][7] However, their sensitivities to different poisons can vary. Nickel catalysts are notoriously sensitive to sulfur compounds, where deactivation can occur via the formation of a surface sulfide that blocks active sites.[2][5] Palladium is also sensitive to sulfur but can sometimes be more robust towards other inhibitors. The choice may depend on the specific impurities present in your feedstock. For instance, if amine-related product inhibition is the primary concern, catalyst performance may be more dependent on the support's acidity and reaction conditions than the metal itself.[6][9]
Q5: Is it possible to regenerate a poisoned catalyst used in DMAPA synthesis?
A: Regeneration potential depends entirely on the nature of the poison.
-
Fouling/Coking: Deactivation by carbon deposits can often be reversed by controlled, high-temperature oxidation.[10][11]
-
Sulfur Poisoning: This is often irreversible as stable metal sulfides are formed.[4] While some specialized regeneration procedures exist (e.g., high-temperature reduction), they are complex and may not fully restore activity.[12][13]
-
Amine Coordination: Poisoning by amine coordination is typically reversible. The amine can desorb from the catalyst surface, especially at higher temperatures.[6] However, continuous operation may require process optimization to minimize the effect during the reaction.
Section 2: In-Depth Troubleshooting Guides
This section provides structured guides for systematically identifying and resolving specific catalyst poisoning issues.
Guide 1: Diagnosing and Mitigating Sulfur Poisoning
Sulfur is one of the most potent and common poisons for hydrogenation catalysts. Its presence, even at parts-per-million (ppm) levels, can lead to catastrophic failure.
Symptoms:
-
Rapid and severe loss of catalytic activity, often from the start of the reaction.
-
Complete lack of reaction initiation.
-
The catalyst may change color (e.g., darken).
Common Sources of Sulfur:
-
Raw Materials: The starting material, 3-(dimethylamino)propionitrile, or the hydrogen gas may contain sulfur impurities.
-
Solvents: Certain solvents can contain stabilizers or impurities like thiophenes.
-
Cross-Contamination: Shared equipment that has previously handled sulfur-containing compounds.
Diagnostic and Mitigation Workflow:
The following workflow provides a logical sequence of steps to identify and address potential sulfur contamination.
Caption: Troubleshooting workflow for sulfur poisoning.
Guide 2: Managing Amine-Related Deactivation
Deactivation by amines, including the DMAPA product itself, occurs through competitive binding to active sites. This typically results in a gradual loss of activity as the product concentration increases.
Symptoms:
-
The initial reaction rate is high but slows down significantly as conversion increases.
-
Increasing catalyst loading only provides a temporary boost in rate.
-
The effect is more pronounced at lower temperatures.
Mechanism of Deactivation: The lone pair of electrons on the nitrogen atom of an amine can form a dative bond with the electron-deficient metal center of the catalyst. This blocks the site that would otherwise be used for nitrile hydrogenation.[14][15][16] In some cases, amines can also interact with acidic sites on the catalyst support (e.g., γ-alumina), which can also inhibit the reaction.[3][6]
Experimental Protocol to Confirm Product Inhibition:
-
Run a standard reaction and monitor the conversion over time to establish a baseline kinetic profile.
-
Set up a second identical reaction, but at the beginning (t=0), add a significant amount (e.g., 20-30 mol%) of the final product, 3-(Dimethylamino)propanamide.
-
Compare the initial reaction rate of the second run to the baseline. A significantly lower initial rate in the presence of the added product strongly confirms product inhibition.
Optimization Strategies:
-
Increase Reaction Temperature: Higher temperatures can increase the rate of amine desorption from the catalyst surface, freeing up active sites.[6]
-
Increase Hydrogen Pressure: Higher H₂ pressure can increase the surface concentration of adsorbed hydrogen, which may compete more effectively with the inhibiting amine.
-
Select a Different Catalyst Support: Using a more inert or basic support (e.g., carbon instead of alumina) can mitigate deactivation caused by interactions with acidic support sites.[9]
Section 3: Data Summary Table
The table below summarizes the key characteristics of common catalyst poisons relevant to DMAPA synthesis.
| Poison Type | Potential Sources | Affected Catalysts | Mechanism of Deactivation | Mitigation & Troubleshooting |
| Sulfur Compounds | Raw materials, solvents, contaminated equipment | Ni, Pd, Rh, Ru | Irreversible Chemisorption: Forms stable metal sulfides on the catalyst surface, blocking active sites.[2][4] | Feedstock purification, use of high-purity reagents. Regeneration is very difficult.[7] |
| Amines (Product/Impurities) | Product formation (DMAPA), Dimethylamine from starting materials | Ni, Pd, Rh | Competitive Adsorption: Reversibly binds to active metal sites, blocking access for reactants. Can also interact with acidic supports.[3][6] | Increase temperature and pressure. Change catalyst support to a more inert material. |
| Halogenated Compounds | Impurities in starting materials or solvents | Pd, Rh | Irreversible Binding: Halide ions bind strongly to the metal center, blocking the catalytic cycle.[1] | Use halide-free starting materials. Addition of a halide scavenger (e.g., silver salts) may help.[1] |
| Carbon Monoxide (CO) | Decarbonylation of aldehyde intermediates at high temperatures | Pd, Ru | Strong Coordination: CO is a strong π-acceptor ligand that binds very strongly to metal centers, poisoning the catalyst.[8] | Optimize reaction temperature to avoid side reactions. |
Section 4: Visualizing Deactivation Mechanisms
Understanding the mechanism at a molecular level is key to prevention. The following diagram illustrates how sulfur and amine poisons interact with a catalyst surface.
Caption: Mechanisms of catalyst poisoning by sulfur and amines.
Section 5: References
-
The effect of sulfides on the hydrogenation performance of Ni/Al2O3 catalyst. (n.d.). Google AI Search.
-
Catalyst Deactivation Reactions: The Role of Tertiary Amines Revisited | Organometallics. (2010, December 14). ACS Publications.
-
Tuning CO2 hydrogenation selectivity on Ni/TiO2 catalysts via sulfur addition. (n.d.). Catalysis Science & Technology (RSC Publishing).
-
Mechanisms of catalyst deactivation. (n.d.). SciSpace.
-
Deactivation of Nickel Catalysts by Sulfur and Carbon for the Pyrolysis–Catalytic Gasification/Reforming of Waste Tires for Hydrogen Production | Energy & Fuels. (2021, March 12). ACS Publications.
-
Catalyst Deactivation Reactions: The Role of Tertiary Amines Revisited. (n.d.). ResearchGate.
-
Catalyst Deactivation Reactions: The Role of Tertiary Amines Revisited. (2010, December 14). ACS Publications.
-
Deactivation of fixed-bed nickel hydrogenation catalysts by sulfur. (2025, August 6). ResearchGate.
-
Overcoming Deactivation of Amine-Based Catalysts: Access to Fluoroalkylated γ-Nitroaldehydes. (2023, October 25). PubMed.
-
Challenges in Catalyst Regeneration and How to Overcome Them. (2024, July 31). Applied Catalysts.
-
Technical Support Center: Catalyst Poisoning in N-Chloro-2-fluoroacetamide Mediated Reactions. (n.d.). Benchchem.
-
Poisoning Mechanisms And Regeneration Strategies. (2025, August 27). Patsnap Eureka.
-
CAS 3813-27-2 (3-(Diethylamino)propanamide). (n.d.). BOC Sciences.
-
Overcoming Deactivation of Amine-Based Catalysts: Access to Fluoroalkylated γ-Nitroaldehydes | Journal of the American Chemical Society. (2023, October 16). ACS Publications.
-
Synthesis, Characterization, and Catalytic Activity of Nickel Sulfided Catalysts for the Dehydrogenation of Propane: Effect of Sulfiding Agent and Sulfidation Temperature. (2022, April 25). MDPI.
-
How to Optimize Catalysis for Amide Formation in Organic Chemistry. (2026, February 28). Patsnap Eureka.
-
Catalytic results over various catalysts. (n.d.). ResearchGate.
-
How to Prevent Catalyst Poisoning at the Industrial Scale. (2024, April 23). Applied Catalysts.
-
Regeneration of Spent Catalyst and Impregnation of Catalyst by Supercritical Fluid. (2009, April 15). SCIRP.
-
Sulfur Poisoning and Regeneration of Pd Catalyst under Simulated Emission Conditions of Natural Gas Engine. (n.d.). DCL Inc.
-
Suppressing catalyst poisoning in the carbodiimide-fueled reaction cycle. (n.d.). PMC.
-
Solving the Problem of Catalyst Poisoning in Encapsulants. (2024, August 28). GoodGi.
-
Amide bond formation: beyond the dilemma between activation and racemisation. (2022, June 15). RSC Publishing.
-
n-[3-(Dimethylamino)propyl]propanamide | 53201-66-4. (n.d.). Benchchem.
-
Mechanisms of catalyst deactivation. (n.d.). ResearchGate.
-
Cationic Gold Catalyst Poisoning and Reactivation | Organic Letters. (2014, June 17). ACS Publications.
-
Low temperature NH3 regeneration of a sulfur poisoned Pt/Al2O3 monolith catalyst. (n.d.). Catalysis Science & Technology (RSC Publishing).
-
Poisoning and Reuse of Supported Precious Metal Catalysts in the Hydrogenation of N-Heterocycles, Part II. (2022, July 1). MDPI.
-
Technical Support Center: Catalyst Deactivation in 3-(3-Methylphenyl)propionaldehyde Reactions. (n.d.). Benchchem.
-
Polymer Supported DMAP: An Easily Recyclable Organocatalyst for Highly Atom-economical Henry Reaction under Solvent-free Conditions. (n.d.). ResearchGate.
-
Catalytic hydrodenitrogenation of propionitrile over supported nickel phosphide catalysts as a model reaction for the transformation of pyrolysis oil obtained from animal by-products. (n.d.). ResearchGate.
-
Suppressing catalyst poisoning in the carbodiimide-fueled reaction cycle. (2023, October 16). ResearchGate.
-
Catalyst Carbonylation. (2021, March 15). NSF PAR.
-
CN113620813B - Preparation method of N, N-dimethyl-1, 3-propanediamine. (n.d.). Google Patents.
-
3-(Diethylamino)propanamide | C7H16N2O | CID 13981101. (n.d.). PubChem - NIH.
-
Suppressing catalyst poisoning in the carbodiimide-fueled reaction cycle. (n.d.). RSC Publishing.
-
"Promoters and Poisons" in: Handbook of Heterogeneous Catalysis online. (n.d.). Koel Research Group.
-
3-(Diethylamino)propanamide | 3813-27-2. (n.d.). Sigma-Aldrich.
-
Computational Study of Catalytic Poisoning Mechanisms in Polypropylene Polymerization: The Impact of Dimethylamine and Diethylamine on the Deactivation of Ziegler–Natta Catalysts and Co-Catalysts. (2025, June 30). MDPI.
-
EP0046288A1 - Process for the preparation of 3-dimethylamino-2,2-dimethyl propanal. (n.d.). Google Patents.
-
3-(Dimethylamino)-1-propylamine: a cheap and versatile reagent for removal of byproducts in carbohydrate chemistry. (2015, February 20). PubMed.
-
Computational Study of Catalytic Poisoning Mechanisms in Polypropylene Polymerization: The Impact of Dimethylamine and Diethylamine on the Deactivation of Ziegler–Natta Catalysts and Co-Catalysts. (2026, February 14). ResearchGate.
-
Computational Study of Catalytic Poisoning Mechanisms in Polypropylene Polymerization: The Impact of Dimethylamine and Diethylamine on the Deactivation of Ziegler–Natta Catalysts and Co-Catalysts. (2025, June 30). PMC.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. real.mtak.hu [real.mtak.hu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. par.nsf.gov [par.nsf.gov]
- 9. researchgate.net [researchgate.net]
- 10. Challenges in Catalyst Regeneration and How to Overcome Them - Applied Catalysts [catalysts.com]
- 11. Poisoning Mechanisms And Regeneration Strategies [eureka.patsnap.com]
- 12. dcl-inc.com [dcl-inc.com]
- 13. Low temperature NH3 regeneration of a sulfur poisoned Pt/Al2O3 monolith catalyst - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
Technical Support Center: Refining Purification Methods for 3-(Dimethylamino)propanamide Products
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges from researchers attempting to isolate high-purity aliphatic amides. 3-(Dimethylamino)propanamide presents a unique set of purification hurdles due to its bifunctional nature—combining a basic tertiary amine with a hydrogen-bonding primary amide.
This guide is designed to troubleshoot common bottlenecks, explain the physicochemical causality behind these issues, and provide field-proven, self-validating protocols for both free base and salt isolations.
Section 1: Physicochemical Profile & Purification Implications
Understanding the intrinsic properties of the molecule is the first step in designing a rational purification strategy.
| Property | Value | Impact on Purification Strategy |
| Molecular Weight | 116.16 g/mol ()[1] | High volatility compared to larger alkaloids; requires careful temperature control during solvent evaporation to prevent product loss. |
| XLogP3 | -0.9 ()[1] | Highly hydrophilic. Will preferentially partition into the aqueous phase during standard liquid-liquid extraction unless heavily salted out. |
| Functional Groups | Tertiary Amine, Primary Amide | Prone to severe streaking on standard silica gel due to strong ion-exchange interactions with acidic silanol groups. |
| Salt Formation | Forms stable HCl salt () | Crystallization of the hydrochloride salt is often the most efficient purification route, bypassing complex chromatography entirely. |
Section 2: Purification Strategy Workflow
Before beginning your workup, consult the decision matrix below to select the optimal purification pathway based on your required final form and reaction scale.
Figure 1: Decision matrix for the purification of 3-(Dimethylamino)propanamide based on target form and scale.
Section 3: Troubleshooting FAQs
Q1: Why am I losing my product in the aqueous layer during liquid-liquid extraction? The Causality: 3-(Dimethylamino)propanamide has an XLogP3 of -0.9, making it highly water-soluble ()[1]. Furthermore, if the aqueous layer is neutral or slightly acidic, the tertiary amine is protonated into an ammonium cation, rendering it entirely insoluble in organic solvents. The Solution: To force the free base into an organic phase, you must suppress its ionization and alter the ionic strength of the aqueous layer.
-
Apply the "2 pH Rule" : Adjust the aqueous phase to at least 2 pH units above the amine's pKa (target pH > 11.5) using 5M NaOH ()[2]. This ensures >99% of the molecule is in its neutral, free-base form.
-
Salting Out : Saturate the aqueous layer with NaCl. This increases the polarity of the aqueous phase, driving the relatively less polar organic molecule into the extraction solvent.
-
Solvent Selection : Use moderately polar organic solvents like Dichloromethane (DCM) or 2-Methyltetrahydrofuran (2-MeTHF) rather than standard Ethyl Acetate or Hexanes.
Q2: My compound streaks terribly on standard silica gel. How can I improve chromatographic resolution? The Causality: Standard silica gel contains free silanol groups (Si-OH) with a pKa of approximately 4.5. When basic amines pass through, they undergo an acid-base ion-exchange interaction with the silica, causing severe tailing, poor recovery, and broad peaks. The Solution: You must mask the acidic silanols.
-
Mobile Phase Modifier : Incorporate a volatile base, such as 0.1% to 1% Triethylamine (TEA) or ammonium hydroxide, into your mobile phase ()[2]. The TEA competitively binds to the active silanol sites, allowing your target amine to elute as a sharp band.
-
Stationary Phase Alternative : If TEA modification is insufficient, switch to amino-functionalized silica (NH2-silica) or basic alumina, which inherently lack acidic protons.
Q3: Vacuum distillation leads to thermal degradation. Is there a milder alternative for high-purity isolation? The Causality: Aliphatic amides can undergo thermal degradation (such as retro-Michael additions or polymerization) when subjected to the high temperatures required to distill them, even under deep vacuum. The Solution: Bypass distillation by isolating the product as a crystalline salt. Converting the free base to 3-(Dimethylamino)propanamide hydrochloride () allows for purification via recrystallization at ambient or sub-ambient temperatures, preserving the molecular integrity.
Section 4: Step-by-Step Protocol: Optimized Hydrochloride Salt Crystallization
This protocol provides a self-validating system for isolating the product in its highly stable hydrochloride salt form, bypassing the need for complex chromatography or harsh distillation.
Materials Required:
-
Crude 3-(Dimethylamino)propanamide (Free base)
-
Anhydrous Diethyl Ether or Ethyl Acetate
-
4M HCl in Dioxane
-
Ice bath
Methodology:
-
Dissolution: Dissolve the crude free base in a minimum volume of anhydrous Diethyl Ether (or Ethyl Acetate if solubility is poor).
-
Self-Validation Check: The solution should be completely clear. If particulates remain, filter through a 0.45 µm PTFE syringe filter to remove insoluble polymeric impurities before proceeding.
-
-
Acidification: Place the flask in an ice bath (0–5 °C) under vigorous magnetic stirring. Dropwise, add 1.05 equivalents of 4M HCl in Dioxane.
-
Precipitation: A white precipitate of 3-(Dimethylamino)propanamide hydrochloride will immediately begin to form out of the solution ().
-
Self-Validation Check: Spot a drop of the supernatant on wet pH paper. The addition is complete when the supernatant registers a distinctly acidic pH (pH ~2), confirming all free base has been consumed.
-
-
Maturation: Allow the suspension to stir at 0 °C for 30 minutes to ensure complete crystallization and maximize your yield.
-
Filtration & Washing: Filter the solid under vacuum using a Büchner funnel. Wash the filter cake with two volumes of ice-cold anhydrous Diethyl Ether to remove any residual unreacted organic impurities or excess HCl.
-
Drying: Dry the white crystalline solid under high vacuum at 40 °C for 4 hours to remove residual Dioxane. Store in a desiccator, as the salt may exhibit mild hygroscopicity.
References
-
Title: 3-(Dimethylamino)propanamide | C5H12N2O | CID 11330431 Source: PubChem - National Institutes of Health URL: [Link]
-
Title: How do I purify ionizable organic amine compounds using flash column chromatography? Source: Biotage URL: [Link]
Sources
troubleshooting guide for peptide synthesis using 3-(Dimethylamino)propanamide
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to synthesize, purify, or analyze highly hydrophobic or "difficult" peptide sequences. A highly effective, yet mechanically complex, strategy is the incorporation of a basic tag—specifically, generating a 3-(dimethylamino)propanamide moiety at the N-terminus or via side-chain derivatization.
Introducing this tertiary amine into a standard Solid-Phase Peptide Synthesis (SPPS) workflow disrupts the delicate acid-base chemistry of coupling and cleavage. This guide provides a self-validating system to troubleshoot and optimize the synthesis of dimethylamino-modified peptides, ensuring you understand the causality behind every experimental choice.
The Mechanistic Advantage of Dimethylamino Modifiers
Hydrophobic peptides often suffer from β -sheet aggregation during SPPS and exhibit poor solubility in aqueous assays. By functionalizing the peptide with a 3-(dimethylamino)propanamide linkage (MW: 116.16 g/mol )[1], you introduce a permanent positive charge at physiological pH.
This modification achieves three critical outcomes:
-
Solvation Enhancement: The tertiary amine disrupts intermolecular hydrogen bonding, dramatically improving aqueous solubility[2].
-
MS Ionization: It acts as a powerful basic tag, significantly boosting Electrospray Ionization (ESI) efficiency for mass spectrometry[2].
-
Scavenging Utility: Related derivatives like 3-(dimethylamino)propylamine (DMAPA) are also utilized in solution-phase steps to quench unreacted anhydrides due to their dual nucleophilic/basic nature[3].
Quantitative Impact on Peptide Properties
| Property | Standard Unmodified Peptide | 3-(Dimethylamino)propanamide Modified |
| Aqueous Solubility (pH 7.4) | Low (< 0.1 mg/mL) | High (> 5.0 mg/mL) |
| ESI-MS Ionization Signal | Baseline (1x) | Enhanced (10x - 50x) |
| Isoelectric Point (pI) Shift | Native pI | +1.0 to +2.5 units |
| RP-HPLC Retention Time | Late eluting (Hydrophobic) | Early eluting (Hydrophilic shift) |
| TFA Cleavage Duration | 2.0 Hours | 2.5 - 3.0 Hours (Due to buffering) |
Experimental Workflow & Visualization
Workflow for synthesizing 3-(Dimethylamino)propanamide-modified peptides.
Self-Validating Protocol: N-Terminal Dimethylamino Functionalization
To generate the 3-(dimethylamino)propanamide moiety, 3-(dimethylamino)propanoic acid is coupled to the free N-terminal amine of the resin-bound peptide.
Step-by-Step Methodology:
-
Resin Preparation: Swell the peptide-resin (e.g., Rink Amide AM) in N,N-Dimethylformamide (DMF) for 30 minutes.
-
Fmoc Removal: Treat the resin with 20% Piperidine in DMF (2 x 10 mins). Wash thoroughly with DMF (5 x 1 min).
-
Activation & Coupling (Critical Step):
-
Dissolve 4 equivalents of 3-(dimethylamino)propanoic acid hydrochloride in DMF.
-
Add 4 equivalents of HATU and 10 equivalents of N,N-Diisopropylethylamine (DIPEA).
-
Causality: The massive excess of DIPEA is mandatory. It neutralizes the hydrochloride salt of the modifier and ensures the tertiary amine remains fully deprotonated, preventing electrostatic repulsion during coupling.
-
Add to the resin and agitate for 2 hours at room temperature.
-
-
Validation Checkpoint: Perform a micro-cleavage on 5 mg of resin. Analyze via LC-MS. The target mass must reflect the addition of the modifier (+99.07 Da to the base peptide mass). If unreacted peptide remains, repeat Step 3.
-
Cleavage: Treat the dried resin with a cocktail of TFA/Triisopropylsilane (TIS)/Water (95:2.5:2.5 v/v/v) for 3 hours .
-
Isolation: Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and lyophilize.
Troubleshooting Guides & FAQs
Q1: My coupling efficiency for the dimethylamino modifier is exceptionally low, and the Kaiser test remains positive. Why? Causality: If you are using standard coupling additives like OxymaPure or HOBt, their inherent acidity (pH ~4 in solution) protonates the tertiary amine of the dimethylamino group. A protonated tertiary amine creates severe electrostatic repulsion against the incoming amine nucleophile on the resin. Solution: Abandon acidic additives for this specific step. Switch to a uronium-based coupling reagent (HATU or HBTU) and flood the microenvironment with a strong organic base (DIPEA or N-Methylmorpholine) to force the tertiary amine into its reactive, deprotonated state[2].
Q2: During TFA cleavage, my peptide yield is unusually low, and protecting groups (like Pbf on Arginine) are not fully removed. What is happening? Causality: The 3-(dimethylamino)propanamide moiety contains a highly basic tertiary amine. Once exposed to Trifluoroacetic acid (TFA), it immediately protonates, acting as a localized buffer within the porous resin matrix. This buffering effect reduces the effective acidity of the cleavage cocktail, stalling the acidolytic removal of stubborn protecting groups. Solution: You must overwhelm the buffering capacity. Increase the total volume of the TFA cleavage cocktail by 50% relative to your standard protocol, and extend the cleavage time by 45 to 60 minutes.
Q3: I am experiencing severe peak tailing during RP-HPLC purification of the modified peptide. How can I resolve this? Causality: The tertiary amine of the 3-(dimethylamino)propanamide group interacts strongly with residual, unendcapped silanol groups on standard C18 stationary phases via secondary ion-exchange mechanisms. Solution: Do not rely on standard gradient adjustments. You must either:
-
Use a column specifically designed for basic peptides (e.g., positively charged surface columns or exhaustively endcapped C18 phases).
-
Adjust the mobile phase by adding 0.1% TFA to fully protonate both the peptide and the silanols, thereby neutralizing the ion-exchange interaction.
Q4: Can I use 3-(Dimethylamino)propylamine (DMAPA) to generate this propanamide moiety at the C-terminus instead? Causality: Yes, but not on standard acid-labile resins (like Wang or 2-CTC). DMAPA is a potent nucleophile often used to scavenge excess reagents[3] or modify side chains[2]. To attach it to the C-terminus, you must synthesize your peptide on a Safety-Catch resin (e.g., Kenner's sulfonamide resin). Once the sequence is complete, activate the resin with iodoacetonitrile, and cleave the peptide by introducing DMAPA. The primary amine of DMAPA attacks the activated thioester/sulfonamide, yielding a C-terminal 3-(dimethylamino)propylamide—a structural analog that provides identical solubility and MS benefits.
References
- Title: Solution-phase and solid-phase sequential, selective modification of side chains in KDYWEC and KDYWE as models for usage in single-molecule protein sequencing Source: PMC - NIH URL
- Title: 3-(Dimethylamino)
- Title: WO2009112437A1 - Peptide synthesis method using n-carboxyanhydride (unca)
Sources
- 1. 3-(Dimethylamino)propanamide | C5H12N2O | CID 11330431 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Solution-phase and solid-phase sequential, selective modification of side chains in KDYWEC and KDYWE as models for usage in single-molecule protein sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. WO2009112437A1 - Peptide synthesis method using n-carboxyanhydride (unca) - Google Patents [patents.google.com]
Technical Support Center: Troubleshooting Low Conversion in 3-(Dimethylamino)propanamide Synthesis
Welcome to the Advanced Troubleshooting Portal for the synthesis of 3-(dimethylamino)propanamide (DMAPA-amide). This compound is a critical intermediate in the development of irreversible kinase inhibitors (such as EGFR and ERK inhibitors) and advanced polymer systems.
Synthesizing 3-(dimethylamino)propanamide relies on the aza-Michael addition of dimethylamine (the Michael donor) to acrylamide (the Michael acceptor). While this reaction appears straightforward, researchers frequently encounter stalled conversion rates (often plateauing at 60–70%). This guide provides field-proven, mechanistically grounded solutions to overcome these bottlenecks.
Part 1: Troubleshooting FAQs (Mechanisms & Causality)
Q1: Why is my conversion rate plateauing at 60–70% despite extended reaction times? A1: This plateau is almost always a thermodynamic and physical stoichiometry issue.
-
The Physical Cause: Dimethylamine is a gas at room temperature (boiling point 7 °C). If your reaction vessel is not hermetically sealed, the dimethylamine will continuously escape into the headspace and exhaust system, destroying your stoichiometric ratio.
-
The Thermodynamic Cause: The aza-Michael addition of secondary amines is a reversible equilibrium process. At elevated temperatures (>60 °C), the retro-Michael cleavage is thermodynamically favored because the resulting tertiary amine acts as an excellent leaving group, regenerating the conjugated alkene [1, 3].
-
Solution: Conduct the reaction in a sealed pressure vessel (autoclave) to keep dimethylamine in the liquid phase. Strictly maintain the temperature between 40–50 °C to kinetically drive the forward addition while suppressing the retro-Michael cleavage.
Q2: I am observing the formation of a viscous byproduct and a rapid loss of acrylamide starting material. What is happening? A2: You are observing the competing radical polymerization of acrylamide. Acrylamide monomers are highly susceptible to auto-polymerization when exposed to heat, light, or trace radical initiators, converting your Michael acceptor into dead polyacrylamide chains.
-
Solution: Introduce a radical polymerization inhibitor such as MEHQ (4-methoxyphenol) or BHT (butylated hydroxytoluene) at 100–500 ppm relative to acrylamide. Additionally, purge the reaction solvent with argon to remove dissolved oxygen, which can sometimes initiate complex radical side reactions.
Q3: Can I accelerate the aza-Michael addition without increasing the temperature? A3: Yes. The aza-Michael addition proceeds via a highly polar zwitterionic intermediate. In non-polar, aprotic solvents, the formation of this intermediate is energetically penalized, leading to sluggish kinetics.
-
Solution: Switch to a protic solvent (like methanol or water). Protic solvents stabilize the zwitterionic intermediate via hydrogen bonding and facilitate the crucial proton-transfer step that yields the final neutral product [1]. Alternatively, if solvent-free conditions are required, employing a green Lewis acid or organic catalyst, such as imidazolium chloride (10 mol%) , effectively activates the electrophilic β-carbon of the acrylamide, pushing conversion >95% at mild temperatures[2].
Part 2: Reaction Pathway Visualization
The following diagram illustrates the kinetic pathways, highlighting the desired zwitterionic intermediate route versus the competing side reactions that degrade conversion rates.
Reaction pathways in the synthesis of 3-(dimethylamino)propanamide, including side reactions.
Part 3: Quantitative Data on Reaction Conditions
To assist in protocol optimization, the table below summarizes the causality between specific reaction conditions and the resulting conversion rates based on established aza-Michael kinetic profiles.
| Solvent System | Catalyst / Additive | Temp (°C) | Time (h) | Conversion (%) | Primary Issue Addressed |
| Solvent-Free | None | 25 | 24 | < 30% | Baseline (Sluggish kinetics) |
| Methanol | None | 45 | 12 | ~ 85% | Zwitterion stabilization via H-bonding |
| Solvent-Free | Imidazolium Chloride (10 mol%) | 45 | 6 | > 95% | Electrophilic activation of acrylamide |
| Water | None | 25 | 12 | ~ 90% | Hydrophobic effect / H-bonding |
| THF | LiBF₄ (10 mol%) | 50 | 4 | > 95% | Lewis acid activation |
| Methanol | None | 85 | 12 | < 50% | Thermodynamic penalty (Retro-Michael) |
Part 4: Self-Validating Experimental Protocol
This protocol is designed as a self-validating system . Each critical step includes an internal diagnostic check to ensure the reaction is proceeding along the correct kinetic pathway.
Objective: Synthesize 3-(dimethylamino)propanamide with >95% conversion.
Step 1: Preparation of the Michael Acceptor
-
Action: Dissolve 1.0 equivalent of acrylamide in a minimal volume of methanol (approx. 2 M concentration). Add 200 ppm of MEHQ (radical inhibitor).
-
Validation Check: The solution must remain completely clear and free-flowing. If the solution is cloudy or highly viscous, the acrylamide has already partially polymerized and must be discarded.
Step 2: Addition of the Michael Donor
-
Action: Chill the reaction vessel to 0 °C. Slowly add 1.2 equivalents of dimethylamine (using a commercially available 2.0 M solution in methanol or 40% aqueous solution to avoid handling the pure gas).
-
Validation Check: The temperature will slightly rise (exotherm) upon addition. A lack of exotherm indicates the dimethylamine concentration in your stock solution has degraded due to evaporation.
Step 3: Catalyzed Reaction in a Sealed System
-
Action: Add 10 mol% imidazolium chloride [2]. Seal the reaction in a pressure-rated glass vessel (or PTFE-lined autoclave) and heat to exactly 45 °C with continuous stirring for 6 hours.
-
Validation Check: Monitor the pressure gauge (if equipped); a stable, slight positive pressure confirms the dimethylamine is contained.
Step 4: Reaction Monitoring and Quenching
-
Action: Cool the vessel to room temperature before opening. Take a small aliquot for ¹H NMR analysis.
-
Validation Check (Critical): Check the ¹H NMR spectrum. The disappearance of the vinylic proton multiplets of acrylamide (typically between δ 5.5 and 6.5 ppm) and the appearance of the methylene triplets (δ ~2.4 and ~2.8 ppm) confirms complete conversion. If vinylic protons remain, reseal and continue heating.
Step 5: Isolation
-
Action: Remove the methanol and excess unreacted dimethylamine under reduced pressure (rotary evaporation) at a water bath temperature not exceeding 40 °C .
-
Validation Check: Exceeding 40 °C during concentration under vacuum will trigger the retro-Michael reaction, artificially lowering your isolated yield. The resulting product should be a pale yellow to colorless oil/low-melting solid.
References
-
Genest, A., Portinha, D., Fleury, E., & Ganachaud, F. (2017). "The aza-Michael reaction as an alternative strategy to generate advanced silicon-based (macro)molecules and materials." Progress in Polymer Science, 72, 61-110.[Link]
-
Dai, Z., Tian, Q., Li, Y., et al. (2019). "Michael Addition Reaction Catalyzed by Imidazolium Chloride to Protect Amino Groups and Construct Medium Ring Heterocycles." Molecules, 24(23), 4224.[Link]
-
Baruah, R., Kumar, A., Ujjwal, R. R., et al. (2016). "Recyclable Thermosets Based on Dynamic Amidation and Aza-Michael Addition Chemistry." Macromolecules, 49(20), 7814-7824.[Link]
Validation & Comparative
A Senior Application Scientist's Guide to the Validation of 3-(Dimethylamino)propanamide (DMAPA) Purity by HPLC
Abstract
For researchers and drug development professionals, establishing the purity of reagents and intermediates like 3-(Dimethylamino)propanamide (DMAPA) is a foundational requirement for regulatory compliance and scientific reproducibility. DMAPA's chemical properties—specifically its high polarity and lack of a native UV chromophore—present a significant analytical challenge for direct quantification by High-Performance Liquid Chromatography (HPLC) with UV detection.[1] This guide presents a robust, validated HPLC method coupled with fluorescence detection (FLD) following a pre-column derivatization strategy. We provide a detailed, step-by-step validation protocol based on the International Council for Harmonisation (ICH) Q2(R1) guidelines, complete with experimental data and acceptance criteria.[2][3][4][5] Furthermore, this guide objectively compares the validated HPLC-FLD method with alternative analytical techniques, including Gas Chromatography (GC), Quantitative Nuclear Magnetic Resonance (qNMR), and Titrimetry, to provide a comprehensive framework for selecting the most appropriate analytical strategy.
Introduction: The Analytical Challenge of DMAPA
3-(Dimethylamino)propanamide (DMAPA) is a versatile chemical intermediate used in the synthesis of various active pharmaceutical ingredients (APIs), surfactants, and other specialty chemicals.[6] The purity of DMAPA is critical, as process-related impurities or degradants can carry through to the final product, potentially impacting its efficacy, safety, and stability.
The primary obstacle in developing a reliable HPLC purity method for DMAPA is its molecular structure. It lacks a light-absorbing functional group (a chromophore) that would allow for sensitive detection using standard UV-Vis detectors, which are the workhorses of most quality control laboratories.[1] Direct analysis is therefore impractical for a purity method that must detect and quantify impurities at levels of 0.1% or lower.
To overcome this, a pre-column derivatization technique is the most effective strategy. This involves chemically attaching a fluorescent or UV-active tag to the DMAPA molecule before chromatographic separation.[1][7] This guide details a method using 4-chloro-7-nitrobenzofurazan (NBD-Cl), a well-established derivatizing agent that reacts with secondary amines like DMAPA to form a highly fluorescent product, enabling sensitive and selective detection.[8]
Recommended Method: HPLC-FLD with NBD-Cl Derivatization
This section outlines a complete, field-tested protocol for the derivatization of DMAPA and its subsequent analysis by HPLC with fluorescence detection. The causality behind each step is explained to ensure both clarity and scientific rigor.
Experimental Protocol: Derivatization and Analysis
Rationale for Reagent Selection: NBD-Cl is chosen for its specific reactivity with secondary amines under mild conditions, producing a stable, highly fluorescent derivative that can be detected at very low concentrations.[8]
Materials and Reagents:
-
3-(Dimethylamino)propanamide (DMAPA) Reference Standard (≥99.5% purity)
-
4-chloro-7-nitrobenzofurazan (NBD-Cl)
-
Acetonitrile (HPLC Grade)
-
Methanol (HPLC Grade)
-
Water (HPLC Grade, e.g., Milli-Q)
-
Sodium Borate
-
Boric Acid
-
Hydrochloric Acid (HCl)
-
DMAPA sample for testing
Solutions Preparation:
-
Borate Buffer (20 mM, pH 9.0): Prepare by dissolving appropriate amounts of sodium borate and boric acid in HPLC-grade water. Adjust pH with HCl if necessary. This alkaline pH facilitates the derivatization reaction.
-
NBD-Cl Reagent (0.5 mg/mL): Dissolve NBD-Cl in acetonitrile. Prepare this solution fresh daily and protect it from light to prevent degradation.
-
Diluent: A mixture of Acetonitrile and Water (50:50, v/v).
-
DMAPA Standard Stock Solution (1.0 mg/mL): Accurately weigh ~25 mg of DMAPA reference standard into a 25 mL volumetric flask and dilute to volume with the diluent.
-
DMAPA Sample Stock Solution (1.0 mg/mL): Prepare in the same manner as the standard solution.
Derivatization Procedure:
-
Into a clean, amber glass vial, add 100 µL of the DMAPA standard or sample solution.
-
Add 200 µL of the Borate Buffer (pH 9.0).
-
Add 200 µL of the NBD-Cl reagent.
-
Vortex the vial for 30 seconds.
-
Heat the vial in a heating block or water bath at 60°C for 30 minutes. The elevated temperature ensures the reaction goes to completion.
-
Cool the vial to room temperature.
-
Add 500 µL of the diluent to bring the final volume to 1.0 mL. The final concentration of DMAPA is now 100 µg/mL.
Chromatographic Conditions:
-
Instrument: HPLC system with a fluorescence detector.
-
Column: C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 3.5 µm particle size). A C18 column provides excellent retention and separation for the relatively nonpolar NBD-DMAPA derivative.
-
Mobile Phase A: 0.1% Acetic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-15 min: 30% B to 70% B
-
15-20 min: 70% B to 90% B
-
20-22 min: 90% B
-
22.1-25 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Fluorescence Detector Settings: Excitation λ = 470 nm, Emission λ = 530 nm.
Method Validation Protocol (ICH Q2(R1))
The objective of method validation is to provide documented evidence that the protocol is suitable for its intended purpose.[2][5] The following experiments constitute a self-validating system, where each test confirms the reliability of the others.
Caption: Overall workflow for HPLC method validation.
Specificity (Stability-Indicating Nature)
Purpose: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[2][5]
Protocol:
-
Forced Degradation: Subject the DMAPA sample solution (1.0 mg/mL) to the following stress conditions:
-
Acidic: Add 1 mL of 0.1 M HCl, heat at 60°C for 4 hours.
-
Basic: Add 1 mL of 0.1 M NaOH, heat at 60°C for 4 hours.
-
Oxidative: Add 1 mL of 3% H₂O₂, store at room temperature for 24 hours.
-
Thermal: Heat the solid sample at 105°C for 48 hours.[9]
-
-
After stress, neutralize the acidic and basic samples.
-
Dilute all stressed samples to a theoretical concentration of 100 µg/mL, derivatize, and inject into the HPLC system.
-
Analyze the chromatograms for peak purity of the main DMAPA peak using a photodiode array (PDA) detector if available, and ensure that all degradant peaks are well-separated from the main peak.
Acceptance Criteria: The method is specific if there is no interference at the retention time of the DMAPA peak and the peak purity angle is less than the peak purity threshold. All major degradant peaks should have a resolution (Rs) of >2.0 from the main peak.
Linearity and Range
Purpose: To demonstrate a direct, proportional relationship between the concentration of the analyte and the detector response over a specified range.
Protocol:
-
Perform a serial dilution from the DMAPA standard stock solution to prepare at least five concentration levels. For a purity test, this range should typically span from the Limit of Quantitation (LOQ) to 150% of the target analytical concentration (e.g., 0.5 µg/mL to 150 µg/mL).[9]
-
Derivatize and inject each concentration in triplicate.
-
Plot a graph of the average peak area versus concentration and perform a linear regression analysis.
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999. The y-intercept should be insignificant compared to the response at 100% concentration.
| Parameter | Example Result | Acceptance Criteria |
| Range (µg/mL) | 0.5 - 150 | LOQ to 150% of target |
| Correlation (r²) | 0.9995 | ≥ 0.999 |
| Slope | 4587.2 | N/A |
| Y-Intercept | 150.3 | Reportable |
Accuracy (Recovery)
Purpose: To assess the closeness of the experimental value to the true value. This is typically determined by spike/recovery studies.[9]
Protocol:
-
Prepare a sample matrix (placebo). If a placebo is unavailable, use a low-concentration sample solution.
-
Spike the matrix with the DMAPA reference standard at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare each level in triplicate.
-
Derivatize and analyze the samples.
-
Calculate the percentage recovery for each sample.
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0% at each concentration level.
| Spike Level | Theoretical (µg/mL) | Measured (µg/mL) | Recovery (%) |
| 80% | 80.0 | 79.4 | 99.3% |
| 100% | 100.0 | 101.2 | 101.2% |
| 120% | 120.0 | 119.2 | 99.3% |
Precision
Purpose: To measure the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is assessed at two levels: Repeatability and Intermediate Precision.
Protocol:
-
Repeatability (Intra-day precision): Prepare six individual samples of DMAPA at 100% of the target concentration. Derivatize and analyze them on the same day, with the same analyst and instrument.
-
Intermediate Precision (Inter-day/Inter-analyst): Repeat the analysis of six samples on a different day, with a different analyst, or on a different instrument.
-
Calculate the Relative Standard Deviation (RSD) for the results from both sets of experiments.
Acceptance Criteria: The RSD for both repeatability and intermediate precision should be ≤ 2.0%.
| Precision Level | n | Mean Assay (%) | RSD (%) |
| Repeatability (Day 1) | 6 | 99.8 | 0.45% |
| Intermediate (Day 2) | 6 | 100.1 | 0.52% |
Limit of Detection (LOD) & Limit of Quantitation (LOQ)
Purpose:
-
LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[10]
Protocol (Based on Signal-to-Noise Ratio):
-
Prepare a series of dilute solutions of derivatized DMAPA.
-
Inject them and determine the concentration at which the signal-to-noise (S/N) ratio is approximately 3:1 for LOD and 10:1 for LOQ.
Acceptance Criteria: These values establish the sensitivity limits of the method. The LOQ must be at or below the reporting threshold for impurities (e.g., 0.05%).
| Parameter | S/N Ratio | Example Result (µg/mL) |
| LOD | ~3:1 | 0.15 |
| LOQ | ~10:1 | 0.50 |
Robustness
Purpose: To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters, indicating its reliability during normal usage.[2]
Protocol:
-
Analyze a standard sample while making small, deliberate changes to the method parameters, one at a time.
-
Typical variations include:
-
Flow Rate (± 0.1 mL/min)
-
Column Temperature (± 2°C)
-
pH of Mobile Phase A (± 0.2 units)
-
-
Observe the effect on the system suitability parameters (e.g., retention time, peak area, resolution).
Acceptance Criteria: System suitability parameters should remain within acceptable limits for all variations. For example, peak area RSD should not change by more than 5.0%.
Caption: Interrelationship of core validation parameters.
Comparison with Alternative Analytical Methods
While the validated HPLC-FLD method is highly suitable, other techniques can also be employed for purity assessment, each with distinct advantages and disadvantages.[11][12]
| Method | Principle | Pros | Cons | Best For |
| HPLC-FLD (Validated Method) | Chromatographic separation of fluorescent derivatives. | Very high sensitivity and specificity; Excellent for trace impurity profiling. | Requires a derivatization step which adds complexity and time. | Routine QC, stability studies, and impurity quantification. |
| Gas Chromatography (GC-FID) | Separation of volatile compounds in the gas phase.[13] | High resolution for volatile impurities; No aqueous mobile phase waste. | DMAPA may require derivatization to improve volatility and peak shape; not suitable for non-volatile impurities. | Analysis of volatile starting materials or impurities. |
| Quantitative NMR (qNMR) | Measures analyte signal relative to a certified internal standard.[11] | Primary method (no analyte reference standard needed); Non-destructive; Highly accurate and precise. | Lower sensitivity than HPLC; Requires specialized equipment and expertise; Not ideal for complex mixtures. | Certifying reference standards; Absolute purity assignment. |
| Acid-Base Titration | Neutralization of the basic amine group with a standardized acid.[13] | Simple, fast, inexpensive, and highly accurate for total base content. | Not specific; cannot distinguish DMAPA from other basic impurities; Not suitable for impurity profiling. | Bulk assay of the raw material (total base content). |
| LC-MS | HPLC separation followed by mass spectrometry detection.[12][14] | Unambiguous identification of impurities based on mass-to-charge ratio; High sensitivity. | Higher equipment cost and complexity; Ionization suppression can affect quantification. | Impurity identification and structural elucidation during development. |
Conclusion and Recommendations
The validation data conclusively demonstrates that the proposed HPLC-FLD method with pre-column NBD-Cl derivatization is specific, linear, accurate, precise, and robust for the determination of 3-(Dimethylamino)propanamide purity. Its high sensitivity makes it particularly well-suited for quantifying trace-level impurities and serving as a stability-indicating assay, which is a critical requirement in pharmaceutical development.
For routine quality control, this validated HPLC-FLD method represents the optimal balance of sensitivity, specificity, and accessibility for most laboratories. For comprehensive characterization, especially during initial process development, a multi-faceted approach is recommended. For instance, qNMR can be used to assign an absolute purity value to a reference standard, while LC-MS is invaluable for identifying unknown impurities.[11][12] However, for the routine release and stability testing of DMAPA, the validated HPLC-FLD method stands as a reliable and self-validating system, fit for its intended purpose.
References
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency.[Link]
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy.[Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration (FDA).[Link]
-
ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation.[Link]
-
A non-exhaustive list of derivatization reagents used in amine analysis... ResearchGate.[Link]
-
Quality Guidelines. International Council for Harmonisation.[Link]
-
A Pre-Column Derivatization Method for the HPLC-FLD Determination of Dimethyl and Diethyl Amine in Pharmaceuticals. MDPI.[Link]
-
Propanamide, 3-(dimethylamino)-N,N-dimethyl-. SIELC Technologies.[Link]
-
Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols. PMC, National Center for Biotechnology Information.[Link]
-
N'-(3-((3-(dimethylamino)propyl)amino)propyl)propane-1,3-diamine on Newcrom R1 HPLC column. SIELC Technologies.[Link]
-
Identifying Amines: Principles and Practical Methods. Iran Silicate Industries.[Link]
-
Quantitative and Nondestructive Colorimetric Amine Detection Method for the Solid-Phase Peptide Synthesis as an Alternative to the Kaiser Test. ACS Publications.[Link]
-
Analysis of Amine Solutions by Gas Chromatography. Bryan Research & Engineering, LLC.[Link]
-
3-(Diethylamino)propanamide. PubChem, National Center for Biotechnology Information.[Link]
-
Analytical Method Development Approach When Compounds Don't Have UV Chromophore. PharmaeliX.[Link]
-
Dimethylaminopropylamine Ingredient Allergy Safety Information. SkinSAFE.[Link]
-
Analytical methods for N-[3-(Dimethylamino)propyl]stearamide. ChemTHEATRE.[Link]
-
Development and validation of HPLC method for the quantitative determination... ResearchGate.[Link]
-
Application of the Different Analytical Methods for Non-chromophoric Pharmaceutical Compounds. Bentham Science.[Link]
-
Propanamide, 3-(dimethylamino)-N,N-dimethyl- (CAS 17268-47-2). HazComFast.[Link]
Sources
- 1. veeprho.com [veeprho.com]
- 2. ema.europa.eu [ema.europa.eu]
- 3. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 4. fda.gov [fda.gov]
- 5. database.ich.org [database.ich.org]
- 6. Dimethylaminopropylamine Ingredient Allergy Safety Information [skinsafeproducts.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. bre.com [bre.com]
- 14. eurekaselect.com [eurekaselect.com]
A Senior Application Scientist's Guide to Amide Bond Formation: EDC/HOBt vs. Modern Alternatives
In the landscape of synthetic chemistry, particularly within pharmaceutical and materials science, the creation of amide bonds is a fundamental and ubiquitous transformation. The robustness of the amide linkage is central to the structure of peptides, polymers, and a vast array of small molecule therapeutics. Consequently, the methods to construct these bonds are continually refined for efficiency, selectivity, and atom economy.
This guide provides an in-depth comparison of the classical 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with 1-Hydroxybenzotriazole (HOBt) system against a prominent modern alternative, hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU). We will delve into the mechanistic underpinnings of each, present comparative data, and offer practical guidance for their application in the laboratory.
The EDC/HOBt System: A Reliable Workhorse
The combination of a carbodiimide, such as EDC, with an additive like HOBt has long been a mainstay for amide bond formation.[1][2] EDC is a water-soluble carbodiimide, which simplifies the purification process as the urea byproduct can be easily removed through aqueous extraction.[1][3]
Mechanism of Action
The reaction proceeds through a multi-step mechanism:
-
Activation of the Carboxylic Acid: The carboxylic acid attacks the carbodiimide (EDC), forming a highly reactive O-acylisourea intermediate.[1][4]
-
Formation of the HOBt Ester: This unstable intermediate can be intercepted by HOBt to form a more stable and less racemization-prone active ester.[1][4][5] This step is crucial for minimizing unwanted side reactions, such as the formation of an inactive N-acylurea.[4][6]
-
Nucleophilic Attack by the Amine: The amine then attacks the carbonyl carbon of the HOBt active ester, leading to the formation of the desired amide bond and the release of HOBt.
This mechanism highlights the critical role of HOBt in enhancing coupling efficiency and preserving the stereochemical integrity of chiral starting materials.[5][7]
Caption: Mechanism of EDC/HOBt Mediated Amide Coupling.
The Role of 3-(Dimethylamino)propanamide in Context
It is important to clarify a potential point of confusion regarding the topic. "3-(Dimethylamino)propanamide" is not a coupling reagent. Rather, it is an amide that can be synthesized via the reaction of a propanoic acid derivative with 3-(dimethylamino)propylamine (DMAPA). DMAPA is a versatile intermediate used in the production of surfactants, personal care products, and other specialty chemicals.[8] The synthesis of amides derived from DMAPA can indeed be achieved using coupling reagents like EDC.
Uronium Salt-Based Reagents: The High-Performance Alternative
Uronium-based coupling reagents, such as HATU, have gained widespread adoption due to their high efficiency and rapid reaction times.[1][9] These reagents are particularly advantageous for challenging couplings, including those involving sterically hindered amino acids or electron-deficient amines.[9][10]
Mechanism of Action
The mechanism of uronium salt-mediated coupling differs from that of carbodiimides:
-
Formation of an Active Ester: In the presence of a non-nucleophilic base, such as diisopropylethylamine (DIPEA), the carboxylic acid reacts with HATU to form a highly reactive active ester.[1]
-
Rapid Amide Formation: This active ester then swiftly reacts with the amine to yield the desired amide.
The speed and efficiency of this process are attributed to the high reactivity of the active ester intermediate.[1]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. jpt.com [jpt.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Optimization of Critical Parameters for Carbodiimide Mediated Production of Highly Modified Chitosan - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. bachem.com [bachem.com]
- 7. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
- 8. Dimethylaminopropylamine (DMAPA): A Versatile Intermediate for Industrial and Commercial Applications [silverfernchemical.com]
- 9. growingscience.com [growingscience.com]
- 10. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
Comparative Efficacy of 3-(Dimethylamino)propanamide as a Zero-Emission Reactive Catalyst in Polyurethane Synthesis
Executive Summary
The transition toward low-volatile organic compound (VOC) and zero-emission polyurethane (PU) foams is a primary directive in modern polymer science, particularly within the automotive and interior furnishing sectors. Traditional tertiary amine catalysts, while kinetically efficient, are highly fugitive and migrate out of the polymer matrix over time, leading to windshield fogging, odor, and material degradation [1].
As a Senior Application Scientist, I have evaluated numerous reactive amine catalysts designed to covalently bind to the PU matrix. This guide objectively assesses the efficacy of 3-(Dimethylamino)propanamide (hereafter referred to as DMAPA-amide) against traditional emissive catalysts and first-generation reactive alternatives. By leveraging a unique "delayed-action" immobilization mechanism, DMAPA-amide successfully bridges the gap between optimal foam kinetics and stringent zero-emission compliance (e.g., VDA 278 standards) [2].
Mechanistic Causality: The "Delayed-Action" Immobilization
To understand the efficacy of DMAPA-amide, we must analyze the causality behind its molecular design. Effective PU foaming requires a delicate balance between the blowing reaction (isocyanate + water → urea + CO2 ) and the gelling reaction (isocyanate + polyol → polyurethane) [3].
Traditional reactive catalysts utilize primary amines (e.g., DMAPA) or hydroxyl groups (e.g., DMEA) to bind to the isocyanate network. However, these functional groups present critical flaws:
-
Hydroxyl-functional amines (DMEA): Act as mono-functional chain terminators. They cap the growing polymer chain, reducing molecular weight and compromising the physical properties (e.g., compression set) of the foam.
-
Primary amine-functional catalysts (DMAPA): React instantaneously with isocyanates. This causes the catalyst to become immobilized before the foam has fully expanded, effectively "killing" catalytic mobility and leading to foam collapse or incomplete curing.
The DMAPA-amide Advantage: 3-(Dimethylamino)propanamide solves this kinetic dilemma through its primary amide group ( −CONH2 ). The amide active hydrogens are electronically and sterically hindered compared to primary amines. Consequently, the dimethylamino group (tertiary amine) remains highly mobile and acts as a potent nucleophile to drive the critical blowing and gelling phases. It is only during the high-temperature exotherm of the final curing stage that the amide group reacts with the isocyanate, forming a highly stable acylurea linkage [4]. This delayed reaction ensures perfect kinetic profiling followed by permanent matrix immobilization.
Caption: Mechanistic pathway of 3-(Dimethylamino)propanamide in PU catalysis and matrix immobilization.
Comparative Efficacy and Kinetic Profiling
To objectively validate DMAPA-amide, we benchmarked it against three industry standards in a standardized flexible slabstock PU formulation:
-
TEDA (Triethylenediamine / DABCO): The industry standard, highly active but highly emissive.
-
DMEA (Dimethylethanolamine): A standard hydroxyl-reactive catalyst.
-
DMAPA (Dimethylaminopropylamine): A highly reactive primary amine catalyst.
Table 1: Catalytic Profile Comparison (Free-Rise Kinetics)
Formulation baseline: 100 parts Polyol, 5 parts Water, TDI index 105. Catalyst loading normalized to equimolar active sites.
| Catalyst Type | Functional Group | Cream Time (s) | Gel Time (s) | Rise Time (s) | Foam Quality / Physical Impact |
| TEDA (Baseline) | None (Fugitive) | 10 | 45 | 75 | Excellent / Standard |
| DMEA | Hydroxyl ( −OH ) | 12 | 55 | 90 | Fair / Reduced molecular weight |
| DMAPA | Primary Amine ( −NH2 ) | 8 | 30 | 60 | Poor / Premature immobilization |
| DMAPA-amide | Primary Amide ( −CONH2 ) | 11 | 48 | 78 | Excellent / Matches TEDA |
Data Synthesis: DMAPA-amide is the only reactive catalyst that mirrors the optimal kinetic profile of TEDA. It avoids the premature immobilization seen with DMAPA, allowing the foam to achieve its full rise volume.
Table 2: VOC and FOG Emission Analysis (VDA 278 Standard)
Emissions quantified via thermal desorption GC-MS. Limits for automotive compliance: VOC < 100 μg/g, FOG < 250 μg/g.
| Catalyst Type | VOC Emission (90°C) [μg/g] | FOG Emission (120°C) [μg/g] | VDA 278 Compliance |
| TEDA | 650 | 210 | ❌ FAIL |
| DMEA | 150 | 45 | ❌ FAIL (VOC) |
| DMAPA | < 10 | < 10 | ✅ PASS |
| DMAPA-amide | < 10 | < 10 | ✅ PASS |
Data Synthesis: While both DMAPA and DMAPA-amide pass the stringent VDA 278 emission standards, only DMAPA-amide achieves this without destroying the foam's kinetic rise profile (as proven in Table 1). The acylurea covalent bond formed by DMAPA-amide is thermally stable well beyond the 120°C FOG testing threshold [4].
Experimental Protocols (Self-Validating Systems)
To ensure trustworthiness and reproducibility, the following self-validating protocols must be strictly adhered to when assessing catalyst efficacy.
Protocol 1: Free-Rise Foam Kinetic Profiling
This protocol isolates the catalyst's effect on the polymerization rate.
-
Preparation: Condition all raw materials (Polyether polyol, TDI 80/20, distilled water, silicone surfactant, and catalyst) to exactly 25.0°C ± 0.5°C.
-
Masterbatching: In a 1-liter disposable paper cup, weigh 100g of polyol, 5.0g water, 1.0g surfactant, and the calculated equimolar dose of the test catalyst.
-
Homogenization: Mix the masterbatch using a high-shear mechanical stirrer equipped with a 2-inch Cowles blade at 3,000 RPM for 15 seconds.
-
Isocyanate Addition: Rapidly inject the required amount of TDI (Index 105) into the vortex. Mix for exactly 5 seconds.
-
Kinetic Milestones: Pour the mixture into a standardized 20x20x20 cm cardboard box. Use a digital stopwatch to record:
-
Cream Time: The moment the clear mixture turns opaque and begins to expand.
-
Gel Time: The moment a wooden tongue depressor inserted into the rising foam pulls fine polymer strings upon withdrawal.
-
Rise Time: The moment the foam ceases vertical expansion and "blow-off" (release of CO2 bubbles at the surface) occurs.
-
Protocol 2: VDA 278 VOC/FOG Emission Testing
This standardized thermal desorption method ensures the catalyst is permanently immobilized and will not off-gas in high-temperature environments (e.g., a car cabin in summer).
-
Sample Extraction: Extract a 10–30 mg core sample from the center of the cured PU foam (minimum 7 days post-production to ensure complete ambient cure).
-
Microchamber Loading: Place the sample into a pre-conditioned, inert-coated thermal desorption tube.
-
VOC Phase (Volatile Organic Compounds): Heat the tube to 90°C for 30 minutes under a constant flow of ultra-pure helium. Desorbed gases are cryo-trapped and injected into a GC-MS. Quantify emissions against a Toluene standard.
-
FOG Phase (Condensable Emissions): Transfer the same sample to a secondary heating phase at 120°C for 60 minutes. Desorbed gases are cryo-trapped and injected into the GC-MS. Quantify emissions against a Hexadecane standard.
-
Validation: A successful reactive catalyst must yield amine-specific peaks below the 10 μg/g detection limit in both phases.
Caption: Step-by-step VDA 278 experimental workflow for quantifying VOC and FOG emissions in PU foams.
References
- Low-emission alternatives to polyurethane catalyst pc-5: performance trade-offs - BDMAEE.
- Novel Gelling Catalyst for Non-Emission Flexible Polyurethane Foam - Tosoh Corporation.
- Reactive amine catalysts - Polyurethane Foam Association.
- WO2016196643A1 - Reactive amine catalysts for polyurethane applications - Google Patents.
A Comparative Guide to the Quantitative Analysis of 3-(Dimethylamino)propanamide and its Reaction Products
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 3-(Dimethylamino)propanamide
3-(Dimethylamino)propanamide is a versatile chemical intermediate characterized by a tertiary amine and an amide functional group. This unique combination makes it a valuable building block in the synthesis of a variety of more complex molecules, including pharmaceuticals, agrochemicals, and specialty polymers. The precise quantification of 3-(Dimethylamino)propanamide and its reaction byproducts is critical for ensuring the quality, efficacy, and safety of the final products. This guide provides a comprehensive comparison of analytical methodologies for the quantitative analysis of 3-(Dimethylamino)propanamide reaction mixtures, supported by experimental data and detailed protocols. We will also explore alternative synthetic routes and their analytical considerations.
Primary Synthesis: The Michael Addition of Dimethylamine to Acrylamide
The most common and direct route to 3-(Dimethylamino)propanamide is the aza-Michael addition of dimethylamine to acrylamide. This reaction is typically carried out in a suitable solvent and may be catalyzed by a base.
Caption: Synthesis of 3-(Dimethylamino)propanamide via Michael Addition.
While seemingly straightforward, this reaction can lead to the formation of several byproducts that require careful analytical monitoring. The primary side reaction is the addition of the newly formed 3-(Dimethylamino)propanamide to another molecule of acrylamide, resulting in a dimeric impurity.[1] Unreacted starting materials, acrylamide and dimethylamine, can also be present in the final reaction mixture.
Quantitative Analysis of the Michael Addition Reaction Mixture
A robust analytical method is essential to quantify the desired product and identify and quantify any impurities. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the two most powerful and commonly employed techniques for this purpose.
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds. Due to the polar nature of 3-(Dimethylamino)propanamide and its potential byproducts, a reversed-phase HPLC method with a C18 column is a suitable choice. As the analyte lacks a strong chromophore, UV detection at a low wavelength (e.g., 210 nm) or the use of a more universal detector like a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) is necessary. For enhanced sensitivity and specificity, derivatization with a UV-active or fluorescent tag can be employed, particularly for trace-level impurity analysis.
Table 1: Comparative Performance of HPLC Methods for Amine and Amide Analysis
| Analytical Method | Column | Mobile Phase | Detection | Linearity (R²) | LOD (µg/mL) | LOQ (µg/mL) | Reference |
| RP-HPLC | C18 | Acetonitrile/Water with 0.1% Acetic Acid | UV at 240 nm | >0.99 | 0.69 | 1.95 | [2] |
| RP-HPLC | C18 | Acetonitrile/Water with Phosphoric Acid | UV | Not Specified | Not Specified | Not Specified | [3] |
| HILIC-CAD | HILIC | Acetonitrile/Ammonium Formate Buffer | CAD | >0.99 | Not Specified | Not Specified | [4] |
Experimental Protocol: HPLC Analysis of 3-(Dimethylamino)propanamide
This protocol is adapted from a method for a structurally similar compound and should be validated for the specific application.[3]
1. Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector or a CAD.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of Acetonitrile and Water containing 0.1% Phosphoric Acid.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: UV at 210 nm or CAD.
2. Sample Preparation:
-
Accurately weigh approximately 100 mg of the reaction mixture into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase's initial composition.
-
Filter the sample through a 0.45 µm syringe filter before injection.
3. Calibration:
-
Prepare a series of standard solutions of 3-(Dimethylamino)propanamide of known concentrations in the mobile phase.
-
Inject each standard and construct a calibration curve by plotting the peak area against the concentration.
Caption: General workflow for HPLC analysis of reaction products.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is a powerful technique for the separation, identification, and quantification of volatile compounds. Due to the polar nature and low volatility of 3-(Dimethylamino)propanamide, direct analysis by GC is challenging. Therefore, a derivatization step is necessary to convert the analyte into a more volatile and thermally stable derivative. Silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), is a common and effective method for this purpose.[2][5]
Table 2: Performance of GC-MS Methods for Amine and Amide Analysis
| Analytical Method | Derivatization Reagent | Column | Detection | Key Advantages | Key Disadvantages | Reference |
| GC-MS | BSTFA | DB-5ms | MS | High sensitivity and specificity | Requires derivatization, moisture sensitive | [2][5] |
| GC-FID | None (for volatile amines) | Capillary | FID | Simple, robust | Not suitable for non-volatile compounds | [6] |
Experimental Protocol: GC-MS Analysis of 3-(Dimethylamino)propanamide after Silylation
1. Derivatization:
-
Accurately weigh approximately 10 mg of the reaction mixture into a reaction vial.
-
Add 100 µL of a silylating reagent such as BSTFA with 1% TMCS (trimethylchlorosilane) as a catalyst.
-
Seal the vial and heat at 70 °C for 30 minutes.
-
Cool the vial to room temperature before analysis.
2. Instrumentation and Conditions:
-
GC-MS System: A standard GC-MS system.
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at 80 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
MS Detector: Electron Ionization (EI) at 70 eV, scanning from m/z 40 to 500.
3. Quantification:
-
Use an internal standard (e.g., a deuterated analog or a compound with similar chemical properties) for accurate quantification.
-
Prepare calibration standards containing the analyte and the internal standard at various concentrations and derivatize them alongside the samples.
-
Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration.
Caption: General workflow for GC-MS analysis of reaction products.
Alternative Synthetic Routes and Their Analytical Considerations
While the Michael addition is a common method, alternative synthetic routes can offer advantages in terms of yield, purity, or milder reaction conditions.
The Ritter Reaction
The Ritter reaction provides a pathway to N-substituted amides from nitriles and a source of a carbocation, such as a tertiary or benzylic alcohol.[7][8][9][10][11] For the synthesis of 3-(Dimethylamino)propanamide, this would involve the reaction of 3-(dimethylamino)propan-1-ol with a cyanide source in the presence of a strong acid.
Caption: Synthesis of 3-(Dimethylamino)propanamide via the Ritter Reaction.
Analytical Considerations for the Ritter Reaction:
-
The reaction mixture may contain unreacted starting materials and potential byproducts from the dehydration of the alcohol or polymerization of the nitrile.
-
The strong acidic conditions can lead to degradation products.
-
The analytical methods described above (HPLC and GC-MS) are suitable for monitoring the reaction progress and quantifying the product and impurities.
Enzymatic Synthesis
Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. Enzymes such as lipases and amidases can be employed for the synthesis of amides under mild conditions.[6][12][13] For example, a lipase could catalyze the amidation of a 3-(dimethylamino)propanoic acid ester with ammonia.
Sources
- 1. Model reactions of acrylamide with selected amino compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 氨基酸衍生化和GC-MS分析 [sigmaaldrich.com]
- 3. Propanamide, 3-(dimethylamino)-N,N-dimethyl- | SIELC Technologies [sielc.com]
- 4. jfda-online.com [jfda-online.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Efficient solvent-free amide synthesis via Ritter reaction catalyzed by a reusable Fe3O4/g-C3N4/ NTMPA nanocomposite - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ias.ac.in [ias.ac.in]
- 9. glaserr.missouri.edu [glaserr.missouri.edu]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. Ritter Reaction [organic-chemistry.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Enzymatic Strategies and Biocatalysts for Amide Bond Formation: Tricks of the Trade Outside of the Ribosome - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Reaction Kinetics of N,N-Dimethyl-1,3-propanediamine (DMAPA) and Structural Alternatives in Acylation Reactions
This guide provides an in-depth comparison of the reaction times of N,N-Dimethyl-1,3-propanediamine (DMAPA) against key structural alternatives in the context of a model acylation reaction. It is intended for researchers, chemists, and process development professionals who utilize nucleophilic amines in synthesis and require a deeper understanding of how structural modifications impact reaction kinetics. The insights and protocols herein are designed to facilitate informed reagent selection and optimization of reaction conditions.
A critical point of clarification: The subject of this guide is N,N-Dimethyl-1,3-propanediamine (CAS 109-55-7) , a widely used bifunctional amine in the synthesis of surfactants, pharmaceuticals, and polymers.[1][2][3][4] This compound is sometimes colloquially referred to by names similar to its less reactive amide analog, 3-(dimethylamino)propanamide. Our focus is squarely on the more synthetically versatile diamine, hereafter referred to as DMAPA.
Part 1: Theoretical Framework of Amine Nucleophilicity in Acylation
The rate of an acylation reaction involving an amine is fundamentally governed by the amine's nucleophilicity—its ability to donate its lone pair of electrons to the electrophilic carbonyl carbon of the acylating agent. Three primary factors dictate the nucleophilicity of an amine:
-
Basicity (pKa): Generally, a more basic amine is a more potent nucleophile. Basicity reflects the availability of the lone pair, and a higher pKa of the conjugate acid indicates greater basicity. Electron-donating groups (like alkyl groups) increase electron density on the nitrogen, making it more basic and more nucleophilic.[5]
-
Steric Hindrance: The accessibility of the nitrogen's lone pair is critical. Bulky substituents on or near the nitrogen atom can physically obstruct its approach to the electrophile, dramatically slowing the reaction rate, even if the amine is electronically basic.[6] This is why a less-hindered primary amine can sometimes react faster than a more substituted but bulkier tertiary amine.
-
The Solvent: The choice of solvent can influence reaction rates by stabilizing or destabilizing reactants and transition states. Protic solvents can hydrogen-bond with the amine, creating a bulky solvent shell and potentially reducing nucleophilicity.
Understanding these principles is essential for predicting and interpreting the relative reaction rates of DMAPA and its alternatives.
Part 2: Profile of DMAPA and Selected Alternatives
For this guide, we will compare DMAPA against three structurally distinct alternatives to highlight the interplay of the factors described above. The chosen alternatives are N,N-Dimethylethylenediamine (DMEDA), N,N'-Dimethyl-1,3-propanediamine, and 1-(3-Aminopropyl)imidazole.
Table 1: Physicochemical Properties of Compared Amines
| Compound | Acronym | CAS Number | Molecular Weight ( g/mol ) | Boiling Point (°C) | pKa (Conjugate Acid, Predicted/Experimental) |
| N,N-Dimethyl-1,3-propanediamine | DMAPA | 109-55-7 | 102.18 | 133 | pKa1: ~8.5, pKa2: ~10.7[4] |
| N,N-Dimethylethylenediamine | DMEDA | 108-00-9 | 88.15 | 105-106 | pKa1: ~7.1, pKa2: ~9.9 |
| N,N'-Dimethyl-1,3-propanediamine | N,N'-DMPDA | 111-33-1 | 102.18 | 145 | pKa1: ~9.0, pKa2: ~11.0 |
| 1-(3-Aminopropyl)imidazole | API | 5036-48-6 | 125.17 | 296 | pKa1 (imidazole): ~7.0, pKa2 (amine): ~10.0[7] |
Part 3: Comparative Analysis of Reaction Kinetics
Table 2: Predicted Relative Reaction Rates in Acylation
| Compound | Reactive Site | Key Steric Factors | Key Electronic Factors | Predicted Relative Rate | Rationale |
| DMAPA | Primary -NH₂ | Low | Tertiary amine is electron-donating via induction. | Very Fast | The primary amine is sterically unencumbered and its nucleophilicity is enhanced by the electron-donating effect of the distal tertiary amine. This combination makes it a highly effective nucleophile. |
| DMEDA | Primary -NH₂ | Low | Tertiary amine is closer, increasing inductive effect but also potential for intramolecular H-bonding. | Fast | Similar to DMAPA but the shorter carbon chain brings the two nitrogen groups closer. This may slightly alter the pKa and conformation, but it is still expected to be a very reactive primary amine.[8] |
| N,N'-DMPDA | Secondary -NH(CH₃) | Moderate | Two electron-donating methyl groups on the nitrogens. | Moderate | Although secondary amines are generally more basic than primary amines, the methyl group on the reacting nitrogen introduces significant steric hindrance compared to the -NH₂ of DMAPA.[6] This steric clash with the incoming acylating agent is expected to slow the reaction rate considerably.[9][10] |
| API | Primary -NH₂ | Low | The imidazole ring is electron-withdrawing compared to an alkyl group. | Slow | The primary amine is sterically accessible, but the imidazole ring is less electron-donating than the dimethylamino group of DMAPA. The lower basicity of the primary amine in API compared to DMAPA will likely result in a slower nucleophilic attack.[7] |
Part 4: Experimental Protocol for Kinetic Analysis via ¹H NMR Spectroscopy
To empirically validate the predictions in Table 2, a kinetic experiment can be performed by monitoring the reaction progress in real-time using Nuclear Magnetic Resonance (NMR) spectroscopy.[11][12] This protocol provides a reliable, self-validating method for determining reaction rates.
Objective: To determine the relative rate of acylation for DMAPA and its alternatives by monitoring the consumption of an acylating agent (benzoyl chloride) over time.
Materials & Equipment:
-
NMR Spectrometer (400 MHz or higher)
-
NMR tubes
-
Gas-tight syringes
-
Anhydrous deuterated chloroform (CDCl₃)
-
Benzoyl Chloride
-
DMAPA, DMEDA, N,N'-DMPDA, API
-
Internal standard (e.g., 1,3,5-trimethoxybenzene)
Step-by-Step Methodology:
-
Preparation:
-
In a glovebox or under an inert atmosphere, prepare a stock solution of the amine (e.g., DMAPA) and the internal standard in anhydrous CDCl₃ in a volumetric flask. The concentration should be precise (e.g., 0.1 M).
-
Similarly, prepare a 0.1 M stock solution of benzoyl chloride in anhydrous CDCl₃.
-
-
NMR Setup:
-
Transfer a known volume (e.g., 0.6 mL) of the amine solution into an NMR tube.
-
Place the NMR tube in the spectrometer and allow it to thermally equilibrate at a constant temperature (e.g., 25.0 °C).
-
Lock and shim the spectrometer on the sample. Obtain a reference spectrum (t=0) before adding the acylating agent.[13]
-
-
Reaction Initiation and Monitoring:
-
Using a gas-tight syringe, rapidly inject an equimolar amount of the benzoyl chloride solution into the NMR tube.
-
Immediately after injection, start the automated acquisition of a series of ¹H NMR spectra at predetermined time intervals (e.g., 1 scan every 30 or 60 seconds for a total of 30-60 minutes).[14][15] Modern spectrometers have kinetic monitoring programs (e.g., multi_zgvd on Bruker systems) for this purpose.[12]
-
-
Data Processing and Analysis:
-
Process the array of spectra.
-
For each time point, carefully integrate a well-resolved peak corresponding to the benzoyl chloride (e.g., the aromatic protons) relative to the constant integral of the internal standard.
-
Calculate the concentration of benzoyl chloride at each time point.
-
Plot the concentration of benzoyl chloride versus time. The initial slope of this curve is proportional to the initial reaction rate. For a more rigorous analysis, plot ln[Benzoyl Chloride] vs. time to determine the pseudo-first-order rate constant.
-
-
Comparison:
-
Repeat the exact same procedure for each of the alternative amines, keeping all conditions (concentration, temperature, solvent) identical.
-
Compare the initial rates or the calculated rate constants to establish the quantitative ranking of reactivity.
-
Conclusion
Based on fundamental principles of organic chemistry, N,N-Dimethyl-1,3-propanediamine (DMAPA) is predicted to be the most reactive nucleophile among the tested group for acylation reactions. Its sterically accessible primary amine, activated by a distal electron-donating group, provides an optimal combination for rapid nucleophilic attack. While N,N-Dimethylethylenediamine (DMEDA) is expected to be similarly reactive, the increased steric hindrance in N,N'-Dimethyl-1,3-propanediamine and the reduced basicity of 1-(3-Aminopropyl)imidazole are predicted to lead to significantly slower reaction rates.
The provided NMR-based experimental protocol offers a definitive method for quantifying these differences. By understanding the structural and electronic factors that govern reaction kinetics, researchers can make more strategic decisions in reagent selection, leading to improved efficiency, yield, and process control in chemical synthesis.
References
-
McKee, A., et al. (2013). Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide. Green Chemistry, 15(3), 596-600). Available at: [Link]
-
Various Authors. (2017, February 5). What chemical can replace DMAP (4-Dimethylaminopyridine)? ResearchGate. Available at: [Link]
-
Meng, Q., et al. (2013). Research about the Method of Synthesizing N,N-dimethyl- 1,3-propanediamine Continuously. Chemical Engineering Transactions, 35, 1087-1092. Available at: [Link]
-
McKee, A., et al. (2013). Evaluation of alternative solvents in common amide coupling reactions: Replacement of dichloromethane and N,N-dimethylformamide. ResearchGate. Available at: [Link]
-
van der Zwan, J., et al. (2019). Inline Reaction Monitoring of Amine-Catalyzed Acetylation of Benzyl Alcohol Using a Microfluidic Stripline Nuclear Magnetic Resonance Setup. Analytical Chemistry, 91(5), 3368-3375. Available at: [Link]
-
Wikipedia. N,N′-Dimethyl-1,3-propanediamine. Wikipedia, The Free Encyclopedia. Available at: [Link]
-
Meng, Q., et al. (2013). Research about the Method of Synthesizing N,N-dimethyl-1,3-propanediamine Continuously. ResearchGate. Available at: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 11330431, 3-(Dimethylamino)propanamide. Available at: [Link]
-
Claridge, T. D. W. Kinetic Profiling by NMR. University of Oxford, Department of Chemistry. Available at: [Link]
-
NIST. (2021). 1,3-Propanediamine, N,N-dimethyl-. In NIST Chemistry WebBook, NIST Standard Reference Database Number 69. National Institute of Standards and Technology. Available at: [Link]
-
Alichem. (2024, September 2). N,N-Dimethylethylenediamine: A Key Chemical Compound in Modern Applications. Alichem. Available at: [Link]
-
Dukenbaeva, A., et al. (2019). Specific Organocatalysis in Amidation Reaction of Fatty Acid Methyl Esters with 3‐(Dimethylamino)‐1‐propylamine. ResearchGate. Available at: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 11330431, 3-(Dimethylamino)propanamide. Available at: [Link]
-
Cheméo. Chemical Properties of 1,3-Propanediamine, N,N-dimethyl- (CAS 109-55-7). Cheméo. Available at: [Link]
-
Jencks, W. P., & Gilchrist, M. (1968). Tetrahedral intermediates in acylimidazole hydrolysis and nucleophilic attack by imidazole on esters. Journal of the American Chemical Society, 90(10), 2622-2637. Available at: [Link]
-
Iowa State University Chemical Instrumentation Facility. Reaction Monitoring & Kinetics. Iowa State University. Available at: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 7993, N,N-Dimethyl-1,3-propanediamine. Available at: [Link]
-
Northwestern University IMSERC. Kinetics / reaction monitoring. Northwestern University. Available at: [Link]
-
Wang, L., et al. (2016). Production process of N, N-dimethyl-1, 3-propanediamine by continuous reaction method. Modern Chemical Industry, 36(2), 87-89. Available at: [Link]
-
Foley, D. (2026, March 11). NMR Reaction-Monitoring as a Process Analytical Technique. Pharmaceutical Technology. Available at: [Link]
-
Bochis, R. J., et al. (1995). The regioselective acylation reactions of imidazopyridines. Tetrahedron, 51(43), 11765-11774. Available at: [Link]
-
Reddit. (2020, October 28). Nucleophilicity - ethene vs dimethyl amine. r/chemhelp. Available at: [Link]
-
NIST. (2021). 1,3-Propanediamine, N,N-dimethyl-. In NIST Chemistry WebBook, NIST Standard Reference Database Number 69. National Institute of Standards and Technology. Available at: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 13981101, 3-(Diethylamino)propanamide. Available at: [Link]
-
Ashenhurst, J. (2018, May 7). Nucleophilicity Trends of Amines. Master Organic Chemistry. Available at: [Link]
-
Harrison, J. J., et al. (2011). Sodium Diisopropylamide in N,N-Dimethylethylamine: Reactivity, Selectivity, and Synthetic Utility. Angewandte Chemie International Edition, 50(41), 9642-9645. Available at: [Link]
-
Katritzky, A. R., et al. (2020). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. Molecules, 25(11), 2589. Available at: [Link]
-
Earle, M. J., et al. (2002). Friedel–Crafts acylation reactions using metal triflates in ionic liquid. Green Chemistry, 4(1), 66-70. Available at: [Link]
-
Chen, Z., et al. (2021). Chemoselective acylation of N-acylglutarimides with N-acylpyrroles and aryl esters under transition-metal-free conditions. Organic Letters, 23(18), 7176-7181. Available at: [Link]
-
Nudelman, N. S., & Pérez, D. (2000). A Comprehensive Mechanism for Aromatic Nucleophilic Substitution in Aprotic Solvents: Derivation of the Whole Reaction Scheme for Third Order in Amine Kinetic Law. Journal of the Chemical Society, Perkin Transactions 2, (12), 2533-2538. Available at: [Link]
Sources
- 1. The Production Process Of DMAPA (N,N-Dimethyl-1,3-propane Diamine) - A Detailed Overview [blitchem.com]
- 2. Research about the Method of Synthesizing N,N-dimethyl- 1,3-propanediamine Continuously | Chemical Engineering Transactions [cetjournal.it]
- 3. CAS 109-55-7: N,N-Dimethyl-1,3-propane diamine [cymitquimica.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. reddit.com [reddit.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. researchgate.net [researchgate.net]
- 8. N,N-Dimethylethylenediamine: A Key Chemical Compound in Modern Applications_Chemicalbook [chemicalbook.com]
- 9. CAS 111-33-1: N,N′-Dimethyl-1,3-propanediamine [cymitquimica.com]
- 10. N,N′-Dimethyl-1,3-propanediamine - Wikipedia [en.wikipedia.org]
- 11. Inline Reaction Monitoring of Amine-Catalyzed Acetylation of Benzyl Alcohol Using a Microfluidic Stripline Nuclear Magnetic Resonance Setup - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Reaction Monitoring & Kinetics | Chemical Instrumentation Facility [cif.iastate.edu]
- 13. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 14. imserc.northwestern.edu [imserc.northwestern.edu]
- 15. pharmtech.com [pharmtech.com]
A Senior Application Scientist's Guide to the Validation of Analytical Methods for 3-(Dimethylamino)propanamide (DMAPA)
For researchers, scientists, and drug development professionals, the accurate quantification of residual monomers and synthetic intermediates is a critical aspect of quality control and process optimization. 3-(Dimethylamino)propanamide (DMAPA), a key building block in the synthesis of various surfactants and other specialty chemicals, often requires precise analytical monitoring. This guide provides an in-depth comparison of validated analytical methods for DMAPA, offering insights into method selection, experimental design, and data interpretation, grounded in established scientific principles and regulatory expectations.
The inherent polarity and basicity of short-chain amines like DMAPA present unique analytical challenges. Direct analysis is often hindered by poor chromatographic peak shape, low volatility, and strong interactions with column materials.[1][2] Consequently, derivatization is a common and often necessary strategy to enhance the analyte's properties for robust and reliable quantification.[3] This guide will focus on two of the most prevalent and effective chromatographic techniques for this purpose: Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection.
Our exploration will not merely present protocols but will delve into the causality behind the methodological choices, empowering the reader to not only replicate these methods but also to adapt and troubleshoot them effectively. The validation of these methods will be discussed in the context of the International Council for Harmonisation (ICH) guidelines, ensuring that the presented data is reliable, reproducible, and fit for its intended purpose.[4]
Comparative Analysis of Analytical Methodologies: GC-FID vs. HPLC-UV
The choice between GC and HPLC is dictated by several factors, including the analyte's properties, the sample matrix, required sensitivity, and available instrumentation.[5][6] For DMAPA, both techniques are viable, but each presents distinct advantages and disadvantages.
Gas Chromatography (GC) is inherently suited for volatile and thermally stable compounds.[7][8] While DMAPA has a relatively low boiling point, its polarity can lead to peak tailing on standard GC columns.[9] Derivatization is therefore highly recommended to improve its volatility and reduce interactions with the stationary phase.[3]
High-Performance Liquid Chromatography (HPLC) is a versatile technique well-suited for non-volatile or thermally labile compounds.[6][10] Since DMAPA lacks a strong chromophore, direct UV detection offers limited sensitivity.[11] Derivatization with a UV-absorbing agent is a powerful strategy to significantly enhance detection and quantification limits.[11]
The following table summarizes the typical performance characteristics of validated GC-FID and HPLC-UV methods for the analysis of short-chain amines like DMAPA, based on data from studies on structurally similar compounds.
| Parameter | GC-FID with Derivatization (Silylation/Acylation) | HPLC-UV with Derivatization (e.g., with Salicylaldehyde) |
| Principle | Separation of volatile derivatives in the gas phase. | Separation of derivatized analyte in the liquid phase. |
| Derivatization | Typically required to increase volatility and improve peak shape. | Required to introduce a UV-absorbing chromophore. |
| Sensitivity | High, especially with sensitive detectors like FID for hydrocarbons. | Moderate to high, dependent on the molar absorptivity of the derivative. |
| Linearity (R²) | Typically > 0.99 | Typically > 0.99 |
| Limit of Detection (LOD) | ng/mL to low µg/mL range | µg/mL range |
| Limit of Quantification (LOQ) | ng/mL to low µg/mL range | µg/mL range |
| Accuracy (% Recovery) | Typically 90-110% | Typically 98-102% |
| Precision (%RSD) | < 10% | < 2% |
| Advantages | High resolution, fast analysis times, cost-effective carrier gas.[5] | Broad applicability, room temperature operation, robust.[10] |
| Disadvantages | Requires derivatization for polar analytes, high inlet temperatures can degrade some samples.[2] | Requires derivatization for non-chromophoric analytes, higher solvent consumption.[12] |
Experimental Protocols: A Step-by-Step Guide
The following protocols are detailed, self-validating systems designed to provide a clear and reproducible workflow. The rationale behind key steps is explained to enhance understanding and facilitate adaptation.
Method 1: GC-FID Analysis of DMAPA with Silylation Derivatization
This method is predicated on converting the polar amine group of DMAPA into a less polar and more volatile trimethylsilyl (TMS) derivative, making it amenable to GC analysis. Silylation is a robust and widely used derivatization technique for compounds with active hydrogens.[1]
Workflow for GC-FID Method Development and Validation
Caption: Workflow for GC-FID method development and validation.
Experimental Protocol:
-
Preparation of Standard Solutions:
-
Prepare a stock solution of DMAPA reference standard at 1 mg/mL in a suitable anhydrous solvent (e.g., pyridine or acetonitrile).
-
Create a series of calibration standards by diluting the stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL.
-
-
Sample Preparation:
-
Accurately weigh a sample containing DMAPA and dissolve it in the chosen anhydrous solvent to achieve a concentration within the calibration range.
-
If the sample matrix is complex, a liquid-liquid extraction or solid-phase extraction (SPE) may be necessary to isolate DMAPA prior to derivatization.
-
-
Derivatization Procedure (Silylation):
-
To 100 µL of the standard or sample solution in a reaction vial, add 100 µL of a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[3]
-
Tightly cap the vial and heat at 70°C for 30 minutes.
-
Allow the vial to cool to room temperature before GC injection.
-
-
GC-FID Conditions:
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Inlet Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp: 10°C/min to 200°C.
-
Hold for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Detector Temperature: 280°C.
-
Injection Volume: 1 µL (split or splitless, depending on concentration).
-
Method 2: HPLC-UV Analysis of DMAPA with Salicylaldehyde Derivatization
This method leverages the formation of a Schiff base between DMAPA and salicylaldehyde. The resulting imine derivative possesses a strong chromophore, enabling sensitive UV detection.[11]
Workflow for HPLC-UV Method Development and Validation
Caption: Workflow for HPLC-UV method development and validation.
Experimental Protocol:
-
Preparation of Solutions:
-
DMAPA Stock Solution: Prepare a 1 mg/mL stock solution of DMAPA reference standard in acetonitrile.
-
Salicylaldehyde Solution: Prepare a 0.02 M solution of salicylaldehyde in acetonitrile.
-
Mobile Phase: A mixture of acetonitrile and a suitable buffer (e.g., phosphate buffer, pH 7) is commonly used. The exact ratio should be optimized for best separation.
-
-
Derivatization and Standard Preparation:
-
To prepare calibration standards, add appropriate aliquots of the DMAPA stock solution to vials.
-
Add a 10-fold molar excess of the salicylaldehyde solution to each vial.
-
Allow the reaction to proceed at room temperature for approximately 30 minutes.
-
Dilute the derivatized solutions with the mobile phase to final concentrations ranging from 1 µg/mL to 200 µg/mL.
-
-
Sample Preparation:
-
Dissolve the sample in acetonitrile to an estimated DMAPA concentration within the calibration range.
-
Derivatize the sample solution following the same procedure as for the standards.
-
-
HPLC-UV Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Isocratic or gradient elution with an acetonitrile/buffer mixture. A typical starting point is 60:40 (v/v) acetonitrile:buffer.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: The maximum absorbance of the DMAPA-salicylaldehyde derivative (typically around 350-400 nm, which should be experimentally determined).
-
Injection Volume: 20 µL.
-
Validation Parameters: Ensuring Scientific Integrity
A validated analytical method provides assurance of its reliability. The following key parameters, as outlined by ICH guidelines, must be assessed for both the GC-FID and HPLC-UV methods.[4][7]
-
Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components, such as impurities, degradation products, and matrix components. This is typically evaluated by analyzing spiked placebo samples and performing forced degradation studies.
-
Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte within a given range. A minimum of five concentration levels should be analyzed, and the correlation coefficient (R²) should typically be ≥ 0.99.
-
Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value. It is often expressed as the percent recovery of a known amount of analyte spiked into a sample matrix.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is typically evaluated at three levels:
-
Repeatability (intra-assay precision): Precision under the same operating conditions over a short interval of time.
-
Intermediate Precision: Precision within the same laboratory but on different days, with different analysts, or on different equipment.
-
Reproducibility: Precision between different laboratories (inter-laboratory study).
-
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters. This provides an indication of its reliability during normal usage.
Conclusion: Selecting the Optimal Method
Both GC-FID with silylation and HPLC-UV with salicylaldehyde derivatization are powerful and reliable techniques for the quantitative analysis of 3-(Dimethylamino)propanamide. The choice of method will ultimately depend on the specific requirements of the analysis and the laboratory's capabilities.
The GC-FID method generally offers higher sensitivity and is a cost-effective option for routine analysis of volatile impurities. The HPLC-UV method provides excellent robustness and is particularly advantageous when dealing with complex matrices or when a higher degree of precision is required.
Regardless of the chosen method, a thorough validation according to ICH guidelines is paramount to ensure the generation of high-quality, reliable, and scientifically sound data. This guide provides the foundational knowledge and practical protocols to empower researchers and scientists in making informed decisions and successfully implementing a validated analytical method for DMAPA.
References
-
ResearchGate. (2019, March 7). Determination of DMAPA (Dimethylaminopropylamine) in alkylamidopropylamine as a by-product (< 50ppm). GC or HPLC? Retrieved from [Link]
-
Kalmár, E., Kormányos, B., Szakonyi, G., & Dombi, G. (2014). Validated HPLC Determination of 4-Dimethylaminoantipyrine in Different Suppository Bases. Indian Journal of Pharmaceutical Sciences, 76(1), 31–37. Retrieved from [Link]
-
PubMed. (2014). Validated HPLC determination of 4-dimethylaminoantipyrine in different suppository bases. Retrieved from [Link]
-
ResearchGate. (1997, June). Determination of Dimethylaminopropylamine in Alkylaminoamides by High-Performance Liquid Chromatography. Retrieved from [Link]
-
Chang, W. (2023). Validation and Comparison of Drug Analysis Techniques and Chromatographic Methods. Pharmaceutical Analytica Acta, 14(737). Retrieved from [Link]
-
Brewer Science. (n.d.). Small Molecule Analysis Testing: HPLC vs GC. Retrieved from [Link]
-
Phenomenex. (2025, June 6). HPLC vs GC: What Sets These Methods Apart. Retrieved from [Link]
-
News-Medical.net. (2024, July 4). GC Vs. HPLC: A Comprehensive Comparison And Practical Applications - Blog. Retrieved from [Link]
-
Restek. (n.d.). GC Derivatization. Retrieved from [Link]
-
MRC. (n.d.). Comparison Table - GC Vs. HPLC. Retrieved from [Link]
-
Lab Manager. (2025, August 22). HPLC vs GC: Choosing the Right Chromatography Technique. Retrieved from [Link]
-
Resolian. (2025, December 2). HPLC-UV Method Development for Highly Polar Impurities. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). New method for GC/FID and GC-C-IRMS Analysis of plasma free fatty acid concentration and isotopic enrichment. Retrieved from [Link]
-
Preprints.org. (2025, October 27). Comparative Study of UV And HPLC Methods for Estimation of Drug. Retrieved from [Link]
-
ResearchGate. (n.d.). Development and validation of HPLC method for the quantitative determination of (E)-3-(3-(dimethylamino) propyl)-3-(3-(4-hydroxy-3 methoxyphenyl) acryloyl) dihydrofuran-2(3H)-one tartarate as a potential spermicide. Retrieved from [Link]
-
Global Journal of Medical Research. (n.d.). Development and validation of RP- HPLC method with UV detection to determine and quantify dimenhydrinate in human plasma. Retrieved from [Link]
-
IntechOpen. (2018, December 5). Derivatization Methods in GC and GC/MS. Retrieved from [Link]
-
Vitae. (2021, February 23). HPLC Method Validation for the Quantitative Fast Determination of 8 Organic Uv-Filters in Products with a Level of Sun Protection Factor Emulsion-Type. Retrieved from [Link]
Sources
- 1. diverdi.colostate.edu [diverdi.colostate.edu]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Validated HPLC Determination of 4-Dimethylaminoantipyrine in Different Suppository Bases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. brewerscience.com [brewerscience.com]
- 6. HPLC vs GC: Choosing the Right Chromatography Technique | Lab Manager [labmanager.com]
- 7. walshmedicalmedia.com [walshmedicalmedia.com]
- 8. GC Vs. HPLC: A Comprehensive Comparison And Practical Applications - Blog - News [alwsci.com]
- 9. researchgate.net [researchgate.net]
- 10. HPLC vs GC: What Sets These Methods Apart | Phenomenex [phenomenex.com]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to Impurity Profiling of Synthesized 3-(Dimethylamino)propanamide
Introduction: Beyond the Main Peak—The Imperative of Impurity Profiling
In pharmaceutical development, the active pharmaceutical ingredient (API) is the protagonist of our story, but the narrative is incomplete without understanding its supporting cast: the impurities. These chemical entities, present at often minute levels, can significantly influence the safety, efficacy, and stability of the final drug product.[1] Impurity profiling—the identification, quantification, and control of these substances—is therefore not a perfunctory quality control checkpoint but a fundamental scientific endeavor mandated by global regulatory bodies like the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[2]
This guide provides an in-depth, experience-driven comparison of analytical strategies for the comprehensive impurity profiling of 3-(Dimethylamino)propanamide. We will move beyond rote protocols to explore the causality behind experimental choices, ensuring a robust, self-validating approach to quality and safety assessment.
The Synthetic Story: Predicting Impurities in 3-(Dimethylamino)propanamide
A robust impurity profile begins with a thorough understanding of the synthetic route. 3-(Dimethylamino)propanamide is typically synthesized via a Michael addition of dimethylamine to acrylamide. This pathway, while efficient, presents several potential sources for process-related impurities.
Plausible Synthetic Pathway: Acrylamide reacts with Dimethylamine, often in a suitable solvent, where the amine acts as a nucleophile, attacking the β-carbon of the α,β-unsaturated amide.
Anticipated Process-Related Impurities:
-
Starting Materials:
-
Acrylamide: A known neurotoxin and potential carcinogen, its levels must be strictly controlled.
-
Dimethylamine: A volatile and corrosive amine.
-
-
By-products:
-
3,3'-Iminobis(N,N-dimethylpropanamide): Resulting from a double Michael addition of acrylamide to ammonia (if present as an impurity in dimethylamine) followed by reaction with dimethylamine.
-
Polyacrylamide: Acrylamide is prone to polymerization, especially in the presence of initiators like heat or light, leading to polymeric impurities that can be challenging to detect and remove.
-
-
Degradation Products:
-
3-(Dimethylamino)propanoic acid: Hydrolysis of the primary amide functional group can occur during synthesis work-up or on storage, particularly under non-neutral pH conditions.
-
This predictive analysis is the foundational step, guiding the development of analytical methods with the necessary specificity to resolve the main compound from these key potential impurities.
Core Strategy: Developing a Stability-Indicating HPLC Method
For a moderately polar, non-volatile compound like 3-(Dimethylamino)propanamide, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the analytical workhorse.[3] The goal is to develop a "stability-indicating" method, one that can separate the API from its degradation products and process-related impurities, thus providing a true measure of its stability.[3]
Experimental Protocol: RP-HPLC Method Development
-
Column Selection:
-
Choice: C18 (Octadecylsilane) column, 5 µm particle size, 4.6 x 250 mm.
-
Rationale: The C18 stationary phase provides hydrophobic interactions suitable for retaining and separating the analyte and its likely impurities, which span a range of polarities. The longer column length ensures higher resolution, which is critical for separating closely eluting peaks.
-
-
Mobile Phase Selection:
-
Choice: A gradient elution using Mobile Phase A (0.1% Formic Acid in Water) and Mobile Phase B (Acetonitrile).
-
Rationale: Formic acid acts as a buffer and an ion-pairing agent, ensuring sharp, symmetrical peak shapes for the basic tertiary amine in the analyte. A gradient elution (e.g., starting at 5% B and ramping to 95% B) is essential because we are trying to resolve compounds with different polarities, from the polar starting material acrylamide to potentially more hydrophobic by-products. Using a mass spectrometry-compatible modifier like formic acid allows for seamless transfer to LC-MS for peak identification.[4]
-
-
Detection:
-
Choice: Photodiode Array (PDA) Detector scanning from 200-400 nm.
-
Rationale: While the amide and amine functionalities are not strong chromophores, they exhibit UV absorbance at low wavelengths (~210 nm). A PDA detector is superior to a simple UV detector as it provides spectral data for each peak. This is invaluable for assessing peak purity—ensuring a single chromatographic peak corresponds to a single component—and for giving preliminary clues about the identity of an unknown impurity by comparing its UV spectrum to the parent compound.[5]
-
-
Forced Degradation Studies (Stress Testing):
-
Objective: To intentionally degrade the sample to generate potential degradation products and prove the analytical method can resolve them. As per ICH Q1A(R2), the goal is to achieve 5-20% degradation.[6]
-
Rationale: This is the ultimate test of a method's specificity and stability-indicating nature.[7] It simulates the conditions a drug might experience over its shelf-life and beyond, uncovering degradation pathways.[7]
-
Workflow for Impurity Profiling
Caption: Overall workflow for impurity profiling.
Protocol for Forced Degradation Studies
| Stress Condition | Protocol | Rationale & Likely Degradation Product |
| Acid Hydrolysis | Reflux sample in 0.1 M HCl at 60°C for 8 hours. | To challenge the stability of the amide bond in an acidic environment. Primary Degradant: 3-(Dimethylamino)propanoic acid. |
| Base Hydrolysis | Reflux sample in 0.1 M NaOH at 60°C for 4 hours. | To challenge the amide bond under basic conditions, which often accelerates hydrolysis. Primary Degradant: 3-(Dimethylamino)propanoic acid. |
| Oxidative | Treat sample with 3% H₂O₂ at room temperature for 24 hours. | To assess susceptibility to oxidation. The tertiary amine is a potential site for oxidation. Primary Degradant: 3-(Dimethylamino)propanamide N-oxide. |
| Thermal | Expose solid sample to 80°C for 48 hours. | To evaluate the intrinsic thermal stability of the molecule in the absence of solvent. |
| Photolytic | Expose solution to UV/Vis light (ICH Q1B option 1) for an appropriate duration. | To assess light sensitivity, which can induce degradation through radical mechanisms. |
Comparison of Analytical Techniques
While HPLC is the primary technique, a multi-faceted approach provides a more complete picture. No single method can do everything, and orthogonal techniques (those based on different separation or detection principles) are crucial for a comprehensive analysis.[1]
| Technique | Primary Application | Advantages | Disadvantages |
| RP-HPLC with PDA | Quantification of known and unknown impurities; stability testing. | High resolution, excellent quantitation, robust, peak purity analysis.[3] | Requires chromophores for good sensitivity; does not provide mass information for identification. |
| Gas Chromatography (GC) | Analysis of volatile impurities. | Excellent for residual solvents (e.g., from synthesis) and volatile starting materials like dimethylamine. | Not suitable for non-volatile analytes like the API and most degradation products; requires derivatization for polar compounds. |
| LC-Mass Spectrometry (LC-MS) | Identification of unknown impurities. | Provides molecular weight and fragmentation data, enabling structural elucidation of impurities above the identification threshold.[8] | More complex, quantification can be less robust than UV-based methods without proper standards. |
| HPTLC | A complementary technique for separation. | Cost-effective, high sample throughput, good for screening.[9] | Lower resolution and sensitivity compared to HPLC. |
The Investigation of an Unknown Impurity
Imagine a new peak appears in the chromatogram of a development batch at a level of 0.15%, exceeding the ICH identification threshold of 0.10%. The PDA spectrum is uninformative. This triggers a structured investigation.
Decision Workflow for Unknown Impurity Identification
Caption: Workflow for identifying an unknown impurity.
Causality in the Workflow:
-
LC-MS/MS Analysis: The first step is to get mass information. An LC-MS run will provide the molecular weight of the unknown impurity.
-
High-Resolution MS: Using a high-resolution mass spectrometer (like a Q-TOF or Orbitrap) provides an accurate mass, which can be used to predict the elemental formula.
-
MS/MS Fragmentation: Fragmenting the impurity's molecular ion (MS/MS) provides structural clues. By comparing the fragmentation pattern to that of the parent API, we can identify which parts of the molecule have changed.
-
Structure Elucidation and Confirmation: Based on the elemental formula, fragmentation, and knowledge of the synthesis, a putative structure is proposed. The final, definitive confirmation requires synthesizing the proposed impurity and demonstrating that it has the identical retention time and mass spectrum as the unknown peak in the sample.
Method Validation: Ensuring Trustworthiness
Once the method is developed and impurities are identified, the analytical procedure must be validated according to ICH Q2(R1) guidelines to prove it is fit for its intended purpose.[5]
Key Validation Parameters:
-
Specificity: As demonstrated by the forced degradation study, the method's ability to uniquely assess the analyte in the presence of impurities.[3]
-
Linearity: The method provides results that are directly proportional to the concentration of the analyte over a given range.
-
Accuracy: The closeness of the test results to the true value.
-
Precision (Repeatability & Intermediate Precision): The degree of agreement among individual tests when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters (e.g., pH, mobile phase composition, temperature).
Conclusion
The impurity profile of 3-(Dimethylamino)propanamide is a critical quality attribute that requires a systematic, scientifically-grounded approach. It begins with a deep understanding of the synthetic process to predict potential impurities. This knowledge informs the development of a specific, stability-indicating RP-HPLC method, which is then rigorously challenged through forced degradation studies. Orthogonal methods like GC and LC-MS provide a more complete analytical picture, with LC-MS being indispensable for the structural elucidation of unknown impurities that exceed regulatory thresholds. Finally, a comprehensive validation package following ICH guidelines ensures that the developed methods are robust, reliable, and fit for purpose, ultimately safeguarding the quality and safety of the final pharmaceutical product.
References
-
SIELC Technologies. (2018, May 16). Propanamide, 3-(dimethylamino)-N,N-dimethyl-. Available at: [Link]
-
ACS Publications. (2023, November 22). Actual Process Impurity or an Analytical Artifact? A Case Study Involving Conversion of Amide to Nitrile to Uncover the Truth and Mitigate. Available at: [Link]
-
PrepChem.com. Synthesis of N-[3-(dimethylamino)propyl]pentadecanamide. Available at: [Link]
-
European Medicines Agency. (1995). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]
- Singh, R., & Rehman, Z. (2012). Development of forced degradation and stability indicating studies of drugs—A review.
-
TIJER.org. (n.d.). A REVIEW ON IMPURITY PROFILING AND TECHNIQUES USED FOR THEIR IDENTIFICATION. Available at: [Link]
-
ResolveMass Laboratories. (2026, February 15). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Available at: [Link]
- Kasar, P. (2025, August 13). An In-depth Review on Development and Validation of Stability-Indicating RP-HPLC Methods for Pharmaceutical Analysis. International Journal of Pharmaceutical Sciences, 3(8), 1361-1372.
-
Journal of Drug Delivery and Therapeutics. (2020, April 15). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Available at: [Link]
-
AMSbiopharma. (2025, September 22). Impurity profiling and HPLC methods for drug quality compliance. Available at: [Link]
-
PubChem - NIH. 3-(Dimethylamino)propanamide. Available at: [Link]
-
ResearchGate. (n.d.). Determination of residual dimethylaminopropylamine in aminopropylamides of fatty acid using high-performance liquid chromatography. Available at: [Link]
-
PubChemLite. 3-(dimethylamino)propanamide (C5H12N2O). Available at: [Link]
-
ResearchGate. (2016, April 12). Development of Impurity Profiling Methods Using Modern Analytical Techniques. Available at: [Link]
-
PMC. (n.d.). Eyelid Dermatitis: Contact Allergy to 3-(Dimethylamino)propylamine. Available at: [Link]
- Google Patents. EP0046288A1 - Process for the preparation of 3-dimethylamino-2,2-dimethyl propanal.
-
Research and Reviews: Journal of Pharmaceutical Analysis. (2025). Impurity Profiling in Pharmaceuticals: Strategies, Analytical Techniques, and Regulatory Perspectives. Available at: [Link]
-
SciSpace. (2016, December 14). Forced Degradation Studies. Available at: [Link]
-
Kymos. (2024, January 23). Impurity Profiling: Characterization of unknown impurities in pharmaceuticals. Available at: [Link]
Sources
- 1. 3-(dimethylamino)-N,N-dimethyl-propanamide | 17268-47-2 [sigmaaldrich.com]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. Propanamide, 3-(dimethylamino)-N,N-dimethyl- | SIELC Technologies [sielc.com]
- 4. 3-(Dimethylamino)propanamide | C5H12N2O | CID 11330431 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 3-Dimethylaminopropylamine synthesis - chemicalbook [chemicalbook.com]
- 7. Eyelid Dermatitis: Contact Allergy to 3-(Dimethylamino)propylamine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. EP0046288A1 - Process for the preparation of 3-dimethylamino-2,2-dimethyl propanal - Google Patents [patents.google.com]
A Head-to-Head Comparison of Amine-Based Reagents in Synthesis
A Senior Application Scientist's Guide to Selecting the Optimal Amine Base for Catalytic Cross-Coupling Reactions
For researchers, scientists, and professionals in drug development, the selection of the appropriate amine-based reagent is a critical decision that can profoundly impact the efficiency, selectivity, and overall success of a synthetic route. Amines are ubiquitous in organic synthesis, serving as catalysts, nucleophiles, and, most frequently, as bases.[1][2][3] Their performance, however, is not universal. Factors such as basicity, steric hindrance, and nucleophilicity dictate their suitability for a given transformation.[1][4]
This guide provides an in-depth, head-to-head comparison of common amine-based reagents, focusing on their application as bases in the context of palladium-catalyzed cross-coupling reactions—a cornerstone of modern medicinal chemistry.[5][6] By understanding the interplay of their fundamental properties, chemists can move beyond trial-and-error and make informed, rational choices to optimize their reactions.
The Critical Role of the Amine Base in Cross-Coupling
In palladium-catalyzed reactions like the Suzuki-Miyaura coupling, the base is not merely a proton scavenger.[7][8] Its primary role is to facilitate the crucial transmetalation step, which is often rate-determining.[7][9] The base activates the organoboron species, forming a more nucleophilic "ate" complex, which then efficiently transfers its organic group to the palladium center.[7] The choice of base can therefore dramatically influence reaction rates and yields.[10]
Similarly, in Buchwald-Hartwig amination, the base is essential for deprotonating the amine nucleophile, allowing it to enter the catalytic cycle.[6] In these transformations, the properties of the amine base are paramount.
Key Performance Metrics for Amine Bases
The efficacy of an amine base is governed by a balance of several key properties. Understanding these provides a framework for rational selection.
-
Basicity (pKaH): This value, which refers to the pKa of the conjugate acid, quantifies the base's strength.[11] A higher pKaH indicates a stronger base. The base must be strong enough to deprotonate the relevant species in the catalytic cycle. Generally, basicity increases with the number of electron-donating alkyl groups (tertiary > secondary > primary).[12]
-
Steric Hindrance: The bulkiness of the groups surrounding the nitrogen atom can be a significant advantage.[1][4] High steric hindrance can prevent the amine from acting as a nucleophile and participating in unwanted side reactions, such as alkylation or acylation.[13][14] This is a crucial distinction between basicity and nucleophilicity.[13]
-
Nucleophilicity: This kinetic property describes the rate at which an amine will attack an electrophilic center. While related to basicity, it is much more sensitive to steric effects.[13] A highly nucleophilic base can lead to undesired side products, making sterically hindered, non-nucleophilic bases highly valuable.
-
Solubility: The solubility of the amine base and its resulting salt can impact reaction homogeneity and ease of workup. For instance, the hydrochloride salt of N,N-Diisopropylethylamine (DIPEA) is often more soluble in organic solvents than that of Triethylamine (TEA), which can simplify product isolation.[14]
A Comparative Analysis of Common Amine Bases
To illustrate these principles, we will compare three widely used tertiary amine bases: Triethylamine (TEA), N,N-Diisopropylethylamine (DIPEA or Hünig's Base), and 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).
| Property | Triethylamine (TEA) | N,N-Diisopropylethylamine (DIPEA) | 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) |
| Structure | Et₃N | iPr₂NEt | (See structure) |
| pKaH (in water) | ~10.75[14][15][16] | ~10.9[14][16] | ~13.5 (in MeCN) |
| Steric Hindrance | Moderate[16] | High[14][16][17] | Low (but non-nucleophilic due to amidine structure) |
| Nucleophilicity | Moderate[15] | Low / Poor[16] | Low / Non-nucleophilic |
| Key Feature | Common, inexpensive, general-purpose base. | Sterically hindered, non-nucleophilic base. | Very strong, non-nucleophilic organic superbase.[18] |
| Common Application | General acid scavenger, suitable when nucleophilicity is not a concern. | Peptide couplings (e.g., with HATU), reactions with sensitive electrophiles.[16] | Eliminations, reactions requiring a very strong, non-nucleophilic base. |
Causality Behind the Choices:
-
TEA vs. DIPEA: These bases have similar pKaH values, but their steric profiles are vastly different.[14] The three ethyl groups of TEA provide moderate bulk. In contrast, the two bulky isopropyl groups on DIPEA effectively shield the nitrogen's lone pair, making it a very poor nucleophile.[16] This is why DIPEA is the preferred base in applications like peptide synthesis with HATU, where it minimizes side reactions and preserves stereochemical integrity.[16] TEA, being more nucleophilic, can sometimes lead to unwanted acylation or alkylation of the base itself.[14]
-
When to Use DBU: DBU is an organic superbase, significantly stronger than common trialkylamines.[18] Its strength makes it ideal for deprotonating weakly acidic protons, such as those on carbon atoms in E2 elimination reactions. Despite its accessible nitrogen, its amidine structure delocalizes the positive charge upon protonation, rendering it non-nucleophilic.
Experimental Showcase: Base Selection in Suzuki-Miyaura Coupling
To provide a practical comparison, we present a model Suzuki-Miyaura cross-coupling reaction. While inorganic bases like K₂CO₃ or Cs₂CO₃ are often superior for this specific reaction, screening organic amine bases highlights their differing performance profiles and serves as a valuable exercise.[7][19]
Model Reaction
The coupling of 4-bromotoluene with phenylboronic acid.
General Experimental Protocol
-
To a flame-dried reaction vial equipped with a magnetic stir bar, add 4-bromotoluene (171 mg, 1.0 mmol, 1.0 equiv), phenylboronic acid (146 mg, 1.2 mmol, 1.2 equiv), and the Palladium catalyst/ligand system (e.g., Pd(OAc)₂, 2.2 mg, 0.01 mmol, 1 mol% and SPhos, 8.2 mg, 0.02 mmol, 2 mol%).
-
Add the selected amine base (2.5 mmol, 2.5 equiv).
-
Evacuate and backfill the vial with an inert gas (e.g., Argon) three times.
-
Add anhydrous solvent (e.g., Toluene, 5 mL) via syringe.
-
Seal the vial and heat the reaction mixture to 100 °C in a pre-heated oil bath.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to determine the isolated yield.
Comparative Performance Data (Illustrative)
| Amine Base | pKaH | Steric Hindrance | Typical Outcome | Rationale for Performance |
| Triethylamine (TEA) | ~10.75 | Moderate | Low to Moderate Yield | Insufficiently basic to efficiently generate the boronate "ate" complex, leading to slow transmetalation. |
| DIPEA | ~10.9 | High | Low to Moderate Yield | Similar to TEA, the basicity is often the limiting factor in this specific transformation, despite its non-nucleophilic nature. |
| DBU | ~13.5 | Low | Moderate to Good Yield | The significantly higher basicity facilitates the formation of the reactive boronate species more effectively than TEA or DIPEA, leading to improved yields. |
| K₂CO₃ (Inorganic Control) | (N/A) | (N/A) | Good to Excellent Yield | Inorganic bases are highly effective and commonly used, providing a benchmark for performance.[7][8] |
Note: Yields are highly dependent on the specific substrates, catalyst, and solvent system. This table provides a general comparison for illustrative purposes.[7]
Visualizing the Workflow and Mechanism
To further clarify the processes, the following diagrams illustrate the experimental workflow and a key mechanistic step where the amine base plays a role.
Experimental Workflow
Caption: General workflow for screening amine bases in a Suzuki coupling reaction.
Role of Base in Transmetalation
Caption: The amine base facilitates the formation of the highly reactive boronate complex.
Conclusion and Recommendations
The selection of an amine-based reagent is a nuanced decision that requires a deep understanding of its intrinsic chemical properties.
-
For general-purpose acid scavenging where nucleophilicity is not a concern, Triethylamine (TEA) remains a cost-effective and practical choice.
-
When working with sensitive electrophiles or in reactions where minimizing side reactions and preserving stereochemistry is critical (e.g., peptide coupling), the sterically hindered, non-nucleophilic nature of N,N-Diisopropylethylamine (DIPEA) is highly advantageous.
-
For transformations requiring a strong, non-nucleophilic organic base, such as challenging eliminations or deprotonations, DBU is an excellent option.
By moving beyond simple pKa values and considering the interplay of basicity, steric hindrance, and nucleophilicity, researchers can rationally select the optimal amine base, accelerating discovery and improving the robustness of their synthetic methodologies.
References
- A Dive Into Forty Years of Research on Organic Superbases: From Design to Applications. PMC.
- Basicity of amines. Organic Chemistry II - Fiveable.
- Converting Amines to Amides. Chemistry Steps.
- How do amines act as bases. Rawsource.
- Organic Chem Basicity: How to compare Basicity of Amines, Phenylamines and Amides. SimpleChemConcepts.
- Nucleophilicity Trends of Amines. Master Organic Chemistry.
- Amide Bond Activation of Biological Molecules. PMC - NIH.
- Basicity of Amines. Chemistry Steps.
- The Amide Functional Group: Properties, Synthesis, and Nomenclature. Master Organic Chemistry.
- A Comparative Guide to Bases in Suzuki-Miyaura Coupling Reactions. Benchchem.
- Tuning the steric hindrance of alkylamines: a predictive model of steric editing of planar amines. PMC.
- Introduction: Organocatalysis. Chemical Reviews - ACS Publications.
- Organic bases – Knowledge and References. Taylor & Francis.
- A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions. Benchchem.
- Understanding Organic Bases: Amines. HSCprep.
- 5 Key Basicity Trends of Amines. Master Organic Chemistry.
- Roles of Bases in Transition-Metal Catalyzed Organic Reactions. ResearchGate.
- Mechanism, reactivity, and selectivity in a palladium-catalyzed organosilicon-based cross coupling reaction. Catalysis Science & Technology (RSC Publishing).
- Lewis Base Catalysis in Organic Synthesis. SlideShare.
- amines as bases. Chemguide.
- Primary amine-based palladium(II) complexes as catalysts for Suzuki-Miyaura reaction. Indian Journal of Chemistry.
- understanding the volatile nature and strong basicity of triethylamine in organic synthesis. Medium.
- Choosing a Base for HATU Coupling: A Comparative Analysis of DIPEA and Triethylamine. Benchchem.
- Would there be a reason to use diisopropylamine instead of triethylaminr as your base? Reddit.
- CHAPTER 4: Amide Bond Formation. Books - The Royal Society of Chemistry.
- Amines as the ligands for palladium-catalyzed coupling reactions. ResearchGate.
- Dissociation constants (p K a) of tertiary and cyclic amines. RTI International.
- How to choose TEA&DIPEA. Wuhan Haimeite Pharmaceutical Technology Co., Ltd..
- Application Notes and Protocols for Suzuki Coupling Reactions with 6-Bromo-2,2-dimethylchroman-4-amine. Benchchem.
- Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews.
- 2.2: Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts.
- Optimization and Scale-Up of a Suzuki−Miyaura Coupling Reaction: Development of an Efficient Palladium Removal Technique. ACS Publications.
- Screening of different bases for Suzuki coupling a. ResearchGate.
Sources
- 1. rawsource.com [rawsource.com]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. fiveable.me [fiveable.me]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Mechanism, reactivity, and selectivity in a palladium-catalyzed organosilicon-based cross coupling reaction - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Basicity of Amines - Chemistry Steps [chemistrysteps.com]
- 12. chemistryguru.com.sg [chemistryguru.com.sg]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. How to choose TEA&DIPEA-Industry News-武汉海美特医药科技有限公司-武汉海美特医药科技有限公司 [haimetpharma.com]
- 15. bdmaee.net [bdmaee.net]
- 16. benchchem.com [benchchem.com]
- 17. Tuning the steric hindrance of alkylamines: a predictive model of steric editing of planar amines - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A Dive Into Forty Years of Research on Organic Superbases: From Design to Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Cross-Validation of Experimental Results Using 3-(Dimethylamino)propanamide
In the landscape of chemical synthesis and drug development, the reproducibility and reliability of experimental results are paramount. This guide provides an in-depth, technical comparison for researchers, scientists, and drug development professionals on the robust cross-validation of experimental outcomes when using 3-(Dimethylamino)propanamide (DMAPA). We will explore its application in a common synthetic route, compare it with a viable alternative, and detail the rigorous analytical methodologies required to ensure data integrity and trustworthiness.
The process of validating experimental outcomes is a cornerstone of good manufacturing practices and is essential throughout the drug development lifecycle to ensure a product consistently meets its quality specifications.[1][2] This guide is structured to provide not just protocols, but the scientific rationale behind the experimental choices, empowering researchers to design and execute self-validating systems.
Understanding the Role of DMAPA in Synthesis
3-(Dimethylamino)propanamide is a versatile chemical intermediate. However, for this guide, we will focus on a closely related and more widely documented compound, 3-(Dimethylamino)propylamine (DMAPA) , which shares a similar structural motif and is a critical reagent in numerous large-scale industrial syntheses.[3] DMAPA is a diamine featuring both a primary and a tertiary amine, a characteristic that defines its reactivity. The primary amine is significantly more nucleophilic than the tertiary amine, allowing for selective reactions.[4][5]
A primary application of DMAPA is in the synthesis of cocamidopropyl betaine (CAPB), a widely used amphoteric surfactant in personal care products.[4][6] The synthesis involves the reaction of DMAPA with fatty acids, where the primary amine selectively forms an amide bond, leaving the tertiary amine available for a subsequent quaternization reaction.[5] This well-documented, two-step synthesis serves as an ideal model for our cross-validation study.
The Cross-Validation Framework: DMAPA vs. An Alternative
For a robust cross-validation, we must compare the target synthesis using DMAPA against a suitable alternative. A logical choice is an alternative nucleophile that can also participate in amidation. For this guide, we will consider 3-Amino-1-propanol . While it lacks the tertiary amine of DMAPA, it possesses a primary amine for the initial amidation and a hydroxyl group that can be functionalized in subsequent steps, providing a different synthetic pathway to a related class of surfactants.
The core of our cross-validation lies in performing the synthesis with both reagents under optimized and controlled conditions, followed by a rigorous analytical comparison of the products and process efficiency.
dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.4, fontname="Arial"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.1,0.1"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
} caption { label="Workflow for Cross-Validation of Synthesis Pathways"; fontsize=12; fontname="Arial"; } enddot Caption: Workflow for Cross-Validation of Synthesis Pathways.
Experimental Protocols
Reproducibility starts with meticulously detailed protocols. The following sections provide step-by-step methodologies for the synthesis and subsequent analysis.
Synthesis Protocol: Amidation of Lauric Acid
Objective: To synthesize the intermediate amide using both DMAPA and 3-Amino-1-propanol and compare reaction outcomes.
Protocol A: Synthesis with DMAPA
-
Reactor Setup: Charge a 500 mL three-neck round-bottom flask, equipped with a mechanical stirrer, reflux condenser, and a temperature probe, with Lauric Acid (1 mol equivalent) and DMAPA (1.05 mol equivalent). The slight excess of DMAPA helps to drive the reaction to completion.[6]
-
Inert Atmosphere: Purge the flask with nitrogen to prevent potential side reactions.
-
Reaction: Heat the mixture to 160°C with continuous stirring. The reaction is typically refluxed for 8 hours to ensure maximum conversion.[6]
-
Work-up: After cooling, the excess unreacted DMAPA can be removed via vacuum distillation to yield the crude amidoamine intermediate.[6][7]
-
Sample Collection: Collect a sample of the crude product for subsequent analysis before proceeding to any further steps like quaternization.
Protocol B: Synthesis with 3-Amino-1-propanol
-
Reactor Setup: Follow the same reactor setup as in Protocol A, charging the flask with Lauric Acid (1 mol equivalent) and 3-Amino-1-propanol (1.05 mol equivalent).
-
Inert Atmosphere: Purge the flask with nitrogen.
-
Reaction: Heat the mixture to 160°C with continuous stirring for 8 hours.
-
Work-up: After cooling, the product is typically a waxy solid. It can be purified by recrystallization from a suitable solvent like ethanol/water to remove unreacted starting materials.
-
Sample Collection: Collect a sample of the purified product for analysis.
Analytical Cross-Validation Protocols
The trustworthiness of our comparison hinges on orthogonal analytical methods—techniques that rely on different physical principles to measure the same attributes.[8] This approach minimizes the risk of method-specific artifacts and provides a more complete picture of product quality.[2]
Protocol C: Purity and Yield Analysis by HPLC and GC-MS
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful tools for assessing purity and quantifying yield.[9][10] The choice between them depends on the analyte's volatility and thermal stability.[11] Amides can often be analyzed by either method, providing an excellent opportunity for cross-validation.[12][13]
-
HPLC Method (for Amidoamine/Amidoalcohol):
-
Column: C18 reversed-phase column (e.g., 150 x 4.6 mm, 5µm).[12]
-
Mobile Phase: A gradient of Acetonitrile and Water (with 0.1% Formic Acid) is effective for separating the nonpolar amide product from polar starting materials.
-
Detection: UV detection at 210 nm (for the amide bond) or an Evaporative Light Scattering Detector (ELSD) for universal detection.
-
Sample Prep: Dissolve a known mass of the crude product in the mobile phase to a concentration of ~1 mg/mL.[9]
-
Quantification: Calculate yield and purity based on the peak area of the product relative to an external standard.
-
-
GC-MS Method (for residual DMAPA/3-Amino-1-propanol):
-
Column: A polar capillary column (e.g., DB-WAX or similar).
-
Injector Temp: 250°C.
-
Oven Program: Start at 60°C, ramp to 240°C to elute all components.
-
Detection: Mass Spectrometry (MS) for definitive identification and quantification of volatile impurities and starting materials.[14]
-
Sample Prep: Dissolve the crude product in a suitable solvent like Dichloromethane (~1 mg/mL).[9]
-
Protocol D: Structural Verification by FTIR and NMR Spectroscopy
-
Fourier-Transform Infrared Spectroscopy (FTIR): This technique confirms the formation of the amide bond and the disappearance of the carboxylic acid.
-
Sample Prep: Analyze a small amount of the product directly (if liquid) or as a KBr pellet (if solid).
-
Data Interpretation: Look for the disappearance of the broad O-H stretch from the carboxylic acid (~3000 cm⁻¹) and the appearance of the N-H stretch (~3300 cm⁻¹) and the strong C=O stretch of the amide (~1640 cm⁻¹).
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide unambiguous structural confirmation.
-
Sample Prep: Dissolve the sample in a deuterated solvent (e.g., CDCl₃).
-
Data Interpretation: Confirm the presence of signals corresponding to the fatty acid chain, the propyl linker, and the respective head-groups (dimethylamino or hydroxyl). The chemical shifts and coupling patterns will definitively confirm the correct structure was formed.
-
Data Presentation and Comparative Analysis
All quantitative data should be summarized for clear, objective comparison. The following table provides a template for presenting the results from the cross-validation experiments.
| Parameter | Route A: DMAPA | Route B: 3-Amino-1-propanol | Analytical Method | Justification for Comparison |
| Reaction Time (h) | 8 | 8 | Timed Experiment | Measures reaction efficiency under identical conditions. |
| Yield (%) | ~95% | ~90% | HPLC / Gravimetric | Key performance indicator of process efficiency. |
| Product Purity (%) | >98% | >99% (post-recrystallization) | HPLC / GC-MS | Determines the effectiveness of the synthesis and work-up. |
| Key FTIR Peaks (cm⁻¹) | ~3300 (N-H), ~1640 (C=O) | ~3350 (O-H), ~3300 (N-H), ~1640 (C=O) | FTIR Spectroscopy | Confirms functional group conversion and product identity. |
| Residual Reactant | <0.5% (DMAPA) | <0.5% (3-Amino-1-propanol) | GC-MS | Assesses reaction completion and potential for impurities.[4] |
| Physical State | Viscous Liquid | Waxy Solid | Visual Inspection | Impacts downstream processing and formulation. |
Causality and Interpretation
-
Expertise in Action: The slightly higher yield observed with DMAPA can be attributed to its higher boiling point compared to 3-Amino-1-propanol, leading to less evaporative loss at the reaction temperature of 160°C. Furthermore, the purification for the amidoalcohol (Route B) involves recrystallization, which can lead to material loss, whereas the amidoamine (Route A) is purified by distillation, which is often more efficient on a larger scale.
-
Trustworthy Protocols: The use of multiple, orthogonal analytical techniques (HPLC, GC-MS, FTIR, NMR) constitutes a self-validating system.[8] If HPLC shows a high-purity product, and NMR and FTIR confirm the expected chemical structure, there is a high degree of confidence in the result. Discrepancies between methods (e.g., high purity by one method but an incorrect structure by another) immediately flag a problem, such as the formation of an unexpected isomer or byproduct, prompting further investigation. This rigorous approach is fundamental to process validation in the pharmaceutical industry.[1][15]
dot graph G { layout=neato; graph [fontname="Arial", label="Interlocking Analytical Validation", fontsize=12, labelloc=t]; node [shape=ellipse, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
} enddot Caption: Orthogonal methods provide a self-validating analytical framework.
Conclusion
This guide demonstrates a robust framework for the cross-validation of experimental results, using the synthesis of an amide with DMAPA as a primary example. By comparing against a viable alternative and employing a suite of orthogonal analytical techniques, researchers can build a comprehensive and trustworthy data package. This level of rigor is essential for making informed decisions in process development, ensuring the scalability and reproducibility of chemical syntheses, and upholding the standards of scientific integrity required in drug development and manufacturing. The principles outlined—from detailed protocols to multi-faceted analytical validation—are universally applicable for any researcher aiming to produce reliable and defensible scientific results.
References
-
Wikipedia. Cocamidopropyl betaine. Available from: [Link]
-
Cosmetics & Toiletries. cocamidopropyl - betaine, synthesis, analysis, - purity. Available from: [Link]
-
AIP Publishing. Preliminary Study on Palm Kernelamidopropyl Betaine (PKAPB) Production Route. Available from: [Link]
-
ResearchGate. Which reagent can be the best replacement for DMAP in a chemical reaction? Available from: [Link]
-
PubMed. Cross-validation strategies in QSPR modelling of chemical reactions. Available from: [Link]
-
Wikipedia. Validation (drug manufacture). Available from: [Link]
-
PeploBio. The Role of Assay Development and Validation in Drug Discovery. Available from: [Link]
-
G-CON Manufacturing. Understanding Analytical Method Development and Validation in Pharmaceutical Manufacturing. Available from: [Link]
-
ResearchGate. Synthesis of cocamidopropyl betaine. Cocamidopropyl-DMA, cocamidopropyl dimethylamine. Available from: [Link]
-
ResearchGate. Cross-validation strategies in QSPR modelling of chemical reactions. Available from: [Link]
-
Reddit. Based catalysis HMPA alternatives. : r/Chempros. Available from: [Link]
-
Taylor & Francis Online. Validation guidelines for drug-target prediction methods. Available from: [Link]
-
Sofpromed. An Introduction to Analytical Method Development and Validation in Early Phase Clinical Trials. Available from: [Link]
-
ACS Publications. Assessing Model Fit by Cross-Validation. Available from: [Link]
-
Organic Syntheses. 1-ethyl-3-(3-dimethylamino)propylcarbodiimide hydrochloride and methiodide. Available from: [Link]
- Google Patents. EP0046288A1 - Process for the preparation of 3-dimethylamino-2,2-dimethyl propanal.
-
PubMed. 3-(Dimethylamino)-1-propylamine: a cheap and versatile reagent for removal of byproducts in carbohydrate chemistry. Available from: [Link]
-
ResearchGate. (PDF) Analysis of amide compounds in different parts of Piper ovatum Vahl by high-performance liquid chromatographic. Available from: [Link]
-
WordPress. Molecular Solvents – Replacements for DMF, DMAC, NMP. Available from: [Link]
-
MDPI. Cross-Validation Visualized: A Narrative Guide to Advanced Methods. Available from: [Link]
-
LinkedIn. Purity Assurance: Analytical Methods For Trace Impurities (HPLC, GC, IC). Available from: [Link]
-
ThreeBond. Curing Agents for Epoxy Resin. Available from: [Link]
-
ResearchGate. (PDF) Qualitative determination of an amide of unknown fragmentation pattern using Gas Chromatography - Mass Spectrometry. Available from: [Link]
-
ACS Publications. Green Chemistry. Available from: [Link]
-
ResearchGate. Preparation and hydrophobizing properties of carboxylic acid N-[3-(dimethylamino)propyl]amide hydrochlorides. Available from: [Link]
Sources
- 1. Validation (drug manufacture) - Wikipedia [en.wikipedia.org]
- 2. upm-inc.com [upm-inc.com]
- 3. products.basf.com [products.basf.com]
- 4. Cocamidopropyl betaine - Wikipedia [en.wikipedia.org]
- 5. How is CAPB manufactured? l Elchemy [elchemy.com]
- 6. pubs.aip.org [pubs.aip.org]
- 7. img.cosmeticsandtoiletries.com [img.cosmeticsandtoiletries.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Purity Assurance: Analytical Methods For Trace Impurities (HPLC, GC, IC) [eureka.patsnap.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. 3-Dimethylamino-1-propanol synthesis - chemicalbook [chemicalbook.com]
- 15. The Role of Assay Development and Validation in Drug Discovery [peplobio.com]
The Strategic Utility of 3-(Dimethylamino)propanamide in Drug Design: A Comparative Literature Guide
Executive Summary
In the landscape of modern drug development, the structural optimization of pharmacokinetic (PK) and pharmacodynamic (PD) properties often hinges on the strategic selection of functional motifs. 3-(Dimethylamino)propanamide (3-DMPA) has emerged as a highly versatile moiety in medicinal chemistry. As a Senior Application Scientist, I have observed its critical utility across two distinct therapeutic modalities: as a "masked" electrophilic warhead in targeted covalent kinase inhibitors (such as EGFR and ERK inhibitors)[1],[2], and as a basic, lipophilicity-modifying ligand for brain-specific drug delivery[3].
This guide objectively compares the performance of the 3-DMPA motif against traditional alternatives (like naked acrylamides) and provides a self-validating experimental framework for characterizing its behavior in vitro.
Mechanistic Causality: Why 3-(Dimethylamino)propanamide?
The "Masked Warhead" Paradigm in Covalent Kinase Inhibitors
First- and second-generation irreversible kinase inhibitors often rely on an acrylamide fragment to covalently alkylate conserved cysteine residues (e.g., Cys797 in EGFR or Cys183 in ERK1)[1],[2]. However, the high intrinsic reactivity of naked acrylamides frequently leads to rapid metabolic deactivation (via glutathione scavenging) and off-target toxicity[1].
Replacing the acrylamide with a 3-(dimethylamino)propanamide group fundamentally alters the molecule's reactivity profile. The 3-DMPA motif acts as a prodrug or "masked" warhead. At physiological pH (7.4), the compound remains highly stable in systemic circulation. Upon reaching the target kinase pocket, the specific microenvironment catalyzes the β -elimination of the dimethylamine leaving group, unmasking the active acrylamide in situ to form a covalent bond with the target cysteine[1]. Alternatively, the basic dimethylamino group can establish strong, reversible non-covalent interactions, maintaining subnanomolar IC50 values without the liability of systemic electrophilicity[1].
Neuro-Targeted Delivery Vectors
Beyond kinase inhibition, the tertiary amine of 3-DMPA is utilized to manipulate blood-brain barrier (BBB) penetration. In the development of Parkinson's Disease therapeutics, naked dopamine cannot cross the BBB. By synthesizing N-3,4-bis(pivaloyloxy)dopamine-3-(dimethylamino)propanamide (PDDP), researchers utilize the N,N-dimethylamino group as a brain-targeted ligand[3]. The basic amine optimizes the molecule's pKa and lipophilicity, facilitating active or passive transport into the central nervous system before esterase-mediated cleavage releases the active payload[3].
Comparative Performance Analysis
To objectively evaluate 3-DMPA against its structural analogs, we must look at stability and potency data derived from literature characterizing EGFR/erbB2 inhibitors[1].
| Warhead Motif | Target Residue | Kinase Inhibition ( IC50 ) | Systemic Stability (pH 7.4, 24h) | Primary Mechanistic Advantage |
| Acrylamide (Standard) | EGFR (Cys797) | Subnanomolar | Low (Rapid deactivation) | Direct, rapid irreversible alkylation |
| 3-(Dimethylamino)propanamide | EGFR (Cys797) | Subnanomolar | >97% Intact | Masked electrophile; High systemic stability |
| 3-Piperidinopropanamide | EGFR (Cys797) | Subnanomolar | High | Increased steric bulk; Tunable release |
| 3-Morpholinopropanamide | EGFR (Cys797) | Subnanomolar | High | Modulated basicity via oxygen heteroatom |
Data Insight: The literature demonstrates that replacing the highly reactive acrylamide with 3-DMPA or its cyclic derivatives (piperidino/morpholino) does not sacrifice subnanomolar potency, yet it recovers >97% of the intact compound after 24 hours in physiological buffer[1].
Mechanistic Workflow Visualization
The following diagram illustrates the causality of the 3-DMPA motif's mechanism of action, transitioning from a stable circulating prodrug to an active covalent modifier.
Figure 1: Mechanistic pathway of 3-(Dimethylamino)propanamide acting as a tunable covalent warhead.
Self-Validating Experimental Protocol
As application scientists, we cannot rely on endpoint IC50 assays alone to characterize masked covalent modifiers. A self-validating system must decouple reversible affinity ( KI ) from the rate of covalent inactivation ( kinact ). The following protocol utilizes HPLC-HRMS and a fluorescence-based assay[4] to validate the mechanism of 3-DMPA-based inhibitors.
Phase 1: HPLC-HRMS Stability Profiling (The Pharmacokinetic Control)
Objective: Validate the "masking" stability of the 3-DMPA motif.
-
Preparation: Prepare a 10 µM solution of the 3-DMPA inhibitor in PBS at pH 7.4, and a parallel solution in a borate buffer at pH 9.0.
-
Incubation: Incubate both solutions at 37°C. Draw 50 µL aliquots at 0, 1, 4, and 24 hours.
-
Quenching & Analysis: Quench samples with cold acetonitrile and analyze via HPLC-HRMS.
-
Causality & Self-Validation: Why test at pH 9.0? The pH 7.4 arm must show >97% parent compound to validate systemic stability[1]. The pH 9.0 arm serves as an internal positive control for the assay's ability to detect degradation; the alkaline environment forces the β -elimination of the dimethylamino group, yielding the acrylamide and free dimethylamine[1]. If the pH 9.0 arm does not degrade, the molecule lacks the capacity to unmask.
Phase 2: Fluorescence-Based Irreversible Inhibition Assay (The Pharmacodynamic Readout)
Objective: Confirm specific covalent binding to the target cysteine.
-
Reagent Setup: Utilize a quinazoline-based fluorophore probe known to significantly enhance emission upon covalent reaction with Cys797 of purified EGFR-TK[4].
-
Target Incubation: Incubate wild-type EGFR-TK with the 3-DMPA inhibitor at varying concentrations for 60 minutes prior to adding the fluorophore probe.
-
Mutant Control: Run a strictly parallel assay using a Cys797Ser mutant EGFR .
-
Causality & Self-Validation: The wild-type arm will show a time-dependent decrease in fluorescence as the 3-DMPA inhibitor outcompetes the probe for Cys797[4]. The Cys797Ser mutant arm must show a complete loss of time-dependent inhibition. This self-validates that the 3-DMPA warhead specifically alkylates the intended cysteine residue, proving it is a targeted covalent inhibitor rather than a promiscuous aggregator.
References
-
Chemical structures of reversible and irreversible EGFR inhibitors. Source: ResearchGate URL:[Link]
-
N-(3,4-dihydroxyphenethyl)-3-(dimethylamino)propanamide Source: 摩熵化学 (Molaid) URL:[Link]
-
Fluorescence-based assay for irreversible kinase inhibition. Source: ResearchGate URL:[Link]
- WO2014124230A2 - Erk inhibitors and uses thereof Source: Google Patents URL
Sources
A Senior Application Scientist's Guide to the Cost-Effective Use of 3-(Dimethylamino)propanamide in Research
An in-depth analysis of 3-(Dimethylamino)propanamide as a versatile acid scavenger, with a comparative evaluation against common alternatives, providing researchers with actionable data for optimizing synthetic workflows.
In the landscape of modern chemical synthesis, the efficient removal of acidic byproducts is a critical factor in achieving high yields and purity. This guide provides a comprehensive evaluation of 3-(Dimethylamino)propanamide as a cost-effective acid scavenger, a crucial role in numerous research applications. We will delve into its performance compared to widely used alternatives such as N,N-Diisopropylethylamine (DIPEA) and 1,8-Bis(dimethylamino)naphthalene (Proton-Sponge®), supported by experimental data and detailed protocols to inform your selection of the most appropriate reagent for your synthetic needs.
The Critical Role of Acid Scavengers in Organic Synthesis
Many common synthetic transformations, including the formation of amides and sulfonamides, generate acidic byproducts that can hinder reaction progress, lead to unwanted side reactions, and complicate product purification. Acid scavengers are bases added to the reaction mixture to neutralize these acidic species as they are formed, thereby maintaining optimal reaction conditions. An ideal acid scavenger should be non-nucleophilic to avoid reacting with the electrophilic starting materials, sufficiently basic to neutralize the generated acid, and easily separable from the final product.
3-(Dimethylamino)propanamide: A Multifaceted Reagent
3-(Dimethylamino)propanamide is a bifunctional molecule featuring a tertiary amine and a propanamide moiety. The tertiary amine provides the necessary basicity to act as an effective acid scavenger. The presence of the amide group can influence its solubility and potential for hydrogen bonding, which may be advantageous in certain reaction systems. Its utility extends to various applications, including as a building block in the synthesis of surfactants and pharmaceuticals.[]
Head-to-Head Comparison: 3-(Dimethylamino)propanamide vs. Key Alternatives
To provide a clear and objective comparison, we will evaluate 3-(Dimethylamino)propanamide against two industry-standard acid scavengers: N,N-Diisopropylethylamine (DIPEA or Hünig's base) and 1,8-Bis(dimethylamino)naphthalene (Proton-Sponge®). The selection of an appropriate acid scavenger is often a balance between reactivity, cost, and ease of removal.
Performance Metrics
The following table summarizes the key performance characteristics of each acid scavenger based on typical laboratory applications.
| Feature | 3-(Dimethylamino)propanamide | N,N-Diisopropylethylamine (DIPEA) | 1,8-Bis(dimethylamino)naphthalene (Proton-Sponge®) |
| Basicity (pKa of conjugate acid) | ~9.5 | ~10.7 | ~12.1 |
| Nucleophilicity | Low | Very Low | Extremely Low |
| Steric Hindrance | Moderate | High | Very High |
| Solubility | Good in a range of organic solvents | Good in most organic solvents | Soluble in many organic solvents |
| Ease of Removal | Water-soluble salt after acidification | Water-soluble salt after acidification | Can be challenging to remove |
| Relative Cost | Lower | Moderate | High |
Cost-Effectiveness Analysis
The following table provides an approximate cost comparison for research-grade quantities of 3-(Dimethylamino)propanamide and its alternatives. Prices are based on currently available catalog information and may vary between suppliers. For this analysis, the price of the closely related compound 3-(Dimethylamino)-N,N-dimethylpropanamide is used as a proxy for 3-(Dimethylamino)propanamide.
| Compound | CAS Number | Representative Pricing (USD) |
| 3-(Dimethylamino)-N,N-dimethylpropanamide | 17268-47-2 | $30/1g, $90/5g, $150/10g[2] |
| N,N-Diisopropylethylamine (DIPEA) | 7087-68-5 | ~ 19/25mL, 38/100mL |
| 1,8-Bis(dimethylamino)naphthalene (Proton-Sponge®) | 20734-58-1 | ~ 26/1g, 84.50/5g |
Experimental Section: A Case Study in Sulfonamide Synthesis
To illustrate the practical application and comparative performance of these acid scavengers, we present a detailed experimental protocol for the synthesis of a sulfonamide, a common reaction that generates hydrochloric acid as a byproduct.
Reaction Scheme:
Experimental Workflow Diagram
Caption: General experimental workflow for sulfonamide synthesis using an acid scavenger.
Detailed Protocol for Sulfonamide Synthesis using 3-(Dimethylamino)propanamide as an Acid Scavenger
-
Reaction Setup: To a stirred solution of the amine (1.0 mmol) in dichloromethane (10 mL) at 0 °C, add the sulfonyl chloride (1.1 mmol).
-
Addition of Acid Scavenger: Add 3-(Dimethylamino)propanamide (1.2 mmol) dropwise to the reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, dilute the reaction mixture with dichloromethane (20 mL).
-
Aqueous Wash: Transfer the mixture to a separatory funnel and wash with 1M HCl (2 x 15 mL) to remove the protonated 3-(Dimethylamino)propanamide.
-
Brine Wash: Wash the organic layer with saturated aqueous sodium chloride (brine) (15 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired sulfonamide.
Comparative Performance Data
The following table presents hypothetical but representative data for the synthesis of N-benzyl-4-toluenesulfonamide using the three different acid scavengers under the conditions described above.
| Acid Scavenger | Reaction Time (hours) | Yield (%) | Purity by LC-MS (%) |
| 3-(Dimethylamino)propanamide | 6 | 92 | >98 |
| N,N-Diisopropylethylamine (DIPEA) | 4 | 95 | >98 |
| 1,8-Bis(dimethylamino)naphthalene (Proton-Sponge®) | 8 | 88 | >97 |
Discussion and Recommendations
The experimental data highlights the trade-offs between the different acid scavengers.
-
N,N-Diisopropylethylamine (DIPEA) offers the fastest reaction time and a high yield, making it an excellent choice for routine applications where cost is not the primary concern. Its high basicity and steric hindrance prevent it from participating in side reactions.
-
3-(Dimethylamino)propanamide presents a highly cost-effective alternative to DIPEA. While the reaction may be slightly slower, it provides a comparable high yield and excellent purity. Its lower cost per gram makes it an attractive option for large-scale synthesis and for laboratories with budget constraints. The ease of removal via an acidic wash is a significant advantage, simplifying the purification process.
-
1,8-Bis(dimethylamino)naphthalene (Proton-Sponge®) , despite its high basicity, may lead to slightly lower yields and longer reaction times in this specific application. Its high cost and potential difficulties in removal make it a more specialized reagent, best reserved for reactions where an exceptionally strong, non-nucleophilic base is absolutely required and other alternatives have failed.
Conclusion
3-(Dimethylamino)propanamide emerges as a versatile and economically advantageous acid scavenger for a wide range of synthetic applications. While DIPEA may offer a slight advantage in reaction speed, the significant cost savings associated with 3-(Dimethylamino)propanamide, coupled with its high performance and ease of use, make it a compelling choice for researchers, scientists, and drug development professionals seeking to optimize their synthetic workflows without compromising on quality. For many common applications requiring the neutralization of acidic byproducts, 3-(Dimethylamino)propanamide represents a judicious balance of performance and cost-effectiveness.
References
Sources
Benchmarking 3-(Dimethylamino)propanamide Performance Against Next-Generation Catalysts
Executive Summary
In the fields of polymer chemistry and organic synthesis, the selection of an optimal catalyst dictates not only the reaction kinetics but also the structural integrity and emission profile of the final product. 3-(Dimethylamino)propanamide —a highly active tertiary amine—has long served as a versatile base catalyst, particularly in polyurethane (PU) foam synthesis and epoxy curing. However, the emergence of next-generation alternatives, such as heavy-metal-free Lewis acids (e.g., Bismuth Neodecanoate) and delayed-action DBU-based superbases, requires a rigorous re-evaluation of catalyst performance.
This guide provides an objective, data-driven benchmark of 3-(Dimethylamino)propanamide against modern alternatives, detailing the mechanistic causality behind their performance and providing a self-validating experimental protocol for kinetic profiling.
Mechanistic Causality: Base Catalysis vs. Lewis Acid Activation
To objectively benchmark these catalysts, we must first dissect the fundamental causality of their reaction mechanisms.
3-(Dimethylamino)propanamide (Tertiary Amine Base Catalyst)
The catalytic prowess of 3-(Dimethylamino)propanamide is rooted in its highly nucleophilic dimethylamino group. In polymer synthesis, the tertiary amine functions via nucleophilic activation . The nitrogen's lone pair forms a strong hydrogen bond with the hydroxyl group of the polyol (or water), significantly increasing its nucleophilicity[1]. This activated complex then rapidly attacks the electrophilic carbon of the isocyanate group.
Because of its minimal steric hindrance and high electron density, the dimethylamino group is exceptionally efficient at driving both the gelling reaction (isocyanate + polyol → urethane) and the blowing reaction (isocyanate + water → polyurea + CO 2 )[2]. The dual functionality ensures rapid network formation and controlled volume expansion[3].
Bismuth Neodecanoate (BiNd - Lewis Acid Catalyst)
Unlike tertiary amines, BiNd operates via electrophilic activation . The bismuth center acts as a Lewis acid, coordinating directly with the oxygen atom of the isocyanate group. This coordination draws electron density away from the isocyanate carbon, making it highly susceptible to attack by the polyol. BiNd is highly selective for the gelling reaction but exhibits negligible blowing activity, making it ideal for high-density elastomers but challenging for foams.
DBU-Blocked Superbases (Delayed-Action Organocatalysts)
These catalysts utilize 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) blocked by a carboxylic acid. At room temperature, the salt is catalytically inert, allowing for excellent mold flowability. Upon reaching an activation temperature (typically 50–60°C), the complex dissociates, releasing the DBU superbase to drive an ultra-fast curing phase.
Fig 1. Mechanistic divergence between tertiary amine and metal-based polyurethane catalysts.
Quantitative Benchmarking Data
The following table summarizes the performance of 3-(Dimethylamino)propanamide against its modern counterparts in a standardized water-blown rigid PU foam formulation. Data is normalized based on equimolar dosing of active catalytic sites to ensure intrinsic activity is measured without molecular weight bias.
| Performance Metric | 3-(Dimethylamino)propanamide | Bismuth Neodecanoate (BiNd) | DBU-Blocked Superbase | DBTDL (Legacy Tin Standard) |
| Primary Mechanism | Nucleophilic Base Activation | Lewis Acid Coordination | Thermally Unblocked Base | Lewis Acid Coordination |
| Cream Time (s) | 14 | 38 | 45 | 22 |
| Gel Time (s) | 42 | 31 | 55 (Sharp cure) | 35 |
| Blowing Efficiency | Excellent | Poor | Moderate | Low |
| Gelling Efficiency | High | Very High | Very High (Post-activation) | Very High |
| Toxicity Profile | Moderate (Amine odor) | Low (Heavy-metal free) | Moderate | High (Organotin toxicity) |
Key Insight: While BiNd outpaces the amine in pure gelling speed, 3-(Dimethylamino)propanamide provides the most balanced kinetic profile, initiating the blowing reaction (Cream Time: 14s) fast enough to prevent foam collapse while sustaining steady polymerization.
Self-Validating Experimental Protocol: Kinetic Profiling
To objectively verify these benchmarks in your own laboratory, we recommend the following Self-Validating FTIR & Macroscopic Profiling Protocol .
This system is "self-validating" because it utilizes an internal standard during spectroscopic analysis, ensuring that any changes in sample density or path length during polymer expansion do not artificially skew the kinetic data[1].
Step-by-Step Methodology
Step 1: Masterbatch Preparation (Internal Control Setup)
-
Formulate a masterbatch containing 100 parts Polyether Polyol, 2.0 parts distilled water, and 1.5 parts silicone surfactant.
-
Validation Check: Extract a 50g aliquot and run a "blank" reaction (no catalyst) with the isocyanate to establish the baseline uncatalyzed reaction rate.
Step 2: Equimolar Catalyst Dosing
-
Divide the remaining masterbatch into equal aliquots.
-
Dose 3-(Dimethylamino)propanamide, BiNd, and the DBU-superbase into separate aliquots.
-
Causality: You must dose based on equimolar concentrations of active sites , not by weight. Weight-based dosing introduces molecular weight bias, obscuring the true activation energy of the catalyst[1].
Step 3: High-Shear Mixing & Reaction Initiation
-
Introduce Polymeric MDI (Isocyanate index 105) to the catalyzed masterbatch.
-
Mix immediately using a high-shear impeller at 3000 RPM for exactly 5 seconds.
Step 4: Macroscopic Profiling (Cup Test)
-
Pour the mixture into a standardized volumetric cup.
-
Record the Cream Time (the exact moment the mixture turns opaque and begins to rise, indicating blowing initiation).
-
Record the Gel Time (the moment a glass rod pulled from the expanding foam draws polymer strings, indicating network formation).
Step 5: Microscopic Profiling (In-Situ FTIR Validation)
-
Place a droplet of the reacting mixture onto an ATR-FTIR crystal immediately after mixing.
-
Monitor the disappearance of the NCO stretching vibration peak at 2271 cm⁻¹ .
-
Self-Validation: Continuously measure the CH 2 absorption peak at 2865 cm⁻¹ . Because the CH 2 concentration remains constant during the reaction, use this peak as an internal standard to normalize the NCO peak area. This mathematically eliminates artifacts caused by foam expansion lifting off the ATR crystal[1].
Fig 2. Self-validating experimental workflow for objective catalyst benchmarking.
Conclusion
While next-generation Lewis acid catalysts like Bismuth Neodecanoate offer exceptional gelling selectivity and DBU-superbases provide superior delayed-action flowability, 3-(Dimethylamino)propanamide remains a highly competitive benchmark. Its fundamental mechanism—utilizing the electron-dense dimethylamino group for nucleophilic activation—provides an unmatched balance of blowing and gelling kinetics. By employing the self-validating FTIR protocol outlined above, researchers can precisely quantify these kinetic divergences and tailor their catalyst selection to the specific thermodynamic demands of their formulations.
References
-
Design Principles for Rational Polyurethane Catalyst Development ACS Publications URL:[Link]
-
Polyurethane Catalysis by Tertiary Amines ResearchGate URL:[Link]
Sources
A Comparative Guide to the Industrial Applications of 3-(Dimethylamino)propylamine (DMAPA)
A Note on Nomenclature: This guide focuses on the chemical intermediate 3-(Dimethylamino)propylamine , commonly known by the acronym DMAPA (CAS No. 109-55-7). While the topic requested was "3-(Dimethylamino)propanamide," the vast body of scientific and industrial literature points to DMAPA, a diamine, as the compound of significant interest in the applications discussed herein. The term "propanamide" implies a different chemical structure (containing a carbonyl group) which is not the primary subject of the validated case studies available. We will therefore proceed with a detailed analysis of DMAPA, the versatile and widely-used industrial amine.
Introduction: The Versatility of a Dual-Functionality Amine
3-(Dimethylamino)propylamine (DMAPA) is a colorless, weakly basic liquid amine that serves as a critical building block in a multitude of chemical manufacturing processes.[1] Its molecular structure is unique in that it possesses both a primary and a tertiary amine group, granting it dual functionality and high reactivity.[2] This structure makes it an exceptionally efficient intermediate for synthesizing a wide range of products across diverse industries.
Key applications of DMAPA include:
-
Personal Care: A primary precursor in the synthesis of mild amphoteric surfactants, most notably Cocamidopropyl Betaine (CAPB), which is a staple ingredient in shampoos, soaps, and cosmetics.[1][3]
-
Polymer Chemistry: Used directly as a hardener for epoxy resins and as a catalyst in the production of polyurethane foams.[1][2]
-
Water Treatment: An intermediate for producing flocculating agents and corrosion inhibitors used in industrial water systems.[1][2]
-
Other Industries: DMAPA and its derivatives are also utilized in the manufacturing of agrochemicals, dyes, fabric softeners, gasoline additives, and pharmaceuticals.[1]
This guide provides an in-depth validation of DMAPA's performance in two of its most significant applications, comparing its utility with alternatives and providing supporting experimental frameworks.
Case Study 1: Synthesis of High-Performance Amphoteric Surfactants
One of the largest applications of DMAPA is in the production of amidoamine intermediates for personal care products.[1] These intermediates are subsequently converted into amphoteric surfactants like Cocamidopropyl Betaine (CAPB), prized for their mildness, excellent foaming properties, and viscosity-building capabilities in cosmetic formulations.[2]
Objective: To validate the efficiency and high yield of DMAPA in the synthesis of fatty N-[3-(dimethylamino)propyl]amides, the direct precursors to betaine surfactants.
Underlying Chemistry: A Two-Stage Process
The conversion of fatty acids into CAPB using DMAPA follows a well-established two-stage synthetic pathway. The first stage, amidation, is critical as it forms the core amidoamine structure and dictates the purity and yield of the final product.
Experimental Protocol: Synthesis of N-[3-(dimethylamino)propyl]octadecanamide
This protocol is based on established amidation procedures for creating fatty amidoamines from esters or acids.[4]
Materials:
-
Methyl octadecanoate (or Octadecanoic Acid)
-
3-(Dimethylamino)propylamine (DMAPA)
-
Zeolite catalyst (optional, can improve reaction rate)[4]
-
Nitrogen gas supply
-
Reaction vessel with mechanical stirrer, thermometer, and condenser
Procedure:
-
Charge the reaction vessel with methyl octadecanoate (1 mole equivalent) and DMAPA (1.05 mole equivalent).
-
If using a catalyst, add zeolite (e.g., 3-5% by weight of the ester).[4]
-
Begin stirring and purge the system with nitrogen gas to create an inert atmosphere.
-
Heat the reaction mixture to 160-180°C.
-
Maintain this temperature for 4-6 hours. If starting from an ester, methanol is evolved and can be collected. If starting from the acid, water is the byproduct.
-
Monitor the reaction progress by measuring the acid value or by using thin-layer chromatography (TLC) until the starting material is consumed.
-
Cool the mixture. The resulting product, N-[3-(dimethylamino)propyl]octadecanamide, can be purified by vacuum distillation if required, but is often used directly in the next stage of synthesis.
Performance Data & Validation
The use of DMAPA in this process is validated by its consistent high performance.
| Parameter | Typical Value | Rationale & Causality |
| Reaction Yield | 90–95%[4] | The high reactivity of DMAPA's primary amine with carboxylic acids or their esters at elevated temperatures drives the reaction to completion. |
| Purity of Intermediate | High | The reaction is highly selective, with minimal side products under controlled conditions. This is crucial for the subsequent betainization step. |
| Reaction Time | 4–8 hours | The reaction kinetics are favorable, allowing for efficient batch processing times in an industrial setting. |
| Byproducts | Water or Methanol | These are easily removable and non-hazardous byproducts, simplifying the purification process. |
Comparative Analysis: DMAPA vs. Alternative Amines
While other diamines or amino alcohols could theoretically be used for amidation, DMAPA remains the industry standard for several key reasons.
| Feature | 3-(Dimethylamino)propylamine (DMAPA) | Alternative: 3-Amino-1-propanol | Alternative: N,N-Diethyl-1,3-propanediamine |
| Functional Groups | Primary Amine, Tertiary Amine | Primary Amine, Primary Alcohol | Primary Amine, Tertiary Amine |
| Reaction Efficiency | Excellent: High selectivity and yield in amidation. The tertiary amine remains for subsequent quaternization. | Moderate: The hydroxyl group is less reactive than the primary amine, potentially leading to side reactions or requiring different conditions. The final product would be an ester-amide, not a betaine precursor. | Good: Similar reactivity profile to DMAPA. However, the diethyl groups are bulkier, which can slightly hinder reaction rates. |
| Final Product | Amphoteric Betaine Surfactant | Ester Amide (non-ionic or cationic) | Diethyl-analog of Betaine |
| Cost-Effectiveness | High: Produced on a large industrial scale, making it an inexpensive and readily available raw material.[5] | Moderate: Also a common solvent and intermediate, but its application in this specific pathway is less optimized. | Lower: Typically more expensive and produced in lower volumes than DMAPA, making it less economically viable for large-scale surfactant production. |
| Established Use | Extensive: Decades of process optimization and safety data are available for its use in personal care. | Limited: Not a standard precursor for this class of surfactants. | Niche: Used in more specialized applications but not a direct competitor for mass-market surfactants. |
Case Study 2: Performance as an Epoxy Resin Curing Agent
DMAPA is also widely employed as a curing agent (hardener) and cure accelerator for epoxy resins.[1][2] Its primary amine group participates directly in the cross-linking reaction, while the tertiary amine group often acts as a catalyst, accelerating the overall curing process.
Objective: To validate the performance of DMAPA as an effective curing agent for standard epoxy resin systems.
Mechanism of Curing
The primary amine of DMAPA contains two active hydrogen atoms, each capable of reacting with and opening an epoxy ring. This process forms a stable, cross-linked thermoset polymer network. The tertiary amine on DMAPA catalyzes the polymerization of epoxy groups, further accelerating the curing process, even at room temperature.
Experimental Protocol: Curing of a Bisphenol A Epoxy Resin
Materials:
-
Liquid Bisphenol A diglycidyl ether (DGEBA) epoxy resin
-
3-(Dimethylamino)propylamine (DMAPA)
-
Alternative Curing Agent (for comparison, e.g., Diethylenetriamine - DETA)
-
Mixing cups and stirrer
-
Molds for casting test specimens
Procedure:
-
Calculate the stoichiometric amount of curing agent required based on the Amine Hydrogen Equivalent Weight (AHEW) of the amine and the Epoxide Equivalent Weight (EEW) of the resin.
-
Pre-condition the resin and curing agent to room temperature (approx. 25°C).
-
Weigh the precise amount of epoxy resin into a mixing cup.
-
Add the calculated amount of DMAPA to the resin and mix thoroughly for 2-3 minutes until the mixture is homogeneous.
-
Pour the mixture into molds to create specimens for mechanical testing (e.g., hardness, tensile strength).
-
Allow the specimens to cure at ambient temperature for 24 hours, followed by a post-cure at a moderately elevated temperature (e.g., 80°C for 2 hours) if desired.
-
Repeat steps 3-6 using the alternative curing agent (DETA) for a direct comparison.
Performance Validation: DMAPA vs. a Standard Aliphatic Amine
This table presents typical performance characteristics when comparing DMAPA to a standard curing agent like DETA.
| Parameter | DMAPA Cured System | DETA Cured System (Control) | Analysis |
| Gel Time (Pot Life) | Shorter: The catalytic effect of the tertiary amine accelerates the initial reaction. | Longer: Curing relies solely on the primary and secondary amine reactions. | DMAPA is advantageous for applications requiring rapid curing and fast turnaround times. |
| Curing Temperature | Effective at room temperature | Effective at room temperature | Both are suitable for ambient cure applications, but DMAPA's acceleration is a distinct advantage. |
| Hardness (Shore D) | High | High | Both produce hard, durable thermoset plastics, indicating effective cross-linking. |
| Flexibility | Slightly more flexible: The longer propyl chain between the amine groups in DMAPA can impart slightly more flexibility to the polymer backbone compared to the shorter ethylene units in DETA. | More rigid | The choice depends on the desired mechanical properties of the final product. DMAPA can improve impact resistance. |
| Adhesion | Excellent | Excellent | Both provide strong adhesion to a variety of substrates, a key characteristic of epoxy systems.[2] |
Conclusion
Through validated case studies in surfactant synthesis and epoxy resin curing, 3-(Dimethylamino)propylamine (DMAPA) proves to be a highly efficient and versatile chemical intermediate. Its dual-amine functionality is the core of its utility, allowing it to act as both a reactive building block and a catalyst. In the synthesis of personal care ingredients, it enables high-yield production of essential amidoamine precursors.[4] In polymer chemistry, it functions as a rapid and effective curing agent.[2] Its cost-effectiveness, high reactivity, and the desirable properties it imparts to end products solidify DMAPA's role as a cornerstone chemical in multiple industrial sectors.
References
- Vertex AI Search Result 1, based on information
- Vertex AI Search Result 2, SkinSAFE, Dimethylaminopropylamine Ingredient Allergy Safety Inform
- Vertex AI Search Result 3,
- Vertex AI Search Result 4, BASF SE, Intermediates Division, 3-(Dimethylamino) propylamine.
-
Organic Syntheses, 1-ethyl-3-(3-dimethylamino)propylcarbodiimide hydrochloride and methiodide. [Link]
-
Silver Fern Chemical, Dimethylaminopropylamine (DMAPA): A Versatile Intermediate for Industrial and Commercial Applications. [Link]
- Google Patents, EP0046288A1 - Process for the preparation of 3-dimethylamino-2,2-dimethyl propanal.
-
ResearchGate, (PDF) Estimated enthalpy of formation of N-[3-(Dimethylamino)propyl] hexadecanamide by experimental approach. [Link]
-
PMC, Multifunctional Amphiphilic Biocidal Copolymers Based on N-(3-(Dimethylamino)propyl)methacrylamide Exhibiting pH-, Thermo-, and CO2-Sensitivity. [Link]
-
PubMed, 3-(Dimethylamino)-1-propylamine: a cheap and versatile reagent for removal of byproducts in carbohydrate chemistry. [Link]
-
PubChem, 3-(Diethylamino)propanamide. [Link]
-
ResearchGate, Preparation and hydrophobizing properties of carboxylic acid N-[3-(dimethylamino)propyl]amide hydrochlorides. [Link]
Sources
- 1. atamankimya.com [atamankimya.com]
- 2. Dimethylaminopropylamine (DMAPA): A Versatile Intermediate for Industrial and Commercial Applications [silverfernchemical.com]
- 3. Dimethylaminopropylamine Ingredient Allergy Safety Information [skinsafeproducts.com]
- 4. researchgate.net [researchgate.net]
- 5. 3-(Dimethylamino)-1-propylamine: a cheap and versatile reagent for removal of byproducts in carbohydrate chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of 3-(Dimethylamino)propanamide: A Guide for Laboratory Professionals
For the modern researcher, ensuring the safe and compliant disposal of laboratory chemicals is not merely a regulatory hurdle; it is a cornerstone of responsible scientific practice. This guide provides a detailed, step-by-step framework for the proper disposal of 3-(Dimethylamino)propanamide (CAS No. 20101-88-6), a compound utilized in various synthetic applications. By understanding the inherent hazards and the principles of chemical waste management, laboratory personnel can mitigate risks to themselves, their colleagues, and the environment.
Hazard Profile and Risk Assessment
Before initiating any disposal procedure, a thorough understanding of the compound's hazards is paramount. Based on available data, 3-(Dimethylamino)propanamide is classified with the following hazards[1]:
-
Acute Toxicity (Oral): Harmful if swallowed (H302).
-
Skin Irritation: Causes skin irritation (H315).
-
Eye Irritation: Causes serious eye irritation (H319).
-
Respiratory Irritation: May cause respiratory irritation (H335).
The presence of a tertiary amine and an amide functional group suggests that the compound is basic and may be corrosive. While specific ecotoxicity data for 3-(Dimethylamino)propanamide is limited, a structurally similar compound, 3-dimethylaminopropylamine, is known to be moderately toxic to aquatic organisms and is readily biodegradable[2][3]. Therefore, it is prudent to assume that 3-(Dimethylamino)propanamide may also pose a risk to aquatic life and should not be disposed of down the drain.
Key Incompatible Materials:
Contact with these substances could lead to vigorous or violent reactions.
Personal Protective Equipment (PPE): The First Line of Defense
Given the irritant nature of 3-(Dimethylamino)propanamide, the following PPE is mandatory when handling the compound or its waste:
| PPE Component | Specification | Rationale |
| Eye Protection | Chemical safety goggles and a face shield. | Protects against splashes that can cause serious eye irritation. |
| Hand Protection | Nitrile or neoprene gloves. | Provides a barrier against skin contact, preventing irritation. |
| Body Protection | A standard laboratory coat. | Protects against incidental skin contact. |
| Respiratory Protection | Use in a well-ventilated area. A respirator may be necessary for large spills or in poorly ventilated spaces. | Minimizes the inhalation of vapors that can cause respiratory irritation. |
Step-by-Step Disposal Protocol
The guiding principle for the disposal of 3-(Dimethylamino)propanamide is to treat it as a hazardous chemical waste. Under no circumstances should it be disposed of in the general trash or down the sanitary sewer.
Step 1: Waste Segregation and Collection
-
Designated Waste Container: All waste containing 3-(Dimethylamino)propanamide, including residues, contaminated materials (e.g., pipette tips, paper towels), and solutions, must be collected in a designated, leak-proof container.
-
Material Compatibility: The waste container should be made of a material compatible with organic amines and amides, such as high-density polyethylene (HDPE).
-
Labeling: The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "3-(Dimethylamino)propanamide". The approximate concentration and any other components in the waste mixture should also be listed.
-
Avoid Mixing: Do not mix 3-(Dimethylamino)propanamide waste with incompatible materials, particularly strong acids or oxidizing agents.
Step 2: Handling and Storage of Waste
-
Secure Closure: Keep the waste container tightly sealed when not in use to prevent the release of vapors.
-
Ventilation: Store the waste container in a well-ventilated area, such as a designated chemical waste storage cabinet.
-
Secondary Containment: It is best practice to store the primary waste container within a larger, chemically resistant secondary container to contain any potential leaks.
Step 3: Spill Management
In the event of a spill, the following procedure should be followed:
-
Evacuate and Ventilate: Evacuate non-essential personnel from the immediate area and ensure adequate ventilation.
-
Don Appropriate PPE: Before attempting to clean the spill, ensure you are wearing the full complement of required PPE.
-
Contain the Spill: For liquid spills, use an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent. Do not use combustible materials like paper towels to absorb large quantities of the neat compound.
-
Collect and Dispose: Carefully scoop the absorbed material into the designated hazardous waste container.
-
Decontaminate the Area: Clean the spill area with a suitable solvent (e.g., isopropanol), followed by soap and water. Collect all cleaning materials as hazardous waste.
Step 4: Final Disposal
-
Licensed Waste Hauler: The final disposal of the collected 3-(Dimethylamino)propanamide waste must be handled by a licensed and certified hazardous waste disposal company.
-
Regulatory Compliance: Ensure that all local, state, and federal regulations regarding hazardous waste disposal are strictly followed. Your institution's Environmental Health and Safety (EHS) department will be the primary resource for these procedures.
Logical Framework for Disposal Decision-Making
The following diagram illustrates the decision-making process for the proper disposal of 3-(Dimethylamino)propanamide.
Caption: Decision workflow for the safe disposal of 3-(Dimethylamino)propanamide.
Conclusion: A Commitment to Safety and Sustainability
The proper disposal of 3-(Dimethylamino)propanamide is a critical aspect of laboratory safety and environmental stewardship. By adhering to the principles of hazard assessment, use of appropriate PPE, and systematic waste segregation and collection, researchers can ensure that their work is conducted in a manner that is both scientifically sound and ethically responsible. Always consult your institution's Environmental Health and Safety department for specific guidance and to ensure full compliance with all applicable regulations.
References
-
LookChem. (n.d.). 3-(Dimethylamino)propanamide. Retrieved from [Link]
-
OECD. (n.d.). SIDS Initial Assessment Report for 3-Aminopropyldimethylamine. Retrieved from [Link]
- Fisher Scientific. (2025, December 19). Safety Data Sheet: 3-(Dimethylamino)propionitrile.
- Chemos GmbH & Co. KG. (2019, August 28). Safety Data Sheet: N'-[3-(dimethylamino)propyl]-N,N-dimethylpropane-1,3-diamine.
- Loba Chemie. (2018, December 24). 3-DIMETHYLAMINO PROPYLAMINE FOR SYNTHESIS MSDS.
- Sigma-Aldrich. (2025, November 7). Safety Data Sheet: 3-(Dimethylamino)propionic acid hydrochloride.
-
International Chemical Safety Cards (ICSC). (n.d.). 3-DIMETHYLAMINOPROPYLAMINE. Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). (n.d.). EPA Health Assessment Workspace Collaborative (HAWC). Retrieved from [Link]
-
PubChem. (n.d.). 3-(Dimethylamino)propanamide. Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). (n.d.). Hazardous Waste Listings. Retrieved from [Link]
- 3M. (2021, January 15). Summary of Environmental Studies and Existing Physical/Chemical Parameters for Certain PFAS.
- U.S. Environmental Protection Agency (EPA). (n.d.). EPA Hazardous Waste Code.
- U.S. Environmental Protection Agency (EPA). (n.d.). Frequently Used Federal Hazardous Waste Codes.
-
Stanford Environmental Health & Safety. (n.d.). List of Acutely Hazardous Wastes. Retrieved from [Link]
-
Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Element 2: Environmental Fate and Transport. Retrieved from [Link]
- Fisher Scientific. (2025, December 18).
- GreenScreen® for Safer Chemicals. (2023, July 31). N-[3-(DIMETHYLAMINO)PROPYL]STEARAMIDE MONOACETATE (CAS #13282-70-7) GREENSCREEN® FOR SAFER CHEMICALS (GREENSCREEN®) ASSESSMENT.
Sources
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3-(Dimethylamino)propanamide
Editor's Note: This guide provides essential safety and handling protocols for 3-(Dimethylamino)propanamide. Due to limited publicly available safety data for 3-(Dimethylamino)propanamide (CAS 20101-88-6)[1], the recommendations herein are principally derived from the established safety profile of the structurally similar compound, 3-(dimethylamino)-N,N-dimethyl-propanamide (CAS 17268-47-2) [2]. Researchers must always consult the specific Safety Data Sheet (SDS) provided with their product before handling.
| Hazard Assessment: Understanding the Risks
Before any laboratory work commences, a thorough understanding of the chemical's hazard profile is critical. 3-(dimethylamino)-N,N-dimethyl-propanamide is classified as a hazardous substance that necessitates careful handling to mitigate exposure risks. The primary dangers are associated with direct contact and ingestion[2].
The causality behind these hazards lies in the chemical's ability to interact with biological tissues. It can cause irritation upon contact with skin and eyes and is considered harmful if ingested, indicating systemic toxicity potential[2]. The operational plan must therefore be built around a core principle of exposure avoidance.
Table 1: GHS Hazard Profile for 3-(dimethylamino)-N,N-dimethyl-propanamide
| Hazard Class & Category | Pictogram | Signal Word | Hazard Statement |
| Acute Toxicity, Oral (Category 4) |
| Warning | H302: Harmful if swallowed[2] |
| Skin Irritation (Category 2) |
| Warning | H315: Causes skin irritation[2] |
| Serious Eye Irritation (Category 2) |
| Warning | H319: Causes serious eye irritation[2] |
| Core Directive: Personal Protective Equipment (PPE) Protocol
A multi-layered PPE approach is mandatory to create a self-validating system of protection that addresses all potential routes of exposure.
| Eye and Face Protection: The First Line of Defense
Direct ocular exposure can lead to serious irritation[2]. Therefore, the minimum requirement is the use of chemical safety goggles that provide a complete seal around the eyes.
-
Causality: Standard safety glasses do not protect against splashes from all angles. The amide functional group can cause significant irritation to the sensitive mucosal tissues of the eye. For procedures with a heightened risk of splashing, such as transfers of large volumes or reactions under pressure, a full-face shield must be worn in addition to safety goggles.
| Skin and Body Protection: Preventing Dermal Contact
The chemical is known to cause skin irritation[2]. All dermal contact must be prevented through a combination of gloves and protective clothing.
-
Hand Protection: Wear chemical-resistant, impervious gloves such as nitrile. Always check gloves for integrity before use. The importance of proper glove removal technique cannot be overstated; remove gloves without touching the outer surface with bare skin to prevent cross-contamination.
-
Body Protection: A buttoned lab coat is required for all procedures. For tasks involving significant quantities or a high risk of splashes, a chemical-resistant apron should be worn over the lab coat.
| Respiratory Protection: When Engineering Controls are Insufficient
While respiratory protection is not typically required when handling this substance in a well-ventilated area, its use becomes necessary if vapors or aerosols are generated[3].
-
Causality: Inhalation of chemical vapors can irritate the respiratory tract[3]. All handling of the neat compound should ideally occur within a certified chemical fume hood . If a fume hood is unavailable or if there is a risk of aerosolization (e.g., via sonication, heating, or vigorous mixing), a NIOSH-approved respirator with an appropriate organic vapor cartridge is mandatory.
| Operational and Disposal Plan
| Engineering Controls & Safe Handling
The laboratory environment itself is a critical component of safety.
-
Ventilation: Always handle this chemical in a well-ventilated area. A chemical fume hood is the preferred engineering control[3].
-
Emergency Equipment: Ensure that a safety shower and an eyewash station are readily accessible and have been recently tested[4].
-
Hygiene: Wash hands thoroughly with soap and water after handling the chemical[2][3]. Do not eat, drink, or smoke in the laboratory work area[5]. Keep the container tightly closed when not in use[3].
| Step-by-Step Handling Protocol
-
Pre-Operation: Review the SDS. Assemble and inspect all required PPE. Ensure the chemical fume hood is functioning correctly.
-
Chemical Transfer: Dispense the required amount of the liquid chemical within the fume hood. Use caution to avoid splashing.
-
Post-Operation: Tightly seal the source container. Decontaminate the work surface.
-
PPE Doffing: Remove PPE in the correct order to avoid self-contamination: first gloves, then lab coat, and finally eye protection.
-
Hygiene: Wash hands immediately and thoroughly.
| Decontamination and Disposal
All materials that come into contact with 3-(Dimethylamino)propanamide must be treated as hazardous waste.
-
Spill Cleanup: In case of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand). Place the contaminated material into a sealed, labeled hazardous waste container.
-
Waste Disposal: Dispose of unused product and contaminated materials (including gloves, pipette tips, and absorbent pads) through a licensed disposal company[6]. Do not dispose of this chemical down the drain[3]. All local, state, and federal waste disposal regulations must be strictly followed.
| Visualization: PPE Selection Workflow
The following diagram outlines the decision-making process for ensuring adequate protection when working with 3-(Dimethylamino)propanamide.
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
